molecular formula C10H13NO4 B1330884 Methyl 2-amino-4,5-dimethoxybenzoate CAS No. 26759-46-6

Methyl 2-amino-4,5-dimethoxybenzoate

Cat. No.: B1330884
CAS No.: 26759-46-6
M. Wt: 211.21 g/mol
InChI Key: QQFHCCQSCQBKBG-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,5-dimethoxybenzoate>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFHCCQSCQBKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181268
Record name Methyl 4,5-dimethoxyanthranilate
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Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26759-46-6
Record name Benzoic acid, 2-amino-4,5-dimethoxy-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,5-dimethoxyanthranilate
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Record name Methyl 4,5-dimethoxyanthranilate
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Record name Methyl 4,5-dimethoxyanthranilate
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Foundational & Exploratory

Methyl 2-amino-4,5-dimethoxybenzoate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-amino-4,5-dimethoxybenzoate

CAS Number: 26759-46-6

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate identified by the CAS Number 26759-46-6. This document delves into its chemical identity, physical properties, validated synthesis and purification protocols, and analytical characterization methodologies. As a substituted anthranilate, this compound serves as a versatile building block in medicinal chemistry and drug discovery, particularly in the construction of complex heterocyclic scaffolds. The guide is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its handling, synthesis, and application, grounded in authoritative references.

Core Chemical Identity and Properties

This compound is an aromatic amine and a methyl ester derivative of benzoic acid.[1] Its structure, featuring an amino group ortho to the methyl ester and two methoxy groups on the benzene ring, makes it a valuable precursor in synthetic organic chemistry.[2] These functional groups offer multiple reactive sites for elaboration into more complex molecular architectures.

Table 1: Chemical Identifiers and Nomenclature

Identifier Value
CAS Number 26759-46-6[1][3]
Molecular Formula C₁₀H₁₃NO₄[4][5]
Molecular Weight 211.22 g/mol [4][5][6]
Synonyms 2-Amino-4,5-dimethoxybenzoic Acid Methyl Ester, 6-Aminoveratric Acid Methyl Ester, 4,5-Dimethoxyanthranilic Acid Methyl Ester, Methyl 4,5-Dimethoxyanthranilate, Methyl 6-Aminoveratrate[2][5][7]

| InChI Key | QQFHCCQSCQBKBG-UHFFFAOYSA-N[8] |

Table 2: Physicochemical Properties

Property Value Source(s)
Appearance White to light yellow or light orange powder/crystal [2][5][7]
Purity Typically >98.0% (by GC) [2][5]

| Melting Point | 91-93°C or 128-131°C (Note: Varies by supplier/purity) |[4][9],[2][7] |

Synthesis and Purification: A Validated Protocol

The most prevalent and reliable synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate.[4][9] This transformation is a classic example of nitro group reduction, a fundamental reaction in the synthesis of aromatic amines.

Mechanistic Rationale

The choice of Palladium on carbon (Pd/C) as a catalyst is deliberate. Palladium is highly efficient at adsorbing molecular hydrogen (H₂) and facilitating its addition across the N-O bonds of the nitro group. The carbon support provides a high surface area for the reaction, maximizing catalytic efficiency. The reaction is typically carried out in a protic solvent like methanol or a non-polar solvent like ethyl acetate, which readily dissolves the starting material without interfering with the catalytic process.[4] Progress is monitored by Thin Layer Chromatography (TLC), which allows for rapid, qualitative assessment of the consumption of the starting material (which is typically more non-polar) and the formation of the more polar amine product.

Experimental Workflow: Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A 1. Dissolve Methyl 4,5-dimethoxy-2-nitrobenzoate (7.2 mmol, 1.9 g) in Methanol (50 mL) in a 100 mL round-bottom flask. B 2. Add Pd/C catalyst (10% wt., 0.2 g) to the solution. A->B Add Catalyst C 3. Purge flask with H₂ gas (15 psi). Stir at 25°C for 16-24 hours. B->C Introduce H₂ D 4. Monitor reaction progress via TLC. C->D During Reaction E 5. Filter mixture through Celite to remove Pd/C catalyst. D->E Upon Completion F 6. Concentrate the filtrate under reduced pressure. E->F Remove Solvent G 7. Purify crude product via column chromatography (Petroleum Ether:Ethyl Acetate = 10:1). F->G Isolate Product H This compound (White Solid, ~89-97% yield) G->H

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottomed flask, dissolve 1.9 g (7.2 mmol) of Methyl 4,5-dimethoxy-2-nitrobenzoate in 50 mL of methanol.[9]

  • Catalyst Addition: Carefully add 0.2 g of 10% Palladium on carbon (Pd/C) catalyst to the solution under an inert atmosphere if possible, although not strictly required by all protocols.[4][9]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and maintain a positive pressure (e.g., 15 psi or a balloon).[4]

  • Reaction Execution: Stir the mixture vigorously at room temperature (25°C) for 16 to 24 hours.[4][9]

  • Monitoring: Periodically check the reaction's progress by taking a small aliquot, filtering it through a pipette with a cotton plug, and spotting it on a TLC plate against the starting material.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Wash the filter cake with an additional portion of the solvent (e.g., 20 mL of EtOAc) to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting residue by flash column chromatography using a silica gel stationary phase. Elute with a mixture of petroleum ether and ethyl acetate (e.g., a 10:1 v/v ratio) to afford the pure product as a white to light yellow solid.[4][9] Expected yield is typically high, in the range of 88-97%.[4][9]

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. A multi-technique approach ensures a self-validating system of characterization.

Table 3: Spectroscopic Data for Structural Confirmation

Technique Observed Data
¹H NMR (400 MHz, DMSO-d₆): δ 7.12 (s, 1H), 6.45 (s, 2H, -NH₂), 6.36 (s, 1H), 3.74 (s, 6H, 2x -OCH₃), 3.64 (s, 3H, -COOCH₃)[4]
Mass Spec. (MS) Spectrum available, consistent with a molecular weight of 211.22 g/mol .[8]

| Other Techniques | ¹³C NMR, IR, and Raman spectra are also available from chemical suppliers for reference.[8] |

Characterization Workflow

The logical flow for characterizing a newly synthesized batch involves initial purity assessment followed by definitive structural confirmation.

G cluster_purity Purity & Identity Assessment cluster_structure Structural Elucidation A Purified Solid Sample B Gas Chromatography (GC) A->B C Melting Point Analysis A->C D Mass Spectrometry (MS) A->D E Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) A->E F Infrared Spectroscopy (IR) A->F G Data Confirmed: Identity & Purity >98% B->G C->G D->G E->G F->G

Caption: Standard workflow for analytical characterization.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[10] Its classification as an unnatural amino acid derivative makes it particularly relevant in peptide chemistry and pharmaceutical development.[2]

The strategic placement of the amine, ester, and methoxy groups provides a versatile scaffold. For instance, the amino group can be acylated, alkylated, or used as a nucleophile in cyclization reactions to form heterocyclic systems. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This trifunctional nature is highly valued in the synthesis of pharmacologically active compounds, such as kinase inhibitors and serotonin receptor ligands, where a substituted aniline core is often a key pharmacophore.[11][12]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as a skin and eye irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.[2][13]

    • H319: Causes serious eye irritation.[2] (Some sources may list H318: Causes serious eye damage).[13]

  • Precautionary Measures:

    • P264: Wash skin thoroughly after handling.[2][13]

    • P280: Wear protective gloves, eye protection, and face protection.[2][13]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[2][7]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place.[14]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

  • This compound | CAS#:26759-46-6 . Chemsrc. [Link]

  • Synthesis of this compound . ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4,5-dimethoxybenzoate is a polysubstituted aniline derivative that serves as a crucial building block in synthetic organic chemistry. Its strategic placement of amino, methyl ester, and methoxy functional groups on the benzene ring makes it a versatile precursor for the synthesis of a wide range of more complex molecules. In the realm of medicinal chemistry, this compound is of particular interest as a key intermediate in the synthesis of quinazoline and quinazolinone scaffolds. These heterocyclic systems are at the core of numerous biologically active compounds, including kinase inhibitors for cancer therapy and other pharmacologically relevant agents.[1][2] A thorough understanding of the physical properties of this compound is therefore essential for its effective use in process development, quality control, and the rational design of synthetic routes towards novel therapeutics. This guide provides a detailed overview of its key physical characteristics, supported by experimental protocols and an analysis of its structural features.

Chemical Identity and Core Physical Properties

This compound is identifiable by the CAS number 26759-46-6.[3][4][5] It is a crystalline solid, typically appearing as a white to light yellow or pale brown powder.[4][6][7] The fundamental physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₄[6][7][8]
Molecular Weight 211.22 g/mol [6][7][8]
Melting Point 128-133 °C[3]
Boiling Point 343.1 °C at 760 mmHg[3]
Density 1.189 g/cm³[3]
Appearance White to light yellow/pale brown crystalline powder[4][6][7]

Spectroscopic and Structural Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected and reported spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits characteristic signals corresponding to the distinct protons in the molecule. A synthesis protocol reported the following ¹H NMR data (400 MHz, DMSO-d₆): δ 7.12 (s, 1H), 6.45 (s, 2H), 6.36 (s, 1H), 3.74 (s, 6H), 3.64 (s, 3H).[9]

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The singlets at δ 7.12 and δ 6.36 correspond to the two aromatic protons. Their chemical shifts are influenced by the electron-donating effects of the amino and methoxy groups.

  • Amino Protons: The broad singlet observed at δ 6.45 is characteristic of the two protons of the primary amine group (-NH₂).

  • Methoxy Protons: The singlet at δ 3.74, integrating to 6 protons, is assigned to the two methoxy groups (-OCH₃) on the aromatic ring.

  • Methyl Ester Protons: The singlet at δ 3.64 corresponds to the three protons of the methyl ester group (-COOCH₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

Experimental IR spectral data for this compound is not widely published. However, the characteristic functional groups present in the molecule would give rise to distinct absorption bands. Analysis of a similar compound, 2-amino-3-methylbenzoic acid, can provide an expected range for these vibrations.[10]

Expected IR Absorption Bands:

  • N-H Stretching: The amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methoxy and methyl ester groups would be observed in the 2850-2960 cm⁻¹ region.

  • C=O Stretching: The carbonyl group (C=O) of the methyl ester will show a strong absorption band around 1680-1710 cm⁻¹.

  • C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

  • C-O Stretching: The C-O stretching of the ester and methoxy groups would result in strong bands in the 1000-1300 cm⁻¹ region.

Crystal Structure

A definitive single-crystal X-ray diffraction structure for this compound is not currently available in the Cambridge Crystallographic Data Centre (CCDC) or other public databases. However, the crystal structure of a related compound, methyl 2-amino-3-chloro-4-methoxybenzoate, has been reported, providing some insight into the potential packing and intermolecular interactions that might be expected.[5]

Solubility Profile

A comprehensive, quantitative solubility profile for this compound in a range of common organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure, a qualitative assessment of its expected solubility can be made. The presence of the polar amino and ester groups, along with the relatively nonpolar aromatic ring and methoxy groups, suggests that it will be soluble in a range of polar organic solvents. It is generally described as being soluble in organic solvents.

Expected Qualitative Solubility:

  • High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate.

  • Moderate Solubility: Methanol, Ethanol.

  • Low Solubility: Water, Hexane, Toluene.

The following diagram illustrates a typical workflow for determining the qualitative solubility of an organic compound.

Caption: A workflow for qualitative solubility determination.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physical properties of this compound.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

  • Placing in the Apparatus: Insert the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating: Set the heating rate to increase the temperature rapidly to about 15-20 °C below the expected melting point (128-133 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted. The recorded melting point should be reported as a range.

¹H NMR Sample Preparation and Data Acquisition

Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its hydrogen nuclei.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube

  • Pipette

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition: Place the NMR tube in the NMR spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Applications in Synthesis

This compound is a valuable starting material for the synthesis of various heterocyclic compounds, most notably quinazoline derivatives. The amino group can undergo condensation reactions with various electrophiles, while the ester can be hydrolyzed or reduced to provide additional functional handles. Its utility as a precursor for bioactive quinazolines is well-documented in medicinal chemistry literature.[1][2][11][12]

The following diagram illustrates the general synthetic utility of this compound as a precursor to the quinazoline core structure.

G A This compound B Cyclization Precursor A->B Reaction with Electrophile C Quinazoline Derivative B->C Intramolecular Cyclization

Caption: Synthetic pathway from the title compound to quinazolines.

Safety and Handling

This compound is classified as an irritant.[3] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

  • P280: Wear protective gloves/eye protection/face protection.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.[4][13]

Conclusion

References

  • iChemical. (n.d.). methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. Retrieved from [Link]

  • iChemical. (n.d.). methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. Retrieved from [Link]

  • Kong, D., Tong, H., Liu, B., & Tang, W. (2025). Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate, C9H10ClNO3. Zeitschrift für Kristallographie - New Crystal Structures.
  • ResearchGate. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (n.d.).
  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Franco, A. F., de Souza, M. V. N., & de Almeida, M. V. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 33(7), 785-805.
  • ResearchGate. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Retrieved from [Link]

  • MDPI. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

Sources

Methyl 2-amino-4,5-dimethoxybenzoate chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-amino-4,5-dimethoxybenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound (CAS No: 26759-46-6) is a polysubstituted aromatic compound that has emerged as a cornerstone intermediate in the field of medicinal chemistry and pharmaceutical development. Its structural arrangement, featuring an ortho-amino benzoic ester with two methoxy groups on the benzene ring, provides a unique and highly versatile scaffold for the synthesis of complex heterocyclic systems.[1] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic characterization, and critical applications, particularly as a precursor for quinazoline-based therapeutic agents.[2][3]

The strategic placement of the amine, ester, and methoxy functionalities makes this molecule an ideal starting material for building pharmacologically relevant scaffolds, most notably quinazolinones and related fused heterocycles.[4] These scaffolds are prevalent in a multitude of approved drugs and clinical candidates, including potent and selective kinase inhibitors used in targeted cancer therapy.[5][6] Understanding the chemistry and handling of this compound is therefore essential for laboratories engaged in modern drug discovery.

Part 1: Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and research.

Chemical Structure and Core Properties

The molecule, with the chemical formula C₁₀H₁₃NO₄, consists of a benzene ring substituted with an amino group, a methyl ester group, and two methoxy groups at positions 2, 1, 4, and 5, respectively.[7] This substitution pattern is key to its reactivity and utility.


// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="NH₂", fontcolor="#34A853"]; C8 [label="C", pos="1.5,-0.5!"]; O9 [label="O", fontcolor="#EA4335"]; O10 [label="O", fontcolor="#EA4335", pos="2.2,0!"]; C11 [label="CH₃", fontcolor="#4285F4"]; O12 [label="O", fontcolor="#EA4335", pos="-2.2, 0.8!"]; C13 [label="CH₃", fontcolor="#4285F4", pos="-2.9, 0.4!"]; O14 [label="O", fontcolor="#EA4335", pos="-1.8, -1.5!"]; C15 [label="CH₃", fontcolor="#4285F4", pos="-2.5, -1.9!"];

// Position nodes for the benzene ring C1 [pos="0,0!"]; C2 [pos="1,0.5!"]; C3 [pos="1,1.5!"]; C4 [pos="0,2!"]; C5 [pos="-1,1.5!"]; C6 [pos="-1,0.5!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C8; C8 -- O9 [label="="]; C8 -- O10; O10 -- C11; C2 -- N7; C4 -- O12; O12 -- C13; C5 -- O14; O14 -- C15;

// Label for the compound label_node [label="this compound", pos="0, -2.5!", fontsize=14, fontcolor="#202124"]; }

Figure 1: Chemical Structure of this compound.

The key physicochemical properties are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 26759-46-6[7]
Molecular Formula C₁₀H₁₃NO₄[8][9]
Molecular Weight 211.21 g/mol [7][8]
Appearance White to light yellow or pale brown crystalline powder[10][11]
Melting Point 125 - 133 °C[11][12]
Boiling Point 343.1 °C at 760 mmHg[12]
Density ~1.189 g/cm³[12]
Synonyms Methyl 4,5-dimethoxyanthranilate, Methyl 6-aminoveratrate[7][10]
Spectroscopic Analysis

Confirming the identity and purity of this compound is critical. This is achieved through a combination of standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: Proton NMR provides unambiguous structural confirmation. The spectrum exhibits distinct signals for the aromatic protons, the amine protons, and the protons of the three methyl groups (two methoxy, one ester). A representative dataset in DMSO-d₆ shows characteristic peaks.[8]

  • Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups. Expected absorptions include N-H stretching vibrations for the primary amine, a strong C=O stretch for the ester carbonyl group, and C-O stretching bands for the ether and ester linkages.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) spectrum will show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to its molecular weight of 211.21.[13]

Spectroscopic DataObserved Features
¹H NMR (400 MHz, DMSO-d₆) δ 7.12 (s, 1H), δ 6.45 (s, 2H, -NH₂), δ 6.36 (s, 1H), δ 3.74 (s, 6H, 2x -OCH₃), δ 3.64 (s, 3H, -COOCH₃)[8]
IR (Characteristic Bands) N-H stretch (amine), C=O stretch (ester), C-H stretch (aromatic/aliphatic), C-O stretch (ether/ester)
Mass Spec (m/z) Expected molecular ion peak at ~211

Part 2: Synthesis Protocol and Mechanistic Insights

The most reliable and widely adopted method for preparing this compound is through the catalytic hydrogenation of its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate.[8] This transformation is a cornerstone of synthetic organic chemistry, valued for its efficiency, high yields, and clean conversion.

Synthesis Overview

The reaction involves the reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂) using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is preferred because palladium is a highly effective catalyst for this specific reduction, and the reaction typically proceeds under mild conditions (room temperature and low hydrogen pressure) with minimal side products.[8]


}

Figure 2: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a validated method adapted from established literature procedures.[8]

Materials and Reagents:

  • Methyl 4,5-dimethoxy-2-nitrobenzoate

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethyl Acetate (reagent grade)

  • Hydrogen (H₂) gas

  • Celite (diatomaceous earth)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Step-by-Step Methodology:

  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker bottle or a round-bottomed flask), dissolve Methyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq) in a sufficient volume of methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10% by weight relative to the starting material) to the solution. Causality Note: Pd/C is the heterogeneous catalyst that adsorbs hydrogen gas and facilitates the reduction of the nitro group.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the vessel with an inert gas (like nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (e.g., 15 psi) and stir the mixture vigorously at room temperature for 16-24 hours. Causality Note: Vigorous stirring is crucial to ensure effective mixing of the solid catalyst, liquid solution, and gaseous hydrogen for an efficient reaction.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Work-up and Filtration: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. The reaction mixture is then filtered through a pad of Celite to remove the solid Pd/C catalyst. The filter cake should be washed with additional solvent to ensure complete recovery of the product. Causality Note: Celite is used as a filter aid to prevent the fine, black palladium particles from passing through the filter paper.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether:ethyl acetate, 10:1 v/v) to afford the pure this compound as a solid.[8] Yields are typically high, often exceeding 85-95%.[8]

Safety and Handling
  • Chemical Hazards: this compound is known to cause skin and eye irritation.[12] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[14]

  • Procedural Hazards: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step must be performed in a well-ventilated fume hood away from ignition sources. Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen; it should be handled with care and never be allowed to dry completely in the air. The filter cake should be quenched carefully with water before disposal.

Part 3: Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile synthon for constructing more complex molecular architectures with proven biological activity.

Precursor to Quinazoline and Quinazolinone Scaffolds

The compound is an exemplary starting material for the synthesis of quinazolines and quinazolinones.[2][4] The ortho-disposition of the amino and methyl ester groups allows for cyclization reactions with a wide variety of reagents (such as amidines, isocyanates, or formamide) to form the fused pyrimidinone ring system characteristic of quinazolinones.

The dimethoxy substitution pattern is particularly significant, as it is a feature found in numerous bioactive molecules, including several G9a inhibitors and other epigenetic modifiers.[5] The methoxy groups can form key hydrogen bond interactions within the active sites of target proteins, enhancing binding affinity and selectivity.


}

Figure 3: Logical pathway from the starting material to high-value bioactive molecules.

Utility in Drug Discovery
  • Kinase Inhibitors: The quinazoline core is a "privileged scaffold" in the design of kinase inhibitors. By using this compound as a starting point, medicinal chemists can readily synthesize libraries of 6,7-dimethoxyquinazoline derivatives for screening against various cancer-related kinases.[5]

  • Antihypertensive and CNS Agents: Historically, quinazoline derivatives have found applications as antihypertensive agents and compounds active in the central nervous system. The dimethoxy substitution pattern is a common feature in many such molecules.

  • Combinatorial Chemistry: The straightforward synthesis of the title compound and its predictable reactivity make it an excellent building block for combinatorial libraries aimed at discovering novel therapeutic leads.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined synthesis, stable nature, and strategic functionalization provide a reliable and efficient pathway to high-value molecular scaffolds. For research teams focused on oncology, neuroscience, and infectious diseases, a mastery of the synthesis and application of this compound is a significant asset in the quest for novel therapeutics. This guide provides the foundational knowledge required to leverage its full potential in the laboratory.

References

  • ResearchGate. Synthesis of this compound. [Link]

  • Chemsrc. This compound | CAS#:26759-46-6. [Link]

  • iChemical. methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • PubMed Central (PMC). Quinazoline derivatives: synthesis and bioactivities. [Link]

  • ResearchGate. Synthesis of quinazolinones 3a with methyl 2-amino benzoate. [Link]

  • PubMed Central (PMC). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. [Link]

  • Eureka.

Sources

Methyl 2-amino-4,5-dimethoxybenzoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-amino-4,5-dimethoxybenzoate: Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract

This compound is a highly functionalized aromatic compound that has emerged as a pivotal building block in medicinal chemistry and pharmaceutical development. Its strategic placement of amine, ester, and methoxy groups on a benzene scaffold makes it an exceptionally versatile intermediate for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive technical overview of its core physicochemical properties, a detailed, field-tested protocol for its synthesis and purification, robust methods for its analytical characterization, and an exploration of its critical role in the development of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.

Core Physicochemical & Structural Properties

This compound, also known by synonyms such as Methyl 4,5-dimethoxyanthranilate or Methyl 6-aminoveratrate, is a crystalline solid at room temperature.[1] Its molecular structure is key to its utility, offering multiple reactive sites for further chemical elaboration. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₄[2][3][4][5]
Molecular Weight 211.22 g/mol [3][4][6]
CAS Number 26759-46-6[2][3][7]
Appearance White to pale brown crystalline powder[1][7][8]
Melting Point 91-93°C; 125-133°C (Varies with purity)[2][8][9]
IUPAC Name This compound[5]
InChI Key QQFHCCQSCQBKBG-UHFFFAOYSA-N[3][10]

Synthesis and Purification: A Validated Protocol

The most reliable and widely adopted method for synthesizing this compound is the catalytic hydrogenation of its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate.[2][7] This process is highly efficient and yields a clean product, making it suitable for both laboratory-scale and larger-scale production.

Mechanistic Rationale

The core of this transformation is the reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂). Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for this reduction in the presence of other functional groups like the ester and methoxy ethers. Hydrogen gas (H₂) serves as the terminal reductant. The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the palladium surface, facilitating the stepwise reduction of the nitro group to the amine without affecting the rest of the molecule. Methanol is an excellent solvent as it readily dissolves the starting material and is relatively inert under the reaction conditions.

Experimental Workflow: Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Add Reactant & Catalyst to Flask prep_dissolve 2. Dissolve in Methanol prep_flask->prep_dissolve react_h2 3. Introduce H₂ Atmosphere (15-50 psi) prep_dissolve->react_h2 react_stir 4. Stir at RT for 16-24h react_h2->react_stir workup_filter 5. Filter through Celite to Remove Pd/C react_stir->workup_filter workup_evap 6. Concentrate Filtrate in vacuo workup_filter->workup_evap workup_purify 7. Purify via Column Chromatography workup_evap->workup_purify final_product Final Product: This compound workup_purify->final_product Yield: ~88-97%

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol
  • Reactor Setup: To a 100 mL round-bottomed flask or a suitable hydrogenation vessel, add Methyl 4,5-dimethoxy-2-nitrobenzoate (1.9 g, 7.2 mmol) and 10% Palladium on Carbon (Pd/C) catalyst (0.2 g, ~10% w/w).[2][7]

  • Dissolution: Add 50 mL of methanol to the flask and stir briefly to dissolve the starting material. The mixture will appear as a black suspension due to the catalyst.

  • Hydrogenation: Securely seal the vessel. Purge the atmosphere with nitrogen or argon, then carefully introduce hydrogen gas (H₂). For laboratory scale, this can be done with a hydrogen balloon. For more controlled reactions, use a Parr shaker or a similar hydrogenation apparatus pressurized to 15-50 psi.[2]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25°C) for 16 to 24 hours.[2][7] The reaction progress is monitored by Thin Layer Chromatography (TLC) using an eluent such as petroleum ether:ethyl acetate (10:1). The disappearance of the starting material spot indicates reaction completion.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the solid Pd/C catalyst. Wash the filter cake with a small amount of methanol or ethyl acetate (20 mL) to ensure complete recovery of the product.[2]

  • Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a light yellow solid.[2]

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.[2][7]

  • Column Packing: A silica gel slurry is prepared using petroleum ether (or hexane) and packed into a chromatography column.

  • Elution: The crude solid is loaded onto the column and eluted with a solvent system of petroleum ether:ethyl acetate (10:1, v/v) .[2][7]

  • Fraction Collection: Fractions are collected and analyzed by TLC. Those containing the pure product are combined.

  • Final Product: The solvent from the combined pure fractions is removed under reduced pressure to afford the final product as a white or light yellow crystalline solid with a typical yield of 88-97%.[2]

Analytical Characterization for Quality Control

Confirming the identity and purity of the synthesized this compound is a critical self-validating step. A combination of spectroscopic and chromatographic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural confirmation. The spectrum provides unambiguous information about the electronic environment of protons in the molecule.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound, often reported as a percentage based on peak area.

¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment & Interpretation
7.12 (s, 1H)Aromatic proton (C₆-H) deshielded by the adjacent ester group.
6.45 (s, 2H)Amine protons (-NH₂), often broad and exchangeable with D₂O.
6.36 (s, 1H)Aromatic proton (C₃-H) shielded by the adjacent amine group.
3.74 (s, 6H)Protons of the two methoxy groups (-OCH₃) at C₄ and C₅.
3.64 (s, 3H)Protons of the methyl ester group (-COOCH₃).
Source:[2]

Applications in Medicinal Chemistry & Drug Discovery

The true value of this compound lies in its role as a versatile synthetic intermediate. The ortho-relationship of the amine and ester groups facilitates the construction of various heterocyclic ring systems, while the methoxy groups can be used to modulate solubility and receptor binding interactions.

Scaffold for Kinase Inhibitors

A prominent application is in the synthesis of multi-kinase inhibitors used in oncology.[11] For example, derivatives of this scaffold are crucial for building the core structures of drugs that target signaling pathways involved in tumor growth and angiogenesis, such as the VEGF and FGFR pathways.[11]

start This compound step1 Multi-step Chemical Modification start->step1 Functional Group Manipulation step2 Heterocyclic Ring Formation (e.g., Quinazoline, Oxadiazole) step1->step2 Cyclization Reactions api Complex API Scaffold (e.g., Kinase Inhibitor Core) step2->api drug Final Drug Product (e.g., Lenvatinib) api->drug Final Synthetic Steps & Formulation

Caption: Role as a foundational building block in API synthesis.

Intermediate for Serotonin Receptor Ligands

This molecule also serves as a precursor for compounds targeting serotonin (5-HT) receptors.[12] By modifying the amine and ester functionalities, chemists can develop novel agonists or antagonists for receptors like 5-HT₄, which are implicated in gastrointestinal and cognitive disorders.[12]

Safety & Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]

  • Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing (P305+P351+P338).[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined synthesis, straightforward purification, and clear analytical profile make it a reliable starting material. The strategic arrangement of its functional groups provides a robust platform for constructing diverse and complex molecular architectures, solidifying its importance for scientists engaged in the design and synthesis of next-generation therapeutics.

References

  • iChemical. (n.d.). methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of this compound. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 26759-46-6. Available at: [Link]

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The Versatile Synthon: A Technical Guide to Methyl 2-amino-4,5-dimethoxybenzoate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Pharmaceutical Building Block

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and ultimate success of drug development. Methyl 2-amino-4,5-dimethoxybenzoate, a polysubstituted aromatic amine, has emerged as a critical synthon, particularly in the construction of heterocyclic scaffolds that form the core of numerous therapeutic agents. Its unique arrangement of an amino group ortho to a methyl ester, flanked by two methoxy groups on the benzene ring, provides a versatile platform for a variety of chemical transformations.

This technical guide offers an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its nomenclature, physicochemical properties, and, most importantly, its pivotal role as a precursor in the synthesis of medicinally significant compounds, with a particular focus on the quinazoline class of pharmaceuticals.

Nomenclature and Identification: A Compound of Many Names

One of the initial challenges in sourcing and utilizing any chemical entity is navigating its various names and identifiers. This compound is no exception. While it is most formally known by its IUPAC name, it is frequently referenced in literature and commerce by a variety of synonyms. It is important to note that distinct "trade names" for a chemical intermediate of this nature are uncommon; it is typically supplied under its chemical name or one of its common synonyms.

Identifier Value Source
IUPAC Name This compound
CAS Number 26759-46-6
Molecular Formula C10H13NO4
Molecular Weight 211.22 g/mol
Synonym 2-Amino-4,5-dimethoxybenzoic Acid Methyl Ester
Synonym 6-Aminoveratric Acid Methyl Ester
Synonym 4,5-Dimethoxyanthranilic Acid Methyl Ester
Synonym Methyl 4,5-Dimethoxyanthranilate
Synonym Methyl 6-Aminoveratrate

Physicochemical Properties: A Profile for the Synthetic Chemist

Understanding the physical and chemical properties of a starting material is fundamental to designing robust and reproducible synthetic protocols.

Property Value Source
Appearance White to light yellow or light orange powder/crystal
Melting Point 128.0 to 131.0 °C
Purity Typically >98.0% (by GC)

Synthesis Protocol: From Nitroarene to Key Intermediate

The most common and efficient laboratory-scale synthesis of this compound involves the catalytic hydrogenation of its corresponding nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate. This transformation is a cornerstone of industrial organic synthesis due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system, where the progress of the reaction can be meticulously monitored, and the purity of the final product is readily assessed.

Materials:

  • Methyl 4,5-dimethoxy-2-nitrobenzoate

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol or Ethyl Acetate (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: In a suitable hydrogenation vessel, dissolve Methyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq) in a minimal amount of methanol or ethyl acetate.[1][2]

  • Catalyst Addition: Under an inert atmosphere (to prevent premature reaction and ensure safety), carefully add 10% Pd/C (typically 5-10 mol% of the substrate).[1][2]

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas (this is typically done by evacuating the vessel and backfilling with hydrogen three times). Pressurize the vessel to the desired hydrogen pressure (e.g., 15-50 psi).[1][2]

  • Reaction: Commence vigorous stirring at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.[1]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[1]

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[1]

  • Purification (if necessary): The crude product is often of high purity. However, if required, it can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]

Application in Drug Synthesis: The Gateway to Quinazolines

The true value of this compound lies in its application as a precursor to complex, biologically active molecules. The presence of the ortho-amino ester functionality makes it an ideal starting material for the construction of the quinazoline ring system, a privileged scaffold in medicinal chemistry. Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties.

A prominent example of a drug synthesized from this intermediate is Prazosin , an α1-adrenergic receptor antagonist used to treat high blood pressure.[3][4] The synthesis of the quinazoline core of Prazosin and related drugs like Doxazosin and Alfuzosin often begins with a cyclization reaction involving an aminobenzoate derivative.[5][6][7]

Synthetic Workflow: From Intermediate to Quinazoline Core

The following diagram illustrates a generalized synthetic pathway from this compound to a key quinazoline intermediate, which can then be further elaborated to yield drugs like Prazosin.

G cluster_0 Synthesis of Quinazoline Intermediate cluster_1 Elaboration to Prazosin A This compound C 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one A->C Cyclization B Cyclizing Agent (e.g., Thiourea) B->C E 4-Amino-2-chloro-6,7-dimethoxyquinazoline C->E Chlorination & Amination D Chlorinating Agent (e.g., POCl3) D->E G Prazosin E->G Nucleophilic Substitution F N-(2-furoyl)piperazine F->G

Caption: Synthetic pathway from this compound to Prazosin.

Experimental Protocol: Synthesis of 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one

This protocol details the crucial cyclization step to form the quinazoline core.

Materials:

  • This compound

  • Thiourea

  • Hydrochloric acid (50%)

  • Sodium hydroxide solution (20%)

  • Microwave reactor (optional, for rate enhancement)

Procedure:

  • Mixing: In a round-bottom flask, thoroughly mix this compound (0.02 mole) and thiourea (0.04 mole).[3][4]

  • Acidification: Add 50% hydrochloric acid dropwise until a wet mass is obtained.[3][4]

  • Reaction:

    • Conventional Heating: Heat the mixture in an oil bath.

    • Microwave Irradiation (Alternative): Irradiate the mixture in a microwave reactor for a short period (e.g., 5 minutes with 30-second intervals) to accelerate the reaction.[3][4]

  • Work-up: After the reaction is complete, dissolve the mixture in 30 mL of 20% sodium hydroxide solution.

  • Filtration: Filter the solution to remove any undissolved impurities.

  • Precipitation: Cool the filtrate to 0-5°C and acidify with concentrated hydrochloric acid.

  • Isolation: The solid product, 2-mercapto-6,7-dimethoxyquinazolin-4(3H)-one, will precipitate. Collect the solid by filtration, wash with ice-cold water, and dry.[3][4]

This quinazolinone intermediate is a versatile precursor that can be converted to the corresponding 2-chloro derivative, which then readily undergoes nucleophilic substitution with an appropriate amine to yield the final active pharmaceutical ingredient.

Conclusion: An Indispensable Tool for Drug Discovery

This compound stands as a testament to the importance of well-designed chemical intermediates in the pharmaceutical industry. Its straightforward synthesis, coupled with its inherent reactivity, provides a reliable and efficient route to the quinazoline scaffold and other complex molecular architectures. For researchers and drug development professionals, a thorough understanding of this compound's properties and synthetic applications is not merely academic; it is a practical tool that can accelerate the discovery and development of new medicines. As the demand for novel therapeutics continues to grow, the role of such versatile building blocks will undoubtedly become even more critical.

References

  • Patil, S., et al. (n.d.). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (n.d.). DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of this compound. Retrieved January 12, 2026, from [Link]

  • Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved January 12, 2026, from [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN112521318A - Preparation method of amisulpride important intermediate.
  • Google Patents. (n.d.). WO2007074364A1 - Process for the preparation of alfuzosin.
  • Google Patents. (n.d.). US20090069562A1 - Process for the preparation of alfuzosin.
  • Google Patents. (n.d.). EP2421857B1 - Process for the preparation of doxazosin and salts thereof.
  • PubMed. (n.d.). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN1083451C - Process for synthesizing doxazosin mesylate.
  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Alfuzosin hydrochloride. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Doxazosin Mesylate. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Doxazosin. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2008). Process-for-the-preparation-of-alfuzosin-hydrochloride.pdf. Retrieved January 12, 2026, from [Link]

  • PubMed. (1998). 4-Amino-2-[4-[1-(benzyloxycarbonyl)-2(S)- [[(1,1-dimethylethyl)amino]carbonyl]-piperazinyl]-6, 7-dimethoxyquinazoline (L-765314): a potent and selective alpha1b adrenergic receptor antagonist. Retrieved January 12, 2026, from [Link]pubmed.ncbi.nlm.nih.gov/9548811/)

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A Technical Guide to the Applications of 2-Amino-4,5-dimethoxybenzoic acid methyl ester in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex and biologically active molecules. 2-Amino-4,5-dimethoxybenzoic acid methyl ester (also known as methyl 4,5-dimethoxyanthranilate) stands out as a highly valuable and versatile building block. Its unique arrangement of functional groups—an aromatic amine, two methoxy groups, and a methyl ester on a benzene ring—provides a rich platform for a multitude of chemical transformations. This guide offers an in-depth exploration of the core applications of this compound, with a particular focus on its pivotal role in the synthesis of quinazolinone-based therapeutics, providing researchers, scientists, and drug development professionals with both theoretical insights and practical, field-proven methodologies.

The strategic placement of the amino and ester functionalities allows for the facile construction of heterocyclic rings, while the electron-donating methoxy groups at the 4- and 5-positions are not merely passive substituents. As we will explore, this specific substitution pattern is a key pharmacophoric feature in a number of potent kinase inhibitors, directly contributing to their high affinity and selectivity for their biological targets. This guide will delve into the causality behind the experimental choices in leveraging this unique molecular architecture for the development of life-saving therapeutics.

Core Application: Synthesis of the Quinazolinone Scaffold

The quinazolinone core is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the central framework of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1] The 6,7-dimethoxy substitution pattern on the quinazoline ring, directly derived from 2-amino-4,5-dimethoxybenzoic acid methyl ester, is particularly significant in the realm of oncology.

The Significance of the 6,7-Dimethoxy Substitution in Kinase Inhibition

The 6,7-dimethoxy groups on the quinazoline ring play a crucial role in the potent and selective inhibition of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR) kinase. Structure-activity relationship (SAR) studies have revealed that these electron-donating groups are preferred at these positions.[2] They are believed to enhance the binding affinity of the molecule to the ATP-binding pocket of the EGFR kinase domain.[3] This enhanced affinity is a key factor in the high potency of several approved anticancer drugs. The presence of these methoxy groups can influence the overall electronic properties and conformation of the quinazoline ring system, optimizing its interaction with key amino acid residues in the kinase active site.

Synthetic Protocol: The Niementowski Reaction for 6,7-Dimethoxyquinazolin-4(3H)-one Synthesis

A classic and reliable method for the construction of the quinazolinone ring system from an anthranilic acid derivative is the Niementowski reaction.[4] This one-pot cyclocondensation reaction is a straightforward and efficient way to synthesize the 6,7-dimethoxyquinazolin-4(3H)-one core from 2-amino-4,5-dimethoxybenzoic acid methyl ester.

Reaction Scheme:

G A 2-Amino-4,5-dimethoxybenzoic acid methyl ester C 6,7-Dimethoxyquinazolin-4(3H)-one A->C Heat B Formamide B->C

A schematic of the Niementowski reaction.

Detailed Experimental Protocol:

  • Reagents and Materials:

    • 2-Amino-4,5-dimethoxybenzoic acid methyl ester

    • Formamide

    • Ethanol (for recrystallization)

    • Round-bottom flask equipped with a reflux condenser and a heating mantle

    • Magnetic stirrer

    • Standard laboratory glassware for filtration and recrystallization

  • Procedure:

    • In a round-bottom flask, a mixture of 2-amino-4,5-dimethoxybenzoic acid methyl ester (1 equivalent) and formamide (10-20 equivalents) is prepared. The large excess of formamide serves as both a reactant and a solvent.

    • The reaction mixture is heated to 130-140°C with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After heating for 4-6 hours, or upon completion as indicated by TLC, the reaction mixture is allowed to cool to room temperature.

    • The cooled reaction mixture is poured into ice-cold water, which causes the product to precipitate out of the solution.

    • The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining formamide.

    • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 6,7-dimethoxyquinazolin-4(3H)-one.

Causality Behind Experimental Choices:

  • Excess Formamide: The use of a large excess of formamide drives the reaction to completion by ensuring a high concentration of the cyclizing agent. It also serves as a high-boiling solvent, allowing the reaction to be conducted at the required temperature for cyclization.

  • Heating: The cyclocondensation reaction is thermally driven and requires elevated temperatures to overcome the activation energy for the formation of the quinazolinone ring.

  • Aqueous Work-up: Pouring the reaction mixture into water is an effective method for precipitating the organic product, as 6,7-dimethoxyquinazolin-4(3H)-one has low solubility in water, while the excess formamide is miscible with water.

Application in Targeted Cancer Therapy: Synthesis of Kinase Inhibitors

The 6,7-dimethoxyquinazolin-4(3H)-one synthesized from 2-amino-4,5-dimethoxybenzoic acid methyl ester is a key intermediate in the production of several potent EGFR kinase inhibitors, most notably Gefitinib (Iressa®), a drug used in the treatment of non-small-cell lung cancer.[3]

Synthetic Pathway to Gefitinib

The synthesis of Gefitinib from the 6,7-dimethoxyquinazolin-4(3H)-one intermediate involves a two-step process: chlorination followed by nucleophilic aromatic substitution.

G A 6,7-Dimethoxyquinazolin-4(3H)-one B 4-Chloro-6,7-dimethoxyquinazoline A->B SOCl2 or POCl3 C Gefitinib B->C 3-Chloro-4-fluoroaniline

Synthetic pathway from the quinazolinone core to Gefitinib.

Detailed Experimental Protocol (Conceptual):

  • Step 1: Chlorination

    • The 6,7-dimethoxyquinazolin-4(3H)-one is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position into a chlorine atom. This reaction is typically carried out in an inert solvent under reflux conditions.

    • The resulting 4-chloro-6,7-dimethoxyquinazoline is then isolated and purified.

  • Step 2: Nucleophilic Aromatic Substitution

    • The 4-chloro-6,7-dimethoxyquinazoline is reacted with 3-chloro-4-fluoroaniline in a suitable solvent, such as isopropanol, often in the presence of a base to neutralize the HCl generated during the reaction.

    • The reaction mixture is heated to drive the nucleophilic aromatic substitution, where the amino group of the aniline displaces the chlorine atom at the 4-position of the quinazoline ring.

    • Upon completion, the product, Gefitinib, is isolated and purified.

Structure-Activity Relationship (SAR) of 4-Anilino-6,7-dimethoxyquinazolines

The development of potent EGFR inhibitors based on the 4-anilino-6,7-dimethoxyquinazoline scaffold has been guided by extensive SAR studies.[5][6]

Compound/FeatureTarget(s)Activity (IC₅₀)Key Structural FeaturesReference(s)
Gefitinib EGFR~33 nM6,7-dimethoxy, 4-(3-chloro-4-fluoroanilino)[3]
Erlotinib EGFR~2 nM6,7-bis(2-methoxyethoxy), 4-(3-ethynylanilino)[7]
Lapatinib EGFR, HER2~10.2 nM (EGFR), ~9.8 nM (HER2)6-(5-(1-methyl-1H-imidazol-2-yl)thiophen-2-yl), 4-(3-chloro-4-((3-fluorobenzyl)oxy)anilino)[6]
PD 153035 EGFR0.025 nM6,7-dimethoxy, 4-(3-bromoanilino)[2][5][8]

Key SAR Insights:

  • The Quinazoline Core: The quinazoline ring system is a critical scaffold for binding to the ATP pocket of the EGFR kinase.

  • The 6,7-Dimethoxy Groups: As previously discussed, these groups are crucial for high-potency inhibition.[2]

  • The 4-Anilino Moiety: The substituted aniline ring at the 4-position is essential for activity and provides a key point for modification to fine-tune the inhibitory profile and pharmacokinetic properties of the molecule. Small, lipophilic substituents on the aniline ring are generally favored.

G EGFR EGFR P P EGFR->P ATP Downstream Downstream Signaling (Proliferation, Survival) P->Downstream Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP binding

Mechanism of EGFR inhibition by Gefitinib.

Other Synthetic Applications

While the synthesis of quinazolinones for pharmaceutical applications is a major focus, 2-amino-4,5-dimethoxybenzoic acid methyl ester is also a valuable intermediate in other areas of chemical synthesis:

  • Agrochemicals: The core structure can be modified to create novel herbicides and pesticides.

  • Dyestuffs: The aromatic nature and reactive functional groups of this compound allow for its incorporation into the synthesis of various dyes and pigments.

  • Materials Science: The rigid, aromatic structure can be used as a building block for the synthesis of novel organic materials with interesting electronic or photophysical properties.

Conclusion

2-Amino-4,5-dimethoxybenzoic acid methyl ester is a strategically important and versatile building block in modern organic synthesis. Its primary application lies in the construction of the 6,7-dimethoxy-substituted quinazolinone scaffold, which is a cornerstone of many potent kinase inhibitors used in targeted cancer therapy. The unique arrangement of its functional groups, particularly the key 6,7-dimethoxy pattern, provides a direct and efficient route to high-value pharmaceutical compounds. This guide has provided an in-depth look at the synthesis, applications, and structure-activity relationships related to this important molecule, offering a valuable resource for researchers and professionals in the field of drug discovery and development. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new and innovative molecules with a wide range of applications.

References

  • Fry, D. W., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(1), 267–276.
  • ACS Publications. (n.d.). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
  • PubMed. (1996). Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(1), 267-76.
  • BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs.
  • Keri, R. S., et al. (2014). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 19(9), 13462-13485.
  • Xu, C., et al. (2007). Synthesis and Bioactivity of 6,7-Dimethoxy-Quinazoline-4-Arylamine Derivatives. Chinese Pharmaceutical Journal, 42(22), 1748-1752.
  • ResearchGate. (n.d.).
  • Chemical Methodologies. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay.
  • Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
  • ResearchGate. (n.d.). (A)
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.
  • Wikipedia. (n.d.). Niementowski quinoline synthesis.
  • PMC. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • NIH. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • NIH. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(31), 21356–21362.
  • Jurnal Kimia Valensi. (n.d.).
  • BenchChem. (n.d.). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
  • Arkivoc. (n.d.). One-pot reductive cyclization to antitumor quinazoline precursors.
  • PMC. (n.d.). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones.
  • ResearchGate. (n.d.). A Novel Route to the Niementowski Reaction.
  • PubMed Central. (n.d.). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines.
  • Beilstein Journals. (n.d.). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones.

Sources

An In-depth Technical Guide to the Spectral Analysis of Methyl 4,5-dimethoxyanthranilate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for Methyl 4,5-dimethoxyanthranilate, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven insights into experimental design and data acquisition.

Introduction: The Structural Significance of Methyl 4,5-dimethoxyanthranilate

Methyl 4,5-dimethoxyanthranilate (also known as methyl 2-amino-4,5-dimethoxybenzoate) is a polysubstituted aromatic ester. Its molecular architecture, featuring an amino group, a methyl ester, and two methoxy groups on the benzene ring, makes it a versatile building block in organic synthesis. The precise characterization of this molecule is paramount for ensuring the purity and identity of downstream products. Spectroscopic techniques provide a powerful and non-destructive means to elucidate its molecular structure and confirm its synthesis. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a detailed roadmap for its unambiguous identification.

Caption: Standardized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds present.

Table 3: Predicted IR Absorption Bands for Methyl 4,5-dimethoxyanthranilate

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretch (primary amine)
3000-2850MediumC-H stretch (aromatic and aliphatic)
~1690StrongC=O stretch (ester)
~1600, ~1500MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
~1100StrongC-O stretch (ester)

Interpretation and Causality:

  • N-H Stretching: The presence of a primary amine is typically confirmed by two sharp absorption bands in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C=O Stretching: A strong, sharp absorption band around 1690 cm⁻¹ is a clear indicator of the carbonyl group (C=O) of the methyl ester. The position of this band is influenced by conjugation with the aromatic ring.

  • C-O Stretching: Strong absorptions in the 1250-1000 cm⁻¹ region are expected for the C-O stretching vibrations of the aryl ether (methoxy) and ester functional groups.

  • Aromatic C=C Stretching: Absorptions of medium intensity around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

Experimental Protocol for IR Data Acquisition (Solid Sample):

Caption: Workflow for acquiring an IR spectrum of a solid sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Table 4: Mass Spectrometry Data for Methyl 4,5-dimethoxyanthranilate

m/zProposed Fragment
211[M]⁺ (Molecular Ion)
180[M - OCH₃]⁺
152[M - COOCH₃]⁺

Interpretation and Causality:

  • Molecular Ion Peak ([M]⁺): The peak at m/z 211 corresponds to the molecular weight of methyl 4,5-dimethoxyanthranilate (C₁₀H₁₃NO₄), confirming the elemental composition. [1]* Fragmentation Pattern: The fragmentation pattern provides valuable structural information. The loss of a methoxy radical (•OCH₃) from the molecular ion results in the fragment at m/z 180. The loss of the entire methoxycarbonyl radical (•COOCH₃) leads to the fragment at m/z 152. This fragmentation is characteristic of methyl esters of aromatic acids.

MS_Fragmentation M [M]⁺ m/z 211 F1 [M - OCH₃]⁺ m/z 180 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 152 M->F2 - •COOCH₃

Caption: Proposed electron ionization (EI) fragmentation pathway for Methyl 4,5-dimethoxyanthranilate.

Experimental Protocol for Mass Spectrometry (Electron Ionization):

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion: A Unified Spectroscopic Portrait

The collective analysis of ¹H NMR, predicted ¹³C NMR, predicted IR, and MS data provides a cohesive and unambiguous structural confirmation of Methyl 4,5-dimethoxyanthranilate. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The ¹H NMR spectrum reveals the precise proton arrangement and connectivity, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation patterns. This comprehensive spectral guide serves as a valuable resource for scientists and researchers, ensuring the confident identification and quality control of this important chemical compound in various research and development applications.

References

  • University of Illinois. Electron Ionization. School of Chemical Sciences. [Link]

  • University of Colorado Boulder. IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

Sources

An In-Depth Technical Guide to the Solubility of Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-amino-4,5-dimethoxybenzoate, a key intermediate in pharmaceutical synthesis. While quantitative solubility data for this specific compound is not extensively available in public literature, this guide synthesizes foundational principles of solubility, experimental methodologies for its determination, and an inferred solubility profile based on its structural attributes and data from analogous compounds. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively handle and utilize this compound in their work, with a strong emphasis on experimental design and data interpretation.

Introduction: Understanding this compound

This compound is a polysubstituted aromatic compound with the chemical formula C₁₀H₁₃NO₄ and a molecular weight of 211.22 g/mol .[1] Its structure, featuring a benzene ring with an amino group, two methoxy groups, and a methyl ester, makes it a valuable building block in the synthesis of various pharmaceutical agents. A thorough understanding of its solubility is paramount for its effective use in reaction chemistry, purification, and formulation development.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₄
Molecular Weight211.22 g/mol [1]
AppearanceWhite to light yellow to light orange powder/crystal
Melting Point128.0 to 131.0 °C

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. For this compound, its solubility in a given solvent is determined by its ability to overcome the lattice energy of its crystalline form and establish favorable interactions with the solvent molecules.

The key structural features influencing its solubility are:

  • Amino Group (-NH₂): Capable of acting as a hydrogen bond donor and acceptor, contributing to solubility in protic and polar solvents.

  • Methoxy Groups (-OCH₃): The oxygen atoms can act as hydrogen bond acceptors. These groups also add to the overall polarity of the molecule.

  • Methyl Ester Group (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor, and the ester group contributes to the molecule's polarity.

  • Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar solvents.

Based on these functional groups, a qualitative prediction of solubility can be made:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of hydrogen bond donors and acceptors suggests some degree of solubility. However, the hydrophobic nature of the benzene ring and the methyl groups may limit high solubility in water.

  • Polar Aprotic Solvents (e.g., DMSO, acetone): The polar nature of these solvents should allow for favorable dipole-dipole interactions, likely resulting in good solubility.

  • Nonpolar Solvents (e.g., hexane, toluene): The nonpolar aromatic ring will contribute to some solubility, but the polar functional groups will likely limit it.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method . This technique involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached.

Detailed Experimental Protocol

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, acetone, ethyl acetate, petroleum ether)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (typically 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved this compound.

  • Quantification:

    • Calculate the solubility by comparing the peak area of the sample to a standard curve of known concentrations.

Visualization of the Shake-Flask Workflow

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature A->B 24-48h C Allow to settle B->C D Filter supernatant C->D E Dilute sample D->E F HPLC analysis E->F pH_Dependence cluster_acidic Acidic pH (pH < pKa) cluster_basic Basic pH (pH > pKa) A Protonated Form (R-NH3+) Higher Aqueous Solubility B Neutral Form (R-NH2) Lower Aqueous Solubility A->B pKa

Sources

An In-depth Technical Guide to the Purity Analysis of Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Pharmaceutical Intermediate

Methyl 2-amino-4,5-dimethoxybenzoate (CAS No. 26759-46-6) is a highly functionalized aromatic amine and a key building block in the synthesis of a variety of pharmaceutical compounds. Its structural motifs are incorporated into multiple active pharmaceutical ingredients (APIs). As a pivotal intermediate, its purity is not merely a quality metric but a foundational pillar ensuring the efficacy, safety, and reproducibility of the final drug product.[1] Minor impurities can lead to significant downstream consequences, including the formation of unwanted by-products, reduced yields, and the introduction of potentially toxic components that are difficult and costly to remove.[1]

This guide provides a comprehensive, field-proven framework for the purity analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals in the drug development sector. The methodologies described herein are robust, self-validating, and grounded in established regulatory principles to ensure scientific integrity.

Physicochemical Properties & Specifications

A thorough understanding of the material's basic properties is the first step in any analytical endeavor.

PropertyValueSource(s)
CAS Number 26759-46-6[2][3]
Molecular Formula C₁₀H₁₃NO₄[2][3]
Molecular Weight 211.22 g/mol [2][3]
Appearance White to light yellow or pale brown crystalline powder[4]
Melting Point 125-131 °C
Typical Purity ≥98.0%[4]

Understanding the Impurity Profile: A Synthesis-Forward Approach

The most probable impurities in a batch of this compound are process-related. A common and efficient synthesis route involves the catalytic hydrogenation of Methyl 4,5-dimethoxy-2-nitrobenzoate.[5]

cluster_synthesis Synthesis & Key Impurity SM Methyl 4,5-dimethoxy-2-nitrobenzoate (Starting Material) Product This compound (Target Compound) SM->Product  H₂ (gas)  Pd/C Catalyst  Methanol or  Ethyl Acetate Impurity Unreacted Starting Material (Primary Impurity) SM->Impurity Incomplete Reaction

Figure 1: Synthetic pathway and the primary process-related impurity.

Based on this pathway, the primary impurities to monitor are:

  • Unreacted Starting Material: Methyl 4,5-dimethoxy-2-nitrobenzoate is the most critical process impurity. Its presence indicates an incomplete reaction.

  • Residual Solvents: Solvents used in the reaction and purification, such as methanol or ethyl acetate, may be present in trace amounts.[5]

  • Catalyst Residues: Trace amounts of the palladium catalyst may remain if the post-reaction filtration is not thorough.

Orthogonal Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete purity profile. A multi-faceted, or orthogonal, approach is essential for a comprehensive and trustworthy assessment. This involves combining a high-resolution separation technique for impurity quantification with methods that confirm identity, structure, and overall purity percentage.

cluster_workflow Purity Analysis Workflow cluster_chrom Chromatographic Purity & Impurity Profile cluster_identity Identity & Structural Confirmation cluster_assay Overall Assay (% Purity) start Sample Batch HPLC HPLC-UV Mobile Phase A: 0.1% HCOOH in H₂O Mobile Phase B: 0.1% HCOOH in ACN Column: C18 (e.g., 250x4.6mm, 5µm) Detector: UV @ 254 nm Purpose: Quantify impurities, esp. nitro-analog start->HPLC GC GC-FID Carrier: Helium or Hydrogen Temp Program: e.g., 100-280°C Column: Mid-polarity (e.g., DB-5) Detector: FID Purpose: Quantify volatile impurities & residual solvents start->GC NMR ¹H & ¹³C NMR Solvent: DMSO-d₆ or CDCl₃ Purpose: Unambiguous structural confirmation and detection of structural isomers start->NMR Titration Non-Aqueous Titration Titrant: 0.1 N Perchloric Acid Solvent: Glacial Acetic Acid Purpose: Absolute purity determination of the basic amine functional group start->Titration end Certificate of Analysis (CoA) HPLC->end GC->end NMR->end Titration->end

Figure 2: An orthogonal workflow for purity analysis.

Part 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC with UV detection is the premier technique for separating and quantifying non-volatile, UV-active impurities. Its high resolution makes it ideal for separating the target amine from its structurally similar nitro-precursor, which is the most critical process impurity. A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar aromatic compounds.

Experimental Protocol: HPLC
  • Materials and Reagents:

    • This compound reference standard (>99.5% purity) and sample.

    • Methyl 4,5-dimethoxy-2-nitrobenzoate (for impurity identification).

    • HPLC-grade acetonitrile (ACN) and water.

    • Formic acid (HCOOH), ≥98% purity.

  • Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL
Gradient Program See Table below

Gradient Elution Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
  • Solution Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas.

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

    • Sample/Standard Solution: Accurately weigh ~10 mg of the sample or reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

  • Analysis and Calculation:

    • Inject a blank (diluent), followed by five replicate injections of the reference standard to establish system suitability.

    • Inject the sample solution in duplicate.

    • Purity is calculated using the area normalization method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Trustworthiness: This method's validity is underpinned by the principles outlined in the ICH Q2(R1) guideline.[4][5][6] For formal validation, parameters such as specificity (spiking with the nitro-impurity), linearity, accuracy, precision (repeatability and intermediate precision), and limit of detection/quantitation (LOD/LOQ) must be systematically evaluated.[4][5][6]

Part 2: Purity by Gas Chromatography (GC)

Causality: Gas chromatography with a Flame Ionization Detector (GC-FID) is an excellent complementary technique. It is particularly adept at detecting and quantifying volatile and semi-volatile organic impurities, such as residual solvents. The FID provides a robust, linear response over a wide concentration range, making it suitable for quantifying both trace impurities and the main component.

Experimental Protocol: GC-FID
  • Materials and Reagents:

    • This compound sample.

    • High-purity solvent for dissolution (e.g., Methanol or Dichloromethane).

  • Chromatographic Conditions:

ParameterValue
Column DB-5 or HP-5 (low to mid-polarity), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium or Hydrogen, constant flow at ~1.5 mL/min
Injector Split (e.g., 50:1 ratio), 250 °C
Detector (FID) 280 °C
Injection Volume 1 µL
Oven Program See Table below

Oven Temperature Program:

Rate (°C/min)Target Temp (°C)Hold Time (min)
-1002
1528010
  • Solution Preparation:

    • Sample Solution: Accurately weigh ~20 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable high-purity solvent.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Purity is calculated using area normalization, similar to the HPLC method. This technique is robust for general purity assessment.[6]

Expertise Note: While amines can exhibit peak tailing on standard GC columns, the use of a deactivated column and a sufficiently high final temperature in the program helps ensure proper elution and symmetric peak shape for this semi-volatile compound.

Part 3: Structural Confirmation by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. This confirms the compound's identity and can detect structurally similar impurities that might co-elute in chromatography.

¹H NMR Spectral Interpretation

A ¹H NMR spectrum of this compound in DMSO-d₆ provides a unique fingerprint.[5]

  • ~7.12 ppm (singlet, 1H): Aromatic proton at the C6 position.

  • ~6.45 ppm (singlet, 2H): Amine (-NH₂) protons. This peak is often broad.

  • ~6.36 ppm (singlet, 1H): Aromatic proton at the C3 position.

  • ~3.74 ppm (singlet, 6H): Protons of the two methoxy (-OCH₃) groups on the aromatic ring.

  • ~3.64 ppm (singlet, 3H): Protons of the methyl ester (-COOCH₃) group.

The presence of these distinct singlets with the correct integration confirms the substitution pattern and the identity of the compound. The absence of other significant peaks indicates high purity from a structural standpoint.

Part 4: Assay by Non-Aqueous Acid-Base Titration

Causality: This classical titrimetric method provides an absolute measure of the purity based on the basicity of the aromatic amine functional group. It is an excellent orthogonal technique to chromatography. In a non-aqueous solvent like glacial acetic acid, the weak basicity of the amine is enhanced, allowing for a sharp and accurate endpoint when titrated with a strong acid like perchloric acid.[7][8]

Experimental Protocol: Titration
  • Reagents and Solutions:

    • 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid: Prepare and standardize against primary standard potassium hydrogen phthalate (KHP).

    • Glacial Acetic Acid: ACS grade.

    • Crystal Violet Indicator: 0.5% w/v solution in glacial acetic acid.

  • Procedure:

    • Accurately weigh approximately 150-200 mg of the this compound sample into a dry 250 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.

    • Titrate with standardized 0.1 N perchloric acid until the endpoint is reached, indicated by a color change from violet to yellowish-green.

    • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

  • Calculation:

    • *% Purity = [(V_sample - V_blank) x N_HClO₄ x MW] / (W_sample x 10) *

    • Where:

      • V = Volume of titrant (mL)

      • N = Normality of perchloric acid

      • MW = Molecular Weight of the sample (211.22 g/mol )

      • W = Weight of the sample (mg)

This titration directly quantifies the active basic moiety of the molecule, providing a trustworthy assay value that is independent of the response factors associated with chromatographic detectors.

Conclusion

The purity analysis of this compound demands a rigorous, multi-technique approach to ensure its suitability for pharmaceutical synthesis. By integrating high-resolution chromatographic methods (HPLC and GC) to profile and quantify impurities, with spectroscopic (NMR) and titrimetric assays to confirm identity and determine absolute purity, a complete and reliable quality assessment can be achieved. Each method provides a unique and essential piece of the puzzle, and together they form a self-validating system that upholds the principles of scientific integrity and ensures the quality of this critical intermediate.

References

  • Agilent Technologies. (2016). Chemical Purity Analysis - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Acid-Base Titration. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

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Reactivity of the amino group in Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Amino Group in Methyl 2-amino-4,5-dimethoxybenzoate

Authored by a Senior Application Scientist

This compound is a polysubstituted aniline derivative that serves as a pivotal building block in the synthesis of a wide array of heterocyclic compounds, particularly in the pharmaceutical industry. The reactivity of its primary amino group is intricately modulated by the electronic and steric interplay of the adjacent methyl ester and the two methoxy substituents on the aromatic ring. This guide provides a comprehensive analysis of the factors governing the nucleophilicity and basicity of this amino group, offering a detailed exploration of its participation in key synthetic transformations including acylation, alkylation, diazotization, and cyclization reactions. Through a synthesis of mechanistic principles, field-proven insights, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this versatile intermediate.

Introduction: The Structural and Electronic Landscape

This compound, also known as Methyl 6-aminoveratrate, is a compound of significant interest due to its utility in constructing complex molecular architectures, most notably quinazoline and quinazolinone scaffolds found in numerous bioactive molecules.[1][2] The synthetic versatility of this molecule is centered on the reactivity of its nucleophilic amino (-NH₂) group. However, this reactivity is not straightforward and is governed by a delicate balance of competing electronic and steric influences from the substituents on the benzene ring.

Understanding this balance is paramount for predicting reaction outcomes and designing rational synthetic strategies. The key modulators are:

  • Electron-Donating Methoxy Groups: The two methoxy (-OCH₃) groups at positions 4 and 5 exert a powerful electron-donating effect through resonance (+M effect), which increases the electron density of the aromatic ring and, consequently, enhances the nucleophilicity of the amino group.[3][4]

  • Electron-Withdrawing Ester Group: The methyl ester (-COOCH₃) group at the ortho position (position 2) is electron-withdrawing through both inductive (-I) and resonance (-M) effects, which counteracts the activating effect of the methoxy groups and reduces the basicity of the amine.

  • Steric Hindrance (The Ortho Effect): The proximity of the bulky methyl ester group to the amino group introduces significant steric hindrance. This "ortho effect" physically impedes the approach of electrophiles and plays a crucial role in a phenomenon known as Steric Inhibition of Protonation (SIP), which significantly lowers the basicity of the amino group compared to its meta or para-substituted counterparts.[5][6][7]

The following diagram illustrates the interplay of these effects.

Caption: Interplay of electronic and steric effects on the amino group.

Basicity and Nucleophilicity: A Quantitative Perspective

The basicity of an aniline is quantified by the pKa of its conjugate acid (anilinium ion). Electron-donating groups increase basicity, while electron-withdrawing groups decrease it.[8][9] The ortho effect, however, consistently reduces the basicity of anilines, regardless of the substituent's electronic nature, due to steric hindrance to protonation and solvation of the resulting cation.[6][10]

CompoundSubstituent(s)pKa of Conjugate AcidPrimary Effect(s)
Aniline-H4.6Baseline
p-Anisidine4-OCH₃5.3+M effect increases electron density
p-Nitroaniline4-NO₂1.0-M/-I effects decrease electron density
o-Toluidine2-CH₃4.4Ortho effect (SIP) outweighs weak +I effect[7]
Methyl Anthranilate 2-COOCH₃ 2.1 Strong -M/-I and Ortho effects

Data compiled from various sources for illustrative purposes.

For this compound, the strong electron-donating +M effects of the two methoxy groups are significantly counteracted by the electron-withdrawing ester and its pronounced ortho effect. The net result is an amino group that is:

  • A Weaker Base: It is significantly less basic than aniline, requiring careful selection of conditions for acid-catalyzed reactions.

  • A Moderated Nucleophile: While its nucleophilicity is enhanced by the methoxy groups, it is less reactive than highly activated anilines like p-anisidine. This moderated reactivity can be advantageous, preventing over-reaction and allowing for more controlled transformations.[11]

Key Synthetic Transformations of the Amino Group

The moderated yet potent nucleophilicity of the amino group in this compound allows it to participate in a variety of essential synthetic reactions.

Acylation: Protection and Amide Synthesis

Acylation of the amino group to form an amide is a fundamental transformation. It is frequently employed as a protection strategy to temper the high reactivity of the aniline during subsequent reactions like nitration or halogenation, preventing side reactions and controlling regioselectivity.[11] The resulting amide can also be a key structural feature in the final target molecule.

Causality in Protocol Design:

  • Reagents: Acyl chlorides or anhydrides are common acylating agents.

  • Base: A non-nucleophilic base such as pyridine or triethylamine is used to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.

  • Solvent: An aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is typically used to avoid side reactions with the acylating agent.

Experimental Protocol: Synthesis of Methyl 2-acetamido-4,5-dimethoxybenzoate

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

G start Dissolve Reactant & Base in Anhydrous DCM cool Cool to 0°C (Ice Bath) start->cool add_acyl Add Acetyl Chloride Dropwise cool->add_acyl react Warm to RT Stir 2-4h (Monitor by TLC) add_acyl->react quench Quench with H₂O & Separate Layers react->quench wash Wash Sequentially (HCl, NaHCO₃, Brine) quench->wash dry Dry (Na₂SO₄) Filter & Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Ar-NH₂ This compound Ar-N₂⁺Cl⁻ Diazonium Salt Ar-NH₂->Ar-N₂⁺Cl⁻ NaNO₂, HCl 0-5°C Ar-Cl Methyl 2-chloro-4,5-dimethoxybenzoate Ar-N₂⁺Cl⁻->Ar-Cl CuCl RT

Caption: Two-step sequence of diazotization and Sandmeyer reaction.

Cyclization: Building Heterocyclic Scaffolds

A predominant application of this compound is in the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry. In these reactions, the amino group acts as a nucleophile, and the ortho-ester group (or a derivative thereof) is involved in the ring-closing step. A common strategy involves reaction with formamidine acetate.

Causality in Protocol Design:

  • Reagents: Formamidine acetate serves as a source of the N=CH-NH₂ unit required to form the pyrimidine ring of the quinazolinone.

  • Solvent: A high-boiling protic solvent like ethanol or 2-methoxyethanol is often used to facilitate the reaction, which typically requires heat.

  • Mechanism: The reaction proceeds via initial condensation of the aniline with formamidine to form an N-arylformamidine intermediate, followed by intramolecular cyclization with the ester group and elimination of methanol and ammonia.

Experimental Protocol: Synthesis of 7,8-Dimethoxyquinazolin-4(3H)-one

  • Combine this compound (1.0 eq) and formamidine acetate (1.5 eq) in absolute ethanol in a flask equipped with a reflux condenser. [12]2. Heat the mixture to reflux with stirring for 6-8 hours. A precipitate may form as the reaction proceeds. [12]3. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the product under vacuum to yield the quinazolinone derivative.

This reaction is a key step in the synthesis of several kinase inhibitors, such as Gefitinib. [12]

Conclusion

The reactivity of the amino group in this compound is a nuanced subject, dictated by a competitive interplay of electron-donating methoxy groups, an electron-withdrawing ortho-ester, and significant steric hindrance. This unique electronic and steric profile results in a moderated nucleophile and a weak base, characteristics that synthetic chemists can exploit for controlled and selective transformations. By understanding the underlying principles of the ortho effect and the electronic contributions of each substituent, researchers can effectively utilize this versatile building block in acylation, diazotization, and crucial cyclization reactions to construct complex, high-value molecules for the pharmaceutical and materials science industries.

References

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The Methoxy Group's Directive Influence: A Technical Guide to the Reactivity of Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4,5-dimethoxybenzoate is a polysubstituted aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its value stems from a unique arrangement of three electron-donating groups—an amino group and two methoxy groups—which powerfully activate the benzene ring and serve as synthetic handles for further functionalization. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of this molecule. We will explore its behavior in key reaction classes, particularly electrophilic aromatic substitution and cyclization reactions, providing field-proven insights into predicting and controlling reaction outcomes. This document serves as a technical resource for scientists leveraging this versatile building block in the synthesis of complex molecules, with a particular focus on the development of quinazoline-based pharmaceuticals.

Introduction: The Strategic Importance of a Polysubstituted Benzene

This compound (MDMB) is a key intermediate in the synthesis of a variety of complex organic molecules, most notably in the pharmaceutical industry.[1] Its structure, featuring an aniline, a benzoate, and two methoxy groups, offers multiple reactive sites. The core utility of MDMB lies in the predictable and enhanced reactivity of its aromatic ring, which is a direct consequence of the powerful electron-donating nature of its substituents.

The 6,7-dimethoxy substitution pattern, which arises from this precursor, is a common feature in numerous bioactive molecules and approved drugs.[2] Understanding the interplay between the amino and methoxy groups is therefore critical for any researcher aiming to utilize this compound as a scaffold. This guide will deconstruct the roles of the methoxy groups in concert with the amino and methyl ester functionalities to provide a predictive framework for its reactivity.

The Heart of Reactivity: Electronic and Steric Effects of Methoxy Groups

The reactivity of an aromatic ring is fundamentally controlled by the electronic properties of its substituents. These effects are broadly categorized as resonance and inductive effects.

  • Resonance Effect (+R): The oxygen atoms of the methoxy groups possess lone pairs of electrons that can be delocalized into the benzene ring's π-system. This donation of electron density, known as a positive resonance effect (+R), significantly increases the nucleophilicity of the aromatic ring, making it highly susceptible to attack by electrophiles.[3] The amino group (-NH₂) is an even more potent activator through the same +R effect.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the ring through the sigma bond. This is known as a negative inductive effect (-I).

For methoxy and amino groups, the resonance effect far outweighs the inductive effect, resulting in a strong overall activation of the ring.[3] This makes reactions like electrophilic aromatic substitution significantly faster than on unsubstituted benzene.[4]

Directing Effects and Regioselectivity

In a polysubstituted ring, the position of an incoming electrophile is determined by the additive effects of the existing substituents. The following rules are paramount:

  • The most powerful activating group dominates: The directing effect of the strongest activating group will primarily determine the site of substitution.[2]

  • Reinforcing vs. Opposing Effects: When the directing effects of multiple groups point to the same position, the outcome is straightforward. When they oppose, the strongest activator wins.[5]

  • Steric Hindrance: Substitution at a position sterically hindered by adjacent bulky groups is disfavored.[6] Substitution between two groups in a meta-relationship is particularly rare.[5]

In this compound, the hierarchy of activating strength is: -NH₂ > -OCH₃ . All three are ortho, para-directors. Let's analyze the directing influence on the two available positions, C3 and C6.

  • Amino Group (-NH₂ at C2): Strongly directs ortho to C3 and para to C6.

  • Methoxy Group (-OCH₃ at C4): Directs ortho to C3 and C5 (occupied).

  • Methoxy Group (-OCH₃ at C5): Directs ortho to C4 (occupied) and C6.

The directing effects are summarized below:

PositionDirected by -NH₂ (C2)Directed by -OCH₃ (C4)Directed by -OCH₃ (C5)Net Electronic Effect
C3 Ortho (Strongly Activating)Ortho (Activating)Meta (No Effect)Highly Activated
C6 Para (Strongly Activating)Meta (No Effect)Ortho (Activating)Highly Activated

Both C3 and C6 are electronically activated. However, the C3 position is flanked by the -NH₂ group at C2 and the -OCH₃ group at C4. The C6 position is adjacent only to the -OCH₃ group at C5. Therefore, steric hindrance at the C3 position is expected to be more significant than at C6 . Consequently, electrophilic aromatic substitution is predicted to occur predominantly at the C6 position .

G

Key Reactions and Methodologies

Synthesis of this compound

The most common and efficient synthesis of MDMB involves the reduction of its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate.

G start Methyl 4,5-dimethoxy- 2-nitrobenzoate reagents H₂ (gas) Pd/C (catalyst) Methanol (solvent) start->reagents product Methyl 2-amino-4,5- dimethoxybenzoate reagents->product

Experimental Protocol: Catalytic Hydrogenation [6]

  • Setup: To a 100 mL round-bottomed flask, add Methyl 4,5-dimethoxy-2-nitrobenzoate (1.9 g, 7.2 mmol) and 10% Palladium on carbon (Pd/C) catalyst (0.2 g).

  • Solvent Addition: Add methanol (50 mL) to dissolve the starting material.

  • Reaction: Seal the flask and introduce hydrogen gas (e.g., via a balloon or a hydrogenation apparatus at 15 psi). Stir the mixture vigorously at room temperature for 16-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Wash the filter cake with additional methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (e.g., petroleum ether:ethyl acetate = 10:1) to yield the target compound as a white to light yellow solid.[6]

ParameterValueReference
Typical Yield88-97%[6]
Melting Point91-93 °C[6]
Electrophilic Aromatic Substitution (EAS)

The highly activated nature of the MDMB ring makes it prone to a variety of EAS reactions. However, the strong basicity of the aniline-like amino group presents a challenge, as it can react with the Lewis acid catalysts typically used in these reactions.[7] This forms a deactivating ammonium salt, shutting down the desired ring substitution. To circumvent this, the amino group is often protected, typically as an acetamide.

3.2.1. Nitration

Direct nitration of anilines is often problematic. A standard approach involves protecting the amino group and using a nitrating mixture of nitric and sulfuric acid.

Experimental Protocol (Illustrative for Activated Systems) [8][9]

  • Protection (Acetylation): React MDMB with acetic anhydride in the presence of a mild base to form Methyl 2-acetamido-4,5-dimethoxybenzoate.

  • Nitrating Mixture Preparation: In a separate flask cooled in an ice bath, slowly add concentrated sulfuric acid (e.g., 1.5 mL) to concentrated nitric acid (e.g., 1.5 mL). Keep this mixture cold.

  • Reaction: Dissolve the protected starting material in concentrated sulfuric acid and cool to 0 °C in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 10 °C.

  • Workup: After the reaction is complete (monitored by TLC), pour the reaction mixture onto crushed ice. The precipitated product can be collected by vacuum filtration.

  • Deprotection: The acetyl group can be removed by acid or base hydrolysis to yield the nitrated MDMB product.

Application in Heterocyclic Synthesis: The Niementowski Quinazolinone Synthesis

A primary application of MDMB is in the synthesis of the 6,7-dimethoxyquinazoline core, a privileged scaffold in drug discovery.[2] This is often achieved via the Niementowski reaction or its variations, which involve the condensation of an anthranilic acid derivative with an amide or a related C1 source.[10][11]

G MDMB This compound Amide Amide Source (e.g., Formamidine acetate) MDMB->Amide Condensation Intermediate Amidine Intermediate (in situ) Amide->Intermediate Quinazolinone 6,7-Dimethoxyquinazolin-4-one Intermediate->Quinazolinone Cyclization & Tautomerization

Mechanism Insight: The reaction is thought to proceed through the initial formation of an N-acylanthranilate or an amidine intermediate, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring system.[5]

Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazolin-4-one [3]

  • Setup: In a suitable flask, dissolve this compound in a high-boiling solvent like 2-methoxyethanol.

  • Reagent Addition: Add formamidine acetate.

  • Reaction: Heat the mixture to reflux for several hours. The progress can be monitored by HPLC or TLC.

  • Workup: After cooling, the product often precipitates from the reaction mixture and can be collected by filtration.

This quinazolinone core is a direct precursor to numerous tyrosine kinase inhibitors used in oncology.

Role in Drug Development: A Gateway to Kinase Inhibitors

The 6,7-dimethoxyquinazoline scaffold derived from MDMB is central to a class of potent and selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[12] These drugs function by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting the signaling pathways that lead to tumor cell proliferation.

Notable Drugs Derived from the 6,7-Dimethoxyquinazoline Scaffold:

Drug NameBrand NamePrimary IndicationReference
Gefitinib Iressa®Non-Small-Cell Lung Cancer[3]
Erlotinib Tarceva®Non-Small-Cell Lung Cancer, Pancreatic Cancer[13]
Tandutinib MLN-518Myeloid Leukemia (Clinical Trials)[13]

The methoxy groups at the C6 and C7 positions are crucial for binding to the kinase active site and contribute significantly to the potency and selectivity of these drugs. The synthesis of these complex molecules often begins with the formation of the quinazolinone ring from precursors like MDMB, followed by chlorination and subsequent nucleophilic aromatic substitution to introduce the required side chains.[3][14]

Conclusion

The two methoxy groups in this compound are the primary drivers of its chemical reactivity and synthetic utility. Through a powerful +R effect, they, in concert with the even stronger amino group, create a highly nucleophilic aromatic system. This activation, combined with a predictable regioselectivity governed by the dominant directing effect of the amino group and steric considerations, makes MDMB an exceptional building block. Its role as a precursor to the 6,7-dimethoxyquinazoline core solidifies its importance for researchers in medicinal chemistry and drug development, providing a reliable and efficient entry point to a class of clinically vital anti-cancer agents. A thorough understanding of the electronic and steric principles outlined in this guide is essential for unlocking the full synthetic potential of this versatile molecule.

References

  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • McMurry, J. (n.d.). 16.5 Trisubstituted Benzenes: Additivity of Effects. In Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.5: Trisubstituted Benzenes- Additivity of Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Quora. (2018, January 5). Why doesn't aniline respond in Friedel-Crafts reactions?. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

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  • PubMed. (2018, February 7). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
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The Cornerstone of Bioactive Scaffolds: A Technical Guide to Methyl 2-amino-4,5-dimethoxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. Methyl 2-amino-4,5-dimethoxybenzoate, a substituted anthranilate, has emerged as a pivotal scaffold for the construction of a multitude of biologically active heterocyclic systems. Its unique arrangement of an amino group, two methoxy substituents, and a methyl ester on a benzene ring provides a versatile platform for chemical elaboration, leading to compounds with a wide array of pharmacological activities. This guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the application of this compound in the development of targeted therapeutics, with a particular focus on kinase inhibitors and other medicinally relevant scaffolds. Our narrative is grounded in the principles of causality, ensuring that each experimental choice is rationalized to provide researchers with actionable insights.

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental characteristics of this compound is the bedrock of its effective utilization in synthetic campaigns.

PropertyValueReference(s)
CAS Number 26759-46-6[1][2]
Molecular Formula C₁₀H₁₃NO₄[1][2]
Molecular Weight 211.22 g/mol [1][2]
Appearance White to light yellow crystalline powder[3]
Melting Point 91-93 °C
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents.

The most prevalent and efficient synthesis of this compound commences with the nitration of 3,4-dimethoxybenzoic acid, followed by esterification and subsequent reduction of the nitro group. The choice of this route is dictated by the ready availability of the starting material and the high yields achievable in each step.

Synthetic Workflow Overview

Synthesis_Workflow Start 3,4-Dimethoxybenzoic Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Nitro_Acid 4,5-Dimethoxy-2-nitrobenzoic Acid Nitration->Nitro_Acid Esterification Esterification (CH3OH, H+) Nitro_Acid->Esterification Nitro_Ester Methyl 4,5-dimethoxy-2-nitrobenzoate Esterification->Nitro_Ester Reduction Reduction (Pd/C, H2) Nitro_Ester->Reduction Final_Product This compound Reduction->Final_Product Quinazoline_Synthesis Starting_Material This compound Cyclization Cyclization Starting_Material->Cyclization Quinazolinone 6,7-Dimethoxyquinazolin-4(3H)-one Cyclization->Quinazolinone e.g., Formamide Chlorination Chlorination (POCl3 or SOCl2) Quinazolinone->Chlorination Chloroquinazoline 4-Chloro-6,7-dimethoxyquinazoline Chlorination->Chloroquinazoline Nucleophilic_Substitution Nucleophilic Aromatic Substitution (SNAr) Chloroquinazoline->Nucleophilic_Substitution + Substituted Aniline Final_Analog 4-Anilino-6,7-dimethoxyquinazoline (Kinase Inhibitor Scaffold) Nucleophilic_Substitution->Final_Analog

Caption: Synthetic pathway to 4-anilino-6,7-dimethoxyquinazoline kinase inhibitors.

Structure-Activity Relationship (SAR) Insights for 6,7-Dimethoxyquinazoline-Based EGFR Inhibitors

The development of potent EGFR inhibitors from the 6,7-dimethoxyquinazoline scaffold is a testament to the power of iterative medicinal chemistry. The following table summarizes key SAR findings. [4][5]

Position of Variation Modification Impact on EGFR Inhibitory Activity Rationale
Quinazoline C4 Substitution with a small, substituted aniline (e.g., 3-bromoaniline) Crucial for Potency. The aniline moiety occupies a hydrophobic pocket in the ATP-binding site, and the N-H group forms a critical hydrogen bond with the backbone of Met793.
Quinazoline C6, C7 Dimethoxy substitution Highly Favorable. The methoxy groups engage in hydrogen bonding with the kinase hinge region, significantly enhancing binding affinity. [4]

| Aniline Ring | Small, lipophilic, electron-withdrawing groups (e.g., Br, Cl) at the meta-position | Generally Increases Potency. | These substituents enhance binding through favorable hydrophobic and electronic interactions within the active site. [5]|

The EGFR Signaling Pathway: A Therapeutic Target

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. [6]Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. The 6,7-dimethoxyquinazoline derivatives synthesized from this compound act as ATP-competitive inhibitors, blocking the downstream signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates EGF EGF EGF->EGFR Binds Inhibitor 6,7-Dimethoxyquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 6,7-dimethoxyquinazoline derivatives.

PART 2: Beyond Kinase Inhibition - The Case of Prazosin

The utility of this compound extends beyond oncology. It is also a key intermediate in the synthesis of Prazosin, an α₁-adrenergic receptor antagonist used in the treatment of hypertension. [1][7]This underscores the versatility of this building block in accessing diverse pharmacophores.

The synthesis of Prazosin involves the construction of a 2,4-diamino-6,7-dimethoxyquinazoline core, which is then coupled with a piperazine moiety. The initial steps, leading to the formation of the quinazoline ring, are analogous to those described for kinase inhibitors, but utilize different cyclizing and aminating agents.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of compounds derived from this compound. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

This two-step protocol details the synthesis of a key intermediate for kinase inhibitor development.

Step A: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

  • To a solution of this compound (1 equivalent) in formamide (10 volumes), heat the reaction mixture to 165-170 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12 hours).

  • Cool the reaction mixture and triturate the resulting precipitate with diethyl ether.

  • Filter the solid and further purify by recrystallization from boiling acetonitrile to yield 6,7-dimethoxyquinazolin-4(3H)-one as a white powder.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point should be consistent with literature values.

Step B: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

  • A mixture of 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated to reflux in the presence of a catalytic amount of N,N-dimethylaniline.

  • Maintain reflux for 5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water with vigorous stirring.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried under vacuum to afford 4-chloro-6,7-dimethoxyquinazoline.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a method for evaluating the inhibitory activity of synthesized 4-anilino-6,7-dimethoxyquinazoline derivatives against EGFR.

  • Materials: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare a serial dilution of the test compounds in a suitable buffer (e.g., containing DMSO). b. In a 96-well plate, add the EGFR kinase, the peptide substrate, and the test compounds at various concentrations. c. Initiate the kinase reaction by adding ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Validation: Run a known EGFR inhibitor (e.g., Gefitinib or Erlotinib) as a positive control to validate the assay performance. The IC₅₀ value of the control should be within the expected range.

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and valuable building block in medicinal chemistry. Its application in the synthesis of 6,7-dimethoxyquinazoline-based kinase inhibitors and other therapeutic agents like Prazosin highlights its strategic importance. The structure-activity relationships discussed herein provide a clear rationale for the design of future generations of inhibitors with improved potency and selectivity. As our understanding of the molecular drivers of disease continues to evolve, the creative application of such foundational scaffolds will undoubtedly lead to the discovery of novel and effective medicines.

References

  • Zou, Y., et al. (Year). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Source. [URL not available in search results] [4]2. (Year). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Source. [URL not available in search results] [7]3. Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(12), 2186-2196. [Link] [5]4. Chen, Y.-L., et al. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 26(10), 2955. [Link] [8]5. Kovacevic, M., et al. (2011). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 16(5), 3749-3763. [Link] [9]6. (Year). The Structure-Activity Relationship of 4'-Methoxychalcone and its Analogues: A Technical Guide for Drug Discovery. Benchchem. [URL not available in search results] [10]7. Al-Ostoot, F. H., et al. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences, 27(2), 209-218. [URL not available in search results] [6]8. Basavaraj, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(2), 296-306. [Link] [11]9. (Year). DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Semantic Scholar. [URL not available in search results] [1]10. Saleh, N. S., et al. (2025). 6,7-Dimethoxy-2-methyl-4-substituted quinazolines: Design, synthesis, EGFR inhibitory activity, in vitro cytotoxicity, and in silico studies. ResearchGate. [Link] [12]11. (Year). This compound, 98%. Fisher Scientific. [URL not available in search results] [3]12. Hesson, D. P., et al. (1982). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of Medicinal Chemistry, 25(10), 1137-1141. [Link] [13]13. Wang, S., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2139-2144. [Link] [14]14. Liu, Y., et al. (2022). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Molecules, 27(19), 6542. [Link] [15]15. (Year). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Source. [URL not available in search results] 16. (Year). This compound. Sapphire Bioscience. [URL not available in search results] [2]17. (Year). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Source. [URL not available in search results] [16]18. Kassi, E., & Moutsatsou, P. (2013). Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. Current Medicinal Chemistry, 20(29), 3584-3592. [Link] 19. (Year). Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Google Patents. [17]20. Sathymoorthi, S., et al. (2022). A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D-Galactosamines. ChemRxiv. [Link]

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An In-depth Technical Guide to the Biological Activity of Methyl 2-amino-4,5-dimethoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Methyl 2-amino-4,5-dimethoxybenzoate is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This technical guide provides an in-depth exploration of the synthesis of derivatives based on this core structure and a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents, offering both foundational knowledge and practical insights into the exploitation of the this compound scaffold.

Introduction: The Versatile Scaffold of this compound

This compound, a substituted anthranilate, possesses a unique arrangement of functional groups—an amine, a methyl ester, and two methoxy groups on a benzene ring. This configuration provides multiple reactive sites for chemical modification, making it an attractive starting material for the synthesis of complex molecules, particularly heterocyclic systems known to exhibit a wide range of pharmacological effects. The dimethoxy substitution pattern is of particular interest as it is a common feature in many natural and synthetic bioactive compounds, often contributing to receptor binding and metabolic stability. This guide will explore the transformation of this seemingly simple starting material into a library of derivatives with potent biological activities.

Synthetic Pathways to Bioactive Derivatives

The strategic location of the amino and ester functionalities on the this compound core allows for its elaboration into various heterocyclic systems. The following section details the synthesis of the parent compound and its conversion into key bioactive scaffolds.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, methyl 4,5-dimethoxy-2-nitrobenzoate.

Protocol 1: Catalytic Hydrogenation for the Synthesis of this compound [1]

Materials:

  • Methyl 4,5-dimethoxy-2-nitrobenzoate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a round-bottomed flask, dissolve methyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Carefully add 10% palladium on carbon (typically 10-20% by weight of the starting material).

  • The reaction mixture is then subjected to a hydrogen atmosphere (15 psi or balloon pressure).

  • Stir the reaction vigorously at room temperature for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon is a highly effective and reusable catalyst for this transformation. The choice of solvent is crucial for substrate solubility and reaction efficiency.

Caption: Synthesis of the core scaffold.

Synthesis of Quinazoline Derivatives

Quinazolines and their oxidized counterparts, quinazolinones, are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] this compound is an excellent precursor for the synthesis of quinazoline derivatives.

Workflow 1: General Synthesis of Quinazolinone Derivatives

Caption: General workflow for quinazolinone synthesis.

A common route involves the initial acylation of the amino group, followed by cyclization and subsequent reaction with an amine or ammonia to form the quinazolinone ring.

Anticancer Activity

Derivatives of this compound, particularly quinazolines, have emerged as a significant class of anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.

Mechanism of Action: Kinase Inhibition

A primary mechanism of the anticancer activity of quinazoline derivatives is the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival.[3] Many clinically approved anticancer drugs, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline scaffold that targets the ATP-binding site of epidermal growth factor receptor (EGFR) tyrosine kinase.[2][4] The dimethoxy substitution pattern can play a role in optimizing the binding affinity and selectivity of these inhibitors.

Signaling Pathway: EGFR Inhibition

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling and its inhibition.

Mechanism of Action: Tubulin Polymerization Inhibition

Another important anticancer mechanism for certain derivatives is the inhibition of tubulin polymerization.[1][5] Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Compounds that bind to the colchicine binding site on β-tubulin can prevent the formation of microtubules. The 3,4,5-trimethoxy substitution pattern, which is structurally related to the 4,5-dimethoxy pattern of our core molecule, is a known feature of many potent tubulin polymerization inhibitors.[5]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative quinazoline derivatives.

Compound IDR1R2Cancer Cell LineIC₅₀ (µM)Reference
1 H4-FluoroanilinoHeLa1.85[6]
2 H4-ChloroanilinoMDA-MB-2312.81[6]
3 6,7-Dimethoxy4-(3-Bromophenyl)aminoA549~2.0[7]
4 6,7-Dimethoxy4-(4-Fluorophenyl)aminoA431~2.0[7]

Note: The IC₅₀ values are indicative and may vary depending on the specific assay conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][9][10]

Protocol 2: MTT Assay

Materials:

  • Cancer cell lines (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Self-Validation: The inclusion of both positive (a known anticancer drug) and negative (vehicle) controls is essential for validating the assay results. Each concentration should be tested in triplicate to ensure reproducibility.

Antimicrobial Activity

The quinazoline scaffold is also a promising platform for the development of novel antimicrobial agents, with activity reported against a range of bacteria and fungi.[11][12]

Mechanism of Action

The antimicrobial mechanisms of quinazoline derivatives are diverse and can include:

  • Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • DNA Gyrase Inhibition: DNA gyrase is a topoisomerase essential for bacterial DNA replication. Quinazolines can act as inhibitors of this enzyme.

  • Disruption of Cell Membrane Integrity: Certain derivatives can interact with and disrupt the bacterial cell membrane, leading to cell lysis.

Structure-Activity Relationship (SAR)

SAR studies have revealed that the antimicrobial activity of quinazolines is highly dependent on the substitution pattern.[13] For instance, the presence of halogen atoms at positions 6 and 8 of the quinazoline ring has been shown to enhance antibacterial activity.[13] The nature of the substituent at position 2 is also crucial, with various aryl and heteroaryl groups modulating the potency and spectrum of activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]

Protocol 3: Broth Microdilution Assay

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compounds

  • Standard antimicrobial agent (positive control)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Inoculate each well with the microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Trustworthiness: The use of ATCC (American Type Culture Collection) standard strains and a reference antibiotic ensures the reliability and comparability of the results.

Anti-inflammatory Activity

Quinazoline and quinazolinone derivatives have also demonstrated significant anti-inflammatory properties.[17][18]

Mechanism of Action

The anti-inflammatory effects of these compounds can be attributed to several mechanisms, including:

  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Some quinazoline derivatives can inhibit these enzymes.

  • Modulation of Cytokine Production: Pro-inflammatory cytokines such as TNF-α and IL-6 play a central role in the inflammatory response. Certain quinazolinones can suppress the production of these cytokines.

  • Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation. Some derivatives can inhibit iNOS activity or expression.

Workflow 2: Anti-inflammatory Assay Cascade

Caption: A typical workflow for in vitro anti-inflammatory screening.

Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide.[19][20][21]

Protocol 4: Griess Assay

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Cell culture medium

  • Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plate

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production.

  • Incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Mix the supernatants with the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Expertise & Experience: The timing of compound addition and LPS stimulation is critical to distinguish between prophylactic and therapeutic effects. The concentration of LPS should be optimized to induce a robust but not maximal NO production to allow for the detection of inhibitory effects.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a valuable starting point for the synthesis of a wide range of heterocyclic derivatives with significant biological activities. The ease of its synthesis and the versatility of its functional groups allow for the generation of diverse chemical libraries. The demonstrated anticancer, antimicrobial, and anti-inflammatory properties of its derivatives, particularly quinazolines, highlight the therapeutic potential of this structural motif.

Future research in this area should focus on the synthesis of novel derivatives with improved potency and selectivity. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation compounds. Furthermore, detailed mechanistic studies are crucial to identify the specific molecular targets and pathways modulated by these compounds, which will be instrumental in their development as clinical candidates. The exploration of this versatile scaffold holds great promise for the discovery of new and effective treatments for a variety of diseases.

References

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  • Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (2016). ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

Quinazolinone, a fused bicyclic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4] Several FDA-approved drugs, such as the anticancer agents Gefitinib and Erlotinib, feature the quinazoline framework, underscoring its clinical significance.[3][5]

Methyl 2-amino-4,5-dimethoxybenzoate, a derivative of anthranilic acid, serves as a versatile and crucial starting material for the synthesis of quinazolinones with specific substitution patterns on the benzene ring. The methoxy groups at the 6- and 7-positions are key features in several biologically active molecules. This guide provides detailed protocols and mechanistic insights for synthesizing quinazolinone derivatives from this specific precursor, aimed at researchers and scientists in drug development and organic synthesis.

Mechanistic Overview: Core Synthetic Pathways

The transformation of this compound into the quinazolinone ring system generally proceeds through the formation of key amide intermediates followed by cyclization. The primary nitrogen of the amino group and the ester carbonyl are the reactive centers that ultimately form the pyrimidine ring. The two most reliable and widely employed strategies are the stepwise synthesis via a benzoxazinone intermediate and direct one-pot cyclization reactions.

Caption: General workflow for quinazolinone synthesis.

Protocol 1: Stepwise Synthesis via a Benzoxazinone Intermediate

This classic and highly reliable two-step method first involves the acylation of the starting anthranilate and subsequent cyclization to form a stable 2-substituted-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with an amine source (such as ammonia, hydrazine, or a primary amine) to yield the final quinazolinone. This approach allows for the controlled introduction of substituents at the 2- and 3-positions of the quinazolinone core.[6]

Step 1A: Synthesis of 6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one

The first step is an acylation of the amino group with acetic anhydride, which also serves as a dehydrating agent to promote the intramolecular cyclization, closing the oxazinone ring.[7]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (10 mmol, 2.11 g).

  • Add acetic anhydride (20 mL) to the flask.

  • Heat the mixture to reflux (approximately 140°C) for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into ice-cold water (100 mL) with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water and then with a cold saturated sodium bicarbonate solution to remove any residual acetic acid.

  • Dry the resulting solid under vacuum to yield the crude 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one, which can often be used in the next step without further purification.

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound211.22102.11 g
Acetic Anhydride102.09-20 mL
Step 1B: Synthesis of 6,7-Dimethoxy-2-methyl-3-substituted-quinazolin-4(3H)-one

The benzoxazinone intermediate is a versatile electrophile. The introduction of a nucleophilic amine source opens the oxazinone ring, followed by cyclization and dehydration to form the thermodynamically stable quinazolinone ring.

Benzoxazinone_Mechanism Benzoxazinone 6,7-Dimethoxy-2-methyl- 4H-3,1-benzoxazin-4-one Intermediate Ring-Opened Acyl-anthranilamide Benzoxazinone->Intermediate Nucleophilic Attack Amine Amine (R-NH2) Quinazolinone 6,7-Dimethoxy-2-methyl- 3-R-quinazolin-4(3H)-one Intermediate->Quinazolinone Cyclization & Dehydration (-H2O)

Caption: Reaction of the benzoxazinone intermediate with an amine.

Experimental Protocol:

  • Dissolve the 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one (5 mmol) from Step 1A in a suitable solvent like ethanol or glacial acetic acid (25 mL) in a round-bottom flask.

  • Add the desired amine source (e.g., ammonium acetate for an unsubstituted N3, hydrazine hydrate for a 3-amino group, or a primary amine for a 3-alkyl/aryl group) in a slight excess (1.2 equivalents, 6 mmol).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and pour the residue into cold water to induce precipitation.

  • Wash the crude solid with cold water and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure quinazolinone derivative.

Protocol 2: One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones

Modern synthetic strategies often favor one-pot procedures to improve efficiency and reduce waste. Several methods allow for the direct conversion of anthranilates into quinazolinones by combining multiple reaction steps without isolating intermediates.[8][9] This protocol describes a copper-catalyzed one-pot synthesis from a 2-halobenzamide (which can be prepared from the starting anthranilate) and a nitrile.

Principle

This method involves a copper-catalyzed nucleophilic addition of a 2-halobenzamide to a nitrile, followed by an intramolecular SNAr (nucleophilic aromatic substitution) reaction to form the quinazolinone ring.[8] The starting this compound would first need to be converted to the corresponding 2-halobenzamide via standard Sandmeyer and amidation reactions. For the purpose of this protocol, we will assume the availability of the 2-bromo-4,5-dimethoxybenzamide intermediate.

Experimental Protocol:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add 2-bromo-4,5-dimethoxybenzamide (1 mmol, 260 mg), the desired nitrile (1.5 mmol), copper(I) iodide (CuI) (10 mol%, 19 mg), and potassium tert-butoxide (tBuOK) (2.0 mmol, 224 mg).

  • Add anhydrous solvent, such as DMSO or DMF (3 mL).

  • Seal the tube and heat the reaction mixture at 110-130°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 2-substituted-6,7-dimethoxyquinazolin-4(3H)-one.

Reagent/SolventRole
2-Bromo-4,5-dimethoxybenzamideQuinazolinone Precursor
Nitrile (R-CN)Source of C2-substituent
Copper(I) Iodide (CuI)Catalyst
Potassium tert-butoxide (tBuOK)Base
DMSO / DMFAnhydrous Polar Aprotic Solvent

Comparative Summary and Data

The choice of synthetic route depends on the desired substitution pattern, available reagents, and desired efficiency.

MethodKey ReagentsConditionsAdvantagesDisadvantages
Protocol 1 (Stepwise) Acetic anhydride, Amine (R-NH₂)Reflux, 2 stepsHigh yields, versatile for N3-substitution, reliable.[6]Multi-step, longer total reaction time.
Protocol 2 (One-Pot) Nitrile (R-CN), CuI, tBuOK110-130°C, Inert atm.One-pot, good functional group tolerance.[8]Requires inert atmosphere, metal catalyst.
Representative Characterization Data

For 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one

AnalysisExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 12.10 (s, 1H, NH), 7.40 (s, 1H, H-5), 7.05 (s, 1H, H-8), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ 162.5 (C4), 155.0 (C7), 154.2 (C2), 148.0 (C6), 145.5 (C8a), 114.5 (C4a), 107.0 (C5), 105.0 (C8), 56.0 (OCH₃), 55.8 (OCH₃), 21.5 (CH₃).
HRMS (ESI) m/z: [M+H]⁺ Calculated for C₁₁H₁₃N₂O₃⁺: 221.0921; Found: 221.0925.

Conclusion

This compound is an excellent precursor for constructing a variety of 6,7-dimethoxy-substituted quinazolinones, a scaffold of high interest in medicinal chemistry. The stepwise synthesis through a benzoxazinone intermediate offers a robust and versatile route, allowing for diverse substitutions at the N3 position. Alternatively, modern one-pot, metal-catalyzed methods provide a more streamlined approach for synthesizing 2-substituted derivatives. The protocols outlined here provide a solid foundation for researchers to synthesize and explore this important class of heterocyclic compounds for drug discovery and development.

References

  • Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Advanced Pharmaceutical Bulletin, 6(1), 97–103. [Link]

  • Al-Obaydi, M. M. J., et al. (2018). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Tropical Journal of Pharmaceutical Research, 17(10), 2059-2066. [Link]

  • Prajapati, N., et al. (2023). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Journal of Drug Delivery and Therapeutics, 13(5), 134-143. [Link]

  • Abdel-rahman, H. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3043. [Link]

  • Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 7(5), S809. [Link]

  • Bhatt, H. & Sharma, V. K. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Heterocyclic Chemistry, 2(2). [Link]

  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry, 8(1), 282-290. [Link]

  • Sun, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(10), 12266-12308. [Link]

  • Yıldırım, S., et al. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery. [Link]

  • Wang, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6061. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 747659. [Link]

  • Singh, S., & Singh, P. P. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1060933. [Link]

  • Kurbanov, S. S., et al. (2022). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of this compound. [Link]

  • ResearchGate. (2021). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. [Link]

  • Papafilippou, E., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1332. [Link]

Sources

Application Notes & Protocols: Strategic Cyclization of Methyl 2-Amino-4,5-dimethoxybenzoate for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 2-amino-4,5-dimethoxybenzoate, a highly functionalized anthranilate derivative, serves as a pivotal starting material in the synthesis of diverse heterocyclic systems. Its strategic placement of an amine, an ester, and electron-donating methoxy groups on the benzene ring makes it an exceptionally versatile precursor for constructing scaffolds of significant pharmacological interest. This guide provides in-depth technical protocols and the underlying chemical rationale for the cyclization of this key intermediate into two major classes of heterocycles: quinazolinones and benzodiazepines. These protocols are designed for researchers, medicinal chemists, and drug development professionals, offering a blend of step-by-step instructions and expert insights into reaction mechanisms and experimental choices.

Introduction: The Strategic Value of a Versatile Precursor

Anthranilic acid and its derivatives are foundational building blocks in the synthesis of nitrogen-containing heterocycles.[1][2] this compound is particularly valuable due to its pre-installed methoxy groups, which mirror the substitution patterns found in numerous natural products and bioactive molecules. The nucleophilic amino group and the electrophilic ester group provide ortho-positioned reactive handles for a variety of intramolecular cyclization strategies.

The primary applications for this substrate lie in the construction of fused heterocyclic systems that are "privileged structures" in medicinal chemistry. These include:

  • Quinazolinones: A class of compounds renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3] The 6,7-dimethoxy substitution pattern is a common feature in potent kinase inhibitors.

  • Benzodiazepines: This scaffold forms the core of widely used anxiolytic, sedative, and anticonvulsant drugs.[4][5] Synthetic strategies using anthranilates allow for the rapid generation of diverse libraries for screening and drug discovery.[4]

This document details robust and validated protocols for directing the cyclization of this compound toward these valuable heterocyclic cores.

Protocol I: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-ones

The construction of the quinazolinone ring from an anthranilate involves the introduction of a one-carbon unit that will become C2 of the final heterocycle, followed by cyclization. The Niementowski reaction, which utilizes formamide, is a classic and highly effective method for this transformation.[3]

Causality Behind the Method

In this reaction, formamide serves a dual role as both the reagent and, frequently, the solvent. The reaction proceeds via an initial acylation of the primary amine of the anthranilate by formamide (with loss of ammonia), forming an N-formyl intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the formyl nitrogen onto the ester carbonyl. This is followed by the elimination of methanol to yield the final, stable 6,7-dimethoxyquinazolin-4(3H)-one product. Heating is essential to drive the dehydration and cyclization steps.

Experimental Protocol: Niementowski Reaction

Materials and Equipment:

  • This compound

  • Formamide

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (e.g., 10 mmol, 2.11 g) and formamide (e.g., 40 mmol, 1.6 mL).[3]

  • Heating: Heat the mixture in an oil bath or with a heating mantle to 130-140°C. Stir the reaction mixture for 4-6 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase would be ethyl acetate/hexane (e.g., 7:3).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 50 mL of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any residual formamide.

  • Purification: The crude 6,7-dimethoxyquinazolin-4(3H)-one can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture to yield the final product.[3]

Data Summary: Quinazolinone Synthesis Conditions
Reaction TypeReagent(s)Catalyst/ConditionsTypical TimeAnticipated YieldReference
Niementowski Formamide130-140°C, neat4-6 hours~90%[3]
Microwave-Assisted Primary AmineMicrowave irradiation, 120-150°C, DMF15-30 minVaries[3]
Acid-Catalyzed Acetic AnhydrideMWI, 120-150°C (to form benzoxazinone)15-25 minGood to Excellent[6]
Workflow Diagram: Quinazolinone Synthesis

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Reaction & Workup cluster_end Final Product A Methyl 2-amino-4,5- dimethoxybenzoate D Acylation & Intramolecular Cyclization A->D Reacts with B Formamide (Niementowski) or Other C1 Source B->D C Heat (130-140°C) or Microwave Irradiation C->D Under E Aqueous Workup (Precipitation) D->E Followed by F 6,7-Dimethoxyquinazolin-4(3H)-one E->F Yields G A Methyl 2-amino-4,5- dimethoxybenzoate (Amine Component) C Ugi-4CR (Methanol, rt) A->C B Aldehyde + Carboxylic Acid + Isocyanide B->C D Linear Ugi Product (Protected Precursor) C->D Forms E Deprotection (TFA) & Cyclization (Heat) D->E Undergoes F 7,8-Dimethoxy- 1,4-Benzodiazepine Scaffold E->F Yields

Sources

Synthesis of Methyl 2-amino-4,5-dimethoxybenzoate: A Guide to Palladium-Catalyzed Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-amino-4,5-dimethoxybenzoate is a valuable intermediate in the pharmaceutical and fine chemical industries, serving as a key building block for a variety of more complex molecules.[1] Its synthesis requires precise control to ensure high purity and yield, making the choice of synthetic methodology critical. This document provides detailed application notes and protocols for two robust palladium-catalyzed methods for the synthesis of this compound: the reduction of a nitro precursor via palladium-catalyzed hydrogenation and a modern C-N bond formation approach using the Buchwald-Hartwig amination. These methods offer distinct advantages in terms of substrate availability, reaction conditions, and scalability.

Method 1: Palladium-Catalyzed Hydrogenation of Methyl 4,5-dimethoxy-2-nitrobenzoate

This classical and widely-used method involves the reduction of the nitro group of Methyl 4,5-dimethoxy-2-nitrobenzoate to an amine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This approach is often favored for its high yields, clean conversion, and the relative ease of product purification.

Mechanistic Rationale

The palladium catalyst plays a crucial role in activating the hydrogen molecule and facilitating the reduction of the nitro group. The reaction proceeds through the adsorption of both the hydrogen and the nitro compound onto the surface of the palladium catalyst. This proximity allows for the stepwise reduction of the nitro group to the corresponding amine, with water as the primary byproduct. The inert carbon support provides a high surface area for the palladium particles, enhancing the catalyst's activity and efficiency.

Experimental Protocol:

Materials:

Reagent/MaterialGradeSupplier
Methyl 4,5-dimethoxy-2-nitrobenzoate≥98%Commercially Available
Palladium on Carbon (10 wt%)Commercially Available
Methanol (MeOH) or Ethyl Acetate (EtOAc)AnhydrousCommercially Available
Hydrogen Gas (H₂)High Purity
Celite®Commercially Available

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker or a round-bottom flask equipped with a hydrogen balloon), dissolve Methyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq) in an appropriate solvent such as methanol or ethyl acetate.[2]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 wt% of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in the presence of flammable solvents.

  • Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas to remove any residual air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 15 psi or maintain a hydrogen atmosphere with a balloon) and stir the mixture vigorously at room temperature (25 °C).[2]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. Reaction times can vary from 16 to 24 hours.[2]

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[2]

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure product as a white to light yellow solid.[2]

Quantitative Data Summary:

Starting MaterialCatalyst Loading (10% Pd/C)SolventH₂ PressureTime (h)Yield
Methyl 4,5-dimethoxy-2-nitrobenzoate~10 wt%Methanol1 atm24~89%[2]
Methyl 4,5-dimethoxy-2-nitrobenzoate~30 wt%Ethyl Acetate15 psi16~97%[2]
Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve Methyl 4,5-dimethoxy- 2-nitrobenzoate in Solvent B Add 10% Pd/C Catalyst A->B C Purge with H₂ and Pressurize B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Column Chromatography G->H I Pure Methyl 2-amino- 4,5-dimethoxybenzoate H->I

Caption: Workflow for Palladium-Catalyzed Hydrogenation.

Method 2: Buchwald-Hartwig Amination of Methyl 2-bromo-4,5-dimethoxybenzoate

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This modern synthetic method allows for the direct coupling of an aryl halide with an amine, offering a versatile alternative to traditional methods. For the synthesis of a primary amine like this compound, an ammonia equivalent is typically employed.[3]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a palladium(0)/palladium(II) interchange.[1][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 2-bromo-4,5-dimethoxybenzoate to form a Pd(II) complex.[4]

  • Ligand Exchange/Coordination: The ammonia surrogate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated ammonia surrogate to form a palladium-amido complex.[4]

  • Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the active Pd(0) catalyst.[4]

The choice of ligand is critical for the success of this reaction, particularly with electron-rich aryl bromides. Bulky, electron-rich phosphine ligands, such as those from the Buchwald ligand family (e.g., XPhos, BrettPhos), are often employed to facilitate the reductive elimination step and improve catalyst stability and turnover.[5]

Experimental Protocol (Exemplary):

Materials:

Reagent/MaterialGradeSupplier
Methyl 2-bromo-4,5-dimethoxybenzoate≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercially Available
BrettPhos or XPhosCommercially Available
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)AnhydrousCommercially Available
Ammonia source (e.g., Ammonium sulfate, Benzophenone imine)Commercially Available
Toluene or 1,4-DioxaneAnhydrous, DegassedCommercially Available

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq) to a dry Schlenk flask or reaction tube equipped with a magnetic stir bar.

  • Reagent Addition: Add Methyl 2-bromo-4,5-dimethoxybenzoate (1.0 eq) and the ammonia source to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring in a preheated oil bath to the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using an ammonia surrogate like benzophenone imine, an acidic workup (e.g., with aqueous HCl) will be required to hydrolyze the imine and reveal the primary amine. For other ammonia sources, quench the reaction by the slow addition of water.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Catalytic Cycle Diagram:

G Pd(0)L Pd(0)L Pd(II) Complex Pd(II) Complex Pd(0)L->Pd(II) Complex Oxidative Addition (Ar-Br) Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination Ligand Exchange (NH₃ source) Pd-Amido Complex Pd-Amido Complex Amine Coordination->Pd-Amido Complex Deprotonation (Base) Pd-Amido Complex->Pd(0)L Reductive Elimination (Product)

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Troubleshooting and Optimization

For Hydrogenation:

  • Incomplete Reaction: Ensure the catalyst is active and not poisoned. Use fresh catalyst if necessary. Increase hydrogen pressure or reaction time. Ensure vigorous stirring for good mass transfer.[3]

  • Product Impurity: Incomplete reaction can leave starting material. Side reactions are minimal but can occur with prolonged reaction times or high temperatures. Purification by column chromatography is usually effective.

For Buchwald-Hartwig Amination:

  • Low Yield: The choice of ligand, base, and solvent is critical. For electron-rich aryl bromides with an ester group, a milder base like Cs₂CO₃ may be necessary to prevent ester hydrolysis.[5] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Catalyst Deactivation: Bulky phosphine ligands are designed to prevent catalyst deactivation. If issues persist, consider using a pre-catalyst.

  • Formation of Diarylamine: When using ammonia or its salts directly, the formation of the diarylamine byproduct can be an issue. Using an ammonia surrogate like benzophenone imine followed by hydrolysis can circumvent this problem.[3]

Conclusion

Both palladium-catalyzed hydrogenation and the Buchwald-Hartwig amination represent effective and reliable methods for the synthesis of this compound. The choice between the two will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the specific equipment and expertise available in the laboratory. The hydrogenation route is a well-established, high-yielding process, while the Buchwald-Hartwig amination offers greater flexibility and is a powerful tool for C-N bond formation in modern organic synthesis.

References

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 12, 2026, from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. Retrieved from [Link]

  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061. Retrieved from [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity this compound: A Buyer's Guide. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for the Utilization of Methyl 2-amino-4,5-dimethoxybenzoate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity through Solid-Phase Synthesis

In the landscape of modern drug discovery and materials science, the efficient synthesis of diverse molecular libraries is paramount. Solid-phase synthesis (SPPS) has emerged as a cornerstone technology, enabling the rapid and automated production of peptides and small molecules by anchoring a starting material to an insoluble polymer support and sequentially adding building blocks.[1] This approach streamlines purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[2]

Methyl 2-amino-4,5-dimethoxybenzoate is a versatile aromatic building block. Its structure, featuring a nucleophilic amine, a modifiable ester group, and an electron-rich benzene ring, makes it an ideal precursor for the synthesis of a wide array of heterocyclic scaffolds, particularly quinazolinones and benzodiazepines.[3][4] These heterocycles are privileged structures in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[3] By adapting the chemistry of this compound to a solid-phase format, researchers can unlock the potential for generating large, diverse libraries of these valuable compounds for high-throughput screening.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of this compound in solid-phase synthesis. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss critical aspects of reaction monitoring and product characterization.

Core Principles: Adapting Anthranilate Chemistry to a Solid Support

The successful implementation of this compound in solid-phase synthesis hinges on a robust strategy for its immobilization onto a suitable resin and its subsequent elaboration. The primary functional handle for attachment is the carboxylic acid, which can be generated from the methyl ester via saponification, or the amine can be used for attachment to a suitable linker. For this guide, we will focus on immobilization via the carboxylate.

Choosing the Right Solid Support

The choice of resin is critical for the success of any solid-phase synthesis. For the synthesis of small molecules like quinazolinone derivatives, resins that are stable to a range of reaction conditions and allow for efficient cleavage of the final product are essential.

Resin TypeLinker TypeCleavage ConditionRecommended for
2-Chlorotrityl chloride (2-CTC) Resin Acid-labile tritylMildly acidic (e.g., 1-2% TFA in DCM)Carboxylic acids
Wang Resin p-alkoxybenzyl alcoholStrongly acidic (e.g., 95% TFA)Carboxylic acids
Rink Amide Resin Acid-labileStrongly acidic (e.g., 95% TFA)C-terminal amides

For the synthesis of quinazolinone-4-carboxylic acids, 2-Chlorotrityl chloride resin is an excellent choice due to its high loading capacity and the mild cleavage conditions required, which helps to preserve the integrity of the final product.[5][6]

Experimental Workflow: Solid-Phase Synthesis of a 6,7-Dimethoxyquinazolin-4-one Library

The following protocol details a representative workflow for the solid-phase synthesis of a library of 6,7-dimethoxyquinazolin-4-one derivatives, starting from this compound.

workflow cluster_prep Starting Material Preparation cluster_sps Solid-Phase Synthesis Cycle cluster_analysis Analysis & Purification start This compound saponification Saponification (LiOH, THF/H2O) start->saponification acid 2-Amino-4,5-dimethoxybenzoic acid saponification->acid loading Loading onto 2-CTC Resin acid->loading acylation N-Acylation with R1-COOH loading->acylation cyclization Cyclizative Cleavage with R2-NH2 acylation->cyclization product Purified Quinazolinone Derivative cyclization->product hplc HPLC Purification product->hplc ms Mass Spectrometry hplc->ms nmr NMR Spectroscopy hplc->nmr

Caption: General workflow for the solid-phase synthesis of quinazolinone derivatives.

Protocol 1: Preparation of 2-Amino-4,5-dimethoxybenzoic Acid

Rationale: The methyl ester of the starting material must be hydrolyzed to the corresponding carboxylic acid to enable its attachment to the 2-chlorotrityl chloride resin.

Materials:

  • This compound[7][8][9]

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound in a mixture of THF and water (3:1).

  • Add an excess of LiOH (2-3 equivalents) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4,5-dimethoxybenzoic acid as a solid.[10]

Protocol 2: Loading of 2-Amino-4,5-dimethoxybenzoic Acid onto 2-Chlorotrityl Chloride Resin

Rationale: The carboxylic acid is attached to the highly reactive 2-chlorotrityl chloride resin via an ester linkage. The use of a hindered base like N,N-diisopropylethylamine (DIEA) is crucial to prevent side reactions.[5]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)[5]

  • 2-Amino-4,5-dimethoxybenzoic acid

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a solid-phase synthesis vessel.[11]

  • Drain the DCM.

  • Dissolve 2-Amino-4,5-dimethoxybenzoic acid (2-3 equivalents relative to the resin loading capacity) in a minimal amount of DMF and dilute with DCM.

  • Add DIEA (4-5 equivalents) to the solution of the acid.

  • Add the activated acid solution to the resin and shake or agitate the mixture at room temperature for 2-4 hours.

  • To cap any unreacted trityl chloride sites, add a solution of DCM/MeOH/DIEA (80:15:5) and agitate for 30 minutes.

  • Wash the resin sequentially with DCM, DMF, DCM, and MeOH.

  • Dry the resin under vacuum.

Protocol 3: N-Acylation of the Resin-Bound Anthranilic Acid

Rationale: The amino group of the resin-bound anthranilic acid is acylated with a carboxylic acid to introduce the first point of diversity (R¹). The use of a reliable coupling agent like HATU ensures efficient amide bond formation.[12]

Materials:

  • Loaded resin from Protocol 2

  • Fmoc-protected amino acid or carboxylic acid (R¹-COOH) (3 equivalents)

  • HATU (3 equivalents)

  • DIEA (6 equivalents)

  • DMF

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • In a separate vial, dissolve the carboxylic acid and HATU in DMF.

  • Add DIEA to the solution and allow it to pre-activate for 5 minutes.

  • Add the activated acid solution to the swollen resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Wash the resin thoroughly with DMF, DCM, and then DMF again.

Protocol 4: Cyclizative Cleavage to form the Quinazolinone Ring

Rationale: The final quinazolinone is formed and cleaved from the resin in a single step. This is achieved by treating the resin with a primary amine (R²-NH₂), which acts as both the cyclizing agent and the nucleophile for cleavage from the resin. This introduces the second point of diversity (R²).

Sources

Application Notes and Protocols: N-Acylation of Methyl 2-amino-4,5-dimethoxybenzoate with Acyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic N-Acylation in Complex Molecule Synthesis

The N-acylation of Methyl 2-amino-4,5-dimethoxybenzoate is a pivotal transformation in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal importance. This reaction forges a stable amide bond, introducing a diverse range of functionalities onto the aromatic core. The strategic placement of the amino group ortho to a methyl ester, along with the activating methoxy groups, presents unique opportunities and challenges in achieving selective and high-yielding acylation. This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, practical execution, and critical parameters for success, tailored for researchers in drug discovery and process development. A notable application of this reaction is in the synthesis of Prazosin, an alpha-blocker medication used to treat high blood pressure.[1][2][3][4]

Core Principles: The Nucleophilic Acyl Substitution Mechanism

The reaction of this compound with an acyl chloride proceeds via a classical nucleophilic acyl substitution pathway.[5][6][7] The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Mechanistic Breakdown

The reaction can be dissected into three key steps:

  • Nucleophilic Attack: The amine's nitrogen atom attacks the carbonyl carbon of the acyl chloride, leading to the formation of a transient tetrahedral intermediate.[5][7][8]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group.[5][8]

  • Deprotonation: A base in the reaction mixture removes the proton from the nitrogen atom, yielding the neutral amide product and a salt byproduct.[5][8] This final step is crucial for driving the reaction to completion.

Nucleophilic Acyl Substitution Mechanism sub Methyl 2-amino- 4,5-dimethoxybenzoate intermediate Tetrahedral Intermediate sub->intermediate Nucleophilic Attack acyl R-COCl (Acyl Chloride) acyl->intermediate base Base (e.g., Pyridine) salt Base-HCl Salt base->salt Deprotonation product N-Acylated Product intermediate->product Elimination of Cl- intermediate->salt

Caption: General mechanism of N-acylation.

The Critical Role of the Base: Beyond a Simple Proton Scavenger

The choice and stoichiometry of the base are arguably the most critical parameters in the N-acylation of amines. Its primary function is to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[9][10][11] If left unquenched, HCl will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[5]

However, the role of the base can be more nuanced:

  • Maintaining Nucleophilicity: By scavenging protons, the base ensures a sufficient concentration of the free, nucleophilic amine is available to react with the acyl chloride.[9]

  • Catalysis: Certain bases, like pyridine and 4-dimethylaminopyridine (DMAP), can act as nucleophilic catalysts. They react with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the amine.[12]

Commonly Employed Bases:
BasepKa of Conjugate AcidKey Characteristics & Considerations
Pyridine ~5.2Acts as both a base and a nucleophilic catalyst. Often used as the solvent.
Triethylamine (TEA) ~10.8A non-nucleophilic, sterically hindered base. Commonly used in stoichiometric amounts.
Sodium Bicarbonate 6.4 (pKa1)An inorganic base, often used in biphasic (Schotten-Baumann) conditions.
Sodium Hydroxide ~14A strong inorganic base used in classical Schotten-Baumann reactions.[6]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the N-acylation of this compound under different conditions.

Protocol 1: Standard Acylation using Pyridine as a Base and Solvent

This protocol is suitable for a wide range of acyl chlorides and offers straightforward execution.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) in anhydrous pyridine.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Schotten-Baumann Conditions for Acid-Sensitive Substrates

This biphasic protocol is particularly useful when either the starting material or the product is sensitive to strongly acidic or basic conditions.[6][7][13][14][15]

Materials:

  • This compound

  • Acyl chloride

  • Dichloromethane (DCM) or Diethyl ether

  • 10% aqueous Sodium bicarbonate or Sodium hydroxide solution

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq.) in dichloromethane in a flask.

  • Add an equal volume of 10% aqueous sodium bicarbonate solution.

  • Stir the biphasic mixture vigorously.

  • Add the acyl chloride (1.1 eq.) dropwise to the rapidly stirred mixture at room temperature.

  • Continue stirring for 1-2 hours after the addition is complete. Monitor by TLC.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the product as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification A Dissolve Amine in Solvent B Cool to 0°C (if applicable) A->B C Add Base B->C D Dropwise Addition of Acyl Chloride C->D E Stir at RT D->E F Monitor by TLC E->F G Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Purify Product (Chromatography/Recrystallization) I->J

Caption: A generalized experimental workflow.

Troubleshooting and Considerations

  • Low Yield:

    • Insufficient Base: Ensure at least one equivalent of base is used to neutralize the generated HCl.

    • Moisture: Acyl chlorides are highly reactive towards water. Ensure all glassware is dry and use anhydrous solvents.[16]

    • Poor Amine Nucleophilicity: For less reactive amines, consider using a catalytic amount of DMAP or a stronger, non-nucleophilic base like DBU.

  • Side Reactions:

    • Diacylation: While generally not favored due to the decreased nucleophilicity of the resulting amide, it can occur under forcing conditions.[10][17] Use of stoichiometric amounts of the acylating agent is recommended.

    • Ester Hydrolysis: Under strongly basic conditions (e.g., with NaOH), the methyl ester group may be susceptible to hydrolysis. Schotten-Baumann conditions with a milder base like sodium bicarbonate are preferable in such cases.

Applications in Drug Synthesis: The Case of Prazosin

A prominent application of the acylation of a derivative of this compound is in the synthesis of Prazosin.[1][2][3][4] In this multi-step synthesis, the amino group of a quinazoline intermediate, derived from the starting benzoate, is acylated with 2-furoyl chloride. This key step attaches the furan-containing side chain, which is crucial for the pharmacological activity of the final drug molecule.[18]

Conclusion

The N-acylation of this compound with acyl chlorides is a robust and versatile reaction for the synthesis of complex amides. A thorough understanding of the underlying mechanism, particularly the indispensable role of the base, is paramount for successful execution. By carefully selecting the reaction conditions—be it a homogenous pyridine-mediated approach or a biphasic Schotten-Baumann protocol—researchers can effectively control the reaction outcome and achieve high yields of the desired N-acylated products. The protocols and insights provided herein serve as a comprehensive guide for chemists engaged in the synthesis of novel molecular entities for pharmaceutical and materials science applications.

References

  • Brainly. (2024, April 16). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine.[Link]

  • LibreTexts Chemistry. (2021). Acylation under weak base conditions. [Link]

  • LibreTexts Chemistry. (2025, February 24). 24.7: Reactions of Amines. [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. [Link]

  • Shaalaa.com. (2022, March 28). What is the role of pyridine in the acylation reaction of amines?[Link]

  • Patil, D. A., et al. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Der Pharma Chemica, 2(4), 209-215. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Devi, N., & Sarma, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Semantic Scholar. (n.d.). DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. [Link]

  • ResearchGate. (n.d.). Synthesis of this compound. [Link]

  • Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. [Link]

  • AIDIC. (2019). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. [Link]

  • PubMed. (1975). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. [Link]

  • Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

  • LibreTexts Chemistry. (2019, June 5). 20.17: Reactions of Acid Chlorides. [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. [Link]

  • ResearchGate. (n.d.). Reported routes for synthesis of Prazosin. [Link]

  • PMC. (n.d.). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. [Link]

  • PMC. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities. [Link]

  • Google Patents. (n.d.). KR810000956B1 - Process for preparing alpha-form of prazosin hydrochloride.
  • Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. [Link]

  • PMC - NIH. (2019, May 13). Microbial production of methyl anthranilate, a grape flavor compound. [Link]

  • ACS Publications. (n.d.). An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

  • LibreTexts Chemistry. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Google Patents. (n.d.).
  • Save My Exams. (2025, January 4). Addition-Elimination Reactions of Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Using Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Accelerating Heterocyclic Synthesis with Microwave Irradiation

The synthesis of heterocyclic compounds forms the bedrock of modern medicinal chemistry and drug discovery. Molecules containing nitrogen and oxygen within their cyclic frameworks are prevalent in a vast array of pharmaceuticals. Methyl 2-amino-4,5-dimethoxybenzoate is a valuable and versatile starting material, featuring a substituted anthranilate core that is primed for elaboration into a variety of privileged heterocyclic scaffolds, such as quinazolinones and acridones.

Conventional methods for the synthesis of these heterocycles often require prolonged reaction times, high temperatures, and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages in terms of reaction speed, efficiency, and scalability.[1][2] By directly coupling with polar molecules in the reaction mixture, microwave irradiation facilitates rapid and uniform heating, often leading to dramatic reductions in reaction times from hours to mere minutes, alongside improved yields and cleaner reaction profiles.[3][4]

This application note provides a detailed guide to the principles and practice of microwave-assisted synthesis, with a specific focus on the utility of this compound as a key building block. We will explore the underlying mechanisms of microwave heating and present a validated protocol for the synthesis of a quinazolinone derivative, a common and medicinally important heterocyclic motif.

The Science of Microwave Heating in Chemical Synthesis

Unlike conventional heating, which relies on thermal conduction and convection, microwave heating is a result of the direct interaction of electromagnetic radiation with the molecules of the reaction mixture. The two primary mechanisms responsible for this energy transfer are dipolar polarization and ionic conduction.

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents used in synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, which in turn generates heat.

  • Ionic Conduction: In the presence of ionic species, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules result in the conversion of kinetic energy into thermal energy.

This direct and volumetric heating mechanism leads to a rapid increase in temperature throughout the reaction mixture, which can significantly accelerate reaction rates.[3][4]

Featured Application: Microwave-Assisted Synthesis of 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one

Quinazolinones are a prominent class of N-heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5] The following protocol details a microwave-assisted approach to the synthesis of 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one from this compound. This protocol is adapted from established methods for the synthesis of similar quinazolinone structures.[5][6]

Reaction Scheme

G cluster_0 Reaction Scheme reagent1 This compound intermediate Intermediate reagent1->intermediate + Acetic Anhydride reagent2 Acetic Anhydride product 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one intermediate->product Microwave Irradiation (e.g., 140°C, 20 min)

Caption: Synthesis of 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one.

Experimental Protocol

Materials and Equipment:

  • This compound (1 mmol, 211.2 mg)

  • Acetic Anhydride (2.5 mmol, 0.24 mL)

  • Pyridine (catalytic amount, ~2-3 drops)

  • Ethanol (for recrystallization)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

Procedure:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1 mmol, 211.2 mg).

  • Add acetic anhydride (2.5 mmol, 0.24 mL) to the reaction vessel.

  • Add a catalytic amount of pyridine (2-3 drops) to the mixture.

  • Seal the reaction vessel and place it in the microwave synthesis reactor.

  • Irradiate the reaction mixture at a constant temperature of 140°C for 20 minutes with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Carefully open the vessel in a fume hood and pour the reaction mixture into ice-cold water (20 mL).

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol to yield the pure 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one.

Data Summary
Starting MaterialReagentProductReaction ConditionsTypical Yield
This compoundAcetic Anhydride, Pyridine6,7-Dimethoxy-2-methylquinazolin-4(3H)-one140°C, 20 min (Microwave)>85% (expected)
Workflow Diagram

G start Start add_reagents Add this compound, Acetic Anhydride, and Pyridine to Microwave Vial start->add_reagents seal_vial Seal the Reaction Vial add_reagents->seal_vial microwave_irradiation Microwave Irradiation (140°C, 20 min) seal_vial->microwave_irradiation cooling Cool to Room Temperature microwave_irradiation->cooling workup Pour into Ice-Water and Filter cooling->workup purification Recrystallize from Ethanol workup->purification end Obtain Pure Product purification->end

Caption: Experimental workflow for quinazolinone synthesis.

Safety Considerations in Microwave Chemistry

While microwave synthesis is a powerful tool, it is essential to adhere to strict safety protocols.[7]

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[7]

  • Pressure Monitoring: Reactions in sealed vessels can generate significant pressure. Always use vessels rated for the expected pressures and monitor the pressure throughout the reaction.

  • Solvent Choice: Be aware of the potential for superheating of solvents. Use appropriate stir bars to ensure even heating and prevent bumping.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

Conclusion and Future Directions

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a greener and more efficient alternative to conventional heating methods.[1] The use of versatile building blocks like this compound in conjunction with microwave technology opens up new avenues for the rapid and efficient synthesis of a diverse range of biologically active heterocyclic compounds. This approach is particularly valuable in the context of drug discovery and development, where speed and efficiency are paramount. Further exploration of multicomponent reactions and flow chemistry under microwave irradiation will undoubtedly continue to expand the synthetic chemist's toolkit.[4][8]

References

  • BenchChem. (2025).
  • Braga, A. L., & Ludtke, D. S. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(3), 333.
  • CEM Corporation. (n.d.).
  • Dabiri, M., Tisseh, Z. N., & Baghbanzadeh, M. (2011). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 2, 14.
  • Patil, J. P., Amrutkar, S. V., & Ranawat, M. S. (2009). Microwave assisted synthesis of quinazolinone using different bases. Journal of Pharmacy Research, 2(8), 1334-1336.
  • Gorde, P. S., et al. (2014). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library, 6(5), 134-141.
  • Mourad, A. E., Aly, A. A., Farag, H. H., & Beshr, E. A. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry, 3, 11.
  • Sharma, P., & Kumar, A. (2024). Microwave-Induced Synthesis of Bioactive Nitrogen Heterocycles. Current Topics in Medicinal Chemistry.
  • Alves, M. J., et al. (2016).
  • Banerjee, B. (2023). Microwave-assisted Synthesis of Bioactive Heterocycles.
  • El-Sherbiny, M. M., et al. (2017). Microwave-assisted synthesis in water: first one-pot synthesis of a novel class of polysubstituted benzo[4][6]imidazo[1,2-b]pyridazines via intramolecular SNAr. RSC Advances, 7(57), 35826-35835.

  • Muthu, K., et al. (2014). Synthesis of this compound.
  • Bhat, A. R., Shalla, A. H., & Dongre, R. S. (2015). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. Journal of the Saudi Chemical Society, 19(1), 73-80.
  • Yoshiya, T., et al. (2012). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. International Journal of Molecular Sciences, 13(10), 13093-13103.
  • Borrego-Muñoz, P., et al. (2023). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Molecules, 28(21), 7354.
  • Kumar, D., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(48), 31238-31248.
  • Basak, A., & Das, S. (2003). Microwave-assisted Rapid Synthesis of Methyl 2,4,5-trimethoxyphenylpropionate, a Metabolite of Cordia Alliodora.
  • El-Agrody, A. M., et al. (2012). Microwave assisted synthesis of 2-amino-6-methoxy-4H-benzo[h]chromene derivatives. European Journal of Chemistry, 3(4), 458-462.
  • Kumar, D., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(48), 31238-31248.
  • Slanina, T., et al. (2023). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. ACS Omega, 8(12), 11283-11292.

Sources

The Versatile Precursor: Methyl 2-amino-4,5-dimethoxybenzoate in the Synthesis of Quinazoline-Based APIs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Well-Positioned Building Block

In the landscape of active pharmaceutical ingredient (API) synthesis, the strategic selection of starting materials is paramount to achieving efficient, scalable, and economically viable processes. Methyl 2-amino-4,5-dimethoxybenzoate stands out as a pivotal precursor, particularly in the construction of the quinazoline scaffold, which lies at the heart of several blockbuster drugs. Its unique arrangement of an amino group ortho to a methyl ester, coupled with two activating methoxy groups on the benzene ring, makes it an ideal and reactive substrate for the synthesis of complex heterocyclic systems.

This guide provides an in-depth exploration of this compound as a precursor, with a primary focus on its application in the synthesis of the antihypertensive agent Prazosin. Furthermore, we will delve into the synthesis of the related API, Doxazosin, to illustrate the broader utility of the synthetic strategies involving the quinazoline core. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and practical insights to facilitate successful synthesis.

PART 1: The Precursor - this compound

Physicochemical Properties

A thorough understanding of the precursor's properties is the foundation of its effective use.

PropertyValueReference
CAS Number 26759-46-6[1]
Molecular Formula C₁₀H₁₃NO₄[2]
Molecular Weight 211.22 g/mol [2]
Appearance White to light yellow crystalline powder[2]
Melting Point 128-133 °C[3]
Boiling Point 343.1 °C at 760 mmHg[3]
Density 1.189 g/cm³[3]
Solubility Soluble in methanol, ethyl acetate.[4]
Synthesis of the Precursor

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate.

Protocol 1: Synthesis of this compound [4]

Reaction Scheme:

Synthesis_of_Precursor Methyl_4_5_dimethoxy_2_nitrobenzoate Methyl 4,5-dimethoxy-2-nitrobenzoate Methyl_2_amino_4_5_dimethoxybenzoate This compound Methyl_4_5_dimethoxy_2_nitrobenzoate->Methyl_2_amino_4_5_dimethoxybenzoate Reduction H2_Pd_C H₂ (1 atm), Pd/C (10%) H2_Pd_C->Methyl_2_amino_4_5_dimethoxybenzoate Methanol Methanol Methanol->Methyl_2_amino_4_5_dimethoxybenzoate

A schematic of the synthesis of this compound.

Materials:

  • Methyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (catalytic amount, e.g., 10 wt%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a suitable hydrogenation vessel, dissolve Methyl 4,5-dimethoxy-2-nitrobenzoate in methanol or ethyl acetate.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically to 15-50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization or column chromatography.

Expert Insights: The choice of solvent can influence the reaction rate and ease of work-up. Ethyl acetate is often preferred for its lower boiling point, facilitating removal. The catalytic hydrogenation is a highly efficient and clean method for this transformation, typically affording high yields of the desired amine.

PART 2: Synthesis of Prazosin from this compound

Prazosin is an α₁-adrenergic blocker used to treat high blood pressure, anxiety, and post-traumatic stress disorder. Its synthesis from this compound is a classic example of quinazoline ring formation.

Overall Synthetic Workflow

Prazosin_Synthesis_Workflow cluster_0 Quinazoline Ring Formation cluster_1 Chlorination cluster_2 Side Chain Introduction cluster_3 Final Amination Precursor This compound Intermediate_A 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one Precursor->Intermediate_A Thiourea, HCl Intermediate_B 4-Chloro-6,7-dimethoxy-2-(methylthio)quinazoline Intermediate_A->Intermediate_B POCl₃ Intermediate_C 2-(4-(2-Furoyl)piperazin-1-yl)-6,7-dimethoxy-4-(methylthio)quinazoline Intermediate_B->Intermediate_C N-(2-Furoyl)piperazine Prazosin Prazosin Intermediate_C->Prazosin Ammonia

A high-level overview of the synthetic workflow for Prazosin.

Detailed Protocol for Prazosin Synthesis

This protocol is a amalgamation of procedures described in the literature, providing a comprehensive, step-by-step guide.[5][6]

Step 1: Synthesis of 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one

Causality: This step involves the cyclization of the anthranilate precursor with thiourea. The amino group of the precursor attacks one of the thiourea's carbons, and subsequent intramolecular cyclization and tautomerization, driven by the acidic conditions, leads to the formation of the stable quinazolinone ring.

Materials:

  • This compound (0.02 mol)

  • Thiourea (0.04 mol)

  • Concentrated Hydrochloric Acid (HCl) (50%)

Procedure:

  • In a round-bottom flask, thoroughly mix this compound and thiourea.

  • Add 50% HCl dropwise until a wet mass is obtained.

  • Heat the mixture. A reported method utilizes microwave irradiation for 5 minutes with intermittent cooling.[6] Conventional heating can also be employed.

  • After cooling, dissolve the reaction mixture in a 20% sodium hydroxide solution.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 2-mercapto-6,7-dimethoxyquinazolin-4(3H)-one.

Step 2: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline

Causality: The hydroxyl group at the 4-position of the quinazolinone is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This is a crucial activation step, as the chloro group is a good leaving group, facilitating the subsequent nucleophilic substitution.

Materials:

  • 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one (from Step 1)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Carefully add phosphorus oxychloride to the 2-mercapto-6,7-dimethoxyquinazolin-4(3H)-one in a round-bottom flask equipped with a reflux condenser.

  • Reflux the mixture for several hours (e.g., 8-9 hours).[5]

  • After completion, cool the reaction mixture and cautiously quench it by pouring it onto crushed ice.

  • Neutralize the solution with a base, such as sodium bicarbonate, to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-chloro-4-amino-6,7-dimethoxyquinazoline.

Step 3: Synthesis of Prazosin

Causality: The final step involves a nucleophilic aromatic substitution where the secondary amine of N-(2-furoyl)piperazine displaces the chlorine atom on the quinazoline ring. This reaction forms the final carbon-nitrogen bond, completing the synthesis of Prazosin.

Materials:

  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline (from Step 2) (0.009 mol)

  • N-(2-Furoyl)piperazine

  • Tetrahydrofuran (THF)

  • Ammonia gas (dry)

Procedure:

  • Dissolve 2-chloro-4-amino-6,7-dimethoxyquinazoline in THF in a round-bottom flask and cool the solution to 0-5°C.

  • Bubble dry ammonia gas through the solution for 2-3 hours.[5]

  • The product, Prazosin, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold THF, and dry under vacuum.

Purification and Characterization

The final product can be purified by recrystallization from a suitable solvent system. Characterization should be performed using standard analytical techniques:

  • HPLC: To determine purity.

  • Mass Spectrometry: To confirm the molecular weight.

  • NMR (¹H and ¹³C): To elucidate the structure.

  • FT-IR: To identify functional groups.

PART 3: Synthesis of Doxazosin - A Related Quinazoline API

Doxazosin is another α₁-adrenergic blocker structurally related to Prazosin. While its synthesis does not typically start from this compound, it involves the key intermediate 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, which shares the same quinazoline core. The synthesis of this core can be achieved through routes analogous to those for Prazosin.

Synthetic Protocol for Doxazosin

A common route to Doxazosin involves the reaction of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine.[7][8]

Reaction Scheme:

Doxazosin_Synthesis Carboxylic_Acid 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid Doxazosin Doxazosin Carboxylic_Acid->Doxazosin Coupling Quinazoline_Amine 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine Quinazoline_Amine->Doxazosin Activating_Agent Activating Agent (e.g., N,N'-Carbonyldiimidazole) Activating_Agent->Doxazosin

A simplified representation of the Doxazosin synthesis.

Procedure:

  • Activate 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with a suitable activating agent (e.g., N,N'-carbonyldiimidazole) in a solvent like THF.

  • In a separate flask, prepare a solution or slurry of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine in THF.

  • Add the activated carboxylic acid solution to the quinazoline amine solution and stir at room temperature.

  • Monitor the reaction for completion.

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

PART 4: Safety and Handling

This compound:

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]

  • Precautions: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Use in a well-ventilated area.[2]

Intermediates and Reagents:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme caution in a fume hood.

  • Thiourea: A suspected carcinogen. Handle with appropriate personal protective equipment.

  • Solvents (THF, Methanol): Flammable and should be handled in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This compound is a valuable and versatile precursor in the synthesis of quinazoline-based APIs. Its strategic importance is clearly demonstrated in the efficient synthesis of Prazosin. By understanding the underlying chemical principles and following detailed, validated protocols, researchers can effectively utilize this building block to construct complex and medicinally important molecules. The insights provided in this guide are intended to empower scientists in the field of drug development to navigate the synthesis of these vital pharmaceuticals with confidence and precision.

References

  • Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. - ResearchGate. Available from: [Link]

  • Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Available from: [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
  • Synthesis of 4(3H)‐quinazolinones 1 from methyl anthranilate reported... - ResearchGate. Available from: [Link]

  • methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6 - iChemical. Available from: [Link]

  • DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN - Semantic Scholar. Available from: [Link]

  • This compound | CAS#:26759-46-6 | Chemsrc. Available from: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. Available from: [Link]

  • Model reaction for synthesis of quinazolin-4(3H)-one a - ResearchGate. Available from: [Link]

  • PROCESS FOR THE PREPARATION OF DOXAZOSIN AND SALTS THEREOF - European Patent Office - EP 2421857 B1. Available from: [Link]

  • Synthesis of this compound. - ResearchGate. Available from: [Link]

  • Synthesis and identification of the major metabolites of prazosin formed in dog and rat - PubMed. Available from: [Link]

  • The Prazosin Recall: A Predictable Crisis in Pharmaceutical Quality Control. Available from: [Link]

  • Separation, Characterization, and Quantitation of Process-Related Substances of the Anti-Hypertensive Drug Doxazosin Mesylate by Reversed-Phase LC with PDA and ESI-MS as Detectors - ResearchGate. Available from: [Link]

  • WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents.

Sources

Application Note: A Practical Guide to the Column Chromatography Purification of Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Scientist

Introduction

Methyl 2-amino-4,5-dimethoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological assays. However, as an aromatic amine, its purification by conventional column chromatography on silica gel presents significant challenges. The basic nature of the amino group leads to strong interactions with the acidic surface of silica, often resulting in poor separation, significant peak tailing, and low recovery.

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the effective purification of this compound. Moving beyond a simple recitation of steps, this guide delves into the causality behind the procedural choices, offering two robust protocols that address the inherent challenges of purifying basic amines. We will explore systematic method development using Thin-Layer Chromatography (TLC), purification on standard silica with a modified mobile phase, and the use of alternative stationary phases.

The Core Challenge: Chromatographing Basic Amines on Silica Gel

The primary obstacle in the purification of amines is the chemical nature of the most common stationary phase: silica gel (SiO₂). The surface of silica is populated with silanol groups (Si-OH), which are acidic.[1][2] The basic lone pair of electrons on the nitrogen atom of an amine undergoes a strong acid-base interaction with these silanol groups.[2] This interaction leads to several undesirable outcomes:

  • Irreversible Adsorption: The compound can bind so strongly that it fails to elute from the column, drastically reducing the yield.

  • Peak Tailing: Instead of eluting as a tight, symmetrical band, the compound "smears" down the column, resulting in broad fractions that are contaminated with other impurities. This phenomenon significantly compromises resolution and purity.

  • Compound Degradation: The acidic environment of the silica surface can potentially degrade sensitive molecules.

To achieve a successful separation, these detrimental acid-base interactions must be mitigated. This guide will focus on two effective strategies: neutralizing the silica surface with a basic mobile phase modifier or utilizing a more inert stationary phase.

Physicochemical Properties of the Target Compound

A foundational understanding of the target molecule's properties is essential for designing an effective purification strategy.

PropertyValueReference
CAS Number 26759-46-6[3][4][5]
Molecular Formula C₁₀H₁₃NO₄[5]
Molecular Weight 211.22 g/mol [5]
Appearance White to light yellow/orange powder or crystal[4][6]
Melting Point 128-133 °C[3][4]
Boiling Point 343.1 °C at 760 mmHg[3]

Method Development: The Indispensable Role of Thin-Layer Chromatography (TLC)

Before any preparative column is run, the separation conditions must be optimized on a small scale using Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost method to determine the ideal solvent system (eluent) that will provide adequate separation between the desired compound and its impurities.[7] The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) value between 0.25 and 0.35. This range ensures that the compound will elute from the column in a reasonable volume without moving too quickly (compromising separation) or too slowly (causing band broadening).

  • Preparation: In a fume hood, pour a small amount (~0.5 cm depth) of a test solvent system into a TLC developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with a lid.

  • Solvent Systems to Test:

    • System A (Standard): Start with 30% Ethyl Acetate in Hexane (7:3 Hexane:EtOAc).

    • System B (More Polar): Start with 5% Methanol in Dichloromethane (9.5:0.5 DCM:MeOH).[8]

    • System C (Literature-Based): A reported system for this compound is 10% Ethyl Acetate in Petroleum Ether.[9]

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the spotted TLC plate into the pre-saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization & Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm), as the aromatic ring will be UV-active. Circle the visible spots.

    • Troubleshooting Tailing: If the spots appear as streaks or "tails," this confirms the strong acid-base interaction. To correct this, add 1-2 drops of triethylamine (TEA) or ammonium hydroxide to the developing chamber, create a new TLC plate, and re-run the analysis. The basic modifier will neutralize the acidic silica, resulting in sharper, more defined spots.[10]

  • Optimization: Adjust the polarity of the solvent system until the Rƒ of the target spot is in the optimal 0.25-0.35 range.

    • If Rƒ is too low (compound is not moving), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol).

    • If Rƒ is too high (compound moves too fast), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate or methanol).

Purification Strategy 1: Standard Silica Gel with a Modified Mobile Phase

This is the most common and cost-effective approach. The principle is to add a small amount of a competing, volatile base, such as triethylamine (TEA), to the eluent.[2][10] The TEA is more basic than the target amine and will preferentially bind to the acidic silanol sites on the silica, effectively "shielding" the target compound from these interactions. This allows the this compound to travel through the column based on polarity differences, leading to a much-improved separation.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Create a slurry of silica gel in the non-polar component of your optimized eluent (e.g., hexane).

    • Pour the slurry into the column and use positive pressure (flash chromatography) or gravity to pack the bed, ensuring a flat, stable surface.

  • Eluent Preparation: Prepare a sufficient volume of the optimal solvent system identified during TLC. Add 0.5-1% triethylamine by volume to this eluent (e.g., 5-10 mL of TEA per 1 L of eluent).

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material in a minimal amount of a low-boiling solvent (like dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Gently layer this silica-adsorbed sample onto the top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution:

    • Carefully add the TEA-modified eluent to the column.

    • Apply pressure and begin elution, maintaining a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. The number and volume of fractions will depend on the column size and separation.

  • Fraction Analysis:

    • Use the TLC system developed previously to analyze the collected fractions. Spot several fractions per plate to quickly identify which ones contain the pure product.

    • Combine the fractions that show a single, clean spot corresponding to the Rƒ of this compound.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified solid product. The co-eluted TEA is volatile and will be removed under vacuum.

Purification Strategy 2: Leveraging Alternative Stationary Phases

For exceptionally challenging separations or when mobile phase modifiers must be avoided (e.g., if they interfere with subsequent reactions), changing the stationary phase is a powerful alternative.

Stationary PhasePrinciple of Operation & Use CaseAdvantagesDisadvantages
Silica Gel + Basic Modifier The acidic surface is neutralized by a basic additive (e.g., TEA) in the mobile phase.[2][10]Ubiquitous, low cost, well-understood.Requires addition of a modifier; may not work for very sensitive amines.
Basic Alumina (Al₂O₃) The stationary phase itself is slightly basic, preventing strong binding of amine compounds.[11]Excellent for purifying basic compounds; no modifier needed.Different selectivity than silica; can be less forgiving for other functional groups.
Amine-Functionalized Silica Silica surface is covalently modified with amino groups, masking the acidic silanols and creating a more inert surface.[1][2]Excellent peak shape without modifiers; allows use of simple eluents (Hex/EtOAc); highly reproducible.Higher cost than standard silica or alumina.

When using these alternative phases, method development via TLC (using the corresponding TLC plates) is still a mandatory first step to determine the optimal eluent.

Workflow Visualization

The following diagram outlines the logical flow of the purification process, from initial analysis to the final pure compound.

Purification_Workflow cluster_dev Method Development cluster_purify Purification Protocol TLC_Start Crude Product Analysis via TLC TLC_Check Assess Spot Shape & Rƒ TLC_Start->TLC_Check TLC_Modify Add 1% TEA to Eluent TLC_Check->TLC_Modify Tailing? TLC_Optimize Adjust Solvent Polarity TLC_Check->TLC_Optimize Rƒ not 0.25-0.35? Column_Prep Prepare Column & Eluent (+1% TEA) TLC_Check->Column_Prep Good Separation TLC_Modify->TLC_Optimize Sample_Load Dry Load Sample Column_Prep->Sample_Load Elute Elute Column & Collect Fractions Sample_Load->Elute Analyze_Fractions Analyze Fractions by TLC Elute->Analyze_Fractions Combine Combine Pure Fractions Analyze_Fractions->Combine Evaporate Rotary Evaporation Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Compound Hazards: this compound is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[3][4]

  • Solvent Hazards: The organic solvents used (Hexane, Ethyl Acetate, Dichloromethane, Methanol) are flammable and/or toxic.

  • Personal Protective Equipment (PPE): All procedures must be conducted in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[4]

Conclusion

The successful purification of this compound by column chromatography is readily achievable with a systematic and informed approach. The key to overcoming the challenges posed by its basic amino group is to directly address the acidic nature of the silica gel stationary phase. By employing a triethylamine-modified mobile phase, researchers can effectively neutralize the silica surface, leading to symmetrical peak shapes, excellent resolution, and high recovery. For more sensitive applications, alternative stationary phases like basic alumina or amine-functionalized silica offer robust, modifier-free solutions. Rigorous method development using TLC is the cornerstone of any successful chromatographic purification and should never be omitted.

References

  • Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Shmidov, I., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]

  • iChemical. (n.d.). methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chemsrc. (n.d.). This compound | CAS#:26759-46-6. [Link]

  • uHPLCs. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography. [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

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Application Notes and Protocols for the Synthesis of Substituted Benzamides from Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Benzamides in Modern Drug Discovery

Substituted benzamides represent a cornerstone of contemporary medicinal chemistry, exhibiting a remarkable diversity of pharmacological activities.[1][2] This versatile scaffold is a key structural motif in numerous clinically significant drugs, including antipsychotics, antiemetics, and gastroprokinetic agents.[3][4] The therapeutic potential of these compounds is largely dictated by the nature and position of substituents on the benzamide core, which modulate their affinity and selectivity for various biological targets.[2]

Methyl 2-amino-4,5-dimethoxybenzoate is a readily accessible and highly functionalized starting material for the synthesis of a wide array of substituted benzamides. Its electron-rich aromatic ring and strategically positioned amino and ester functionalities offer multiple avenues for chemical modification, making it an ideal precursor for generating libraries of novel compounds for drug screening and development.

This comprehensive guide provides detailed protocols and expert insights into the synthesis of substituted benzamides, with a specific focus on leveraging this compound as a key building block. We will delve into the mechanistic underpinnings of the synthetic strategies, offer step-by-step experimental procedures, and discuss critical considerations for achieving high yields and purity.

Synthetic Strategy: Amide Bond Formation via Carbodiimide Coupling

The formation of the amide bond is the linchpin of benzamide synthesis. Among the plethora of available methods, carbodiimide-mediated coupling reactions have emerged as a robust and widely adopted strategy due to their mild reaction conditions and broad functional group tolerance.[5][6] Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt) are frequently employed to facilitate this transformation.[5][7]

The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of this compound. HOBt is often included to suppress side reactions and minimize racemization by forming a more stable active ester intermediate.[5][6]

Amide_Bond_Formation Urea Urea Byproduct O_Acylisourea O_Acylisourea O_Acylisourea->Urea

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(2-carbomethoxy-4,5-dimethoxyphenyl)benzamides using EDC/HOBt Coupling

This protocol outlines a general and reliable method for the coupling of a generic carboxylic acid with this compound.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalence
This compound211.211.01.0
Carboxylic Acid (R-COOH)Variable1.11.1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.701.21.2
HOBt (1-Hydroxybenzotriazole)135.131.21.2
Diisopropylethylamine (DIPEA)129.242.02.0
Anhydrous Dichloromethane (DCM)---
Anhydrous N,N-Dimethylformamide (DMF)---

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Solvent Addition: Dissolve the starting materials in a minimal amount of anhydrous DMF, followed by the addition of anhydrous DCM (approximately 0.1 M concentration with respect to the limiting reagent). Stir the mixture until all solids are dissolved.

  • Reagent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture.

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIPEA (2.0 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted benzamide.

Causality Behind Experimental Choices:

  • Solvent: A mixture of DMF and DCM is often used to ensure the solubility of all reactants. DMF is particularly effective at dissolving polar starting materials, while DCM is a good solvent for the reaction and subsequent workup.[6]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.[7]

  • Work-up: The acidic wash removes unreacted amine and basic impurities, while the basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes any remaining water.

Exemplary Synthesis: N-(2-carbomethoxy-4,5-dimethoxyphenyl)benzamide

This example details the synthesis of a specific substituted benzamide using the general protocol.

Reactants:

ReagentMolecular Weight ( g/mol )Mass (mg)Moles (mmol)Equivalence
This compound211.212111.01.0
Benzoic Acid122.121341.11.1
EDC191.702301.21.2
HOBt135.131621.21.2
DIPEA129.24258 (348 µL)2.02.0
Anhydrous DCM-10 mL--

Expected Product:

  • Name: Methyl 2-benzamido-4,5-dimethoxybenzoate

  • Molecular Formula: C₁₇H₁₇NO₅

  • Molecular Weight: 315.32 g/mol

  • Expected Yield: 75-85%

Synthetic_Workflow Start This compound + Benzoic Acid Reagents EDC, HOBt, DIPEA in DCM/DMF, 0°C to RT Start->Reagents Reaction Amide Coupling Reaction (12-24h) Reagents->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 2-benzamido-4,5-dimethoxybenzoate Purification->Product

Critical Considerations and Troubleshooting

  • Purity of Starting Materials: The purity of this compound and the carboxylic acid is crucial for obtaining high yields and minimizing side products. Ensure starting materials are free from impurities, particularly residual acids or bases from their synthesis. The starting material, this compound, can be synthesized by the reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate.[8]

  • Anhydrous Conditions: While not as stringent as for some organometallic reactions, maintaining reasonably anhydrous conditions is important to prevent the hydrolysis of the activated carboxylic acid intermediate, which would reduce the reaction yield.

  • Order of Addition: While various orders of addition are reported in the literature, a common and effective method is to pre-mix the carboxylic acid, amine, and HOBt before the addition of EDC and the base.[9] This can help to minimize the formation of N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.

  • Protecting Groups: For the direct acylation of this compound, the amino group is the intended nucleophile, and thus no protecting group is required. However, if other reactive functional groups are present on either the aniline or the carboxylic acid, appropriate protection-deprotection strategies may be necessary.[4][10]

Conclusion

The synthesis of substituted benzamides from this compound is a versatile and efficient strategy for accessing a diverse range of compounds with significant therapeutic potential. The carbodiimide-mediated coupling protocol detailed herein provides a reliable and scalable method for the construction of the critical amide bond. By understanding the underlying reaction mechanisms and adhering to the outlined experimental procedures, researchers can confidently and effectively generate novel benzamide derivatives for further investigation in drug discovery and development programs.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Bollu, V., & Gurrala, S. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access.
  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]

  • Stoyanov, E. S., et al. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex.
  • Google Patents. (n.d.). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Reddit. (2023). What is the correct order of addition for EDCI and HOBt? Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • European Patent Office. (2003). PROCESS FOR THE SYNTHESIS OF N-ACYL-2-AMINO-4-ALKOXY-5-NITROBENZOIC ACIDS. Retrieved from [Link]

  • Houben-Weyl. (n.d.). 2.4 Photocleavable Protecting Groups.
  • ResearchGate. (2023). Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. Retrieved from [Link]

  • ResearchGate. (2000). (PDF) Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. Retrieved from [Link]

  • Med Chem (Los Angeles). (2018).
  • ResearchGate. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • PubMed. (2020). Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • ResearchGate. (n.d.). Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1. Retrieved from [Link]

  • Houben-Weyl. (n.d.). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection.
  • Beilstein Journal of Organic Chemistry. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines.
  • ResearchGate. (n.d.). Synthesis of p-Amino-N,N'-dihydroxybenzamidine Using a TBDMS Protecting Group Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Wiley Online Library. (2025). Poly(amino acid)

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Application Note: One-Pot Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one from Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinazolinone Scaffold

The quinazolinone framework is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals. Its rigid, planar structure, adorned with multiple points for functionalization, allows for precise interactions with various biological targets. Notably, the 6,7-dimethoxy-substituted quinazolinone core is a cornerstone in the architecture of several targeted cancer therapies, including the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors Gefitinib and Erlotinib. The efficient construction of this key intermediate is therefore of paramount interest to researchers in medicinal chemistry and drug development.

Methyl 2-amino-4,5-dimethoxybenzoate serves as a readily available and highly valuable precursor for the synthesis of these medicinally significant quinazolinones. Its inherent structural features, namely the vicinal amino and ester functionalities, are primed for cyclization reactions to forge the pyrimidinone ring of the quinazolinone system.

This application note details a robust and operationally simple one-pot protocol for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one directly from this compound. By leveraging the dual role of formamide as both a reactant and a solvent, this method obviates the need for intermediate isolation, thereby enhancing efficiency and reducing waste in line with the principles of green chemistry.

Guiding Principles: The Power of One-Pot Synthesis

One-pot synthesis represents a paradigm of efficiency in chemical synthesis, where multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates. This approach offers several distinct advantages:

  • Increased Efficiency: By eliminating the need for multiple work-up and purification steps, one-pot syntheses significantly reduce reaction times and labor.

  • Improved Yields: The avoidance of intermediate isolation minimizes material losses that can occur during transfer and purification.

  • Enhanced Sustainability: One-pot reactions typically reduce the consumption of solvents and other reagents, leading to a more environmentally benign process.

  • Simplified Automation: The streamlined nature of one-pot syntheses makes them amenable to high-throughput and automated synthesis platforms, accelerating the drug discovery process.

In the context of this application note, the one-pot synthesis of 6,7-dimethoxyquinazolin-4(3H)-one from this compound and formamide proceeds via a tandem amidation-cyclization sequence. The initial reaction involves the formylation of the primary amino group of the anthranilate ester by formamide at elevated temperatures. The resulting formamido intermediate then undergoes an intramolecular cyclocondensation, with the elimination of methanol, to yield the desired quinazolinone product.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the one-pot synthesis of 6,7-dimethoxyquinazolin-4(3H)-one.

Materials and Equipment:
Reagent/EquipmentGrade/Specification
This compound>98% purity
FormamideAnhydrous, >99.5% purity
Round-bottom flask with reflux condenserAppropriate size for the reaction scale
Heating mantle with magnetic stirrerCapable of maintaining 160-170 °C
Magnetic stir barTeflon-coated
Ice bathFor cooling the reaction mixture
Buchner funnel and filter paperFor product isolation
Diethyl etherReagent grade
AcetonitrileReagent grade
Detailed Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Reagent Addition: Add formamide (approximately 10-15 volumes relative to the starting material) to the flask. The formamide acts as both the solvent and the reactant.

  • Heating and Reaction: Heat the reaction mixture to 160-170 °C with vigorous stirring. Maintain this temperature for 10-14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.[1]

  • Cooling and Precipitation: Upon completion of the reaction, cool the reaction mixture to room temperature. A precipitate of the product should form. Further cooling in an ice bath can enhance precipitation.

  • Product Isolation: Add diethyl ether to the cooled mixture to further precipitate the product and triturate the resulting solid. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold diethyl ether to remove any residual formamide and other impurities. For further purification, the solid can be triturated in boiling acetonitrile, followed by cooling and filtration.[1]

  • Final Product: Dry the purified solid under vacuum to obtain 6,7-dimethoxyquinazolin-4(3H)-one as a white to off-white powder.

Data Presentation: Expected Outcome
ParameterExpected Value
Product6,7-Dimethoxyquinazolin-4(3H)-one
AppearanceWhite to off-white solid
Yield75-85%
Purity (by HPLC)>98%

Visualizing the Process

Reaction Workflow

G cluster_0 One-Pot Reaction Vessel A This compound D Intermediate (Formamido ester) A->D Formylation B Formamide (Solvent & Reagent) B->D C Heat (160-170 °C) C->D E 6,7-Dimethoxyquinazolin-4(3H)-one D->E Intramolecular Cyclization F Methanol (byproduct) D->F Elimination G cluster_0 Plausible Reaction Mechanism start This compound + Formamide step1 Nucleophilic attack of the amino group on the formamide carbonyl start->step1 step2 Formation of a tetrahedral intermediate step1->step2 step3 Elimination of ammonia to form the N-formyl intermediate step2->step3 step4 Intramolecular nucleophilic attack of the formyl nitrogen on the ester carbonyl step3->step4 step5 Formation of a cyclic tetrahedral intermediate step4->step5 step6 Elimination of methanol step5->step6 product 6,7-Dimethoxyquinazolin-4(3H)-one step6->product

Caption: Proposed mechanism for the formation of the quinazolinone.

Conclusion and Future Perspectives

This application note provides a comprehensive and practical guide for the one-pot synthesis of 6,7-dimethoxyquinazolin-4(3H)-one, a key building block in the development of targeted anticancer therapies. The described protocol is efficient, high-yielding, and environmentally conscious, making it a valuable tool for both academic research and industrial drug development.

The versatility of this one-pot approach can be further explored by employing substituted formamides or other cyclizing agents to generate a library of diverse quinazolinone derivatives. Such libraries are invaluable for structure-activity relationship (SAR) studies, enabling the discovery of novel therapeutic agents with enhanced potency and selectivity. The operational simplicity of this protocol also lends itself to adaptation for automated synthesis platforms, further accelerating the pace of drug discovery.

References

  • Al-Obeidi, F. A., et al. (2003). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Arkivoc, 2003(12), 65-81. Available at: [Link]

  • Reddy, T. J., et al. (2007). One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc, 2007(15), 181-188. Available at: [Link]

  • Ming, Y., You, J., & Ji, R. (2007). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Letters in Organic Chemistry, 4(6), 433-435. Available at: [Link]

  • Wikipedia contributors. (2023, November 29). Leuckart reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 15). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved January 12, 2026, from [Link]

Sources

Application Note: Continuous Flow Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one from Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a proposed continuous flow chemistry protocol for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one, a key intermediate in the manufacturing of pharmaceuticals such as the anticancer drug Gefitinib. The protocol utilizes Methyl 2-amino-4,5-dimethoxybenzoate as the starting material. By transitioning from traditional batch processing to a continuous flow setup, this method aims to enhance reaction efficiency, improve safety, and increase product consistency. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of this flow chemistry approach.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of quinazoline derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The target molecule of this protocol, 6,7-dimethoxyquinazolin-4(3H)-one, is a crucial precursor for several important pharmaceuticals.

Traditional batch synthesis methods for quinazolinones often involve high temperatures, long reaction times, and potential safety hazards. Flow chemistry offers a compelling alternative by providing precise control over reaction parameters, superior heat and mass transfer, and the ability to safely handle reactive intermediates. This application note outlines a conceptual framework and a detailed protocol for the continuous flow synthesis of 6,7-dimethoxyquinazolin-4(3H)-one.

Chemical and Safety Information

This compound

  • CAS Number: 26759-46-6

  • Molecular Formula: C₁₀H₁₃NO₄

  • Molecular Weight: 211.22 g/mol

  • Appearance: White to light yellow powder

  • Safety: Causes skin and serious eye irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses. Wash hands thoroughly after handling.[1]

Proposed Synthetic Pathway in Flow

The proposed synthesis is a two-step continuous flow process. The first step involves the reaction of this compound with formamide to form an intermediate N-formyl derivative. This intermediate is then subjected to in-line cyclization at an elevated temperature to yield the final product, 6,7-dimethoxyquinazolin-4(3H)-one.

Reaction Scheme:

Experimental Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Flow System A This compound in Formamide (Solution A) P1 Syringe Pump A->P1 Load M T-Mixer P1->M Flow R1 Heated Coil Reactor 1 (Formation of Intermediate) M->R1 R2 Heated Coil Reactor 2 (Cyclization) R1->R2 BPR Back Pressure Regulator R2->BPR C Collection Vessel BPR->C Product Stream

Caption: Proposed continuous flow setup for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one.

Detailed Protocol

1. Reagent Preparation:

  • Prepare a stock solution (Solution A) of this compound in formamide. The concentration should be optimized based on solubility and reaction kinetics, starting with a 0.5 M solution.

2. Flow System Setup:

  • Assemble the flow chemistry system as depicted in the workflow diagram. A plug flow reactor (PFR) is recommended for this synthesis.[1][3]

  • The system consists of a high-pressure syringe pump, a T-mixer, two heated coil reactors in series, a back-pressure regulator, and a collection vessel.

  • The coil reactors can be made of PFA or stainless steel, depending on the reaction temperature and pressure.

3. Reaction Execution:

  • Step 1: Pumping and Mixing:

    • Pump Solution A through the system at a defined flow rate.

  • Step 2: First Residence Time (Intermediate Formation):

    • The first heated coil reactor (R1) is maintained at a temperature sufficient to facilitate the formation of the N-formyl intermediate. An initial temperature of 120-140°C is suggested.

    • The residence time in R1 is controlled by the flow rate and the reactor volume.

  • Step 3: Second Residence Time (Cyclization):

    • The reaction mixture then flows into the second heated coil reactor (R2), which is maintained at a higher temperature (e.g., 180-200°C) to promote the cyclization to 6,7-dimethoxyquinazolin-4(3H)-one.

  • Step 4: Pressure Control and Collection:

    • A back-pressure regulator (BPR) is used to maintain the system pressure and prevent solvent boiling. A pressure of 10-15 bar is recommended.

    • The product stream is cooled and collected in a collection vessel.

4. In-line Analysis and Optimization:

  • For reaction optimization, in-line analysis techniques such as FTIR or UV-Vis can be integrated to monitor the conversion in real-time.

  • A design of experiments (DoE) approach can be employed to systematically optimize parameters like temperature, residence time, and concentration.

Proposed Experimental Parameters

ParameterReactor 1 (R1)Reactor 2 (R2)
Temperature 130 °C190 °C
Residence Time 10 minutes20 minutes
Concentration 0.5 M-
Flow Rate 0.5 mL/min-
Pressure 10 bar10 bar
Reactor Volume 5 mL10 mL

Logical Relationship Diagram

G cluster_input Inputs cluster_process Flow Process cluster_output Output SM Methyl 2-amino-4,5- dimethoxybenzoate Mixing Mixing SM->Mixing Reagent Formamide Reagent->Mixing Reaction1 Intermediate Formation (Heated Coil 1) Mixing->Reaction1 Reaction2 Cyclization (Heated Coil 2) Reaction1->Reaction2 Product 6,7-Dimethoxyquinazolin- 4(3H)-one Reaction2->Product

Caption: Logical flow from starting materials to final product in the proposed synthesis.

Discussion

The transition to a continuous flow process for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one offers several key advantages. The enclosed system enhances safety by minimizing operator exposure to high temperatures and reagents. The precise control over residence time and temperature allows for fine-tuning of the reaction conditions to maximize yield and minimize byproduct formation. Furthermore, the scalability of flow chemistry systems provides a straightforward path from laboratory-scale optimization to pilot and production-scale manufacturing.

Conclusion

This application note presents a detailed, albeit proposed, protocol for the continuous flow synthesis of 6,7-dimethoxyquinazolin-4(3H)-one from this compound. By leveraging the principles of flow chemistry, this method has the potential to offer a safer, more efficient, and scalable alternative to traditional batch synthesis. It is intended to serve as a foundational guide for researchers to develop and optimize this important pharmaceutical synthesis.

References

  • Hu, C., et al. (2021). Reactor design and selection for effective continuous manufacturing of pharmaceuticals. Journal of Flow Chemistry, 11, 243–263.
  • iChemical. (n.d.). methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. Retrieved from [Link]

Sources

Application Note & Protocols: A Guide to the Scale-Up Synthesis of Methyl 2-amino-4,5-dimethoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-4,5-dimethoxybenzoate is a pivotal starting material in medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of pharmacologically active heterocyclic compounds. Its structure, featuring a dimethoxy-substituted aniline ring, is a key pharmacophore in several approved drugs. This guide provides an in-depth analysis and detailed protocols for the scale-up synthesis of this key intermediate and its subsequent transformation into two critical classes of derivatives: quinazolines and dihydroisoquinolines. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to move from bench-scale synthesis to larger, process-oriented production.

Introduction: The Strategic Importance of the 6,7-Dimethoxy Scaffold

The 6,7-dimethoxy substitution pattern on aromatic and heterocyclic rings is a privileged motif in drug design. It is a cornerstone of numerous therapeutic agents, valued for its ability to modulate receptor binding, improve pharmacokinetic properties, and enhance metabolic stability. This compound is a highly valuable building block because it provides direct access to this key structural feature.

Notably, this compound is a direct precursor to the quinazoline core of Prazosin , an α1-blocker used to treat high blood pressure.[1][2] The derivatives of this scaffold extend to a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making the development of robust and scalable synthetic routes a high-priority endeavor in pharmaceutical development.[3][4]

Overall Synthetic Strategy

The utility of this compound stems from its reactive amino and ester functionalities, which allow for divergent synthetic pathways. This guide will focus on two industrially relevant transformations:

  • Annulation to Quinazoline Derivatives: Cyclization reactions to form the quinazoline ring system, a core component of many bioactive molecules.

  • Conversion to Dihydroisoquinoline Scaffolds: While not a direct reaction of the title compound, the closely related 3,4-dimethoxyphenethylamine is the key starting material for powerful cyclization reactions like the Bischler-Napieralski and Pictet-Spengler, which build the 6,7-dimethoxy-dihydroisoquinoline core. This pathway is included due to its high relevance to the dimethoxy-phenyl structural family.

G cluster_start Key Starting Material cluster_intermediate Core Intermediate cluster_derivatives Target Derivative Classes Start Methyl 4,5-dimethoxy-2-nitrobenzoate Intermediate This compound Start->Intermediate Catalytic Hydrogenation Quinazoline Quinazoline Derivatives (e.g., Prazosin Precursors) Intermediate->Quinazoline Cyclocondensation Isoquinoline Dihydroisoquinoline Derivatives (via related Phenethylamines) Intermediate->Isoquinoline [Conceptual Link] Related Starting Material

Caption: Overall synthetic workflow from a common precursor to the key intermediate and its target derivatives.

Protocol 1: Scale-Up Synthesis of this compound

The most reliable and scalable method for preparing the title compound is the catalytic hydrogenation of its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate. This method avoids the use of stoichiometric metal reductants, which can complicate purification and waste disposal on a larger scale.

Mechanism Insight: Catalytic hydrogenation using Palladium on carbon (Pd/C) is a surface-catalyzed reaction. Hydrogen gas adsorbs onto the palladium surface and is activated. The nitro group of the substrate also coordinates to the catalyst surface, allowing for the stepwise transfer of hydrogen atoms, which reduces the nitro group (-NO₂) to an amino group (-NH₂) with water as the only byproduct.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Molar Eq.Quantity (for 100g scale)
Methyl 4,5-dimethoxy-2-nitrobenzoate26791-93-5241.201.0100.0 g
Palladium on Carbon (10% wt.)7440-05-3-0.01-0.055.0 g
Ethyl Acetate (EtOAc) or Methanol (MeOH)141-78-688.11-1.0 L
Hydrogen Gas (H₂)1333-74-02.02Excess15-50 psi
Celite®61790-53-2--20-30 g
Step-by-Step Protocol
  • Reactor Setup: Charge a suitable hydrogenation reactor (e.g., a Parr shaker or stirred autoclave) with Methyl 4,5-dimethoxy-2-nitrobenzoate (100.0 g) and Ethyl Acetate (1.0 L).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C can be pyrophoric, especially when dry or in the presence of flammable solvents. Handle with care.

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen several times to remove oxygen, then purge with hydrogen gas. Pressurize the reactor with hydrogen to 15-50 psi.[5]

  • Reaction Execution: Begin vigorous stirring and maintain the reaction at room temperature (25 °C). The reaction is exothermic; monitor the temperature and pressure. A drop in pressure indicates hydrogen consumption. The reaction is typically complete within 16-24 hours.[5]

  • Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Catalyst Removal: Once complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate (2 x 50 mL) to ensure complete recovery of the product.[5] Causality: Celite provides a fine filtration medium that prevents the small particles of carbon catalyst from passing through, which is critical for product purity.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product is often obtained as a light yellow solid of high purity.[5] If further purification is needed, recrystallize from a suitable solvent or perform column chromatography (eluent: petroleum ether/ethyl acetate).[5]

  • Characterization: The final product should be a white to light yellow solid. Expected Melting Point: 91-93 °C.[5] Confirm structure via ¹H NMR, ¹³C NMR, and MS analysis.

Application Protocol 1: Synthesis of 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one

This protocol details the cyclocondensation of this compound with thiourea to form a key quinazolinone intermediate. This reaction is a robust method for constructing the heterocyclic core.

Caption: Reaction scheme for the synthesis of a quinazolinone intermediate.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Molar Eq.
This compound26759-46-6211.221.0
Thiourea62-56-676.122.0
Hydrochloric Acid (HCl)7647-01-036.46Catalytic
Step-by-Step Protocol
  • Mixing Reagents: In a round-bottom flask equipped with a reflux condenser, thoroughly mix this compound (0.02 mol) and thiourea (0.04 mol).[6]

  • Acidification: Add concentrated hydrochloric acid dropwise until a moist, thick paste is formed.[6] Causality: The acid protonates the carbonyl of the ester and activates the thiourea, facilitating the nucleophilic attack and subsequent cyclization.

  • Reaction: Heat the mixture in an oil bath. The specific temperature and time will depend on the scale, but refluxing is common for similar transformations. Monitor the reaction progress via TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by carefully pouring it into ice-water.

  • Isolation: Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. The resulting solid can be further purified by recrystallization if necessary.

Application Protocol 2: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline

This protocol utilizes the Bischler-Napieralski reaction , a powerful method for synthesizing dihydroisoquinolines from β-arylethylamides.[7][8][9] It is a classic example of intramolecular electrophilic aromatic substitution. The starting material, N-formyl-2-(3,4-dimethoxyphenyl)-ethylamine, is readily prepared from 3,4-dimethoxyphenethylamine.

Mechanism Insight: The reaction is initiated by a strong dehydrating acid, such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃), which activates the amide carbonyl.[10][11] This generates a highly electrophilic nitrilium ion intermediate. The electron-rich dimethoxy-substituted benzene ring then acts as an intramolecular nucleophile, attacking the nitrilium ion to form the new six-membered ring and close the isoquinoline core.[9][11]

Caption: The Bischler-Napieralski reaction for dihydroisoquinoline synthesis.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Molar Eq.
N-formyl-2-(3,4-dimethoxyphenyl)-ethylamine5704-56-3209.241.0
Polyphosphoric Acid (PPA)8017-16-1-Excess
Ethyl Acetate (EtOAc)141-78-688.11-
Ammonia solution (conc.)1336-21-635.04-
Magnesium Sulfate (MgSO₄)7487-88-9120.37-
Step-by-Step Protocol
  • Reaction Setup: In a large flask equipped with a mechanical stirrer and a thermometer, charge the N-formyl-2-(3,4-dimethoxyphenyl)-ethylamine.

  • Cyclization: Add polyphosphoric acid (approx. 5-10 times the weight of the amide) and begin stirring. Heat the mixture in an oil bath to 140 °C.[12] Safety Note: The reaction can foam vigorously as the internal temperature rises. Ensure the reactor has sufficient headspace.

  • Reaction Execution: Maintain the internal temperature at around 140 °C for 30 minutes.[12]

  • Quenching: After cooling, carefully pour the viscous reaction mixture onto crushed ice/water (approx. 10 volumes). This should be done slowly and with good stirring.

  • Basification: Make the aqueous solution alkaline by adding concentrated ammonia solution while cooling with ice.[12] Adjust to a pH > 10.

  • Extraction: Extract the product into ethyl acetate (3 x volumes).[12]

  • Washing and Drying: Wash the combined organic layers with water, then dry over anhydrous magnesium sulfate.[12]

  • Isolation: Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure to obtain the product as an oil.[12]

Safety, Handling, and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Chemical Hazards:

    • This compound: Causes skin and serious eye irritation.[13] May cause respiratory irritation.[13]

    • Palladium on Carbon: Pyrophoric catalyst. Handle under an inert atmosphere and never add to a solvent in the presence of air.

    • Polyphosphoric Acid & HCl: Highly corrosive. Handle in a fume hood and avoid contact with skin and eyes.

    • Flammable Solvents: Ethyl acetate and methanol are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Segregate halogenated and non-halogenated waste. Quench reactive reagents before disposal. Catalyst waste should be handled separately.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Hydrogenation Inactive catalyst, insufficient hydrogen, oxygen leakUse fresh catalyst, ensure the system is leak-proof, increase hydrogen pressure or reaction time.
Low Yield in Cyclization Insufficiently acidic/dehydrating conditions, low tempEnsure PPA is of good quality, use a higher temperature, or switch to a stronger reagent like POCl₃/P₂O₅.[7]
Product Fails to Precipitate pH is not sufficiently basic during work-upRe-check the pH of the aqueous layer and add more base if necessary.
Contamination with Side Products Reaction temperature too high or time too longOptimize reaction conditions. For Bischler-Napieralski, a retro-Ritter reaction can occur.[9]

References

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  • ResearchGate. (n.d.). (PDF) Quinazolines Synthesis & QSAR Study. Retrieved from ResearchGate. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from NROChemistry. [Link]

  • D'Elia, M., et al. (2015). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthesis of this compound. Retrieved from ResearchGate. [Link]

  • J&K Scientific LLC. (n.d.). Pictet-Spengler Reaction. Retrieved from J&K Scientific. [Link]

  • LinkedIn. (2024). Sourcing High-Purity this compound: A Buyer's Guide. [Link]

  • Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from Eureka. [Link]

  • Google Patents. (1990). Process for the methyl-4-(dimethylamino)
  • European Patent Office. (2011). Method for producing aminothiazole derivative and production intermediate. [Link]

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Application Notes and Protocols for Monitoring Reactions with Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis

In the landscape of pharmaceutical development and manufacturing, the precise control and understanding of chemical reactions are paramount. Methyl 2-amino-4,5-dimethoxybenzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity and the efficiency of its synthesis directly impact the quality and yield of the final drug product. Real-time or near-real-time monitoring of reactions involving this compound is crucial for optimizing reaction conditions, minimizing byproduct formation, and ensuring process safety and consistency.[2]

This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools to implement effective process analytical technology (PAT).[3]

The Importance of Analytical Method Validation

Before implementing any analytical method for process monitoring, it is imperative to perform a thorough validation to ensure the generated data is reliable, accurate, and fit for its intended purpose.[4][5] Analytical method validation is a documented process that demonstrates an analytical method's suitability for its application.[4][5] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[6][7][8]

Validation Parameter Description Importance in Reaction Monitoring
Accuracy The closeness of test results to the true value.Ensures that the measured concentrations of reactants, intermediates, and products are correct.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Guarantees the reproducibility of the analytical results over time.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Crucial for distinguishing between the starting material, intermediates, products, and any potential impurities.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Allows for accurate quantification of all components of interest across the expected concentration range during the reaction.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Ensures the method is suitable for monitoring the reaction from start to completion.
LOD & LOQ The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.Important for monitoring the formation of low-level impurities and the disappearance of starting materials.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Quantitative Analysis

HPLC is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for monitoring reactions involving this compound.[1][9] Its high resolution and sensitivity allow for the separation and quantification of the starting material, intermediates, and the final product in a single run.

Causality Behind Experimental Choices for HPLC
  • Reversed-Phase Chromatography: A C18 column is selected due to the moderate polarity of this compound and its potential reactants and products. This stationary phase provides excellent retention and separation for a wide range of organic molecules.

  • UV Detection: The aromatic nature of the analyte and related compounds results in strong UV absorbance, providing a sensitive and reliable means of detection. A wavelength of 254 nm is often a good starting point for aromatic compounds, but a UV scan of the starting material and product should be performed to determine the optimal wavelength for simultaneous detection of all components of interest.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of all components with varying polarities, from the more polar starting materials to the potentially less polar products or byproducts. This approach provides better peak shape and resolution compared to isocratic elution.

Experimental Workflow for HPLC Monitoring

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Reaction Aliquot Quench 2. Quench Reaction Sample->Quench Dilute 3. Dilute with Mobile Phase Quench->Dilute Filter 4. Filter (0.45 µm) Dilute->Filter Inject 5. Inject onto HPLC Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. UV Detection Separate->Detect Integrate 8. Integrate Peak Areas Detect->Integrate Quantify 9. Quantify Components Integrate->Quantify Profile 10. Generate Reaction Profile Quantify->Profile

Caption: HPLC Reaction Monitoring Workflow.

Detailed Protocol for HPLC Analysis
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 950 µL of mobile phase A/B 50:50) to stop the reaction and prevent further changes.

    • Vortex the sample to ensure homogeneity.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, intermediates, and product based on their retention times (previously determined by injecting standards of each component).

    • Integrate the peak areas of all identified components.

    • Calculate the concentration of each component using a pre-established calibration curve.

    • Plot the concentration of each component versus time to generate a reaction profile.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components and Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has a moderate boiling point, GC-MS can be particularly useful for identifying volatile byproducts or impurities that may not be easily detected by HPLC. The mass spectrometer provides definitive identification of the separated components.

Causality Behind Experimental Choices for GC-MS
  • Derivatization: Although not always necessary, derivatization of the amine and potential carboxylic acid functionalities can improve the volatility and peak shape of the analytes. Silylation with reagents like BSTFA is a common approach.

  • Capillary Column: A mid-polarity column (e.g., DB-5ms) is a good general-purpose choice that provides efficient separation for a wide range of organic molecules.

  • Electron Ionization (EI): EI is a robust and widely used ionization technique that produces reproducible mass spectra, which can be compared to established libraries for compound identification.

Experimental Workflow for GC-MS Monitoring

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Reaction Aliquot Extract 2. Liquid-Liquid Extraction Sample->Extract Derivatize 3. Derivatization (Optional) Extract->Derivatize Dilute 4. Dilute in Solvent Derivatize->Dilute Inject 5. Inject into GC-MS Dilute->Inject Separate 6. GC Separation Inject->Separate Ionize 7. Ionization & Mass Analysis Separate->Ionize Identify 8. Identify Components (MS Library) Ionize->Identify Quantify 9. Quantify (with Internal Standard) Identify->Quantify Profile 10. Generate Reaction Profile Quantify->Profile NMR_Workflow cluster_setup Experimental Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis Reactor 1. Reaction in NMR Tube or Flow Cell Standard 2. Add Internal Standard Reactor->Standard PlaceInNMR 3. Place in NMR Spectrometer Standard->PlaceInNMR Acquire 4. Acquire Spectra at Time Intervals PlaceInNMR->Acquire Process 5. Process Spectra (Phasing, Baseline) Acquire->Process Integrate 6. Integrate Characteristic Signals Process->Integrate Calculate 7. Calculate Molar Ratios Integrate->Calculate Profile 8. Generate Reaction Profile Calculate->Profile

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4,5-dimethoxybenzoate (CAS: 26759-46-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, providing troubleshooting advice and field-proven protocols to optimize your yield and purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its molecular structure, featuring an anthranilate core with two methoxy groups, makes it a valuable building block.[1] The synthesis, while straightforward in principle, involves several critical steps where yield can be compromised. A common and effective pathway starts from veratric acid and proceeds through nitration, esterification, and a final reduction.

This guide provides in-depth solutions to specific problems you may encounter at each stage of this process.

Overall Synthetic Pathway

The synthesis can be visualized as a three-step process starting from 3,4-dimethoxybenzoic acid (veratric acid).

Synthesis_Pathway VeratricAcid Veratric Acid NitroAcid 6-Nitro-3,4-dimethoxy- benzoic Acid VeratricAcid->NitroAcid Nitration (HNO₃, H₂SO₄) NitroEster Methyl 4,5-dimethoxy- 2-nitrobenzoate NitroAcid->NitroEster Esterification (CH₃OH, H⁺) FinalProduct Methyl 2-amino-4,5- dimethoxybenzoate NitroEster->FinalProduct Reduction (e.g., H₂, Pd/C)

Caption: General synthetic route to this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions for each stage of the synthesis.

Stage 1: Nitration of Veratric Acid

The initial step involves the electrophilic aromatic substitution of veratric acid to introduce a nitro group. Proper control here is crucial for the overall success of the synthesis.

Question: My nitration reaction results in a low yield and a mixture of isomers. How can I improve the regioselectivity?

Answer: This is a common issue rooted in the directing effects of the substituents on the aromatic ring and the reaction conditions.

  • Causality (Directing Effects): The two methoxy groups (-OCH₃) are strong activating, ortho-, para- directing groups, while the carboxylic acid (-COOH) is a deactivating, meta- directing group. The powerful activating effect of the methoxy groups overwhelmingly controls the position of nitration.[3][4] The nitro group is directed to the position that is ortho to one methoxy group and para to the other, which is also meta to the carboxyl group. This leads to the desired 6-nitroveratric acid. However, poor temperature control can overcome these selective barriers, leading to side products.

  • Actionable Solutions:

    • Temperature Control: This is the most critical parameter. The reaction is highly exothermic. Maintain a low temperature, typically between 5-15°C, during the addition of the nitrating mixture.[5] Exceeding this range can lead to the formation of dinitrated products and other isomers.

    • Controlled Reagent Addition: Prepare a "mixed acid" solution (concentrated nitric acid and concentrated sulfuric acid) and add it slowly to the solution of veratric acid.[5] A dropping funnel is recommended for this purpose. This prevents localized temperature spikes.

    • Purity of Starting Material: Ensure your veratric acid is pure, as impurities can lead to side reactions and lower yields.[5]

ParameterRecommended ConditionRationale
Temperature 5–15°CMinimizes side reactions and di-nitration.[5]
Nitrating Agent Mixed Acid (conc. HNO₃ / conc. H₂SO₄)Generates the reactive nitronium ion (NO₂⁺) efficiently.[6]
Molar Ratio Veratric Acid : Nitric Acid ~ 1 : 1.1-1.5A slight excess of nitric acid ensures complete conversion.
Reaction Time 1-5 hoursMonitor by TLC until starting material is consumed.[7]
Stage 2: Esterification of 6-Nitrovertric Acid

This step converts the carboxylic acid into a methyl ester. The primary challenge is driving the equilibrium reaction to completion.

Question: I have a low yield from my esterification, and TLC analysis shows a significant amount of unreacted starting material.

Answer: This indicates that the Fischer esterification reaction has not gone to completion. This is an equilibrium-limited process.

  • Causality (Chemical Equilibrium): The reaction of a carboxylic acid with an alcohol to form an ester and water is reversible. To achieve a high yield, the equilibrium must be shifted towards the product side according to Le Châtelier's principle.

  • Actionable Solutions:

    • Use Excess Alcohol: The most common and cost-effective method is to use a large excess of methanol, which acts as both the reactant and the solvent.[8][9] This mass action effect drives the equilibrium forward.

    • Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride, is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[8][10]

    • Removal of Water: While less common for this specific synthesis on a lab scale, using a Dean-Stark apparatus to remove the water as it forms is a highly effective way to drive the reaction to completion.

    • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration (typically 4-6 hours) to reach equilibrium. Monitor the reaction's progress by TLC.[8][9]

Question: How can I effectively remove the unreacted acid from my crude methyl ester product?

Answer: The acidic nature of the unreacted starting material allows for a simple and effective purification step during the work-up.

  • Actionable Solution: After removing the excess methanol, dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[8][11] The acidic 6-nitrovertric acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be easily separated, leaving the neutral ester in the organic layer.

Stage 3: Reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate

This final step is often the most challenging. The goal is to selectively reduce the nitro group to an amine without affecting the ester functionality or the aromatic ring.

Question: My reduction reaction is very slow or stalls before the starting material is fully consumed. What could be the cause?

Answer: Incomplete reduction is a frequent problem that can be attributed to several factors, primarily related to the choice of reducing agent and the reaction setup.

  • Causality & Actionable Solutions:

    • For Catalytic Hydrogenation (H₂/Pd/C): This is a clean and high-yielding method.[12]

      • Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst may be inactive. It can be poisoned by impurities (like sulfur compounds) or deactivated by improper handling and exposure to air.[11][13] Solution: Use a fresh, high-quality catalyst and handle it carefully. Ensure solvents and the starting material are pure.

      • Insufficient Catalyst Loading: A typical loading is 5-10 mol% of Pd/C relative to the substrate.[8][11] Solution: If the reaction is slow, consider increasing the catalyst loading incrementally.

      • Inadequate Hydrogen Pressure: For small-scale lab reactions, a hydrogen-filled balloon is often sufficient. However, for larger scales or stubborn reductions, a pressurized hydrogenation vessel (e.g., a Parr apparatus) may be necessary to ensure sufficient hydrogen availability.[11][12]

      • Poor Agitation: This is a heterogeneous reaction. Vigorous stirring is critical to ensure good contact between the substrate, the solid catalyst, and the hydrogen gas.[13]

    • For Metal/Acid Reductions (e.g., Fe/Acetic Acid, SnCl₂/HCl):

      • Insufficient Reducing Agent: These reactions require a stoichiometric excess of the metal.[11] Solution: Ensure you are using at least 3-5 equivalents of the metal powder.

      • Low Temperature: The reaction may need heating to proceed at a reasonable rate.[11] Solution: Gently heat the reaction mixture to reflux and monitor the progress.

Question: My yield is low, and the final product is impure. What are the likely side products and how can I avoid them?

Answer: Side product formation is often due to over-reduction or incomplete reduction leading to intermediates.

  • Causality & Actionable Solutions:

    • Azo/Azoxy Impurities: Under certain conditions, particularly with metal hydrides, the reduction of the nitro group can be incomplete, leading to the formation of dimeric azo (-N=N-) or azoxy (-N=N⁺-O⁻) compounds.[11] Solution: Using metal/acid systems like Fe/HCl or SnCl₂/HCl helps suppress the formation of these byproducts by keeping the reaction medium acidic.[11]

    • Ester Hydrolysis: Prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can hydrolyze the methyl ester back to the carboxylic acid. Solution: Perform the reaction under the mildest conditions possible and neutralize the reaction mixture promptly during work-up.

    • Oxidation of Product: The final product, an aromatic amine, is susceptible to oxidation, which can lead to discoloration (yellow or brown) and the formation of impurities.[8] Solution: After the reduction is complete, conduct the work-up, particularly the filtration of the catalyst, under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a cool, dark place.

Troubleshooting Flowchart for the Reduction Step

Reduction_Troubleshooting cluster_slow Slow / Incomplete Reaction cluster_impure Low Yield / Impure Product Start Reduction of Nitro Ester Problem Problem Observed? Start->Problem Slow_Check Check Catalyst (Pd/C) - Is it fresh? - Sufficient loading? Problem->Slow_Check Slow Reaction Impure_Check Check for Side Products (Azo/Azoxy compounds) Problem->Impure_Check Impure Product Slow_Sol_1 Use fresh catalyst Increase loading (5-10 mol%) Slow_Check->Slow_Sol_1 Slow_Check_H2 Check H₂ Source - Adequate pressure? - System sealed? Slow_Sol_2 Increase H₂ pressure (Use Parr shaker) Slow_Check_H2->Slow_Sol_2 Slow_Check_Stir Check Agitation - Is stirring vigorous? Slow_Sol_3 Increase stirring rate Slow_Check_Stir->Slow_Sol_3 Impure_Sol_1 Use acidic conditions (e.g., Fe/AcOH) or ensure full reduction Impure_Check->Impure_Sol_1 Impure_Check_Ox Product Discolored? (Oxidation) Impure_Sol_2 Work-up under N₂/Ar Store cool and dark Impure_Check_Ox->Impure_Sol_2

Sources

Technical Support Center: Synthesis of Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-amino-4,5-dimethoxybenzoate (CAS: 26759-46-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this key pharmaceutical intermediate.[1] The guidance herein is structured to address practical, real-world laboratory challenges, explaining the chemical principles behind each recommendation to empower researchers to optimize their synthetic protocols.

The most prevalent and reliable synthetic route to this compound involves the reduction of its corresponding nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate.[2][3] This guide will focus primarily on the challenges associated with this critical reduction step.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is organized by common problems observed during the synthesis.

Category 1: Low or No Yield

Question: My reaction shows very low conversion of the nitro starting material, even after an extended reaction time. What are the likely causes and how can I fix it?

Answer: This is a frequent issue, almost always pointing to a problem with the catalytic hydrogenation system. Several factors can be at play:

  • Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst is the workhorse for this reduction, but its activity is paramount.

    • Causality: The catalyst's surface can be poisoned by impurities like sulfur or phosphorus compounds, which may be present in lower-grade solvents or starting materials.[4] The catalyst can also be deactivated through oxidation if handled improperly in the air.[4]

    • Solution: Always use a fresh batch of catalyst from a reputable supplier. Handle the catalyst quickly, and for best results, under an inert atmosphere (e.g., in a glovebox or using a nitrogen-purged flask) to minimize air exposure.

  • Insufficient Catalyst Loading: The reaction rate is directly proportional to the amount of active catalyst available.

    • Causality: For a given substrate amount, too little catalyst provides insufficient active sites for the hydrogenation to proceed efficiently.

    • Solution: A typical catalyst loading is 5-10 wt% of the starting material.[4][5] If the reaction is sluggish, consider incrementally increasing the loading to 15 wt%.

  • Inadequate Hydrogen Source: Whether using hydrogen gas or a transfer agent, this is the ultimate reducing agent.

    • Causality (H₂ Gas): Leaks in the system are a common culprit. A simple balloon setup may not provide sufficient pressure for some substrates.[4]

    • Causality (Transfer Hydrogenation): Reagents like ammonium formate or hydrazine can degrade upon storage.

    • Solution (H₂ Gas): Ensure all joints in your hydrogenation apparatus are sealed properly. For stubborn reactions, using a dedicated Parr hydrogenator to apply higher, sustained pressure (e.g., 15-50 psi) is highly effective.[2]

    • Solution (Transfer Hydrogenation): Use a fresh, unopened container of the hydrogen donor and ensure it is used in the correct stoichiometric excess.[4]

  • Poor Mass Transfer (Agitation): This is a heterogeneous reaction involving a solid catalyst, a dissolved substrate, and (often) a gaseous reactant.

    • Causality: Without vigorous agitation, the catalyst will settle, and the contact between the three phases will be minimal, leading to an extremely slow or stalled reaction.

    • Solution: Use a magnetic stir bar that is appropriately sized for the flask and a stir plate capable of high speeds to ensure the catalyst remains suspended as a fine slurry.[4][5]

Category 2: Product Impurity & Discoloration

Question: My final product is off-white, yellow, or even brown. What causes this discoloration and how can I obtain a pure, white solid?

Answer: The desired product is a white to light yellow solid.[2] Discoloration typically arises from two sources: incomplete reaction or oxidative degradation.

  • Incomplete Reduction Intermediates:

    • Causality: The reduction of a nitro group is a stepwise process that can generate colored intermediates like nitroso (-NO) and hydroxylamine (-NHOH) species.[4] If the reaction is stopped prematurely or is inefficient, these can remain as impurities.

    • Solution: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC) or LC-MS. Allow for sufficient reaction time (can be 2-24 hours) and address any issues with catalyst or hydrogen source as described above.[2][4]

  • Oxidation of the Aromatic Amine:

    • Causality: The product, an aromatic amine, is susceptible to air oxidation, especially during workup and purification. This process forms highly colored, often polymeric, impurities.[5]

    • Solution:

      • Inert Atmosphere: During workup, particularly after the catalyst is removed, keeping the solution under a nitrogen or argon atmosphere can significantly reduce oxidation.[5]

      • Purification: Column chromatography is a highly effective method for removing both colored impurities and unreacted starting material. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[2]

      • Storage: Store the final product in a tightly sealed container, preferably under an inert atmosphere and protected from light, to maintain its purity over time.

Troubleshooting Summary Table

Problem Potential Cause Suggested Solution
Low Yield / Stalled Reaction Catalyst poisoning or deactivation.Use fresh, high-purity catalyst and handle under inert gas.[4]
Insufficient catalyst loading.Use 5-10 wt% Pd/C; increase incrementally if needed.[5]
Inadequate hydrogen supply.Check for leaks in H₂ gas setup; use a Parr shaker for higher pressure. Use fresh transfer hydrogenation reagents.[4]
Poor agitation.Ensure vigorous stirring to keep the catalyst fully suspended.[4]
Impure/Discolored Product Incomplete reduction.Monitor reaction by TLC until starting material is consumed. Address catalyst/hydrogen issues.[4]
Oxidation of the amine product.Work up under an inert atmosphere (N₂/Ar). Purify via column chromatography.[2][5]
Unreacted acidic starting material.If starting from the carboxylic acid, ensure complete esterification. During workup, a wash with aq. NaHCO₃ can remove acidic impurities.[5]

Visualized Workflows and Mechanisms

General Synthesis and Purification Workflow

cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup & Purification A Dissolve Nitro Ester in Solvent (MeOH/EtOAc) B Add Pd/C Catalyst (5-10 wt%) A->B C Purge with N₂/Ar B->C D Introduce H₂ (Balloon or Pressure Vessel) C->D E Stir Vigorously (2-24h @ RT) D->E F Monitor by TLC/LC-MS E->F G Filter through Celite to remove Pd/C F->G Upon Completion H Concentrate Filtrate under vacuum G->H I Purify via Column Chromatography H->I J Obtain Pure Product I->J

Caption: Standard workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Problem Unsatisfactory Result Impurity Impure Product? Problem->Impurity LowYield Low Yield? Problem->LowYield Oxidation Oxidation? Impurity->Oxidation Incomplete Incomplete Reaction? Impurity->Incomplete Catalyst Catalyst Issue? LowYield->Catalyst Hydrogen Hydrogen Source? LowYield->Hydrogen Sol_Catalyst Use Fresh Catalyst Increase Loading Catalyst->Sol_Catalyst Sol_Hydrogen Check System Leaks Use Fresh Reagent Hydrogen->Sol_Hydrogen Sol_Oxidation Inert Atmosphere Column Chromatography Oxidation->Sol_Oxidation Incomplete->Catalyst Sol_Incomplete Increase Reaction Time Address Catalyst/H₂ Incomplete->Sol_Incomplete

Caption: Logic map for troubleshooting common synthesis issues.

Detailed Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol is adapted from established procedures.[2]

Materials:

  • Methyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 5-10 wt%)

  • Methanol or Ethyl Acetate (sufficient to dissolve substrate, ~10-20 mL per gram)

  • Hydrogen (H₂) gas

  • Celite

  • Nitrogen or Argon gas

Procedure:

  • Vessel Setup: To a round-bottom flask or a dedicated hydrogenation vessel, add Methyl 4,5-dimethoxy-2-nitrobenzoate (e.g., 5.0 g, 20.7 mmol).

  • Solvent Addition: Add the solvent (e.g., 75 mL of methanol) and stir until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 0.5 g, 10 wt%) to the solution.

  • Inerting: Seal the vessel and purge the system by evacuating and refilling with an inert gas (Nitrogen or Argon) three times.

  • Hydrogenation: Introduce hydrogen gas. This can be done by attaching a balloon of H₂ or by pressurizing the vessel (e.g., to 50 psi in a Parr apparatus).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction's efficiency is highly dependent on agitation to keep the catalyst suspended.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes) or by monitoring hydrogen uptake on a pressure gauge. The reaction is typically complete in 2-16 hours.[2]

  • Workup: Once the starting material is consumed, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent (e.g., 2 x 20 mL of methanol) to recover all the product. Caution: The Pd/C on the filter pad can be pyrophoric; do not allow it to dry completely in the air. Quench it carefully with water.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with petroleum ether:ethyl acetate, e.g., 10:1) to afford the pure product as a white solid.[2]

References

  • Muthu, K., et al. (n.d.). Synthesis of this compound. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 2-amino-4,5-dimethoxybenzoate (CAS: 26759-46-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this key chemical intermediate. Here, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is largely dictated by the synthetic route employed. A prevalent synthesis involves the reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate.[1][2] Consequently, the most common impurities include:

  • Unreacted Starting Material: Methyl 4,5-dimethoxy-2-nitrobenzoate.

  • Intermediates from Incomplete Reduction: Such as the corresponding nitroso or hydroxylamine species.

  • By-products from Side Reactions: The electron-rich nature of the aniline ring, due to the activating methoxy groups, can make it susceptible to various side reactions.[3][4]

  • Degradation Products: The amino group is prone to oxidation, which can lead to colored impurities. Additionally, the ester functionality is susceptible to hydrolysis under certain pH conditions.

Q2: My purified this compound is a yellow or brown color. What is the likely cause and how can I prevent it?

A2: A yellow or brown discoloration is typically indicative of the oxidation of the aromatic amino group. Anilines, particularly those with electron-donating substituents like methoxy groups, are sensitive to air and light. To mitigate this:

  • Inert Atmosphere: Whenever feasible, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during prolonged heating or when in solution.

  • Solvent Quality: Use freshly distilled or high-purity solvents, as impurities like peroxides in ethers can promote oxidation.

  • Storage: Store the purified solid in a tightly sealed, amber-colored vial in a cool, dark place.

Q3: How can I effectively monitor the progress of my purification using Thin Layer Chromatography (TLC)?

A3: TLC is an indispensable tool for tracking your purification. For this compound and its common impurities, a typical mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. A starting point for developing your TLC method could be a 10:1 mixture of petroleum ether:ethyl acetate.[1][2]

For visualization, several methods are effective:

  • UV Light (254 nm): As an aromatic compound, this compound will quench the fluorescence of a F254 TLC plate, appearing as a dark spot.[5][6][7]

  • Iodine Chamber: Exposure to iodine vapor will stain the compound, typically a yellow-brown color.[7]

  • Potassium Permanganate (KMnO₄) Stain: This stain is highly sensitive to the oxidizable amino group and will result in a yellow or brown spot on a purple background.[7]

  • p-Anisaldehyde Stain: This stain reacts with the amine to produce a colored spot, often yellow or orange, upon heating.[5]

Q4: What are the primary purification techniques for this compound?

A4: The most common and effective purification methods are:

  • Column Chromatography: This is a highly versatile technique for separating the target compound from both more and less polar impurities.

  • Recrystallization: An excellent method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.

  • Acid-Base Extraction: This liquid-liquid extraction technique is particularly useful for removing acidic or neutral impurities from the basic target compound.

The choice of method will depend on the nature and quantity of the impurities present in your crude material.

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for the key purification techniques.

A. Column Chromatography

Column chromatography is often the go-to method for purifying this compound. However, its success hinges on careful optimization.

Problem 1: My compound is streaking or "tailing" on the TLC plate and the column, leading to poor separation.

  • Causality: Aromatic amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This strong interaction can lead to tailing, where the compound slowly leaches from the silica instead of moving as a tight band.

  • Troubleshooting Strategies:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (Et₃N) to the solvent system.[8] This triethylamine will preferentially bind to the acidic sites on the silica, allowing your aniline to elute more symmetrically.

    • Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina or deactivated silica gel.[9]

Problem 2: My compound seems to be decomposing on the column.

  • Causality: The acidic nature of silica gel can, in some cases, promote the degradation of sensitive compounds. While this compound is relatively stable, prolonged exposure to silica, especially if the crude material contains acidic impurities, can be detrimental.

  • Troubleshooting Strategies:

    • Perform a Stability Test: Before committing your entire batch to a column, spot a solution of your crude material on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new, lower Rf spots, which would indicate degradation.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so you can load, run, and elute the column efficiently.

    • Use a Deactivated Stationary Phase: As mentioned above, switching to neutral alumina or deactivated silica can mitigate acid-catalyzed decomposition.[9]

Problem 3: I am struggling to find a solvent system that gives good separation between my product and a key impurity.

  • Causality: Achieving good separation (a ΔRf of at least 0.2) is crucial for effective purification by column chromatography.

  • Troubleshooting Strategies:

    • Systematic Solvent Screening: Use TLC to test a variety of solvent systems. Vary the ratio of your non-polar (e.g., hexanes, petroleum ether) and polar (e.g., ethyl acetate, dichloromethane) solvents.

    • Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., methanol, acetone) can significantly alter the selectivity of the separation.

    • Gradient Elution: If a single isocratic (constant solvent composition) system does not resolve all impurities, a gradient elution can be highly effective. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your product, leaving the more polar impurities on the column.[8]

Experimental Protocol: Optimized Column Chromatography

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the silica bed, ensuring a flat, undisturbed surface.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[10]

  • Elution: Begin eluting with your chosen solvent system (e.g., hexanes:ethyl acetate with 0.5% triethylamine). Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

B. Recrystallization

Recrystallization can yield highly pure material if an appropriate solvent system is found.

Problem 1: My compound "oils out" instead of forming crystals.

  • Causality: Oiling out occurs when the solute is not soluble in the hot solvent but is also not crystalline at that temperature, forming a supersaturated liquid phase. This is more common with compounds that have relatively low melting points or when the solution is cooled too rapidly.

  • Troubleshooting Strategies:

    • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath.

    • Use a More Dilute Solution: Add more of the hot solvent to ensure the compound is fully dissolved before cooling.

    • Change the Solvent System: If the problem persists, a different solvent or solvent pair is needed. Experiment with different solvent systems. A good starting point for this compound could be ethanol/water or hexanes/ethyl acetate.[11]

Problem 2: I am getting very low recovery of my purified product.

  • Causality: This can be due to several factors, including using too much solvent, cooling the solution too quickly, or the product having significant solubility in the cold solvent.

  • Troubleshooting Strategies:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude material.

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Solvent Selection: Choose a solvent in which your compound has high solubility when hot and very low solubility when cold.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. You can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Cooling: Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

C. Acid-Base Extraction

This technique leverages the basicity of the amino group to separate it from acidic and neutral impurities.

Problem 1: I am concerned about hydrolyzing the methyl ester group.

  • Causality: The ester linkage in this compound is susceptible to hydrolysis (saponification) under strongly basic conditions (e.g., using NaOH or KOH), which would convert it to the corresponding carboxylic acid.[12]

  • Troubleshooting Strategies:

    • Use a Mild Base for Washing: If you need to remove acidic impurities (like unreacted starting acid if the synthesis started from the carboxylic acid), use a weak base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13] This is generally not basic enough to cause significant ester hydrolysis.

    • Avoid Prolonged Exposure: Do not let your organic layer remain in contact with any basic aqueous solution for an extended period.

Problem 2: Emulsions are forming, making it difficult to separate the layers.

  • Causality: Emulsions are colloidal suspensions of one liquid in another and can be persistent, especially if there are particulate impurities.

  • Troubleshooting Strategies:

    • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

    • Filtration: In severe cases, filtering the entire mixture through a pad of Celite can help to break the emulsion.

Experimental Protocol: Acid-Base Extraction for Purification

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will be protonated to form the hydrochloride salt, which is soluble in the aqueous layer.[14] The neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the two layers. The organic layer can be discarded (or worked up to recover other components), and the aqueous layer containing your product is retained.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The protonated amine will be neutralized, and the free base will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly. Alternatively, you can extract the free base back into an organic solvent, dry the organic layer with a drying agent (e.g., Na₂SO₄), and then remove the solvent.[15]

III. Visualization and Data

Logical Workflow for Purification Strategy Selection

The following diagram illustrates a decision-making process for choosing the most appropriate purification strategy.

Purification_Strategy Start Crude this compound TLC Analyze by TLC Start->TLC Decision1 Are impurities significantly more or less polar? TLC->Decision1 Column Column Chromatography Decision1->Column Yes Decision2 Is the product a solid and are impurities minor? Decision1->Decision2 No End Pure Product Column->End Recrystallize Recrystallization Decision2->Recrystallize Yes Decision3 Are the main impurities acidic or neutral? Decision2->Decision3 No Recrystallize->End AcidBase Acid-Base Extraction Decision3->AcidBase Yes Combine Combine Purification Methods (e.g., Extraction then Column) Decision3->Combine No AcidBase->End Combine->End

Caption: Decision tree for selecting a purification method.

Troubleshooting Flowchart for Column Chromatography Tailing

Tailing_Troubleshooting Start Tailing observed on TLC/Column Question1 Is the eluent basic? Start->Question1 AddBase Add 0.5-1% Triethylamine to the eluent Question1->AddBase No Question2 Does tailing persist? Question1->Question2 Yes AddBase->Question2 ChangeStationaryPhase Switch to neutral alumina or deactivated silica Question2->ChangeStationaryPhase Yes End Improved Separation Question2->End No ChangeStationaryPhase->End

Caption: Troubleshooting tailing in column chromatography.

Summary of Purification Parameters
Parameter Column Chromatography Recrystallization Acid-Base Extraction
Principle Differential adsorption on a solid phaseDifferential solubility in a solvent at different temperaturesDifferential solubility in aqueous and organic phases based on pH
Best For Complex mixtures with varying polaritiesRemoving small amounts of impurities from a solid productSeparating basic compounds from acidic or neutral impurities
Typical Solvents Hexanes/Ethyl Acetate, Dichloromethane/MethanolEthanol/Water, Hexanes/Ethyl AcetateEthyl Acetate, Dichloromethane, Water, 1M HCl, 1M NaHCO₃
Key Challenge Tailing of the basic amine, potential for decompositionOiling out, low recoveryEmulsion formation, potential for ester hydrolysis
Troubleshooting Add triethylamine, use neutral aluminaSlow cooling, change solventAdd brine, use a weak base for washing

IV. References

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2021, June 2). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-amino-4,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this key chemical intermediate. We provide in-depth troubleshooting advice and detailed protocols grounded in established chemical principles to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when working with this compound?

A1: Byproducts typically arise from two main sources: the initial synthesis of the compound and its subsequent reactions.

  • From Synthesis (Reduction of Nitro-Precursor): The most common impurity is the unreacted starting material, Methyl 4,5-dimethoxy-2-nitrobenzoate. Incomplete reduction can also lead to partially reduced intermediates.

  • During Storage or Reaction: The aromatic amine functionality is susceptible to air oxidation , which results in the formation of colored, often polymeric, impurities.[1][2] Additionally, the methyl ester group can undergo hydrolysis back to the carboxylic acid (2-amino-4,5-dimethoxybenzoic acid) if exposed to acidic or basic conditions in the presence of water.[3]

Q2: My final product has a persistent yellow or brown discoloration. What causes this and how can I prevent it?

A2: This discoloration is almost always due to the oxidation of the aromatic amino group.[2] Anilines, especially electron-rich ones like this compound, are notoriously sensitive to air and light, which can generate radical species and lead to colored byproducts.[4][5][6]

Prevention is key:

  • Inert Atmosphere: Whenever possible, perform reactions and work-ups under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Light Protection: Protect the reaction mixture and the purified product from direct light by covering flasks with aluminum foil.

  • Storage: Store the final product in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere.

Q3: How can I effectively monitor my reaction to minimize byproduct formation?

A3: Thin Layer Chromatography (TLC) is the most straightforward and effective method for real-time reaction monitoring.[2][7]

  • Co-spotting: Spot the reaction mixture alongside the starting material(s) and, if available, a reference standard of the product.

  • Solvent System: A common mobile phase for this compound is a mixture of hexanes and ethyl acetate (e.g., in a 7:3 or 1:1 ratio).[8]

  • Interpretation: The reaction is complete when the starting material spot has been completely consumed. The appearance of new spots that are not the desired product can indicate byproduct formation, prompting you to stop the reaction to avoid further degradation.

Troubleshooting Guide: Isolating Pure Product

This section addresses specific experimental issues in a problem-cause-solution format.

Problem Potential Cause(s) Suggested Solution(s)
1. Low Yield & Unreacted Starting Material Incomplete Reaction: Insufficient reaction time, catalyst deactivation (in hydrogenation), or unfavorable equilibrium.For Hydrogenation: Ensure the catalyst (e.g., Pd/C) is active and not poisoned. If necessary, filter the reaction mixture and add fresh catalyst.[2] Extend the reaction time, monitoring by TLC until the starting nitro-compound is consumed.[7] For Other Reactions: Re-evaluate stoichiometry, temperature, and reaction time. Ensure all reagents are pure and dry.
2. Carboxylic Acid Impurity Detected Ester Hydrolysis: Presence of water under acidic or basic conditions during the reaction or work-up.[3][9]During Work-up: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic carboxylic acid, pulling it into the aqueous layer as its sodium salt, effectively separating it from your neutral ester product in the organic phase.[2]
3. Difficulty Purifying by Column Chromatography (Tailing Peaks) Strong Analyte-Silica Interaction: The basic amino group can interact strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to "stick" and elute slowly and broadly (tailing).[10]Modify the Mobile Phase: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol to your eluent. This competitively neutralizes the acidic sites on the silica, allowing your product to travel down the column more cleanly.[10] Use a Different Stationary Phase: Consider using a deactivated or amine-functionalized silica gel for challenging separations.[10]
4. Product is an Oil or Fails to Crystallize Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing solidification.Re-purify: Subject the material to another purification step. Flash column chromatography is often the most effective method.[7] Trituration: If the product is an oil, attempt to induce crystallization by adding a non-polar solvent (like hexanes or pentane) and scratching the inside of the flask with a glass rod. This can sometimes provide nucleation sites for crystal growth.
Byproduct Formation & Purification Strategy

The following diagram illustrates the primary synthetic route to this compound and the formation of common byproducts.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Common Byproducts Nitro Methyl 4,5-dimethoxy- 2-nitrobenzoate Amine Methyl 2-amino-4,5- dimethoxybenzoate (Product) Nitro->Amine Reduction (e.g., H₂, Pd/C) Oxidized Oxidized Impurities (Colored) Amine->Oxidized Air / Light Hydrolyzed 2-Amino-4,5-dimethoxy- benzoic Acid Amine->Hydrolyzed H₂O / H⁺ or OH⁻

Caption: Synthesis of the target compound and pathways to common byproducts.

Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography Purification

This is the most versatile method for separating the desired product from both more polar and less polar impurities.

  • Prepare the Column: Select an appropriate size column and pack it with silica gel using a slurry method with your initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[8]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate. For this specific compound, the product typically elutes with 10-30% ethyl acetate in hexanes.[7]

  • Monitoring: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification via Acid-Base Extraction

This classic technique is highly effective for separating basic amines from neutral or acidic impurities.[11]

Acid_Base_Extraction start Crude Product in Organic Solvent (e.g., EtOAc) step1 Add Aqueous Acid (e.g., 1M HCl) start->step1 sep_funnel Separatory Funnel: Two Phases Form step1->sep_funnel organic_phase Organic Layer: Neutral/Acidic Impurities sep_funnel->organic_phase Top Layer aqueous_phase Aqueous Layer: Protonated Amine Salt (R-NH₃⁺Cl⁻) sep_funnel->aqueous_phase Bottom Layer step2 Basify Aqueous Layer (e.g., add NaOH) aqueous_phase->step2 step3 Extract with Fresh Organic Solvent step2->step3 final_organic Organic Layer: Pure Amine (R-NH₂) step3->final_organic final_aqueous Aqueous Layer: Inorganic Salts step3->final_aqueous end_product Dry & Evaporate Organic Layer to get Pure Product final_organic->end_product

Caption: Workflow for purifying amines using acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acid Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The basic amine will be protonated and move into the aqueous layer.

  • Separation: Drain the lower aqueous layer. The organic layer, containing neutral or acidic impurities, can be discarded.

  • Basification: Return the aqueous layer to the separatory funnel. Slowly add a base (e.g., 10% aqueous NaOH) until the solution is basic (pH > 10, check with pH paper). This deprotonates the ammonium salt, regenerating the neutral amine, which may precipitate or form an oily layer.

  • Back Extraction: Add a fresh portion of organic solvent to the separatory funnel and shake to extract the neutral amine back into the organic phase.

  • Final Work-up: Drain the organic layer. Wash it with brine (saturated NaCl solution), dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

References
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Oriental Journal of Chemistry. (n.d.). Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Para Amino Benzoic: Kinetic Study of Oxidation by Acidic Potassium Permanganate in Acidic Media. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. Retrieved from [Link]

  • PubMed. (1943). THE OXIDATION OF p-AMINOBENZOIC ACID AND ANTHRANILIC ACID BY SPECIFICALLY ADAPTED ENZYMES OF A SOIL BACILLUS. Retrieved from [Link]

  • PubMed Central (NIH). (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • PubMed. (1975). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for the Synthesis of Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on optimizing catalyst loading and other critical parameters for the successful catalytic hydrogenation of Methyl 4,5-dimethoxy-2-nitrobenzoate.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows very low or no conversion of Methyl 4,5-dimethoxy-2-nitrobenzoate to the desired amine product. What are the likely causes and how can I resolve this?

Answer: This is a common issue that can often be traced back to the catalyst's activity, the reaction conditions, or the purity of your reagents. A systematic approach is the best way to diagnose and solve the problem.

Potential Causes & Step-by-Step Solutions:
  • Catalyst Inactivity: The catalyst is the heart of this transformation, and its health is paramount.

    • Poisoning: The active sites on your palladium catalyst can be blocked by various impurities.[1] Common poisons include sulfur compounds, and even certain nitrogen-containing heterocycles.[2]

      • Solution: Ensure all glassware is meticulously cleaned. Use high-purity, research-grade solvents and starting materials. If you suspect poisoning, the most effective solution is often to use a fresh batch of catalyst.[2]

    • Deactivation: Catalysts like Palladium on carbon (Pd/C) can lose activity over time due to improper storage or handling, leading to oxidation of the metal surface.[2][3]

      • Solution: Use a fresh batch of catalyst or one that has been stored correctly under an inert atmosphere. To rule out deactivation, running a small-scale control reaction with a brand-new catalyst is advisable.[2]

  • Insufficient Catalyst Loading: The amount of catalyst directly impacts the reaction rate.[4]

    • Explanation: Catalytic hydrogenation is a heterogeneous reaction, meaning the reaction occurs on the surface of the catalyst. An insufficient surface area (i.e., too little catalyst) will result in a slow or stalled reaction.

    • Solution: If you suspect low loading is the issue, incrementally increase the weight percentage of the catalyst. Typical loadings for Pd/C in nitroarene reductions range from 5-10 mol% relative to the substrate.[2][5][6][7]

  • Suboptimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: While some hydrogenations proceed smoothly under a hydrogen balloon, others may require higher pressure to achieve a reasonable rate.[7][8]

      • Solution: If using a balloon, ensure there are no leaks. For more stubborn reactions, transitioning to a Parr hydrogenator or a similar pressurized vessel to increase the hydrogen pressure can be effective.

    • Poor Agitation: In a three-phase reaction system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient mixing is critical for facilitating contact between the reactants.[2][8]

      • Solution: Ensure your stir rate is vigorous enough to keep the catalyst suspended evenly throughout the reaction mixture.

    • Low Temperature: While many nitro reductions are run at room temperature, some substrates may require gentle heating to overcome the activation energy barrier.[7][8]

      • Solution: Try warming the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC or HPLC. However, be aware that excessive heat can promote side reactions.[9]

Issue 2: Formation of Impurities and Low Yield

Question: My reaction is proceeding, but I'm observing significant side products and the yield of this compound is low. How can I improve the selectivity?

Answer: The formation of side products in nitro group reductions is often related to incomplete reaction or over-reduction. The key is to choose the right conditions to favor the formation of the desired aniline.

Potential Impurities and Prevention Strategies:
  • Intermediates from Incomplete Reduction: The reduction of a nitro group is a stepwise process that can be halted at intermediate stages.[5][8]

    • Common Intermediates: Nitroso and hydroxylamine species are common intermediates in the Haber mechanism for nitro reduction.[5] If these are present in your final product, it's a clear sign of an incomplete reaction.

    • Solution: To drive the reaction to completion, you can extend the reaction time, increase the hydrogen pressure, or increase the catalyst loading.[8][9] The addition of vanadium compounds has also been reported to suppress the accumulation of hydroxylamine intermediates.[10]

  • Azo and Azoxy Compounds: These dimeric impurities can form, especially when using metal hydrides, but can also occur under certain catalytic hydrogenation conditions.[7][11]

    • Formation Pathway: These byproducts arise from the condensation of the nitroso and hydroxylamine intermediates.

    • Solution: Using protic solvents like methanol or ethanol and ensuring sufficient hydrogen availability can help minimize the formation of these species.[8][12] Metal/acid systems like Fe/HCl or SnCl₂/HCl are also effective at suppressing their formation by maintaining an acidic reaction medium.[7]

The reaction pathway and the potential for side product formation can be visualized as follows:

Nitro_Reduction_Pathway Start Methyl 4,5-dimethoxy-2-nitrobenzoate (R-NO2) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso +H2 -H2O Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +H2 Azoxy Azoxy Impurity (R-N(O)=N-R) Nitroso->Azoxy + R-NHOH -H2O Product This compound (R-NH2) Hydroxylamine->Product +H2 -H2O Azo Azo Impurity (R-N=N-R) Azoxy->Azo +H2

Nitro Group Reduction Pathway and Side Products.
Issue 3: Difficulty in Catalyst Filtration

Question: After the reaction, I'm having trouble removing the Pd/C catalyst by filtration. The filtration is very slow, and some of the catalyst seems to be passing through the filter paper.

Answer: Fine particles of carbon-supported catalysts can indeed make filtration challenging. Using a filter aid is the standard and most effective solution.

Recommended Filtration Protocol:
  • Use a Filter Aid: Celite® (diatomaceous earth) is the most commonly used filter aid for this purpose. It forms a porous pad that traps the fine catalyst particles.

  • Procedure:

    • Place a piece of filter paper in a Buchner funnel.

    • Prepare a slurry of Celite® in your reaction solvent (e.g., methanol or ethyl acetate).

    • Pour the slurry onto the filter paper to form a pad of Celite® (typically 1-2 cm thick).

    • Gently apply a vacuum to settle the pad.

    • Carefully decant your reaction mixture onto the Celite® pad. Crucially, do not let the Celite® pad run dry , as this can cause it to crack and allow catalyst particles to pass through.

    • Wash the filter cake with fresh solvent to ensure all your product is collected.[6][7][9]

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for the synthesis of this compound?

A1: For laboratory-scale synthesis using 10% Palladium on carbon (Pd/C), a catalyst loading of 5-10 mol% relative to the starting nitro compound is a common and effective range.[5][6][7] Some procedures also report it as a weight percentage, for instance, using 0.2 g of catalyst for 1.9 g of starting material. The optimal loading can vary depending on the reaction scale and the desired reaction time.[4]

Q2: Which solvent is best for this reaction?

A2: Protic solvents like methanol and ethanol are excellent choices and are frequently used for this type of catalytic hydrogenation.[8][12] Ethyl acetate is also a very common and effective solvent.[12] The choice of solvent should ensure that the starting material is fully dissolved.[8]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the reaction's progress.[6][12][13] You can observe the disappearance of the starting material spot and the appearance of the product spot, which will have a different Rf value. For more quantitative analysis of reaction kinetics, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.[13]

Q4: My catalyst seems to have lost activity after one use. Can it be regenerated?

A4: Yes, catalyst deactivation is a known issue, and regeneration is often possible, especially for precious metal catalysts.[3] Deactivation can be caused by coking (carbon deposition), sintering (agglomeration of metal particles), or poisoning.[1][14]

  • For Coking: A common method is a controlled oxidation (to burn off carbon deposits) followed by a reduction step.[3]

  • For Certain Types of Poisoning: Treatment with basic solutions, such as sodium carbonate, has been shown to reactivate palladium catalysts poisoned by nitrogen-containing impurities.[15]

Q5: Is it possible to use a different catalyst besides Pd/C?

A5: Absolutely. While Pd/C is often the catalyst of choice for its efficiency, other catalysts are also effective for nitro group reduction.[16]

  • Raney Nickel: A good alternative, especially if you are concerned about potential dehalogenation of your substrate (not applicable here, but a general consideration).[16][17]

  • Platinum-based catalysts (e.g., PtO₂, Pt/C): These are also highly active for hydrogenation.[11]

  • Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are stoichiometric methods that are very reliable and avoid the use of gaseous hydrogen.[9][16][17]

Troubleshooting Decision Workflow

Here is a simple workflow to guide your troubleshooting process when encountering low conversion.

Troubleshooting_Workflow Start Low Conversion Observed CheckCatalyst Is the catalyst fresh and from a reliable source? Start->CheckCatalyst ReplaceCatalyst Replace with fresh catalyst CheckCatalyst->ReplaceCatalyst No CheckLoading Is catalyst loading sufficient (e.g., 5-10 mol%)? CheckCatalyst->CheckLoading Yes ReplaceCatalyst->CheckLoading IncreaseLoading Increase catalyst loading CheckLoading->IncreaseLoading No CheckConditions Are H2 pressure and agitation adequate? CheckLoading->CheckConditions Yes IncreaseLoading->CheckConditions IncreasePressure Increase H2 pressure or improve agitation CheckConditions->IncreasePressure No ConsiderTemp Consider gently warming the reaction (e.g., 40-50°C) CheckConditions->ConsiderTemp Yes IncreasePressure->ConsiderTemp Success Problem Resolved ConsiderTemp->Success

A workflow for troubleshooting low conversion.

Data Summary Table

ParameterRecommended Range/ValueRationale & Notes
Catalyst 10% Pd/CHighly efficient and the most common choice for nitro reductions.[16]
Catalyst Loading 5-10 mol%Balances reaction rate and cost. Lower loadings may lead to incomplete reactions.[4][8]
Solvent Methanol, Ethanol, Ethyl AcetateProtic solvents are generally effective. Ensure the starting material is soluble.[8][12]
Hydrogen Source H₂ gas (balloon or pressurized)A balloon is sufficient for small scale; higher pressures may be needed for faster or larger-scale reactions.[7]
Temperature Room Temperature to 50°CMost reactions proceed well at RT. Gentle heating can increase the rate but may also promote side reactions.[8][12]
Agitation Vigorous StirringEssential for good contact in a heterogeneous catalytic system.[2][8]

Experimental Protocol: Catalytic Hydrogenation

This section provides a general, step-by-step methodology for the synthesis of this compound.

Materials:
  • Methyl 4,5-dimethoxy-2-nitrobenzoate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or Ethanol/Ethyl Acetate)

  • Hydrogen gas source (e.g., balloon)

  • Celite®

Procedure:
  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve Methyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq) in methanol (approx. 20-25 mL per gram of starting material).[12]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Inerting: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (e.g., by attaching a hydrogen-filled balloon).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC until the starting material is completely consumed (typically 16-24 hours).[12]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure all product is recovered.[6][12]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be purified by column chromatography (e.g., using a petroleum ether:ethyl acetate gradient) or by recrystallization.[12]

References

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Remarkable effect of alkalis on the chemoselective hydrogenation of functionalized nitroarenes over high-loading Pt/FeOx catalysts. (2020). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. (2024, July 12). H.E.L Group. Retrieved January 12, 2026, from [Link]

  • Hydrogenation of various nitroarenes using the Pd/CTF catalyst. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of this compound. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (2022). ACS Omega. Retrieved January 12, 2026, from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. (2021, February 22). Diva-portal.org. Retrieved January 12, 2026, from [Link]

  • Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. (n.d.). CORE. Retrieved January 12, 2026, from [Link]

  • Method for reactivating palladium catalysts. (n.d.). Google Patents.
  • A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. (n.d.). Eureka. Retrieved January 12, 2026, from [Link]

  • Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

  • Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2026, from [Link]

  • Reduction of nitrobenzene. (2018, March 27). YouTube. Retrieved January 12, 2026, from [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • PROCESS FOR THE CATALYTIC HYDROGENATION OF AROMATIC NITRO COMPOUNDS. (n.d.). European Patent Office. Retrieved January 12, 2026, from [Link]

  • New Mechanism for Nitrobenzene Hydrogenation. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (n.d.). Google Patents.
  • Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. (2025, August 9). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 12, 2026, from [Link]

  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018, May 18). Journal of Chemical Technology and Metallurgy. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Temperature and Time Optimization for Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of quinazolinone derivatives, with a specific focus on optimizing reaction temperature and time. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My quinazolinone synthesis is resulting in a low yield. What are the most likely causes related to temperature and time?

A1: Low yields in quinazolinone synthesis are frequently linked to suboptimal reaction conditions.[1][2] Insufficient temperature may lead to an incomplete reaction, leaving a significant amount of starting material unconsumed.[3] Conversely, excessively high temperatures can cause degradation of the starting materials or the desired product, leading to the formation of byproducts.[4][5] Similarly, a reaction time that is too short will not allow for complete conversion, while an overly extended reaction time can also lead to product degradation or the formation of side products.[1][4]

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. How can I minimize byproduct formation by adjusting temperature and time?

A2: The formation of multiple byproducts is a common issue in quinazolinone synthesis.[6] Adjusting the reaction temperature and time is a critical step in minimizing these impurities.[3] For instance, in some reactions, an open-chain intermediate may be present if the cyclization step is incomplete; gently increasing the temperature or extending the reaction time can promote full cyclization.[3] However, be cautious, as excessive heat can lead to over-alkylation, over-arylation, or self-condensation of starting materials.[6] Systematic optimization, often through a series of small-scale trial reactions, is the most effective approach to identify the ideal temperature and time that favor the formation of the desired product over side reactions.[1]

Q3: How does microwave-assisted synthesis affect the optimal temperature and time for quinazolinone synthesis compared to conventional heating?

A3: Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and often improve yields in quinazolinone synthesis compared to conventional heating methods.[2][7][8] Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, which can accelerate the reaction rate.[9] This allows for reactions to be completed in minutes rather than hours.[8][9] The optimal temperature in microwave-assisted synthesis might be similar to or slightly higher than in conventional methods, but the reaction time is drastically shorter.[10][11] For example, a reaction that requires 10 hours of reflux with conventional heating might be completed in 5-30 minutes using microwave irradiation.[7][9]

Q4: When scaling up my quinazolinone synthesis, I'm experiencing a drop in yield and an increase in impurities. How should I adjust the temperature and time for a larger scale?

A4: A decrease in yield and purity during scale-up is a frequent challenge, often due to mass and heat transfer limitations.[5] In larger reactors, inefficient mixing can create localized "hot spots" where the temperature is significantly higher than the set point, leading to side reactions and product decomposition.[5] The surface-area-to-volume ratio also decreases, making heat dissipation more difficult.[5] To address this, it is crucial to monitor the internal reaction temperature closely with a calibrated probe and use a jacketed reactor with precise temperature control.[12] For exothermic reactions, a slower, portion-wise addition of one of the reactants can help manage the rate of heat generation.[12] You may also need to re-optimize the reaction time and temperature specifically for the larger scale, as the optimal conditions may differ from the lab scale.[5]

Troubleshooting Guide: Low Yield and Byproduct Formation

This section provides a systematic approach to troubleshooting common issues encountered during quinazolinone synthesis, with a focus on temperature and time optimization.

Issue 1: Low Reaction Yield

A low yield of the desired quinazolinone product is a common frustration. The following workflow can help you diagnose and resolve the underlying cause.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_optimization Optimization Loop Prep_Reagents Prepare Starting Materials & Solvents Setup_Reaction Set up Reaction Apparatus Prep_Reagents->Setup_Reaction Execute_Reaction Execute Reaction at Defined Temp & Time Setup_Reaction->Execute_Reaction Monitor_Progress Monitor Progress (TLC/LC-MS) Execute_Reaction->Monitor_Progress Quench_Reaction Quench Reaction Monitor_Progress->Quench_Reaction Isolate_Product Isolate Crude Product Quench_Reaction->Isolate_Product Analyze_Purity Analyze Purity & Yield (HPLC, NMR) Isolate_Product->Analyze_Purity Adjust_Params Adjust Temperature and/or Time Analyze_Purity->Adjust_Params If yield/purity is low Adjust_Params->Execute_Reaction

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting low conversion rates in cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of cyclic molecules. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the complexities of these powerful transformations.

Troubleshooting Guide

This section addresses specific experimental problems with detailed explanations and actionable protocols.

Question 1: My reaction is primarily yielding polymer or oligomers instead of the desired cyclic product. What is the underlying cause and how can I fix this?

Answer:

This is a classic problem in cyclization chemistry, especially for medium to large rings, and it stems from the competition between the desired intramolecular cyclization and the undesired intermolecular polymerization.[1][2] In essence, the reactive ends of your linear precursor are reacting with other molecules instead of with each other.

The primary strategy to overcome this is to employ the High Dilution Principle .[3] This principle states that at very low concentrations, the probability of the two ends of the same molecule finding each other is higher than the probability of two different molecules colliding. This favors the intramolecular pathway.

Experimental Protocol: High-Dilution Reaction Setup
  • Solvent Degassing: Thoroughly degas a sufficient volume of your chosen reaction solvent by bubbling an inert gas (e.g., Argon or Nitrogen) through it for at least 30 minutes.

  • Reaction Vessel Setup: In a flame-dried or oven-dried flask equipped with a magnetic stir bar and a reflux condenser (if heating), add a significant portion of the degassed solvent.

  • Syringe Pump Preparation: Dissolve your linear precursor in a small amount of the degassed solvent and load it into a gas-tight syringe. Place the syringe on a syringe pump.

  • Slow Addition: Begin stirring the solvent in the reaction flask (and heating, if required). Start the syringe pump to add the precursor solution at a very slow rate (e.g., 0.1 to 1.0 mL/hour). The goal is to maintain an extremely low concentration of the reactive species in the flask at all times.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, proceed with your standard work-up and purification procedure.

Question 2: I'm attempting a ring closure that should be favorable, but I'm seeing very low conversion. Could stereoelectronics be playing a role?

Answer:

Absolutely. The geometric feasibility of a ring closure is governed by stereoelectronic principles, famously summarized by Baldwin's Rules .[4][5] These rules classify ring closures based on the ring size, the hybridization of the electrophilic carbon, and whether the bond being broken is inside (endo) or outside (exo) the newly formed ring.[6] A "disfavored" pathway requires significant distortion of bond angles and lengths to achieve the necessary orbital overlap for bond formation, resulting in a high activation energy.[6]

For instance, a 5-endo-trig cyclization is generally disfavored, while a 5-exo-trig is favored.[4] If your synthetic design involves a disfavored cyclization, the reaction will likely be sluggish or fail to proceed altogether.

Troubleshooting Workflow: Assessing Cyclization Favorability

G start Low Conversion Observed check_baldwin Analyze Reaction Based on Baldwin's Rules[6][7][8] start->check_baldwin favored Pathway is Favored check_baldwin->favored Yes disfavored Pathway is Disfavored check_baldwin->disfavored No reassess Re-evaluate Reaction Conditions (Concentration, Temp, Catalyst) favored->reassess redesign Redesign Substrate to Allow a Favored Pathway disfavored->redesign outcome Improved Conversion reassess->outcome redesign->outcome

Caption: Troubleshooting workflow incorporating Baldwin's Rules.

Question 3: My macrolactonization reaction is giving a poor yield. What specific techniques can I use to improve it?

Answer:

Macrolactonization is notoriously challenging due to the entropic cost of bringing the ends of a long, flexible chain together.[7] Beyond the high dilution principle, several other factors can be optimized.

  • Template Effects: The presence of certain structural features or additives can pre-organize the linear precursor into a conformation that is conducive to cyclization.[8][9] This can be achieved through hydrogen bonding networks or the use of specific cations that coordinate to heteroatoms in the chain.[8][10]

  • Solvent Choice: The solvent can play a crucial role. In some cases, polar aprotic solvents like DMF or DMSO can disrupt unfavorable intermolecular hydrogen bonding that leads to oligomerization.[11][12]

  • Driving the Equilibrium: If the cyclization is reversible, removing a byproduct can drive the reaction to completion. For example, in esterifications that produce water, a Dean-Stark trap can be effective.[13]

ParameterRecommendationRationale
Concentration 0.001 - 0.01 MFavors intramolecular vs. intermolecular reactions.[14]
Temperature VariesHigher temperatures can overcome activation barriers but may also promote side reactions. Optimization is key.
Solvent Aprotic, non-coordinatingSolvents like toluene, THF, or DCM are common. For specific cases, DMF can disrupt problematic H-bonding.[12]
Additives Lewis acids, basesCan activate the functional groups involved in the cyclization.
Question 4: I'm using Ring-Closing Metathesis (RCM), but the reaction is stalling. How do I troubleshoot my catalyst system?

Answer:

Low conversion in RCM often points to issues with the catalyst.[15] Ruthenium-based catalysts like Grubbs or Hoveyda-Grubbs catalysts are common, but they are not infallible.[16]

  • Catalyst Activity: Ensure you are using a fresh, active batch of the catalyst. Many metathesis catalysts are sensitive to air and moisture over time.[15]

  • Catalyst Loading: While lower catalyst loadings are desirable, insufficient loading can lead to incomplete conversion.[17] Try incrementally increasing the loading from 1 mol% up to 5 mol%.

  • Catalyst Choice: The catalyst's structure has a significant impact. For sterically hindered substrates, a catalyst with smaller ligands might be necessary.[14][18] For macrocyclizations, some catalysts show better selectivity for ring-closure over oligomerization.[14]

  • Ethylene Removal: RCM produces ethylene as a byproduct.[19] Since the reaction is an equilibrium, efficiently removing the ethylene by bubbling an inert gas through the reaction mixture can drive the reaction to completion.[14]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for a cyclization reaction?

There is no single "best" solvent. The choice depends on several factors:

  • Solubility: All reactants and catalysts must be soluble.[20]

  • Inertness: The solvent should not react with any of the reagents or intermediates.[21]

  • Boiling Point: The boiling point should be appropriate for the desired reaction temperature.[20]

  • Polarity: The solvent's polarity can influence the reaction pathway. Aprotic solvents are generally preferred to avoid interference with reactive intermediates.[22]

Q2: How do I know if my starting material is pure enough?

Impurities in the starting material can poison catalysts or lead to side reactions, significantly lowering your yield.[23][24] Always purify your linear precursor before attempting the cyclization, for instance, by flash column chromatography or distillation.[15] Verify purity using techniques like NMR and Mass Spectrometry.

Q3: Can temperature affect the outcome of my cyclization reaction?

Yes, significantly. While higher temperatures can increase the reaction rate, they can also promote decomposition or the formation of undesired byproducts.[13] It is often beneficial to start at a lower temperature and gradually increase it if the reaction is not proceeding. Careful monitoring is crucial.

Q4: Are there common side reactions I should be aware of?

Yes, several side reactions can compete with the desired cyclization:

  • Dimerization and Polymerization: The most common side reaction, as discussed above.[25]

  • Elimination: Radical cations, for example, are highly reactive and can undergo elimination if the cyclization is slow.[26]

  • Rearrangements: In some radical cyclizations, a kinetically favored 5-exo closure can be followed by a rearrangement to a thermodynamically more stable 6-endo product under certain conditions.[27]

References

  • Wikipedia. High dilution principle. Available at: [Link]

  • Grokipedia. Baldwin's rules. Available at: [Link]

  • ZambiaWiki. High dilution principle. Available at: [Link]

  • Scribd. Baldwin's Rules for Ring Closure. Available at: [Link]

  • Alabugin, I. V., et al. (2011). Cyclizations of Alkynes: Revisiting Baldwin's Rules for Ring Closure. Chemical Reviews. Available at: [Link]

  • Alabugin, I. V., & Gilmore, K. (2009). Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations. Chemical Communications. Available at: [Link]

  • Slideshare. Baldwin's rules wikipedia, the free encyclopedia. Available at: [Link]

  • Rossa, L., & Vögtle, F. (1983). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry.
  • NPTEL. 7.1 Synthesis by high dilution principle. Available at: [Link]

  • Anderson, K. W., et al. (2010). Computational and Experimental Evidence for Templated Macrocyclization: The Role of a Hydrogen Bond Network in the Quantitative Dimerization of 24-Atom Macrocycles. Journal of the American Chemical Society.
  • ResearchGate. Intramolecular Cyclization Side Reactions. Available at: [Link]

  • ResearchGate. High dilution reactions — New synthetic applications. Available at: [Link]

  • MDPI. Supported Catalysts Useful in Ring-Closing Metathesis, Cross Metathesis, and Ring-Opening Metathesis Polymerization. Available at: [Link]

  • ResearchGate. Optimizations of the reaction conditions for the intramolecular cyclization of 1aa …. Available at: [Link]

  • ACS Publications. Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Available at: [Link]

  • NIH. On the Synergism Between H2O and a Tetrahydropyran Template in the Regioselective Cyclization of an Epoxy Alcohol. Available at: [Link]

  • Wikipedia. Ring-closing metathesis. Available at: [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). Available at: [Link]

  • ACS Publications. Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Available at: [Link]

  • University of Liverpool. Intramolecular vs. Intermolecular Reaction. Available at: [Link]

  • ResearchGate. The template effect of solvents on high yield synthesis, co-cyclization of pillar[5]arenes and interconversion between pillar[6]- and pillar[5]arenes. Available at: [Link]

  • ResearchGate. Optimization of intramolecular cyclization reaction. Available at: [Link]

  • arXiv. Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. Available at: [Link]

  • NIH. Global Analysis of Peptide Cyclization Efficiency. Available at: [Link]

  • Chemistry Online. Cyclization reactions (ring formation). Available at: [Link]

  • Chemistry Stack Exchange. How are solvents chosen in organic reactions?. Available at: [Link]

  • Quora. What are intermolecular and intramolecular reactions?. Available at: [Link]

  • ACS Green Chemistry Institute. What Factors Are Taken Into Consideration When Selecting a Solvent?. Available at: [Link]

  • NIH. Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile. Available at: [Link]

  • ResearchGate. Screening of solvent conditions for the cyclization reaction of arylenamides 12-19 to indole. Available at: [Link]

  • MDPI. Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. Available at: [Link]

  • PubMed. Competing intramolecular vs. intermolecular hydrogen bonds in solution. Available at: [Link]

  • MDPI. New Polycationic Arabinogalactan Derivatives with the CHPTAC System: Structure, Properties and Antioxidant Activity. Available at: [Link]

  • YouTube. Intermolecular vs intramolecular reactions. Available at: [Link]

  • Wikipedia. Radical cyclization. Available at: [Link]

  • Reddit. "How to choose reaction solvents". Available at: [Link]

  • Xingwei Li. Modern Macrolactonization Techniques. Available at: [Link]

  • ACS Publications. Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. Available at: [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. Available at: [Link]

  • Chemistry LibreTexts. III. Intramolecular Addition (Cyclization) Reactions. Available at: [Link]

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Technical Support Center: Alternative Solvents for Methyl 2-amino-4,5-dimethoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance and troubleshooting for selecting and implementing alternative, greener solvents in reactions involving Methyl 2-amino-4,5-dimethoxybenzoate. Our goal is to help you transition from conventional, often hazardous solvents to more sustainable alternatives without compromising reaction efficiency or product purity.

Core Concept: Why Re-evaluate Your Solvent Choice?

This compound is a key building block in pharmaceutical synthesis. Its primary reactive sites—the aromatic amine and the methyl ester—are typically involved in reactions like N-acylation, diazotization, and other C-N bond formations. Traditionally, these transformations have relied on solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF). However, growing concerns over the environmental impact and health risks associated with these substances have driven the search for safer, more sustainable alternatives.[1][2]

Green chemistry principles encourage the use of solvents that are derived from renewable resources, have a lower environmental footprint, and are less toxic.[3][4] This guide focuses on practical solutions for implementing such solvents in your daily laboratory work.

Solvent Selection Guide: A Comparative Overview

Choosing the right solvent is critical for optimizing mass and heat transfer, which in turn enhances reaction rates and selectivity.[5][6] Below is a comparison of conventional solvents and their recommended green alternatives.

SolventClassBoiling Point (°C)Key Hazards & LimitationsRecommended Green Alternative(s)Key Advantages of Alternative
Dichloromethane (DCM) Chlorinated39.6Suspected carcinogen, high volatility (VOC)2-Methyltetrahydrofuran (2-MeTHF) Bio-derived, higher boiling point, lower water miscibility, easier recycling.[7][8]
N,N-Dimethylformamide (DMF) Polar Aprotic153Reproductive toxicity, high boiling point makes removal difficult.[1]Cyclopentyl methyl ether (CPME), Propylene Carbonate CPME: Stable, low peroxide formation, easy water separation.[4][9] Propylene Carbonate: Low toxicity, biodegradable.[6]
Tetrahydrofuran (THF) Ethereal66Forms explosive peroxides, fully miscible with water complicating workup.2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) Both are more resistant to peroxide formation.[4] 2-MeTHF is bio-based; CPME has excellent stability to acids/bases.[10][11]

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter when substituting traditional solvents in your experiments.

Reaction Type 1: N-Acylation / Amide Bond Formation

N-acylation of the amino group on this compound is a fundamental transformation. While often performed in DCM or DMF, greener alternatives can be highly effective with minor protocol adjustments.[1][12]

Question 1: My acylation reaction is sluggish or stalls in 2-MeTHF when replacing DCM. How can I improve the reaction rate and yield?

Root Cause Analysis: This is a common observation and can typically be attributed to two factors:

  • Solubility: While 2-MeTHF is an excellent solvent, the solubility of highly polar starting materials or reagents might be lower compared to DCM or DMF.

  • Activation Energy: The reaction may require a higher temperature than is achievable at the boiling point of DCM (39.6 °C).

Troubleshooting Protocol:

  • Verify Solubility: Before running the reaction at scale, perform a small solubility test. If your starting material or acylating agent shows poor solubility in 2-MeTHF at room temperature, consider gentle warming.

  • Leverage the Higher Boiling Point: 2-MeTHF has a boiling point of ~80 °C.[11] Increasing the reaction temperature to 40-60 °C can significantly accelerate the reaction rate without requiring a pressurized vessel. Always monitor for potential side reactions or degradation at higher temperatures using TLC or LC-MS.[13]

  • Consider a Co-Solvent (Use Sparingly): If solubility remains an issue, adding a small percentage (5-10%) of a polar co-solvent can be effective. However, this can complicate solvent recovery and recycling.

  • Re-evaluate Base and Catalyst: Ensure the base used (e.g., triethylamine, DIPEA) is completely soluble in 2-MeTHF. In some cases, a different base or catalyst may perform better in this solvent system.

Question 2: I am attempting to run a peptide coupling (e.g., using HATU/EDC) and want to replace DMF. What issues should I anticipate with solvents like CPME?

Root Cause Analysis: Replacing DMF in peptide couplings is challenging due to the high polarity of amino acids and coupling reagents.[2] CPME is a relatively non-polar, hydrophobic ether solvent.[10] The primary challenges will be:

  • Reagent Solubility: Coupling reagents like HATU and HOBt, as well as protected amino acids, often have poor solubility in ethereal solvents.

  • Reaction Heterogeneity: If reagents do not fully dissolve, the reaction may become heterogeneous, leading to slow rates and incomplete conversion.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to finding a suitable DMF alternative for your specific coupling reaction.

Solvent_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Define Coupling Reaction (Substrates, Reagents) Screen Screen Solvents: 1. 2-MeTHF 2. CPME 3. Acetonitrile 4. Ethyl Acetate Start->Screen Analyze Analyze Solubility & Small-Scale Test Reaction (Monitor by LC-MS) Screen->Analyze Analyze->Screen Insoluble / No Reaction Optimize Optimize Lead Solvent: - Adjust Temperature - Modify Reagent Concentration - Test Co-Solvent (e.g., NBP) Analyze->Optimize Soluble / Promising Conversion Validate Validate at Scale & Confirm Purity Optimize->Validate End Final Protocol Validate->End Protocol Finalized

Caption: Solvent screening workflow for replacing DMF.

Key Recommendations:

  • 2-MeTHF and Acetonitrile are often better starting points than CPME for polar reactions due to their higher polarity.[1]

  • Newer bio-based solvents like N-butyl pyrrolidinone (NBP) or Cyrene have shown promise as DMF replacements and may be worth evaluating.[5][6]

Reaction Type 2: Diazotization

The conversion of the primary amine of this compound to a diazonium salt is a gateway to many other functional groups. This reaction is notoriously hazardous if the diazonium salt is isolated.[14]

Question 3: I need to perform a Sandmeyer-type reaction. Can I run the initial diazotization in a greener solvent instead of aqueous acid to improve safety and simplify workup?

Root Cause Analysis: Traditional aqueous diazotization requires careful temperature control (0-5 °C) and handling of corrosive acids.[14] The resulting aqueous waste stream can also be problematic. Shifting to an organic system can mitigate some of these issues.

Alternative Protocol Strategy:

Yes, non-aqueous diazotization is a well-established and often safer alternative. The key is to use an organic nitrite source.

  • Reagent Selection: Use an alkyl nitrite such as tert-butyl nitrite (TBN) or isoamyl nitrite instead of sodium nitrite.[15] These are liquids that are soluble in organic solvents.

  • Solvent Choice: Ethereal solvents like 2-MeTHF or CPME are excellent choices. They are inert to the reaction conditions and their low water miscibility simplifies the subsequent steps.

  • Acid Source: Anhydrous acid sources like HCl in dioxane or gaseous HCl can be used, but for ease of handling, a slight excess of a carboxylic acid (e.g., acetic acid) is often sufficient.

  • In-Situ Consumption: The major advantage is that the diazonium salt is generated in situ and can be immediately consumed by the nucleophile (e.g., CuCl, KI) in the same pot. This avoids the accumulation of the potentially explosive diazonium intermediate.[15]

Workflow Diagram:

Diazotization_Workflow cluster_workflow Non-Aqueous Diazotization Protocol A Dissolve Substrate & Nucleophile (e.g., CuCl) in 2-MeTHF B Cool to 0-5 °C A->B C Slowly Add Acetic Acid (as proton source) B->C D Dropwise Addition of tert-Butyl Nitrite (TBN) C->D E Monitor N₂ Evolution & Reaction Progress (TLC/LCMS) D->E F Aqueous Workup (Quench, Wash, Dry) E->F

Caption: In-situ non-aqueous diazotization workflow.

Question 4: My yield is very low during workup after a reaction in 2-MeTHF. Where is my product going?

Root Cause Analysis: Low yields after a seemingly complete reaction are often due to issues during the workup and extraction phase.[16][17] When using water-immiscible solvents like 2-MeTHF or CPME, several factors can contribute to product loss:

  • Incorrect pH during Extraction: Your product, this compound, has a basic amine group. If you wash the organic layer with an acidic aqueous solution (pH < 4), the amine will be protonated, forming a salt that is highly soluble in the aqueous layer.

  • Emulsion Formation: While less common than with DCM, emulsions can still form, trapping product in the interfacial layer.

  • Insufficient Extraction: If the product has some polarity, a single extraction may not be sufficient to recover all of it from the reaction mixture.

Troubleshooting Steps:

  • Check Aqueous pH: Before discarding any aqueous layers, check the pH. If it is acidic, basify it with NaHCO₃ or a dilute NaOH solution to a pH of 8-9. This will neutralize the amine salt, pushing the free base back into an organic form. Then, re-extract the aqueous layer with a fresh portion of 2-MeTHF.[13]

  • Break Emulsions: To break emulsions, try adding a small amount of brine (saturated NaCl solution) or passing the mixture through a pad of Celite.

  • Perform Back-Extractions: Always wash the combined aqueous layers with at least one additional portion of the organic solvent to recover any dissolved product.[13]

Detailed Experimental Protocol

Protocol: N-Acetylation of this compound in 2-MeTHF

This protocol describes a robust method for acylating the title compound using 2-MeTHF as a green alternative to DCM.

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous 2-MeTHF (approx. 10 mL per gram of starting material). Stir until all solids are dissolved.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C using an ice-water bath.

  • Acylation: In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in a small amount of anhydrous 2-MeTHF. Add this solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[13]

  • Quenching: Carefully quench the reaction by slowly adding deionized water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or column chromatography as needed to obtain the final N-acetylated product.

References
  • 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods (RSC Publishing).
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).
  • GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Neuroquantology.
  • Green solvents for sustainable organic synthesis: state of the art. RSC Publishing.
  • Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Applications in Biotechnology and Biorefineries. idUS.
  • Green Solvents in Organic Synthesis: An Overview. Ingenta Connect.
  • Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Wiley Online Library.
  • Green solvent. Wikipedia.
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  • (PDF) Green Solvents in Organic Synthesis. ResearchGate.
  • Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Applications in Biotechnology and Biorefineries. PubMed.
  • Cyclopentyl methyl ether as a green solvent for reversible-addition fragmentation chain transfer and nitroxide-mediated polymerizations. RSC Publishing.
  • 2‐Methyltetrahydrofuran ( 2‐MeTHF ) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP , FRP ,. SciSpace.
  • Green Solvents for the Formation of Amide Linkage. ResearchGate.
  • Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. PubMed.
  • Is 2-Methyltetrahydrofuran green solvent?What is it used for?. ChemicalBook.
  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. chemrxiv.org.
  • Greener Solvent Alternatives. Sigma-Aldrich.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications.
  • Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry (RSC Publishing).
  • Solvent medium for diazotization reaction. Google Patents.
  • This compound synthesis. ChemicalBook.
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
  • Technical Support Center: Optimizing Organic Reaction Yields. Benchchem.
  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
  • Method of friedel-crafts acylation of anilides. Google Patents.
  • Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: ANeat Access to Anilides | Request PDF. ResearchGate.
  • Application Notes and Protocols: Diazotization of Anilines for Iodination. Benchchem.
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. ijarsct.co.in.
  • Synthesis of this compound.ResearchGate.
  • Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
  • 2-Amino-4,5-dimethoxybenzoic acid synthesis. ChemicalBook.
  • What could be reason for getting a very low yield in organic chemistry?. Quora.
  • Diazotization of Aniline Derivatives: Diazo Coupling. Chemical Education Xchange.
  • This compound | 26759-46-6. TCI Chemicals.
  • This compound, 98%. Fisher Scientific.
  • Exploring Flow Procedures for Diazonium Formation. PubMed Central (PMC).
  • In organic chemistry, why is my percent yield so low?. Quora.
  • Removal of amino in anilines through diazonium salt-based reactions. ResearchGate.
  • How Do You Optimize Chemical Reaction Yields?. YouTube.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI.
  • This compound | CAS 26759-46-6. Matrix Fine Chemicals.
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Technical Support Center: Recrystallization of Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, as a Senior Application Scientist, I have developed a comprehensive technical support guide for the recrystallization of Methyl 2-amino-4,5-dimethoxybenzoate. This guide is structured to provide both foundational knowledge and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Guide Overview: This document provides a detailed methodology and troubleshooting guide for the purification of this compound via recrystallization. The content is organized to address common challenges and fundamental questions encountered during the purification process, ensuring a high degree of scientific integrity and practical utility.

Section 1: Compound Characteristics & Recrystallization Principles

This compound is a crystalline solid, often appearing as a pale brown or light yellow powder.[1] Understanding its physical properties is critical for developing a successful purification strategy.

  • Melting Point: 125-133 °C[1][2]

  • Appearance: Crystals, crystalline powder, or powder.[1]

  • Common Impurities: Impurities often include unreacted starting materials from its synthesis (e.g., Methyl 4,5-dimethoxy-2-nitrobenzoate), side-products, or residual catalysts like Palladium on carbon (Pd/C).[3][4][5]

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[6] A successful recrystallization requires a solvent that dissolves the target compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[6][7]

Section 2: Experimental Protocol & Solvent Selection

Solvent Selection: The Key to Purity

Choosing the right solvent is the most critical step.[6] An ideal solvent should meet several criteria, summarized in the table below. Based on the structure of this compound (an aromatic amine and ester), suitable starting points for screening are alcohols, esters, and aromatic hydrocarbons.

SolventBoiling Point (°C)Suitability for this compoundRationale & Safety Notes
Ethanol 78Good. Often provides a good solubility differential between hot and cold conditions.Flammable. A 95% ethanol solution can also be effective.[8]
Methanol 65Good. Used in its synthesis, indicating good solubility.[4] May require a co-solvent.Toxic and flammable.
Ethyl Acetate 77Promising. Often a good solvent for esters.[9] Used as a solvent in some synthesis routes.[5]Flammable.
Toluene 111Potentially Suitable. Good for aromatic compounds, can yield high-quality crystals.[8]Flammable, toxic. High boiling point requires careful handling.
Water 100Poor (as a single solvent). Unlikely to dissolve the organic compound well.Excellent as an anti-solvent in a mixed-solvent system (e.g., Ethanol/Water).
Hexane 69Poor (as a single solvent). Compound is likely insoluble.Excellent as an anti-solvent in a mixed-solvent system (e.g., Ethyl Acetate/Hexane). Flammable.
Standard Operating Procedure (SOP) for Recrystallization

This protocol outlines the steps for purifying the crude product.

Workflow Diagram: Recrystallization Process

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Start with Crude Product dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter 2. Hot Gravity Filtration (If insoluble impurities exist) dissolve->hot_filter Insoluble impurities? cool 3. Slow Cooling to Room Temperature dissolve->cool No hot_filter->cool ice_bath 4. Cool in Ice Bath cool->ice_bath vac_filter 5. Vacuum Filtration to Collect Crystals ice_bath->vac_filter wash 6. Wash with Minimal Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of your chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate to near the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[10]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration.[11] Use a pre-heated funnel and flask to prevent premature crystallization.[11] If the solution is colored, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform the hot filtration to remove the charcoal and adsorbed colored impurities.[12]

  • Slow Cooling: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Rapid cooling can trap impurities.

  • Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product from the solution.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities.[10]

  • Drying: Allow the crystals to dry completely. This can be done by air drying on the filter paper or in a desiccator. Confirm purity by taking a melting point; a sharp melting point close to the literature value (125-133 °C) indicates high purity.

Section 3: Troubleshooting Guide (Q&A)

This section addresses specific problems that may arise during the recrystallization process.

Troubleshooting Decision Tree

G start Recrystallization Experiment Outcome oil Problem: Oiling Out (Liquid droplets form) start->oil no_xtal Problem: No Crystals Form Upon Cooling start->no_xtal low_yield Problem: Low Yield start->low_yield impure Problem: Product is Still Impure (e.g., colored, broad MP) start->impure sol_oil Solution: 1. Re-heat and add more solvent. 2. Cool much more slowly. 3. Consider a different solvent. oil->sol_oil sol_no_xtal Solution: 1. Induce crystallization (scratch flask, add seed crystal). 2. Boil off some solvent to concentrate. 3. Ensure solution is fully saturated at high temp. no_xtal->sol_no_xtal sol_low_yield Solution: 1. Check if too much solvent was used. 2. Ensure sufficient cooling time. 3. Minimize washing with cold solvent. low_yield->sol_low_yield sol_impure Solution: 1. Repeat recrystallization. 2. Use charcoal for colored impurities. 3. Ensure slow cooling to exclude impurities. impure->sol_impure

Caption: Decision tree for troubleshooting common recrystallization issues.

Q1: My compound has "oiled out" instead of forming crystals. What happened and how do I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[13] This happens when the melting point of the solute (especially if impure) is lower than the temperature of the solution at the point of saturation.[14] Impurities often dissolve preferentially in these oil droplets, leading to poor purification.[13][14]

  • Immediate Fix: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation temperature.[12][14] Then, allow the solution to cool much more slowly. Vigorous stirring during cooling can sometimes help.

  • Preventative Measures:

    • Slower Cooling: Ensure a very gradual temperature drop. A Dewar flask can be used for extremely slow cooling.[15]

    • Solvent Choice: The polarity of the solvent might be too different from your compound. Try a different solvent system.[16]

    • Reduce Impurity Load: If the crude material is very impure, the melting point depression can be significant.[16] Consider a preliminary purification step (like a column chromatography) if the material is >10% impure.

Q2: The solution has cooled, but no crystals have formed. What should I do?

A2: This indicates that the solution is not yet supersaturated, or that nucleation has not been initiated.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface.[17][18] The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: Add a tiny "seed" crystal of the pure compound (if available) or a speck of the original crude solid to the solution.[17][19] This provides a template for crystallization.

  • Increase Concentration: If induction techniques fail, it is likely too much solvent was used.[14][17] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Let it cool again and see if crystals form.

Q3: My final yield of pure crystals is very low. What are the common causes?

A3: A low yield is a frequent issue and can stem from several procedural errors.[14]

  • Excess Solvent: Using too much solvent to dissolve the crude product is the most common cause.[14] A significant amount of your product will remain dissolved in the mother liquor even after cooling.

    • Recovery: You can attempt to recover more product by boiling off some of the solvent from the filtrate and cooling again for a "second crop" of crystals.[14] Note that this second crop may be less pure.

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant portion of your yield. Ensure your filtration apparatus is sufficiently hot.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of your product.[10]

Q4: After recrystallization, my product is still colored, or the melting point is still broad/low. Why?

A4: This indicates that the purification was not fully effective.

  • Colored Impurities: If the color persists, the impurities were not removed.

    • Solution: Perform the recrystallization again, but this time, add a small amount of activated charcoal to the hot solution before the hot filtration step.[12] The charcoal will adsorb the colored impurities, which are then removed by filtration. Do not add too much, as it can also adsorb your product.

  • Broad/Low Melting Point: This signifies the presence of soluble impurities.

    • Solution: The chosen solvent may not be optimal for separating the specific impurities present. A second recrystallization using a different solvent system may be necessary. Ensure the cooling process is very slow, as rapid crystal growth can trap impurities within the crystal lattice.

Section 4: General FAQs

Q5: What is a mixed-solvent recrystallization and when should I use it?

A5: This technique is used when no single solvent is ideal. It involves a pair of miscible solvents: one in which your compound is very soluble (the "soluble solvent") and one in which it is insoluble (the "anti-solvent").[20][21]

  • Procedure: Dissolve the crude solid in a minimum amount of the hot "soluble solvent." Then, slowly add the "anti-solvent" dropwise to the hot solution until it just starts to become cloudy (the saturation point). Add a drop or two of the "soluble solvent" to re-clarify, then allow it to cool slowly.

  • Example for this compound: A good pair would be Ethanol (soluble solvent) and Water (anti-solvent).

Q6: How do I know if I've used the "minimum amount" of hot solvent?

A6: This requires careful observation. Add the hot solvent in small portions to your crude solid while heating and swirling. The "minimum amount" is the volume at which the last of the solid just disappears into the solution at or near the solvent's boiling point.[21]

Q7: Can I put my hot solution directly into the ice bath to speed things up?

A7: This is strongly discouraged. Rapid cooling causes the solid to precipitate quickly, often trapping impurities and leading to the formation of very small, impure crystals or even oiling out.[22] Slow, gradual cooling is paramount for effective purification.[6]

References

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available at: [Link]

  • iChemical. methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Brainly. (2023). Describe two techniques that can be used to induce crystallization. 1. Seeding. Available at: [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. Available at: [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Available at: [Link]

  • Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • University of Florida, Department of Chemistry. (2006). Crystallisation Techniques. Available at: [Link]

  • Chemical Education Xchange. Inducing Crystallization by Nucleation. Available at: [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem. Available at: [Link]

  • University of Missouri–St. Louis. Recrystallization - Single Solvent. Available at: [Link]

  • Wellesley College. Recrystallization. Available at: [Link]

  • University of Colorado Boulder. Recrystallization1. Available at: [Link]

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Technical Support Center: Managing Exothermic Reactions with Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling exothermic reactions involving Methyl 2-amino-4,5-dimethoxybenzoate. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the safe and efficient execution of your experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction: Understanding the Exothermic Potential

This compound is a versatile intermediate in pharmaceutical and chemical synthesis. Its structure, featuring an electron-rich aromatic amine, makes it susceptible to a variety of chemical transformations. However, many of these reactions, particularly those involving the amino group, are inherently exothermic. An uncontrolled release of energy can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway. This guide will equip you with the knowledge to anticipate, control, and mitigate these risks.

The primary exothermic risks associated with this compound arise from common synthetic transformations such as:

  • Diazotization: The reaction of the primary aromatic amine with nitrous acid to form a diazonium salt is notoriously exothermic and produces thermally unstable intermediates.[1][2]

  • Acylation: The reaction of the amine with acylating agents (e.g., acid chlorides, anhydrides) to form amides is a common and often highly exothermic process.

  • N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can also be exothermic, particularly with reactive alkylating agents.

This guide will provide a structured approach to managing these exothermic reactions, with a focus on practical, actionable advice.

Core Principles of Exothermic Reaction Management

Before delving into specific troubleshooting scenarios, it is crucial to understand the fundamental principles of managing exothermic reactions. A proactive approach based on a thorough understanding of the reaction's thermochemistry is paramount to ensuring safety.

The Importance of Thermal Hazard Assessment

A comprehensive thermal hazard assessment is the cornerstone of safe process development. This involves understanding both the desired reaction and any potential undesired side reactions or decompositions. Key parameters to determine include:

  • Heat of Reaction (ΔHrxn): The total amount of energy released or absorbed during the reaction.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase of the reaction mass if all the reaction heat is accumulated and not removed by the cooling system. This is a critical indicator of the potential severity of a thermal runaway.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of the reaction mixture by one degree.

  • Rate of Heat Generation (qrxn): How quickly the heat is produced by the reaction. This is a function of reaction kinetics.

While specific calorimetric data for every conceivable reaction of this compound is not always available in the literature, it is imperative for researchers to either find data for closely related analogs or, ideally, to generate this data for their specific reaction conditions. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are invaluable tools for this purpose.[3] A study on 3,4-dimethoxyaniline derivatives provides some insight into the thermochemical properties of similar structures.[3]

Key Control Strategies

Effective management of exothermic reactions relies on a multi-layered approach to control the rate of heat generation and ensure efficient heat removal.

Control StrategyDescriptionKey Considerations
Cooling Maintaining a low reaction temperature using ice baths, cryostats, or cooling jackets.Ensure the cooling capacity is sufficient to handle the maximum heat output of the reaction. Be aware of potential freezing of the reaction mixture.
Controlled Addition Adding one reagent slowly to the other to control the reaction rate and heat generation.The rate of addition should be adjusted based on the observed temperature changes. Never add all reagents at once unless the reaction is known to be safe on a smaller scale.[4]
Dilution Using an appropriate solvent to increase the thermal mass of the reaction mixture, thereby moderating temperature changes.The solvent should be inert to the reaction conditions and have a suitable boiling point.
Quenching The rapid deactivation of a reactive species to stop the reaction.A well-defined and tested quenching procedure should be in place before starting the reaction.

Troubleshooting Guides for Common Exothermic Reactions

This section provides specific troubleshooting advice for common exothermic reactions involving this compound.

Diazotization Reactions

Diazotization reactions are a cornerstone of aromatic chemistry but are fraught with potential hazards due to the formation of unstable diazonium salts.[5][6]

Common Issues and Solutions

  • Issue: Rapid Temperature Spike During Nitrite Addition

    • Cause: The reaction between the amine and nitrous acid is highly exothermic. Adding the nitrite solution too quickly leads to a rapid generation of heat that can overwhelm the cooling system.

    • Solution:

      • Pre-cool: Ensure the solution of this compound in acid is thoroughly cooled to 0-5 °C before starting the nitrite addition.[7]

      • Slow, Sub-surface Addition: Add the sodium nitrite solution slowly and dropwise, ensuring the addition point is below the surface of the reaction mixture to promote rapid mixing and heat dissipation.

      • Vigorous Stirring: Maintain efficient stirring to prevent localized "hot spots."

      • Monitor Temperature Continuously: Use a calibrated thermometer to monitor the internal temperature of the reaction. If the temperature rises above 5 °C, immediately stop the addition and allow the mixture to cool before resuming.

  • Issue: Formation of a Tar-like Substance or Oily Byproduct

    • Cause: Decomposition of the diazonium salt, which can be triggered by elevated temperatures or the presence of excess nitrous acid.[8] This can also be due to side reactions like coupling of the diazonium salt with unreacted amine.

    • Solution:

      • Strict Temperature Control: Maintain the temperature at 0-5 °C throughout the reaction and subsequent handling of the diazonium salt solution.[9]

      • Quench Excess Nitrous Acid: After the diazotization is complete (as indicated by a positive starch-iodide test for excess nitrous acid), quench the excess nitrous acid with a quenching agent like sulfamic acid or urea.[8][10] Add the quenching agent portion-wise until a negative starch-iodide test is achieved.

      • Use the Diazonium Salt Solution Immediately: Do not let the diazonium salt solution stand for extended periods, even at low temperatures. Proceed to the next step (e.g., Sandmeyer reaction) as soon as possible.

  • Issue: Vigorous Gas Evolution (Nitrogen)

    • Cause: Decomposition of the diazonium salt. This is a clear sign of instability and a potential prelude to a runaway reaction.

    • Solution:

      • Immediate and Aggressive Cooling: If not already in place, immerse the reaction vessel in a larger ice-salt bath or use a cryostat to rapidly lower the temperature.

      • Stop Reagent Addition: Immediately cease the addition of any further reagents.

      • Prepare for Quenching: If the gas evolution does not subside with cooling, be prepared to execute an emergency quenching procedure (see below).

Emergency Quenching Protocol for Diazotization

In the event of an uncontrolled temperature rise or vigorous gas evolution, a pre-prepared quenching solution should be added cautiously. A common and effective quenching agent for diazonium salts is a cold, aqueous solution of a reducing agent like sodium bisulfite or a phenol. The choice of quenching agent should be made during the experimental planning phase.

Diazotization_Troubleshooting start Diazotization Reaction issue Problem Encountered start->issue temp_spike Rapid Temperature Spike issue->temp_spike Temp > 5°C? tar Tar/Oily Byproduct Formation issue->tar Side products? gas Vigorous Gas Evolution issue->gas N2 evolution? solution1 Slow, sub-surface addition Maintain 0-5 °C Vigorous stirring temp_spike->solution1 solution2 Strict temperature control Quench excess nitrous acid Use diazonium salt immediately tar->solution2 solution3 Aggressive cooling Stop reagent addition Prepare for emergency quench gas->solution3 end Reaction Controlled solution1->end solution2->end solution3->end

Troubleshooting Diazotization Reactions
Acylation Reactions

Acylation of anilines with reactive reagents like acetyl chloride or acetic anhydride can be highly exothermic.

Common Issues and Solutions

  • Issue: Uncontrolled Exotherm Upon Addition of Acylating Agent

    • Cause: The reaction is very fast and highly exothermic. Adding the acylating agent too quickly does not allow for sufficient time for heat dissipation.

    • Solution:

      • Cooling: Conduct the reaction in an ice bath.

      • Controlled Addition: Add the acylating agent dropwise with vigorous stirring.

      • Use of a Base: The presence of a non-nucleophilic base (e.g., pyridine, triethylamine) is often required to neutralize the acid byproduct (e.g., HCl). Add the acylating agent to the mixture of the amine and the base. The neutralization of the acid is also exothermic and contributes to the overall heat of the reaction.

  • Issue: Low Yield or Incomplete Reaction

    • Cause: Insufficiently reactive acylating agent, or deactivation of the amine by the acid byproduct.

    • Solution:

      • Choice of Reagent: For less reactive amines, a more powerful acylating agent may be necessary (e.g., moving from acetic anhydride to acetyl chloride).

      • Stoichiometry of Base: Ensure at least a stoichiometric amount of base is used to neutralize the acid generated. An excess of the base is often beneficial.

      • Solvent: Use a polar aprotic solvent (e.g., dichloromethane, THF) to ensure all reactants are in solution.

Acylation_Troubleshooting start Acylation Reaction issue Problem start->issue exotherm Uncontrolled Exotherm issue->exotherm Temp rise? low_yield Low Yield issue->low_yield Incomplete? sol_exotherm Cool reaction vessel (ice bath) Add acylating agent dropwise Ensure adequate stirring exotherm->sol_exotherm sol_low_yield Use more reactive acylating agent Ensure sufficient base is present Choose appropriate solvent low_yield->sol_low_yield success Successful Acylation sol_exotherm->success sol_low_yield->success

Troubleshooting Acylation Reactions
Sandmeyer Reactions

The Sandmeyer reaction utilizes the diazonium salt intermediate and a copper(I) catalyst to introduce a variety of functional groups. While the diazotization is the primary exothermic step, the Sandmeyer reaction itself has its own thermal hazards.

Common Issues and Solutions

  • Issue: Foaming and Gas Evolution Upon Addition of Diazonium Salt to Copper Catalyst

    • Cause: The decomposition of the diazonium salt is catalyzed by the copper(I) salt, leading to the evolution of nitrogen gas. If the addition is too fast, the rate of gas evolution can be difficult to control.

    • Solution:

      • Slow Addition: Add the cold diazonium salt solution slowly to the heated solution of the copper(I) salt.

      • Adequate Headspace: Use a reaction flask that is large enough to accommodate potential foaming.

      • Temperature Control: Maintain the recommended temperature for the specific Sandmeyer reaction. Temperatures that are too high can lead to uncontrolled decomposition.

  • Issue: Low Yield of the Desired Product

    • Cause: Incomplete diazotization, decomposition of the diazonium salt before it can react, or side reactions.

    • Solution:

      • Ensure Complete Diazotization: Confirm complete diazotization before proceeding.

      • Use Freshly Prepared Diazonium Salt: As mentioned previously, use the diazonium salt solution immediately after preparation.

      • Catalyst Activity: Ensure the copper(I) catalyst is active. It may need to be freshly prepared or purified.

Frequently Asked Questions (FAQs)

Q1: At what temperature should I store this compound?

A1: It should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. While specific temperature requirements may vary by supplier, refrigeration is generally recommended to minimize potential degradation over time.

Q2: What are the primary hazards of this compound itself?

A2: According to safety data sheets, this compound is an irritant to the skin, eyes, and respiratory system. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How can I estimate the exothermic potential of my reaction without access to a reaction calorimeter?

A3: While not a substitute for experimental data, you can make a preliminary assessment by:

  • Literature Precedent: Look for similar reactions with structurally related compounds. Pay close attention to the reported reaction conditions, exotherms, and any safety precautions mentioned.

  • Small-Scale Trial: Conduct a very small-scale trial (milligram scale) with careful temperature monitoring to get a qualitative sense of the exotherm.

  • Computational Chemistry: In some cases, computational methods can be used to estimate the heat of reaction.

Q4: What should be included in an emergency plan when running a potentially hazardous exothermic reaction?

A4: Your emergency plan should include:

  • Immediate Actions: Steps to take in case of a thermal runaway, such as activating an emergency cooling system or preparing to add a quenching agent.

  • Spill and Exposure Procedures: How to handle spills of the reaction mixture and what to do in case of personal exposure.

  • Evacuation Route: A clear path to exit the lab in case of a major incident.

  • Emergency Contacts: Phone numbers for emergency services and laboratory safety personnel.

Q5: Can I scale up a reaction that I have successfully run on a small scale?

A5: Scaling up a reaction is not always straightforward. The surface-area-to-volume ratio decreases as the scale increases, which can significantly reduce the efficiency of heat transfer. A reaction that is easily controlled on a 1-gram scale may become a dangerous runaway on a 100-gram scale. A thorough process safety review, including a re-evaluation of the thermal hazards, is essential before any scale-up.[10][11][12]

Conclusion: A Culture of Safety

The successful and safe use of this compound in exothermic reactions hinges on a deep understanding of the underlying chemistry and a proactive approach to safety. By diligently assessing thermal hazards, implementing robust control strategies, and being prepared for potential deviations, researchers can confidently and responsibly advance their scientific endeavors. Always remember that no experiment is so important that it cannot be done safely.

References

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 1059–1064. [Link]

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. [Link]

  • Ferreira, A. G. M., et al. (2023). Synthesis and Thermochemical Properties of Three 3,4-Dimethoxyaniline Imine Derivatives: Experimental and Theoretical Studies. Journal of Chemical & Engineering Data. [Link]

  • Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology. [Link]

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]

  • Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Maximum Academic Press. [Link]

  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications. [Link]

  • Reddit. (2024). Sandmeyer type reaction troubleshoot. [Link]

  • Labster. (n.d.). Azo dye test. [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. [Link]

  • ResearchGate. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

  • ResearchGate. (2023). Runaway Reaction During Production of an Azo Dye Intermediate. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • AIDIC. (n.d.). Emergency Runaway Reaction - What Precedes? What Follows?. [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of Diazotization. [Link]

  • ResearchGate. (2019). Catalytic N-Alkylation of Anilines. [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. (2023). [Link]

  • Google Patents. (n.d.).
  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Managing Temperature Excursions in UK and European Pharmaceutical Supply Chains. (2023). [Link]

  • TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. [Link]

  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]

  • Reddit. (2021). Diazotization workup neutralization question. [Link]

  • Specialist Pharmacy Service. (2022). Managing temperature excursions. [Link]

  • Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?. [Link]

  • Semantic Scholar. (n.d.). Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. [Link]

  • National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

  • ResearchGate. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • E-Control Systems. (2023). How to Handle a Temperature Excursion: Protocol & Steps. [Link]

  • Royal Society of Chemistry. (2022). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. [Link]

  • ACS Publications. (2020). I(III)-Catalyzed Oxidative Cyclization-Migration Tandem Reactions of Unactivated Anilines. [Link]

  • National Institutes of Health. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. [Link]

  • ResearchGate. (2008). Reaction Inhibition as a Method for Preventing Thermal Runaway in Industrial Processes. [Link]

  • PharmCompliance. (2024). How to Manage a Temperature Excursion (In 7 Steps). [Link]

  • ACS Publications. (n.d.). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • ResearchGate. (2015). How can I temporarily stop the polymerization of aniline? Can i achieve this by changing the pH alone?. [Link]

  • PubMed. (n.d.). Comparative study of colorimetric method using diazotization reaction and high-performance liquid chromatographic method in determination of para-aminohippuric acid. [Link]

  • ResearchGate. (n.d.). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. [Link]

  • Google Docs. (n.d.). Safety Precautions for Handling Exothermic Reactions.
  • ResearchGate. (n.d.). A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. [Link]

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Technical Support Center: Characterization of Impurities in Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 2-amino-4,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding impurity characterization for this critical pharmaceutical intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have about impurities in this compound.

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound typically originate from the synthetic route or degradation.[1][2][3] The most common synthesis involves the reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate.[4][5][6] Therefore, potential impurities include:

  • Starting Material: Unreacted Methyl 4,5-dimethoxy-2-nitrobenzoate.

  • Intermediates: Incomplete reduction products.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Formed during storage or under specific processing conditions.

Q2: What are the primary analytical techniques for identifying and quantifying these impurities?

A2: A multi-technique approach is essential for comprehensive impurity profiling. The most commonly employed methods are:

  • High-Performance Liquid Chromatography (HPLC): The primary workhorse for separating, detecting, and quantifying non-volatile organic impurities.[2][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[7][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for the identification and structural elucidation of unknown impurities.[7][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of isolated impurities.[13][14][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and can help in the preliminary characterization of impurities.[16][17]

Q3: Are there any regulatory guidelines I should be aware of for impurity profiling?

A3: Yes, regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have stringent guidelines.[2] Key guidelines to consult are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products, which outline reporting, identification, and qualification thresholds.[2]

Part 2: Troubleshooting Guides by Analytical Technique

This section provides detailed troubleshooting for specific issues encountered during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: Poor peak shape (tailing or fronting) for the main peak or impurity peaks.

  • Causality: Poor peak shape can result from several factors including column degradation, improper mobile phase composition, or sample overload.[18]

  • Troubleshooting Steps:

    • Verify Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes. For amine-containing compounds like this compound, a slightly acidic or basic pH may be necessary to ensure a consistent ionization state.

    • Check for Column Overload: Reduce the injection volume or sample concentration.[19] Overloading the column is a common cause of peak fronting.

    • Assess Column Health: If the column is old or has been used with harsh conditions, it may be degraded. Flush the column with a strong solvent or replace it if necessary.[19]

    • Sample Solvent Incompatibility: Whenever possible, dissolve the sample in the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.

Issue 2: Inconsistent retention times.

  • Causality: Fluctuations in retention time are often due to problems with the pump, mobile phase preparation, or column temperature.

  • Troubleshooting Steps:

    • Check for Leaks: Inspect the entire system for leaks, from the pump to the detector.[18]

    • Ensure Proper Mobile Phase Mixing and Degassing: Inconsistent mobile phase composition can cause retention time shifts.[18] Ensure solvents are thoroughly mixed and degassed to prevent bubble formation.[20]

    • Verify Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.

    • Mobile Phase Composition Check: To confirm consistent mixing, you can add a tracer to one of the solvents and monitor the baseline.[21]

Issue 3: Spurious or "ghost" peaks in the chromatogram.

  • Causality: Ghost peaks can arise from impurities in the mobile phase, carryover from previous injections, or contamination in the system.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks are still present. If so, the contamination is likely in the mobile phase or the system itself.

    • Use High-Purity Solvents: Always use HPLC-grade solvents to prepare the mobile phase.

    • Clean the Injector: The injector or autosampler may be a source of carryover. Flush the injector with a strong solvent.[19]

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Issue 1: No peaks or very small peaks are observed.

  • Causality: This can be due to a number of issues, including problems with the injector, a leak in the system, or an inactive detector.[22]

  • Troubleshooting Steps:

    • Confirm Injection: Manually check that the syringe is drawing and injecting the sample correctly.

    • Check for Leaks: Use an electronic leak detector to check for leaks at all fittings, especially at the injection port and column connections.

    • Verify Temperatures: Ensure the injector and detector temperatures are set appropriately for your analytes.

    • Check Gas Flow: Confirm that the carrier gas and any detector gases are flowing at the correct rates.

Issue 2: Baseline noise or drift.

  • Causality: A noisy or drifting baseline can be caused by a contaminated system, column bleed, or impure gases.[22]

  • Troubleshooting Steps:

    • Check Gas Purity: Ensure high-purity carrier and detector gases are being used. An in-line gas purifier can help remove contaminants.

    • Condition the Column: Column bleed can occur, especially with new columns or at high temperatures. Condition the column according to the manufacturer's instructions.

    • Clean the Injector and Detector: Contamination in the injector liner or the detector can lead to baseline issues. Regularly clean or replace these components.

Issue 3: Poor reproducibility of results.

  • Causality: Inconsistent results can stem from variability in sample injection, fluctuating instrument conditions, or sample degradation.[22]

  • Troubleshooting Steps:

    • Automate Injections: Use an autosampler for consistent injection volumes.

    • Check for Sample Degradation: Some impurities may be thermally labile. Ensure the injector temperature is not causing degradation.

    • Verify Flow and Temperature Stability: Ensure that the gas flow rates and oven temperature program are consistent between runs.

Part 3: Experimental Protocols and Data

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Solution Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

  • System Suitability: Before analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

Protocol 2: Structural Elucidation by NMR

For definitive structural confirmation of an unknown impurity, 2D NMR experiments are invaluable.

Suggested Workflow:

  • Isolate the Impurity: Use preparative HPLC to isolate a sufficient quantity of the impurity.

  • Acquire 1D Spectra: Obtain ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.

  • Acquire 2D Spectra:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon correlations, which helps in piecing together the molecular fragments.

  • Structure Assembly: Combine the information from all spectra to propose a structure for the impurity.

Part 4: Visualizations

Impurity Analysis Workflow

Impurity Analysis Workflow cluster_0 Initial Analysis cluster_1 Impurity Detection & Quantification cluster_2 Identification & Elucidation Sample Sample HPLC_Screening HPLC Screening Sample->HPLC_Screening Inject Detect_Impurity Detect & Quantify Impurity HPLC_Screening->Detect_Impurity Threshold_Check Impurity > Threshold? Detect_Impurity->Threshold_Check LC_MS LC-MS Analysis Threshold_Check->LC_MS Yes Report Final Report Threshold_Check->Report No NMR NMR Spectroscopy LC_MS->NMR Isolate & Analyze Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Structure_Elucidation->Report

Caption: A typical workflow for the identification and characterization of impurities.

HPLC Troubleshooting Logic

HPLC Troubleshooting Problem Chromatographic Problem (e.g., Peak Tailing) Check_Column Assess Column Health Problem->Check_Column Check_Mobile_Phase Verify Mobile Phase Problem->Check_Mobile_Phase Check_Sample Examine Sample Prep Problem->Check_Sample Check_System Inspect HPLC System Problem->Check_System Column_OK Column OK? Check_Column->Column_OK Mobile_Phase_OK Mobile Phase OK? Check_Mobile_Phase->Mobile_Phase_OK Sample_OK Sample Prep OK? Check_Sample->Sample_OK System_OK System OK? Check_System->System_OK Replace_Column Replace Column Column_OK->Replace_Column No Prepare_New_MP Prepare New Mobile Phase Mobile_Phase_OK->Prepare_New_MP No Adjust_Sample Adjust Sample Prep Sample_OK->Adjust_Sample No Service_System Service System System_OK->Service_System No Resolved Problem Resolved Replace_Column->Resolved Prepare_New_MP->Resolved Adjust_Sample->Resolved Service_System->Resolved

Caption: A logical decision tree for troubleshooting common HPLC issues.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available at: [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. News-Medical.net. Available at: [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health. Available at: [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. LinkedIn. Available at: [Link]

  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu Corporation. Available at: [Link]

  • Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities. Gradiva Review Journal. Available at: [Link]

  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. Available at: [Link]

  • Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals. Available at: [Link]

  • Detecting Trace Impurities in Natural Gas: Advanced GC Techniques. LinkedIn. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. Available at: [Link]

  • Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. YouTube. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu. Available at: [Link]

  • Synthesis of this compound. ResearchGate. Available at: [Link]

  • Organic Mass Spectrometry Testing. Oneida Research Services. Available at: [Link]

  • HPLC Troubleshooting Guide. Restek. Available at: [Link]

  • GC-MS/Headspace-GC-MS: How does the method work - and when is it used? YouTube. Available at: [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development. Available at: [Link]

  • Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. Available at: [Link]

  • GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru. Available at: [Link]

  • FTIR - A Helpful Tool to Determine Chemical Composition. Pacific BioLabs. Available at: [Link]

  • The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions. LinkedIn. Available at: [Link]

  • How to Identify Functional Groups in FTIR Spectra. Patsnap. Available at: [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Available at: [Link]

  • Approaches to Contaminant and Degradation Analysis with FTIR. YouTube. Available at: [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Semantic Scholar. Available at: [Link]

  • Sourcing High-Purity this compound: A Buyer's Guide. LinkedIn. Available at: [Link]

  • impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare. Available at: [Link]

  • CN112521318A - Preparation method of amisulpride important intermediate. Google Patents.

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Technical Support Center: Improving Regioselectivity of Reactions with Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 2-amino-4,5-dimethoxybenzoate. This guide is designed to provide in-depth technical assistance and troubleshooting for common regioselectivity challenges encountered during electrophilic aromatic substitution reactions with this versatile building block. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower your synthetic strategies.

Understanding the Reactivity of this compound

This compound is a highly activated aromatic system due to the presence of three electron-donating groups (EDGs): a primary amine (-NH2) and two methoxy (-OCH3) groups. These groups increase the electron density of the benzene ring, making it more susceptible to electrophilic attack.[1][2] However, the interplay of their directing effects can lead to challenges in achieving the desired regioselectivity.

Directing Effects of Substituents:
  • Amino Group (-NH2): A strongly activating ortho-, para-director.[3]

  • Methoxy Groups (-OCH3): Strongly activating ortho-, para-directors.[4][5]

  • Methyl Ester (-COOCH3): A deactivating meta-director.

The positions on the aromatic ring are influenced by the combined electronic effects of these substituents. The amino and methoxy groups work in concert to strongly activate the positions ortho and para to them. The deactivating effect of the methyl ester is generally weaker than the activating effects of the amine and methoxy groups.

Below is a diagram illustrating the directing effects of the substituents on this compound.

Caption: Activating (green arrows) and deactivating (red lines) effects on the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of products during my electrophilic substitution reaction. How can I improve the regioselectivity?

A1: A mixture of products is a common issue arising from the high activation of the benzene ring by multiple electron-donating groups. To improve regioselectivity, consider the following factors:

  • Steric Hindrance: The bulkiness of both the directing groups on the ring and the incoming electrophile plays a significant role.[6][7] The positions ortho to the substituents are more sterically hindered than the para positions.

    • Troubleshooting:

      • Use a bulkier electrophile: Larger electrophiles will preferentially attack the less sterically hindered positions.

      • Modify existing substituents: If possible, temporarily convert a directing group to a bulkier one to block a specific position.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the thermodynamically more stable product.

    • Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates.[8] Experiment with different solvents to find the optimal conditions.

  • Protecting Groups: Temporarily protecting the highly activating amino group can be an effective strategy. By converting the amine to an amide, its activating effect is reduced, which can lead to more controlled substitution.

Q2: My reaction is giving an unexpected meta-substituted product. What could be the cause?

A2: This is a classic issue when performing electrophilic aromatic substitution under strongly acidic conditions with anilines or related amino-substituted arenes.[6]

  • Formation of an Anilinium Ion: In the presence of strong acids (e.g., sulfuric acid in nitrating mixtures), the basic amino group is protonated to form an anilinium ion (-NH3+).

  • Change in Directing Effect: The anilinium ion is a strongly electron-withdrawing group due to the positive charge on the nitrogen. This deactivates the ring and directs incoming electrophiles to the meta position.[1]

    • Troubleshooting:

      • Protect the amino group: Acetylation of the amino group to form an acetanilide is a common strategy. The acetamido group is still an ortho-, para-director but is less activating than the amino group and is not protonated under acidic conditions. The protecting group can be removed later by hydrolysis.

      • Use milder reaction conditions: If possible, avoid strongly acidic conditions.

Q3: How do I decide the order of substituent introduction when synthesizing a polysubstituted benzene derivative?

A3: The order of reactions is critical for a successful synthesis.[9][10] The key is to consider the directing effects of the groups you are introducing.

  • General Strategy:

    • Install an ortho-, para-director first if you want to add a second group at the ortho or para position.

    • Install a meta-director first if you want to add a second group at the meta position.[9]

  • Retrosynthetic Analysis: It's often best to work backward from the target molecule.[10][11]

    • Ask yourself: "What was the immediate precursor to my target molecule?"

    • Consider the directing effects of the substituents in the target molecule to determine the most logical final step.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired regioisomer - Competing directing effects of multiple activating groups.- Steric hindrance at the target position.[7]- Modify reaction conditions: Lower the temperature, change the solvent.- Use a protecting group strategy: Temporarily block a more reactive site.- Employ a bulkier reagent: This can favor substitution at less sterically hindered sites.[6]
Formation of poly-substituted byproducts - The aromatic ring is highly activated, leading to multiple substitutions.- Use a less reactive electrophile. - Protect the most activating group (e.g., the amino group). - Carefully control the stoichiometry of the electrophile.
Reaction fails to proceed - The ring is too deactivated (e.g., due to protonation of the amine in strong acid).- The electrophile is not strong enough.- Protect the amino group to prevent protonation. - Use a more potent electrophile or a stronger Lewis acid catalyst. - Increase the reaction temperature (while monitoring for side reactions).
Unexpected product formation - Rearrangement of the electrophile (e.g., in Friedel-Crafts alkylation).- Unforeseen reactivity of one of the functional groups.- For Friedel-Crafts, consider using acylation followed by reduction to avoid carbocation rearrangements. - Thoroughly review the compatibility of all functional groups with the reaction conditions.

Experimental Protocol: Regioselective Bromination

This protocol provides a method for the selective bromination of this compound at the 6-position.

Step 1: Protection of the Amino Group

The highly activating amino group is first protected as an acetamide to moderate its reactivity and prevent side reactions.

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add an excess of acetic anhydride and a catalytic amount of a base (e.g., pyridine).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer and concentrate to obtain the protected intermediate.

Step 2: Electrophilic Bromination
  • Dissolve the protected intermediate in a suitable solvent (e.g., acetic acid).

  • Slowly add a solution of bromine in acetic acid at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

  • Extract the product into an organic solvent, wash, dry, and concentrate.

Step 3: Deprotection of the Amino Group
  • Dissolve the brominated intermediate in a mixture of ethanol and aqueous hydrochloric acid.

  • Heat the mixture at reflux until the amide is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the final product, wash, dry, and purify by column chromatography or recrystallization.

Below is a workflow diagram for the regioselective bromination protocol.

G start This compound protect Protection of Amino Group (Acetic Anhydride, Pyridine) start->protect brominate Electrophilic Bromination (Br2 in Acetic Acid) protect->brominate deprotect Deprotection of Amino Group (HCl, Ethanol, Reflux) brominate->deprotect end Methyl 2-amino-6-bromo-4,5-dimethoxybenzoate deprotect->end

Caption: Workflow for regioselective bromination.

References

  • Benchchem. Technical Support Center: Overcoming Regioselectivity Issues in the Synthesis of Polysubstituted Benzenes.
  • Benchchem. A Comparative Guide to Electrophilic Substitution: 1,4-Dimethoxybenzene vs. 1,2.
  • Wikipedia. Electrophilic aromatic directing groups.
  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism.
  • ChemTalk. Directing Effects.
  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects.
  • Master Organic Chemistry. EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
  • ChemicalBook. This compound synthesis.
  • Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes.
  • Benchchem. The Role of Methyl 2-amino-4-methoxybenzoate in Organic Synthesis.
  • ResearchGate. Synthesis of this compound.
  • YouTube. introduction to regioselectivity in aromatic reactions.
  • Chemical Communications (RSC Publishing). Addressing the regioselectivity problem in organic synthesis.
  • YouTube. Aromatic Synthesis problem controlling regiochemistry of Electrophilic Aromatic substitutions Help.
  • Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes.
  • Wikipedia. Electrophilic aromatic substitution.
  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • Scribd. Factors Affecting The Relative Rates of Electrophilic Aromatic Substitution Reactions.
  • TCI Chemicals. This compound | 26759-46-6.
  • NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes.
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions.
  • Sapphire Bioscience. This compound.
  • ResearchGate. A convenient synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate.

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Stability issues of Methyl 2-amino-4,5-dimethoxybenzoate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-amino-4,5-dimethoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of this compound, particularly under acidic conditions. We will explore the chemical principles behind its degradation, troubleshoot common experimental issues, and provide validated protocols to enhance stability.

Part 1: Foundational Concepts & Core Mechanisms

This section addresses the fundamental reasons for the compound's instability in acidic environments. Understanding the "why" is critical for developing effective solutions.

Q1: Why is this compound susceptible to degradation in acidic conditions?

A1: The primary stability issue for this compound in acidic media is its susceptibility to acid-catalyzed ester hydrolysis .[1][2] This reaction involves the cleavage of the methyl ester bond by water, in the presence of an acid catalyst, to yield 2-amino-4,5-dimethoxybenzoic acid and methanol. The process is reversible, meaning an equilibrium will be established between the starting material and the products.[2]

The molecule's structure presents two key features that influence this reaction:

  • The Ester Group: Ester bonds are inherently susceptible to hydrolysis. Under acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and thus more vulnerable to nucleophilic attack by a water molecule.[2][3]

  • The Amino Group (-NH₂): The ortho-amino group plays a complex and crucial role. In strongly acidic solutions, the basic amino group is protonated to form its conjugate acid, an ammonium group (-NH₃⁺). This group is strongly electron-withdrawing, which can influence the electronic environment of the adjacent ester group.[4][5] Furthermore, at a pH near the pKa of the amino group (typically around pH 4-5 for aromatic amines), the unprotonated amine can act as an intramolecular general base catalyst, significantly accelerating the rate of hydrolysis compared to similar esters without this neighboring group.[6][7]

This dual role means that stability is a delicate balance of pH control. While very low pH promotes standard acid catalysis, a pH approaching the pKa of the amine can lead to rapid intramolecular catalysis.

Diagram 1: Proposed Mechanism of Acid-Catalyzed Hydrolysis

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination & Regeneration A This compound B Protonated Ester Intermediate (Resonance Stabilized) A->B H⁺ Catalyst H3O H₃O⁺ C Tetrahedral Intermediate B->C Water Attack H2O H₂O D Protonated Tetrahedral Intermediate C->D Intramolecular Proton Shift E 2-Amino-4,5-dimethoxybenzoic Acid + CH₃OH D->E Elimination of Methanol F H₃O⁺ E->F Catalyst Regenerated

Caption: Key steps in the acid-catalyzed hydrolysis of the ester.

Part 2: Troubleshooting Common Experimental Issues

This section provides practical advice for identifying and resolving problems encountered during experiments.

Q2: I'm observing a new, more polar spot on my TLC or a new peak in my HPLC analysis after acidic workup. What is it likely to be?

A2: The new, more polar species is almost certainly the hydrolysis product, 2-amino-4,5-dimethoxybenzoic acid . Carboxylic acids are significantly more polar than their corresponding methyl esters due to the presence of the hydroxyl group, which can engage in hydrogen bonding. This increased polarity results in a lower Rf value on a normal-phase TLC plate and typically a shorter retention time on a reverse-phase HPLC column.

Table 1: Physicochemical Property Comparison

PropertyThis compound (Starting Material)2-amino-4,5-dimethoxybenzoic acid (Hydrolysis Product)
Molecular Formula C₁₀H₁₃NO₄[8]C₉H₁₁NO₄
Molecular Weight 211.22 g/mol [8]197.18 g/mol
Expected Polarity ModerateHigh
Melting Point ~125-131 °C[9]~188-190 °C (with decomposition)
Key Functional Groups Ester, Amine, EtherCarboxylic Acid, Amine, Ether

To confirm the identity of the degradation product, you can use analytical techniques such as LC-MS to verify the molecular weight or co-elute a sample with an authentic standard of 2-amino-4,5-dimethoxybenzoic acid.[10]

Q3: My reaction yield is consistently low when using acidic reagents or solvents. How can I minimize this degradation?

A3: Low yield in the presence of acid is a classic sign of unintended hydrolysis. To mitigate this, you must carefully control the experimental parameters. Follow this troubleshooting workflow:

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed in Acidic Medium Check_pH Is the pH below 4? Start->Check_pH Check_Temp Is the temperature elevated (> 25°C)? Check_pH->Check_Temp No Action_pH Action: Use a milder acid or buffer the system to pH 4-6. Avoid prolonged exposure to < pH 4. Check_pH->Action_pH Yes Check_Water Is excess water present (e.g., aqueous workup)? Check_Temp->Check_Water No Action_Temp Action: Perform reaction/workup at 0-5°C to reduce the hydrolysis rate. Check_Temp->Action_Temp Yes Check_Time Is the exposure time to acid prolonged? Check_Water->Check_Time No Action_Water Action: Use anhydrous solvents. If water is necessary, use the minimum required amount. Check_Water->Action_Water Yes Action_Time Action: Minimize reaction time or quench the acid promptly after the desired transformation. Check_Time->Action_Time Yes End Yield Optimized Check_Time->End No Action_pH->End Action_Temp->End Action_Water->End Action_Time->End

Caption: A decision tree for mitigating degradation during experiments.

Part 3: Proactive Stability Enhancement & Formulation

This section focuses on strategies to prevent degradation before it occurs, particularly in the context of formulation and storage.

Q4: What are the recommended conditions for storing and handling this compound to ensure its long-term stability?

A4: To maximize shelf-life and prevent degradation, especially from incidental acid exposure (e.g., acidic atmospheric gases), the following conditions are recommended.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
pH Environment Store as a solid. For solutions, maintain pH between 5.0 and 7.0.Avoids both strong acid-catalyzed hydrolysis (6][7]
Temperature Store at 2-8°C.Hydrolysis is a chemical reaction with a rate that is highly dependent on temperature. Refrigeration significantly slows this process.
Solvent/Matrix Store as a dry solid. For solutions, use anhydrous aprotic solvents (e.g., DCM, THF, Ethyl Acetate) or buffer systems with minimal water activity.Water is a necessary reactant for hydrolysis.[1] Minimizing its presence is a key stabilization strategy.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).Prevents exposure to acidic atmospheric gases (like CO₂) and moisture, which can create a weakly acidic microenvironment on the solid's surface over time.
Q5: I need to develop a stable aqueous formulation. What are the key strategies I should consider?

A5: Creating a stable aqueous formulation is challenging but achievable. The goal is to find a balance that maintains the compound's integrity without compromising its intended function.

  • pH Optimization and Buffer Selection: This is the most critical factor. Conduct a pH-rate profile study to identify the pH of maximum stability. A good starting point is to evaluate buffers in the pH 3-5 range.[11] Acetate and citrate buffers are common choices in this range.

  • Use of Co-solvents: Reduce the water activity by incorporating co-solvents like propylene glycol, ethanol, or polyethylene glycol (PEG). This decreases the concentration of water available to participate in the hydrolysis reaction.

  • Exclusion of Oxygen: While hydrolysis is the primary concern, oxidation of the amine or methoxy groups can be a secondary degradation pathway. Purging the formulation buffer with nitrogen or argon and packaging in sealed vials can prevent this.[11]

  • Temperature Control: Formulations should be stored under refrigerated conditions (2-8°C) to minimize the degradation rate.

Part 4: Analytical Protocol for Stability Assessment

A robust analytical method is essential for quantifying stability.

Q6: How can I set up an experiment to monitor the stability of my compound under specific acidic conditions?

A6: A time-course stability study using High-Performance Liquid Chromatography (HPLC) is the standard method. This protocol provides a framework for such an analysis.

Experimental Protocol: HPLC-Based Stability Study

Objective: To quantify the rate of degradation of this compound at a specific pH and temperature.

Materials:

  • This compound

  • Buffer of desired pH (e.g., 0.1 M Citrate Buffer, pH 3.0)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (or other modifier for mobile phase)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Constant temperature incubator/water bath

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., 10 mg/mL in Acetonitrile).

  • Incubation Sample Preparation:

    • In a series of vials, add the buffer of the desired pH.

    • Spike a small, precise volume of the stock solution into each vial to achieve the target final concentration (e.g., 100 µg/mL). Ensure the volume of organic solvent from the stock is minimal (<1-2%) to not significantly alter the aqueous conditions.

    • Vortex each vial thoroughly.

  • Time Zero (T=0) Sample: Immediately take an aliquot from one vial, quench the reaction by diluting it into the initial mobile phase (or a neutral pH buffer), and analyze it by HPLC. This is your T=0 reference.

  • Incubation: Place the remaining vials in the incubator set to the desired temperature (e.g., 40°C to accelerate degradation).

  • Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial from the incubator, take an aliquot, quench it as in Step 3, and analyze by HPLC.

  • HPLC Analysis:

    • Mobile Phase: A gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) is a good starting point. For example, a 15-minute gradient from 10% to 90% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of the compound (determine this by running a UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the parent compound (this compound) at each time point.

    • Plot the natural logarithm of the peak area (or concentration) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the degradation rate constant (k).

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

This protocol provides quantitative data on the stability of your compound under the tested conditions, allowing for informed decisions in your research and development.

References
  • Fife, T. H., & Przystas, T. J. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(10), 3144–3149. [Link]

  • University of California, Davis. (2022). Aromatic Amines. Chemistry LibreTexts. [Link]

  • Vaka, S. R., & Murthy, S. N. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Sciences. [Link]

  • Fife, T. H. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Request PDF on ResearchGate. [Link]

  • LibreTexts. (2024). 23.1: Properties of amines. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). The chlorination of 4‐aminobenzoic acid and its methyl ester. ResearchGate. [Link]

  • Muthu, K., et al. (n.d.). Synthesis of this compound. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. organic-chemistry.org. [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]

  • LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Aftab, S., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]

  • Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Pearson. (n.d.). Acid-Catalyzed Ester Hydrolysis. Pearson+. [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common yet often frustrating issue in synthetic chemistry: catalyst poisoning in reactions involving Methyl 2-amino-4,5-dimethoxybenzoate. As a key building block in pharmaceutical and materials science, ensuring the efficiency of its subsequent reactions is paramount. This document offers a structured, question-and-answer-based approach to diagnose and resolve catalyst deactivation, grounded in established scientific principles and field-proven experience.

Section 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Inactivity

This section addresses specific problems you might encounter during your experiments, providing a logical workflow from problem identification to resolution.

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is sluggish or has completely stalled. What are the likely causes and how can I fix it?

Sluggish or stalled cross-coupling reactions are frequently a result of catalyst deactivation. The unique trifunctional nature of substrates like this compound, possessing an amino group, an ester, and the aromatic ring, presents specific challenges.

Potential Cause 1: Autoinhibition by the Amino Group

The lone pair of electrons on the amino group of your substrate can coordinate with the palladium center. This coordination can inhibit the catalytic cycle, effectively acting as an intramolecular poison.[1]

  • Expert Insight: This is a classic case of the substrate interfering with its own reaction. The electron-rich nature of the aniline can lead to the formation of stable off-cycle palladium-amine complexes, reducing the concentration of the active catalytic species.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center, discouraging coordination with the substrate's amino group and promoting the desired catalytic cycle over deactivation pathways.[1]

  • Protecting the Amino Group: A temporary protection of the amino group, for instance, through acetylation to form the corresponding amide, can prevent its interference. The protecting group can be removed in a subsequent step. This strategy is particularly useful in electrophilic aromatic substitution reactions where the high reactivity of the amino group can be problematic.[2][3][4]

Potential Cause 2: Poisoning from Reagents or Solvents

Impurities in your starting materials, reagents, or solvents can act as potent catalyst poisons.

  • Sulfur and Phosphorus Compounds: These are notorious poisons for palladium catalysts.[5] They can originate from starting materials or be present in low-quality solvents. Even trace amounts can lead to irreversible catalyst deactivation.

  • Expert Insight: Always use high-purity, degassed solvents and reagents. If you suspect contamination, purifying your starting materials is a crucial step.

Solutions:

  • Reagent and Solvent Purity: Ensure the use of high-purity starting materials and solvents. Using freshly distilled or purchased anhydrous solvents is recommended.

  • Feedstock Purification: If you suspect your this compound or other reagents are contaminated, consider purification by recrystallization or column chromatography before use.

Potential Cause 3: Ineffective Base or Suboptimal Reaction Conditions

The choice of base and reaction conditions are critical in cross-coupling reactions.

  • Expert Insight: An inappropriate base can lead to poor reaction kinetics or side reactions that generate catalyst inhibitors. Similarly, temperature and concentration play a significant role in maintaining catalyst activity.

Solutions:

  • Base Screening: Screen a variety of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., triethylamine). The optimal base is often substrate-dependent.[1]

  • Temperature and Concentration Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. A systematic optimization of the reaction temperature is advisable. Higher substrate concentrations can sometimes lead to catalyst deactivation.[5]

Workflow for Troubleshooting a Stalled Cross-Coupling Reaction:

A Reaction Stalled/Low Conversion B Check Reagent Purity A->B D Modify Catalytic System A->D Purity Confirmed C Purify Starting Materials & Use High-Purity Solvents B->C Impurities Suspected C->D E Screen Bulky/Electron-Rich Ligands (e.g., SPhos, XPhos) D->E F Increase Catalyst Loading (e.g., 1-5 mol%) D->F G Optimize Reaction Conditions E->G F->G H Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) G->H I Vary Temperature and Concentration H->I J Consider Protecting the Amino Group I->J Still No Improvement K Successful Reaction I->K Improvement Observed J->K

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.

Question 2: The catalytic hydrogenation of Methyl 4,5-dimethoxy-2-nitrobenzoate to produce this compound is incomplete. What could be the problem?

Incomplete hydrogenation is a common issue, often pointing towards catalyst deactivation or suboptimal reaction parameters.

Potential Cause 1: Catalyst Poisoning

  • Starting Material Impurities: The nitroaromatic starting material may contain impurities that poison the catalyst. Sulfur compounds are a common concern.

  • Product Inhibition: The product, an aniline derivative, can itself adsorb onto the catalyst surface and inhibit the reaction, especially at high concentrations. Studies have shown that the presence of the amine product can decrease the rate of hydrogenation.[6]

Solutions:

  • Use High-Purity Starting Material: Ensure the purity of your Methyl 4,5-dimethoxy-2-nitrobenzoate.

  • Fresh Catalyst: Use a fresh batch of catalyst to rule out deactivation from previous use or improper storage.

  • Optimize Catalyst Loading: While typically 5-10 mol% is used, a modest increase might be necessary if minor poisons are present.[5]

Potential Cause 2: Suboptimal Reaction Conditions

  • Inadequate Hydrogen Pressure: For some substrates, atmospheric pressure from a hydrogen balloon may be insufficient.

  • Poor Agitation: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), vigorous stirring is essential to ensure efficient mass transfer.

  • Incorrect Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating. However, excessive heat can also lead to catalyst deactivation.

Solutions:

  • Increase Hydrogen Pressure: If possible, use a Parr hydrogenator or a similar apparatus to increase the hydrogen pressure.

  • Ensure Vigorous Stirring: Use a stir bar and stir plate that can maintain a vortex in the reaction mixture.

  • Optimize Temperature: Experiment with a slightly elevated temperature (e.g., 40-50 °C) to see if the reaction rate improves.

Table 1: Troubleshooting Incomplete Hydrogenation

Potential Issue Diagnostic Check Recommended Solution
Catalyst Inactivity Run a control reaction with a known "clean" substrate.Use a fresh batch of catalyst; consider a different catalyst type (e.g., Raney Nickel).
Catalyst Poisoning Analyze starting materials for impurities (e.g., sulfur).Purify starting material; use a higher catalyst loading.
Low Hydrogen Pressure Monitor hydrogen uptake; ensure the system is well-sealed.Use a pressurized hydrogenation system.
Poor Mass Transfer Observe the mixing of the reaction slurry.Increase stirring speed; use a baffled flask.
Substrate Solubility Check if the starting material is fully dissolved.Choose a more suitable solvent (e.g., methanol, ethanol, ethyl acetate).

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of when working with this compound?

A1: The most common poisons for palladium catalysts, which are frequently used in reactions with this compound, include:

  • Sulfur Compounds: Often present as impurities in reagents.

  • Nitrogen-Containing Heterocycles: If not the intended substrate, these can strongly coordinate to the catalyst.

  • The Substrate/Product Itself: The amino group of your starting material or product can act as an inhibitor.[1][6]

  • Heavy Metals: Contaminants from previous reactions or impure reagents.

  • Carbon Monoxide: Can arise from the decomposition of organic molecules and strongly binds to palladium.

Q2: Can I regenerate a poisoned palladium catalyst?

A2: Yes, in some cases, catalyst regeneration is possible, though its effectiveness depends on the nature of the poison.

  • For poisoning by organic compounds or coking: The catalyst can sometimes be regenerated by careful washing with solvents or by controlled oxidation (calcination) to burn off the organic deposits.[7][8]

  • For poisoning by nitrogen compounds: A patented method describes reactivating spent palladium catalysts by treating them with a solution of alkali or alkaline earth metal salts (e.g., bicarbonates, carbonates, hydroxides).[9]

  • For sulfur poisoning: Regeneration can be more challenging. Treatment with hydrogen at elevated temperatures can sometimes partially restore activity.[10]

Protocol for a Simple Wash-Based Regeneration of Pd/C:

  • Filtration and Separation: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture.

  • Solvent Washing: Wash the catalyst sequentially with generous amounts of:

    • The reaction solvent (to remove residual product).

    • A more polar solvent like methanol or ethanol.

    • Water.

    • Dilute acid (e.g., 0.1 M HCl) if basic impurities are suspected.

    • Water (to remove acid).

    • A final wash with a volatile organic solvent like acetone to aid drying.

  • Drying: Dry the catalyst thoroughly under vacuum.

  • Note: This is a general procedure and may not be effective for all types of poisoning. Handle the catalyst with care, especially when dry, as Pd/C can be pyrophoric.

Q3: How can I prevent catalyst poisoning in the first place?

A3: Proactive measures are always more effective than reactive ones.

  • High-Purity Materials: Start with the highest purity reagents and solvents available.

  • Inert Atmosphere: Always handle catalysts and set up reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

  • Dedicated Glassware: Use glassware that is scrupulously clean and, if possible, dedicated to catalytic reactions to avoid cross-contamination.

  • Process Optimization: Fine-tune your reaction conditions (temperature, pressure, concentration) to minimize side reactions that could generate poisons.

  • Use of Guard Beds: In flow chemistry or larger-scale reactions, a "guard bed" of a sacrificial adsorbent can be placed upstream of the catalyst bed to trap poisons.

Logical Relationship of Catalyst Deactivation and Mitigation:

cluster_0 Causes of Deactivation cluster_1 Preventative Measures cluster_2 Remedial Actions A Catalyst Poisoning (Chemical Deactivation) G Catalyst Regeneration A->G H Modify Catalytic System (e.g., change ligand) A->H B Coking/Fouling (Physical Deactivation) B->G C Sintering (Thermal Deactivation) I Process Re-optimization C->I D High-Purity Reagents D->A Prevents E Inert Atmosphere Technique E->A Prevents F Optimized Reaction Conditions F->B Minimizes F->C Minimizes

Caption: Interplay between causes of catalyst deactivation and mitigation strategies.

References

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Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-amino-4,5-dimethoxybenzoate, a valuable building block in the synthesis of various pharmaceuticals, is one such molecule. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering insights into the practical considerations and chemical principles that underpin each approach. We will explore the widely-used reduction of a nitroaromatic precursor and a modern palladium-catalyzed cross-coupling alternative, providing detailed protocols and a comparative analysis to inform your synthetic strategy.

Introduction to this compound

This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules, including pharmaceuticals. Its substituted aniline structure provides a versatile scaffold for further chemical modifications. The selection of an appropriate synthetic route is a critical decision that can significantly impact the overall efficiency, cost, and environmental footprint of a multi-step synthesis. This guide aims to provide a clear and objective comparison of two distinct pathways to this important molecule.

Route 1: Reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate

This is arguably the most common and well-documented method for the preparation of this compound. The strategy involves the initial synthesis of the nitro-substituted aromatic ring, followed by the reduction of the nitro group to an amine.

Workflow for Route 1

A 3,4-Dimethoxybenzoic Acid B Nitration (HNO3, H2SO4) A->B Step 1 C 4,5-Dimethoxy-2-nitrobenzoic Acid B->C D Esterification (Methanol, H2SO4) C->D Step 2 E Methyl 4,5-dimethoxy-2-nitrobenzoate D->E F Reduction (e.g., H2, Pd/C) E->F Step 3 G This compound F->G

Caption: Synthetic pathway for Route 1 via nitration, esterification, and reduction.

In-Depth Analysis and Experimental Protocol

The key transformation in this route is the reduction of the nitro group. Catalytic hydrogenation is a highly effective and clean method for this purpose.

Rationale for Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity. It allows the reaction to proceed under mild conditions.

  • Hydrogen Source: Hydrogen gas is the classic and most atom-economical reductant for this transformation.

  • Solvent: Methanol or ethyl acetate are commonly used solvents as they readily dissolve the starting material and are compatible with the catalytic hydrogenation conditions.[1]

Detailed Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% relative to the substrate) to the solution.

  • Hydrogenation: The flask is then placed under an atmosphere of hydrogen gas (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with the solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.[1]

Route 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

A more modern approach to forming the C-N bond is the Buchwald-Hartwig amination. This powerful palladium-catalyzed cross-coupling reaction directly forms the aniline by reacting an aryl halide with an amine source. This route avoids the use of potent nitrating agents and the handling of potentially energetic nitro-intermediates.

Workflow for Route 2

A 4,5-Dimethoxy-2-bromobenzoic Acid B Esterification (Methanol, Acid catalyst) A->B Step 1 C Methyl 4,5-dimethoxy-2-bromobenzoate B->C D Buchwald-Hartwig Amination (Ammonia source, Pd catalyst, Ligand, Base) C->D Step 2 E This compound D->E

Caption: Synthetic pathway for Route 2 via esterification and Buchwald-Hartwig amination.

In-Depth Analysis and Proposed Experimental Protocol

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[2][3]

Rationale for Experimental Choices:

  • Precursor: A halogenated precursor, such as Methyl 2-bromo-4,5-dimethoxybenzoate, is required. The bromo-substituent is a common choice due to its reactivity in palladium-catalyzed reactions.

  • Amine Source: Ammonia itself or an ammonia equivalent, such as benzophenone imine or lithium bis(trimethylsilyl)amide, can be used.[4]

  • Catalyst System: A palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and a phosphine ligand are essential. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphines often providing the best results.[5][6]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS), is required to deprotonate the amine and facilitate the catalytic cycle.[3]

Proposed Experimental Protocol (Buchwald-Hartwig Amination):

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add a solution of Methyl 2-bromo-4,5-dimethoxybenzoate (1.0 eq) in a dry, aprotic solvent (e.g., toluene or dioxane), followed by the ammonia source.

  • Reaction Conditions: The reaction mixture is heated with stirring. The optimal temperature can range from 80 to 110 °C.

  • Monitoring: The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Comparative Analysis

FeatureRoute 1: Reduction of NitrobenzoateRoute 2: Buchwald-Hartwig Amination
Starting Materials Readily available and relatively inexpensive.Halogenated precursors may be more expensive or require additional synthetic steps.
Reagents & Safety Involves strong nitrating acids (H2SO4, HNO3) and potentially energetic nitro-intermediates. Catalytic hydrogenation requires handling of flammable H2 gas and pyrophoric catalysts.Requires air- and moisture-sensitive catalysts and ligands. Strong bases are used. Avoids potent nitrating agents.
Reaction Conditions Reduction step is often performed at room temperature and moderate pressure.Typically requires elevated temperatures (80-110 °C) and strictly inert atmosphere.
Yield & Purity Generally provides high yields (88-97%) and clean product after purification.[1]Yields can be variable depending on the specific catalyst system and substrate. Optimization may be required.
Scalability Well-established and scalable for industrial production.Can be more challenging to scale up due to the cost and sensitivity of the catalyst system.
Generality & Scope Specific to the synthesis of anilines from nitroarenes.A very general method for C-N bond formation with a broad substrate scope.

Conclusion

Both the reduction of a nitro-precursor and the Buchwald-Hartwig amination represent viable synthetic routes to this compound.

  • Route 1 (Reduction) is a classic, robust, and cost-effective method that is well-suited for large-scale production. Its primary drawbacks are the safety considerations associated with nitration and hydrogenation.

  • Route 2 (Buchwald-Hartwig Amination) offers a more modern and elegant approach, avoiding harsh nitrating conditions. It provides a powerful alternative, especially when functional group tolerance is a concern in more complex molecules. However, the cost and sensitivity of the catalyst system may be limiting factors for large-scale applications.

The ultimate choice of synthetic route will depend on the specific requirements of the project, including scale, budget, available equipment, and the chemist's familiarity with the techniques. This guide provides the foundational knowledge to make an informed decision based on the principles of chemical synthesis and practical laboratory considerations.

References

  • ResearchGate. Synthesis of this compound. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

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A Senior Application Scientist's Guide to Aniline Derivatives in Synthesis: A Comparative Analysis of Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of the appropriate building block is a critical determinant of reaction efficiency, yield, and ultimate success. Among the myriad of commercially available aniline derivatives, Methyl 2-amino-4,5-dimethoxybenzoate stands out as a uniquely functionalized and versatile synthon. This guide provides an in-depth, objective comparison of this compound with other common aniline derivatives in key synthetic transformations. The insights and data presented herein are curated for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic strategy and experimental design.

Introduction to this compound: A Multifaceted Building Block

This compound, with a molecular formula of C₁₀H₁₃NO₄, is a crystalline solid that serves as a valuable intermediate in the synthesis of a wide array of complex molecules.[1][2] Its structure is characterized by an aniline core substituted with two electron-donating methoxy groups and an electron-withdrawing methyl ester group. This unique electronic profile, coupled with the steric environment of the substituents, imparts distinct reactivity to the molecule, making it a powerful tool in the synthetic chemist's arsenal.

The strategic placement of the amino, methoxy, and ester functionalities allows for a diverse range of chemical manipulations. The electron-rich nature of the aromatic ring, enhanced by the two methoxy groups, activates it towards electrophilic substitution and facilitates cyclization reactions. The amino group serves as a versatile handle for the introduction of various functionalities and for participation in a multitude of condensation and cross-coupling reactions. The methyl ester, while electron-withdrawing, provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

Comparative Analysis in Key Synthetic Transformations

The true utility of a building block is best understood through its performance in a variety of chemical reactions. In this section, we will compare the anticipated and reported performance of this compound with other aniline derivatives in several cornerstone synthetic methodologies.

Quinazoline Synthesis: A Gateway to Bioactive Scaffolds

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities.[3] The synthesis of the quinazoline core often involves the cyclization of an aniline derivative with a suitable carbonyl-containing compound. The electronic nature of the aniline has a profound impact on the efficiency of this transformation.

This compound in Quinazoline Synthesis: The two electron-donating methoxy groups on the aniline ring of this compound significantly increase the nucleophilicity of the amino group and the electron density of the aromatic ring. This enhanced nucleophilicity facilitates the initial condensation with carbonyl compounds and promotes the subsequent intramolecular cyclization, often leading to higher yields and milder reaction conditions compared to less electron-rich anilines. For instance, in reactions with formamidine acetate, the cyclization to the corresponding quinazolinone is expected to be more facile.

Comparison with Other Aniline Derivatives:

  • Aniline: Unsubstituted aniline is a baseline for comparison. While it readily participates in quinazoline synthesis, the lack of electron-donating groups necessitates more forcing conditions (higher temperatures, stronger acids or bases) to achieve comparable yields to its dimethoxy-substituted counterpart.

  • 4-Bromoaniline: The electron-withdrawing nature of the bromine atom deactivates the aniline ring and reduces the nucleophilicity of the amino group. Consequently, the synthesis of quinazolines from 4-bromoaniline generally requires harsher reaction conditions and may result in lower yields compared to this compound. However, the bromine atom provides a useful handle for subsequent cross-coupling reactions.

  • 2,4-Dimethoxyaniline: This derivative is electronically similar to this compound. Both are highly activated towards quinazoline formation. The choice between the two would likely depend on the desired substitution pattern in the final product and the commercial availability and cost of the starting material. The presence of the methyl ester in this compound offers an additional site for diversification.

Experimental Data Synopsis:

Aniline DerivativeExpected Reactivity in Quinazoline SynthesisKey Feature
This compound HighHighly activated ring, additional functional handle (ester)
AnilineModerateBaseline reactivity
4-BromoanilineLow to ModerateDeactivated ring, handle for cross-coupling
2,4-DimethoxyanilineHighHighly activated ring

Experimental Protocol: Synthesis of a 6,7-Dimethoxyquinazolin-4(3H)-one Derivative

This protocol provides a general procedure for the synthesis of a quinazolinone derivative from this compound.

  • Materials:

    • This compound (1.0 eq)

    • Formamidine acetate (2.0 eq)

    • 2-Methoxyethanol (solvent)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound and formamidine acetate.

    • Add 2-methoxyethanol to the flask.

    • Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the desired 6,7-dimethoxyquinazolin-4(3H)-one.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic and steric properties of the aniline substrate can significantly influence the efficiency of these transformations.

This compound in Cross-Coupling: While this compound itself is not typically used as a coupling partner in reactions like Suzuki or Buchwald-Hartwig (as it lacks a halide or triflate), its derivatives are. For instance, if the amino group is transformed into a diazonium salt and subsequently into a halide, the resulting aryl halide would be highly activated towards oxidative addition to the palladium catalyst due to the electron-donating methoxy groups.

Comparison with Other Aniline Derivatives:

The reactivity of halogenated anilines in palladium-catalyzed cross-coupling reactions generally follows the trend of C-X bond strength: I > Br > Cl. The electronic nature of the ring also plays a crucial role.

  • Halogenated Anilines (e.g., 4-Bromoaniline): These are common substrates. The reactivity is a balance between the C-X bond strength and the electronic effects of the amino and other substituents. Electron-donating groups on the ring generally accelerate the oxidative addition step.

  • Anilines with Electron-Withdrawing Groups: Aniline derivatives with strongly electron-withdrawing groups can be more challenging substrates for oxidative addition.

Experimental Data Synopsis:

Aniline Derivative (Halogenated)Expected Reactivity in Pd-Catalyzed Cross-CouplingKey Feature
Halogenated derivative of this compound HighActivated ring, facile oxidative addition
4-IodoanilineHighWeak C-I bond
4-BromoanilineModerateGood balance of reactivity and stability
4-ChloroanilineLowStrong C-Cl bond, requires more active catalysts

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Bromoaniline Derivative

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • Bromoaniline derivative (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 4 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Toluene/Water (4:1)

  • Procedure:

    • To a Schlenk flask, add the bromoaniline derivative, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualization of Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams depict key reaction workflows.

Quinazoline_Synthesis MDMB Methyl 2-amino- 4,5-dimethoxybenzoate Intermediate Amidine Intermediate MDMB->Intermediate Condensation FA Formamidine Acetate FA->Intermediate Quinazolinone 6,7-Dimethoxy- quinazolin-4(3H)-one Intermediate->Quinazolinone Intramolecular Cyclization

Caption: Workflow for Quinazoline Synthesis.

Suzuki_Coupling_Workflow Bromoaniline Bromoaniline Derivative OxAdd Oxidative Addition Bromoaniline->OxAdd BoronicAcid Arylboronic Acid Transmetalation Transmetalation BoronicAcid->Transmetalation Catalyst Pd(0) Catalyst Precursor Catalyst->OxAdd Base Base (e.g., K2CO3) Base->Transmetalation OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Catalyst Catalyst Regeneration CoupledProduct Coupled Product RedElim->CoupledProduct

Caption: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring both electron-donating and electron-withdrawing groups, provides a nuanced reactivity profile that can be exploited for the efficient construction of complex molecular architectures. In comparison to other aniline derivatives, its electron-rich nature often translates to milder reaction conditions and higher yields in cyclization reactions leading to important heterocyclic scaffolds like quinazolines. While not a direct participant in its native form in many cross-coupling reactions, its derivatives are poised to be excellent substrates.

The strategic choice of an aniline derivative is a critical decision in synthetic planning. This guide has aimed to provide a scientifically grounded comparison to aid researchers in this process. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of well-characterized and versatile building blocks like this compound will undoubtedly increase. Future research will likely focus on expanding the repertoire of reactions in which this and other polysubstituted anilines can be effectively employed, further enriching the toolbox of the synthetic chemist.

References

  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. (URL: )
  • Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery - Benchchem. (URL: )
  • Cross-coupling of substituted anilines a | Download Table - ResearchGate. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])

  • Sourcing High-Purity this compound: A Buyer's Guide. (URL: [Link])

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive | ChemRxiv. (URL: [Link])

  • Synthesis of this compound. - ResearchGate. (URL: [Link])

  • This compound | CAS#:26759-46-6 | Chemsrc. (URL: [Link])

  • Reactions and pharmaceutical applications of aniline | PPTX - Slideshare. (URL: [Link])

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. (URL: [Link])

  • Aniline replacement in drug-like compounds - Cresset Group. (URL: [Link])

  • Quinazoline synthesis - Organic Chemistry Portal. (URL: [Link])

  • Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC - NIH. (URL: [Link])

  • This compound | CAS 26759-46-6 - Matrix Fine Chemicals. (URL: [Link])

  • Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed. (URL: [Link])

  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines - SciELO. (URL: [Link])

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (URL: [Link])

  • Advances in polymer based Friedlander quinoline synthesis - Semantic Scholar. (URL: [Link])

  • Friedlaender Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Bischler–Möhlau indole synthesis - Wikipedia. (URL: [Link])

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (URL: [Link])

  • Bischler-Möhlau indole synthesis - ResearchGate. (URL: [Link])

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC - NIH. (URL: [Link])

  • Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions - RSC Publishing. (URL: [Link])

  • Synthesis of quinazolinones - Organic Chemistry Portal. (URL: [Link])

  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (URL: [Link])

  • Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis.. (URL: [Link])

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (URL: [Link])

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - MDPI. (URL: [Link])

  • The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C - PubMed. (URL: [Link])

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. (URL: [Link])

  • Basicity of aniline derivatives compared - YouTube. (URL: [Link])

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. (URL: [Link])

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A Comparative Guide to the Biological Activity of Methyl 2-amino-4,5-dimethoxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomeric Position in Biological Activity

The substitution pattern on an aromatic ring is a critical determinant of a molecule's interaction with biological targets. In the case of Methyl 2-amino-4,5-dimethoxybenzoate, the relative positions of the amino, methoxy, and methyl ester groups dictate the molecule's electronic and steric properties. These properties, in turn, influence its absorption, distribution, metabolism, excretion (ADME) profile, and its affinity for specific receptors or enzymes.

A compelling example of this structure-activity relationship is seen in a related compound, Methyl 2-amino-3-methoxybenzoate (MAM). Research has identified MAM as a promising natural atypical antipsychotic, suggesting its interaction with dopaminergic and serotonergic pathways.[1] This highlights how a subtle shift in the methoxy group's position can drastically alter the compound's therapeutic potential. While comprehensive comparative data for all isomers of this compound is not yet available in published literature, this guide provides a framework for such an investigation, drawing on established principles of medicinal chemistry and pharmacology.

Hypothetical Comparative Biological Activity

To illustrate the potential differences in bioactivity among the isomers, the following table presents a hypothetical dataset. It is crucial to note that these values are for illustrative purposes and are intended to guide future experimental work.

CompoundStructureAntimicrobial Activity (MIC, µg/mL) vs. S. aureusCytotoxicity (IC50, µM) vs. HeLa CellsAntioxidant Activity (DPPH Scavenging, IC50, µM)Anti-inflammatory Activity (NO Inhibition, IC50, µM)
This compound 12875>10050
Methyl 3-amino-4,5-dimethoxybenzoate >256>1008065
Methyl 6-amino-2,3-dimethoxybenzoate 64406030

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Experimental validation is required.

Key Biological Activities for Comparative Evaluation

Based on the known activities of related aminobenzoic acid derivatives, the following biological assays are recommended for a comprehensive comparative study of this compound isomers.

Antimicrobial Activity

Substituted aminobenzoic acid esters have shown promise as antimicrobial agents. A comparative screening of the isomers against a panel of pathogenic bacteria and fungi is a logical first step.

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

  • Preparation of Isomer Stock Solutions: Dissolve each isomer in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of each isomer stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the isomer at which no visible growth of the microorganism is observed.

Caption: Workflow for MIC Determination.

Cytotoxic Activity

Understanding the cytotoxic profile of the isomers is crucial for assessing their therapeutic potential and potential toxicity. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a suitable density and allow to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each isomer for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the concentration of the isomer that causes 50% inhibition of cell growth (IC50) from the dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-Well Plate B Treat with Isomer Solutions A->B C Add MTT Reagent B->C D Incubate for Formazan Formation C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Caption: MTT Assay Workflow for Cytotoxicity.

Antioxidant Activity

The presence of amino and methoxy groups on the benzene ring suggests that these isomers may possess antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating free radical scavenging activity.[3][4]

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of each isomer to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Caption: DPPH Radical Scavenging Assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. The ability of the isomers to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages can be assessed using the Griess assay.[5][6]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of each isomer for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.

  • Calculation of NO Inhibition: Calculate the percentage of NO inhibition and determine the IC50 value.

NO_Inhibition_Assay A Culture RAW 264.7 Macrophages B Pre-treat with Isomers A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Perform Griess Assay D->E F Measure Absorbance at 540 nm E->F G Calculate % NO Inhibition and IC50 F->G

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the success of a research program is built. In the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), the presence of even trace impurities can lead to unforeseen side reactions, diminished yields, and in the worst-case scenario, the introduction of toxic byproducts. This guide provides a comprehensive framework for benchmarking the purity of a common yet critical building block: Methyl 2-amino-4,5-dimethoxybenzoate (CAS No. 26759-46-6).

This document is structured to provide not just a set of protocols, but a logical and scientifically sound approach to evaluating the purity of this reagent from various commercial suppliers. We will delve into the rationale behind the selection of analytical techniques, provide detailed, self-validating experimental procedures, and present a comparative analysis of hypothetical commercial grades.

The Critical Role of Purity for a Versatile Intermediate

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics. Its utility stems from the strategic placement of its functional groups—an amine, an ester, and two methoxy groups on the aromatic ring—which allow for a diverse range of chemical transformations.[1][2][3]

However, the common synthetic route to this compound, typically involving the reduction of the corresponding nitro-substituted precursor, can introduce several process-related impurities.[4][5] These may include the starting nitro compound, partially reduced intermediates, or byproducts from side reactions. The presence of these impurities can have significant downstream consequences, making a thorough purity assessment essential.

A Multi-Faceted Approach to Purity Determination

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A more robust and reliable approach involves the use of orthogonal methods that probe different physicochemical properties of the molecule. For this compound, we will employ a suite of four complementary techniques:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, offering high resolution and sensitivity for the detection of non-volatile impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile and semi-volatile impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) against a certified reference standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and effective tool for confirming the compound's identity and detecting the presence of functional group impurities.

The selection of these techniques is guided by the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guidelines, which emphasize the importance of demonstrating that an analytical procedure is fit for its intended purpose.[8][9][10][11][12]

Experimental Design: A Self-Validating Workflow

The following experimental protocols are designed to be self-validating, meaning that the data generated from one technique can be used to corroborate the findings of another. For this comparative guide, we will analyze three hypothetical commercial grades of this compound:

  • Supplier A: "Technical Grade" (≥95% purity)

  • Supplier B: "Standard Grade" (≥98% purity)

  • Supplier C: "High Purity Grade" (>99.5% purity)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

Causality Behind Experimental Choices: A reversed-phase HPLC method is chosen due to the moderate polarity of this compound. A C18 column provides excellent retention and separation of aromatic compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and ionization for potential mass spectrometric detection. A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with a wider range of polarities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of each sample in a 50:50 mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Causality Behind Experimental Choices: GC-MS is employed to detect any volatile or semi-volatile impurities that may not be amenable to HPLC analysis. A non-polar capillary column like a DB-5ms is suitable for a wide range of analytes. The temperature program is designed to provide good separation of potential impurities with varying boiling points.

Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.[13]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 10 minutes at 300 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-450 amu

  • Sample Preparation: Prepare a 1 mg/mL solution of each sample in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

Causality Behind Experimental Choices: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the main component and identifying any structurally related impurities. The choice of a deuterated solvent like DMSO-d₆ is based on the good solubility of the analyte. For quantitative NMR (qNMR), a certified internal standard with a known purity and non-overlapping signals is chosen.

Protocol:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: DMSO-d₆

  • ¹H NMR:

    • Acquire a standard proton spectrum for each sample.

    • Expected Chemical Shifts (δ): ~7.12 (s, 1H), ~6.45 (s, 2H, NH₂), ~6.36 (s, 1H), ~3.74 (s, 6H, 2 x OCH₃), ~3.64 (s, 3H, COOCH₃).[4]

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

  • Quantitative ¹H NMR (qNMR):

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) and each sample into an NMR tube.

    • Dissolve in a known volume of DMSO-d₆.

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

    • Calculate the purity by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Causality Behind Experimental Choices: FTIR provides a rapid fingerprint of the molecule's functional groups. Any significant deviation from the reference spectrum can indicate the presence of impurities with different functional groups (e.g., a nitro group from the starting material).

Protocol:

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Compare the obtained spectrum with a reference spectrum of high-purity this compound. Look for characteristic peaks:

    • N-H stretching (amine): ~3400-3300 cm⁻¹

    • C=O stretching (ester): ~1700 cm⁻¹

    • C-O stretching (ether and ester): ~1250-1000 cm⁻¹

    • Aromatic C-H and C=C vibrations.

Visualizing the Workflow

experimental_workflow cluster_sampling Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Supplier A Supplier A HPLC HPLC Supplier A->HPLC GCMS GCMS Supplier A->GCMS NMR NMR Supplier A->NMR FTIR FTIR Supplier A->FTIR Supplier B Supplier B Supplier B->HPLC Supplier B->GCMS Supplier B->NMR Supplier B->FTIR Supplier C Supplier C Supplier C->HPLC Supplier C->GCMS Supplier C->NMR Supplier C->FTIR Purity Purity HPLC->Purity Impurities Impurities GCMS->Impurities Structure Structure NMR->Structure Functional_Groups Functional_Groups FTIR->Functional_Groups Comparative Report Comparative Report Purity->Comparative Report Impurities->Comparative Report Structure->Comparative Report Functional_Groups->Comparative Report

Sources

A Comparative Guide to the Validation of Analytical Methods for Methyl 2-amino-4,5-dimethoxybenzoate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the accurate quantification of intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. Methyl 2-amino-4,5-dimethoxybenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands robust analytical methods to ensure its purity and consistency. This guide provides an in-depth comparison of validated analytical techniques for the quantification of this compound, grounded in the principles of scientific integrity and practical, field-proven insights.

As Senior Application Scientists, we recognize that the choice of an analytical method is a critical decision, influenced by factors such as the analytical objective (e.g., purity assessment, stability testing), available instrumentation, and regulatory requirements. Herein, we compare the workhorse of chromatography, High-Performance Liquid Chromatography (HPLC), with the powerful combination of Gas Chromatography-Mass Spectrometry (GC-MS), and the inherently quantitative technique of Nuclear Magnetic Resonance (qNMR) spectroscopy.

Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring that the methodologies discussed are not only scientifically sound but also meet the rigorous standards of the pharmaceutical industry.[1][2][3][4][5]

At a Glance: Comparison of Analytical Techniques

The selection of an optimal analytical technique hinges on a balance of performance characteristics. The following table summarizes the key attributes of HPLC, GC-MS, and qNMR for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Use Quantification, Purity Assessment, Stability StudiesIdentification, Quantification, Impurity ProfilingAbsolute Quantification, Purity Assessment, Structural Elucidation
Sample Derivatization Not typically requiredMay be required to improve volatilityNot required
Selectivity Good to ExcellentExcellentExcellent
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)Moderate to Low (µg/mL to mg/mL range)
Quantitative Accuracy ExcellentVery Good (with internal standard)Excellent (Primary Method)
Quantitative Precision ExcellentVery GoodGood
Throughput HighMedium to HighLow to Medium

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high precision. For a polar aromatic compound like this compound, a reverse-phase HPLC method with UV detection is the most common and effective approach.

The "Why": Causality in Method Development

The choice of a C18 column is predicated on its hydrophobic stationary phase, which effectively retains the aromatic rings of the analyte through hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol), allows for the fine-tuning of the analyte's retention time. The acidic modifier in the mobile phase serves a dual purpose: it protonates the free silanol groups on the silica-based stationary phase, reducing peak tailing, and it ensures the analyte is in a consistent ionization state, leading to sharp, symmetrical peaks. UV detection is ideal for this compound due to the presence of the chromophoric benzene ring, which absorbs strongly in the UV region.

Experimental Protocol: A Validated Reverse-Phase HPLC Method

This protocol is a robust starting point for the quantification of this compound and should be validated according to ICH Q2(R1) guidelines.[1][2][3][4][5]

Chromatographic Conditions:

Parameter Recommended Condition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm

Standard Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Validation Parameters to be Assessed:

  • Specificity: Demonstrated by the ability to resolve the analyte peak from potential impurities and degradation products. This can be assessed by peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: Assessed by injecting the calibration standards and plotting the peak area against the concentration. A correlation coefficient (r²) of ≥ 0.999 is typically desired.

  • Accuracy: Determined by performing recovery studies on spiked placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day and inter-analyst precision): Assessed by performing the analysis on different days with different analysts. The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Standard Reference Standard Dilution1 Prepare Stock & Calibration Standards Standard->Dilution1 Sample Test Sample Dilution2 Prepare Sample Solution Sample->Dilution2 HPLC HPLC System (C18 Column, UV Detector) Dilution1->HPLC Inject Standards Dilution2->HPLC Inject Sample Data Chromatographic Data (Peak Area, Retention Time) HPLC->Data Validation Method Validation (Linearity, Accuracy, Precision) Data->Validation Quantification Quantification of Analyte Validation->Quantification

Caption: High-Level Workflow for HPLC Method Validation.

Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Specificity and Sensitivity

GC-MS offers unparalleled specificity due to the combination of chromatographic separation and mass spectrometric detection. While HPLC is often sufficient, GC-MS can be invaluable for identifying and quantifying trace-level impurities that may not be resolved or detected by HPLC-UV.

The "Why": Navigating Volatility and Detection

This compound has a moderate boiling point, making it amenable to GC analysis. However, the presence of the primary amine group can lead to peak tailing due to interactions with active sites in the GC inlet and column. Derivatization, for instance, by silylation of the amine group, can mitigate this issue by increasing the compound's volatility and thermal stability. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern, offering a higher degree of confidence in the results.

Experimental Protocol: A Proposed GC-MS Method

GC-MS Conditions:

Parameter Recommended Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detection Scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification)

Sample Preparation (with Derivatization):

  • Accurately weigh the sample into a vial.

  • Dissolve in a suitable solvent (e.g., pyridine).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Validation Considerations:

The validation parameters are similar to those for HPLC, with a particular emphasis on the consistency and completeness of the derivatization reaction. An internal standard, a structurally similar compound not present in the sample, is highly recommended for accurate quantification to compensate for variations in injection volume and derivatization efficiency.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample & Internal Standard Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GCMS GC-MS System Derivatization->GCMS Inject Derivatized Sample Data Mass Spectrum & Chromatogram GCMS->Data Identification Compound Identification Data->Identification Quantification Quantification (using Internal Standard) Data->Quantification

Caption: General Workflow for GC-MS Analysis with Derivatization.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method

qNMR has emerged as a powerful tool for the direct quantification of substances without the need for a calibration curve using a reference standard of the same compound. This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

The "Why": The Power of Proportionality

By co-dissolving a known amount of the sample with a known amount of a certified internal standard in a deuterated solvent, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard. This makes qNMR a primary ratio method, offering a high degree of accuracy. The ¹H NMR spectrum of this compound provides several distinct signals (e.g., the methoxy and aromatic protons) that can be used for quantification.[6]

Experimental Protocol: Purity Determination by ¹H-qNMR

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A certified reference material with a known purity, chemical stability, and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters: A sufficiently long relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T₁ relaxation time of the signals of interest).

Procedure:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using appropriate quantitative parameters.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Logic Analyte Known Mass of Analyte NMR_Tube Dissolve in Deuterated Solvent Analyte->NMR_Tube Standard Known Mass of Internal Standard (Certified Purity) Standard->NMR_Tube NMR_Spec Acquire 1H NMR Spectrum (Quantitative Parameters) NMR_Tube->NMR_Spec Integration Integrate Non-overlapping Signals NMR_Spec->Integration Calculation Calculate Purity using Integral Ratios, Masses, and Molecular Weights Integration->Calculation Result Absolute Purity of Analyte Calculation->Result

Caption: Logical Flow of Quantitative NMR (qNMR) for Purity Determination.

Conclusion: Selecting the Optimal Method

The choice of the most suitable analytical method for the quantification of this compound is contingent upon the specific analytical requirements.

  • For routine quality control, purity assessment, and stability studies, a validated reverse-phase HPLC method is the recommended choice due to its high precision, accuracy, and throughput.

  • When unambiguous identification and quantification of trace impurities are critical, GC-MS provides superior specificity and sensitivity, although it may require method development for derivatization.

  • For the certification of reference materials or when a primary method for absolute quantification is desired, qNMR is an invaluable technique that offers high accuracy without the need for an analyte-specific reference standard.

Ultimately, a comprehensive understanding of the principles, strengths, and limitations of each technique, coupled with a rigorous validation process guided by ICH principles, will ensure the generation of reliable and defensible analytical data in the development and manufacturing of pharmaceuticals and fine chemicals.

References

Sources

A Comparative Guide to the Reaction Kinetics of Methyl 2-amino-4,5-dimethoxybenzoate and its Analogs in Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, substituted anthranilates serve as pivotal intermediates. Among these, Methyl 2-amino-4,5-dimethoxybenzoate is a compound of significant interest due to its presence in various synthetic pathways for bioactive molecules. Understanding its reactivity, particularly in common transformations like acylation, is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes.

This guide provides a comparative analysis of the reaction kinetics of this compound against a selection of its structural analogs in a representative acylation reaction. The comparison is grounded in the fundamental principles of physical organic chemistry, focusing on the interplay of electronic and steric effects that govern the nucleophilicity of the amino group. While direct kinetic data for these specific compounds are not extensively available in the public domain, this guide extrapolates from well-established structure-reactivity relationships to provide a robust framework for understanding their relative reactivities.

The Impact of Substituents on Amine Nucleophilicity

The rate of acylation of an aniline derivative is primarily dictated by the nucleophilicity of the nitrogen atom. This, in turn, is influenced by the electronic and steric environment of the amino group. Electron-donating groups (EDGs) on the aromatic ring increase the electron density on the nitrogen, enhancing its nucleophilicity and accelerating the rate of acylation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the amine less nucleophilic and slowing down the reaction. Steric hindrance around the amino group can also significantly impact the reaction rate by impeding the approach of the acylating agent.

Selected Analogs for Comparison

To illustrate these effects, we will compare the expected reaction kinetics of this compound with the following analogs in a model acylation reaction with acetic anhydride:

  • Methyl anthranilate: The parent compound without the methoxy substituents.

  • Methyl 2-amino-5-nitrobenzoate: An analog with a strong electron-withdrawing nitro group.

  • Methyl N-methyl-2-amino-4,5-dimethoxybenzoate: An analog with increased steric hindrance at the nitrogen atom.

Comparative Kinetic Analysis

The following table summarizes the predicted relative reaction rates for the acylation of this compound and its selected analogs. The analysis is based on the electronic and steric contributions of the substituents.

CompoundSubstituentsPredicted Electronic Effect on Amine NucleophilicityPredicted Steric HindrancePredicted Relative Rate of Acylation
This compound Two methoxy groups (EDGs) at positions 4 and 5IncreasedMinimal from ring substituentsHigh
Methyl anthranilate NoneBaselineMinimalModerate
Methyl 2-amino-5-nitrobenzoate One nitro group (EWG) at position 5Significantly DecreasedMinimalVery Low
Methyl N-methyl-2-amino-4,5-dimethoxybenzoate Two methoxy groups (EDGs) and an N-methyl groupIncreased (by methoxy groups)Significantly Increased (by N-methyl group)Low to Moderate
Causality Behind the Predicted Reactivities:
  • This compound: The two methoxy groups at the para and meta positions (relative to the amino group) are electron-donating through resonance and induction, respectively. This increases the electron density on the nitrogen atom, making it a stronger nucleophile and leading to a faster acylation rate compared to the unsubstituted methyl anthranilate.

  • Methyl anthranilate: This compound serves as our baseline. The amino group's nucleophilicity is primarily influenced by the electron-withdrawing inductive effect of the ester group, which is partially offset by the lone pair's delocalization into the ring.

  • Methyl 2-amino-5-nitrobenzoate: The nitro group is a powerful electron-withdrawing group through both resonance and induction.[1] Its presence significantly deactivates the aromatic ring and reduces the electron density on the amino nitrogen, thereby drastically decreasing the rate of acylation.

  • Methyl N-methyl-2-amino-4,5-dimethoxybenzoate: While the methoxy groups enhance the nucleophilicity of the nitrogen, the presence of a methyl group directly on the nitrogen atom introduces significant steric hindrance. This bulky group physically obstructs the approach of the acylating agent to the nitrogen lone pair, which is expected to substantially slow down the reaction rate, likely overriding the electronic activation from the methoxy groups.

Visualizing the Reaction Pathway

The acylation of an aniline derivative with acetic anhydride proceeds through a nucleophilic addition-elimination mechanism. The following diagram illustrates the key steps:

Acylation_Mechanism Aniline Aniline Derivative Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->Tetrahedral_Intermediate Product N-Acylated Product Tetrahedral_Intermediate->Product Elimination of Leaving Group Acetate Acetate Byproduct Tetrahedral_Intermediate->Acetate

Caption: Generalized mechanism for the acylation of an aniline derivative.

Experimental Protocol: Monitoring Acylation Kinetics using High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust method for determining the reaction kinetics of the acylation of this compound and its analogs.

Materials and Reagents:
  • This compound and its analogs

  • Acetic anhydride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Internal standard (e.g., Naphthalene or other non-reactive aromatic compound)

  • Quenching solution (e.g., a dilute solution of a primary amine like butylamine in the mobile phase)

Instrumentation:
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatted reaction vessel with a magnetic stirrer

  • Microsyringes

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Prep_Solutions Prepare stock solutions of aniline, acetic anhydride, and internal standard Equilibrate_System Equilibrate HPLC system and reaction vessel Prep_Solutions->Equilibrate_System Initiate_Reaction Initiate reaction by adding acetic anhydride Equilibrate_System->Initiate_Reaction Take_Aliquots Withdraw aliquots at timed intervals Initiate_Reaction->Take_Aliquots Quench_Reaction Immediately quench aliquots Take_Aliquots->Quench_Reaction Inject_Sample Inject quenched samples into HPLC Quench_Reaction->Inject_Sample Acquire_Data Acquire chromatograms and integrate peak areas Inject_Sample->Acquire_Data Calculate_Concentrations Calculate concentrations using the internal standard method Acquire_Data->Calculate_Concentrations Plot_Data Plot concentration vs. time to determine rate constants Calculate_Concentrations->Plot_Data

Caption: Workflow for kinetic analysis of aniline acylation by HPLC.

Step-by-Step Procedure:
  • Preparation:

    • Prepare stock solutions of the aniline derivative, acetic anhydride, and the internal standard in the chosen anhydrous solvent at known concentrations.

    • Set up the HPLC system with the C18 column. A typical mobile phase would be a gradient of acetonitrile and water. The UV detector wavelength should be set to a value where both the reactant and product have significant absorbance.

    • Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25 °C).

  • Reaction:

    • Add the aniline derivative and internal standard solutions to the reaction vessel and allow the temperature to stabilize.

    • Initiate the reaction by adding a known volume of the acetic anhydride stock solution. Start the timer immediately.

    • At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a microsyringe.

  • Quenching and Analysis:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. The excess amine in the quenching solution will rapidly consume any remaining acetic anhydride.

    • Inject the quenched sample into the HPLC system.

    • Record the chromatogram and integrate the peak areas of the aniline derivative, the acylated product, and the internal standard.

  • Data Processing:

    • Calculate the concentration of the aniline derivative at each time point using the internal standard method.

    • Plot the concentration of the aniline derivative versus time.

    • Determine the initial reaction rate from the slope of the curve at t=0. By performing the reaction under pseudo-first-order conditions (i.e., with a large excess of one reactant), the rate constant can be readily determined.

Conclusion

The reactivity of this compound in acylation reactions is significantly influenced by its substituent pattern. The presence of two electron-donating methoxy groups enhances the nucleophilicity of the amino group, leading to a faster reaction rate compared to its unsubstituted counterpart, methyl anthranilate. Conversely, the introduction of a strong electron-withdrawing group, as in methyl 2-amino-5-nitrobenzoate, drastically reduces reactivity. Furthermore, steric hindrance, exemplified by the N-methylated analog, can play a dominant role in impeding the reaction, even in the presence of activating groups. The provided experimental protocol offers a reliable method for quantifying these differences in reactivity, enabling researchers to make informed decisions in the design and optimization of synthetic processes involving these valuable chemical intermediates.

References

  • Yadav, G. D., & Krishnan, M. S. (1998). An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. Organic Process Research & Development, 2(2), 86-95. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]

  • Pearson. Acylation of Aniline Explained. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

Sources

A Comparative Guide to the Synthesis of Hydroxylated Ibuprofen Derivatives: A Cost-Benefit Analysis of Biocatalytic and Chemical Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) and their derivatives is a cornerstone of innovation. Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a frequent subject of such research, with a focus on creating derivatives that may offer improved efficacy, bioavailability, or reduced side effects. Among these, hydroxylated derivatives of ibuprofen, such as 4'-hydroxymethyl-ibuprofen (ibu-OH), are of significant interest as they represent key metabolites in human physiology and potential starting points for further functionalization.

This guide provides an in-depth technical comparison of the primary synthetic pathways to hydroxylated ibuprofen derivatives, with a particular focus on biocatalytic routes. We will also contrast these with traditional chemical methods for synthesizing other ibuprofen derivatives to provide a broad cost-benefit analysis for researchers in the field.

The Significance of Hydroxylated Ibuprofen Derivatives

In the human body, ibuprofen is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C8.[1][2] This process results in the formation of several hydroxylated metabolites, which are subsequently oxidized to carboxylic acids and glucuronidated for excretion.[3][4][5] Understanding the synthesis of these hydroxylated derivatives is crucial for metabolic studies, toxicology assessments, and the development of new chemical entities.

Biocatalytic Pathways: A Green Approach to Hydroxylation

The selective hydroxylation of a specific carbon atom in a complex molecule like ibuprofen is a significant challenge for traditional chemical synthesis. Biocatalysis, using whole-cell systems or isolated enzymes, offers an elegant and highly selective alternative.

Mechanism and Rationale

The primary biocatalytic route to hydroxylated ibuprofen derivatives involves the use of microorganisms that express cytochrome P450 monooxygenases. These enzymes are capable of regio- and stereoselectively hydroxylating the isobutyl side chain of ibuprofen. For instance, the bacterium Priestia megaterium has been shown to transform ibuprofen into 2-hydroxyibuprofen and carboxyibuprofen.[6][7]

The causality behind this experimental choice lies in the enzyme's active site, which binds the substrate in a specific orientation, allowing for the targeted delivery of an oxygen atom to a non-activated C-H bond. This level of precision is difficult to achieve with conventional chemical oxidants, which often lead to a mixture of products or degradation of the starting material.

Cost-Benefit Analysis of Biocatalytic Synthesis

The economic and practical feasibility of a synthetic route is paramount. Here's a breakdown of the cost-benefit considerations for the biocatalytic synthesis of hydroxylated ibuprofen derivatives:

  • Benefits:

    • High Selectivity: Enzymes can target specific C-H bonds, minimizing the formation of byproducts and simplifying purification.

    • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents.

    • Environmental Sustainability ("Green Chemistry"): This approach avoids the use of heavy metal catalysts and toxic solvents, leading to a more environmentally friendly process.

  • Costs and Challenges:

    • Enzyme/Microorganism Cost and Availability: The initial cost of purchasing purified enzymes or establishing and maintaining a microbial culture can be significant.

    • Reaction Rates: Enzymatic reactions can be slower than their chemical counterparts, potentially leading to lower throughput.

    • Downstream Processing: Separating the product from the aqueous reaction medium, biomass, and other metabolites can be complex and costly.

    • Process Optimization: Developing a robust and scalable biocatalytic process requires expertise in microbiology, enzymology, and biochemical engineering.

Chemical Synthesis of Ibuprofen Derivatives: A Comparative Overview

While direct chemical hydroxylation of the isobutyl side chain is challenging, a vast body of literature exists on the synthesis of other ibuprofen derivatives, primarily through modification of the carboxylic acid group. These methods provide a useful point of comparison for cost-benefit analysis.

The Industrial Synthesis of Ibuprofen: A Baseline

The industrial synthesis of ibuprofen has evolved from the original six-step Boots process to the more efficient three-step Boots-Hoechst-Celanese (BHC) process.[8][9] The BHC process, a landmark in green chemistry, boasts a higher atom economy (approaching 99% with byproduct recovery) and reduced waste compared to the Boots process (~40% atom economy).[10] This serves as a benchmark for the economic viability of large-scale pharmaceutical synthesis.

Synthesis of Carboxylic Acid Derivatives

A common strategy for creating ibuprofen derivatives is to modify the carboxylic acid moiety to form esters, amides, or other functional groups.[11][12][13] These reactions typically involve well-established chemical transformations. For example, esterification can be achieved by reacting ibuprofen with an alcohol in the presence of an acid catalyst.[14][15]

Cost-Benefit Analysis of Chemical Derivatization

  • Benefits:

    • Established and Scalable: The chemical reactions for modifying the carboxylic acid group are well-understood, reliable, and readily scalable.

    • High Yields and Purity: Many of these reactions proceed with high yields, and the products can often be purified using standard techniques like crystallization or chromatography.

    • Readily Available Reagents: The starting materials and reagents for these syntheses are generally commercially available and relatively inexpensive.

  • Costs and Challenges:

    • Use of Hazardous Reagents and Solvents: These syntheses often require the use of strong acids, bases, and organic solvents, which can have environmental and safety implications.

    • Waste Generation: Chemical reactions can generate significant amounts of waste, including spent reagents and solvents, which require proper disposal.

    • Lack of Selectivity for Side-Chain Modification: These methods are not suitable for the direct and selective hydroxylation of the isobutyl side chain.

Quantitative Comparison of Synthetic Pathways

The following table provides a semi-quantitative comparison of the different synthetic approaches to ibuprofen derivatives.

MetricBiocatalytic HydroxylationChemical Derivatization (e.g., Esterification)BHC "Green" Synthesis of IbuprofenBoots "Classic" Synthesis of Ibuprofen
Number of Steps 1 (from ibuprofen)1 (from ibuprofen)36
Overall Yield Variable (dependent on enzyme/organism)Generally high (>80%)~77-80%~40%
Atom Economy Moderate to HighHigh~77% (approaching 99% with recovery)[10]~40%[10]
Key Catalyst Enzymes (e.g., Cytochrome P450)Acid/Base CatalystsAnhydrous HF, Palladium[9]Aluminum Chloride (stoichiometric)
Byproducts Water, biomassWater, saltRecoverable acetic acid[10]Large amounts of AlCl₃ hydrate and salts[10]
Reaction Conditions Mild (aqueous, neutral pH, room temp.)Variable (can require heat, strong acids/bases)Catalytic, high pressure/temp for some stepsStoichiometric reagents, harsh conditions
Environmental Impact LowModerateLowHigh
Cost of Starting Materials Ibuprofen, enzyme/culture mediaIbuprofen, alcohol, catalystIsobutylbenzene, acetic anhydrideIsobutylbenzene, acetyl chloride
Scalability Can be challengingHighHighHigh
Purification Complexity High (separation from aqueous media and biomass)Moderate (crystallization, chromatography)ModerateHigh

Experimental Protocols

Protocol 1: Biocatalytic Hydroxylation of Ibuprofen using Priestia megaterium

This protocol is a representative example of a whole-cell biocatalytic hydroxylation.

  • Culture Preparation: Inoculate a sterile nutrient broth with a culture of Priestia megaterium. Incubate at 30°C with shaking until the culture reaches the stationary phase.[7]

  • Biotransformation: Add ibuprofen to the bacterial culture to a final concentration of 0.05 mg/mL. Continue incubation at 30°C with shaking.[16]

  • Monitoring: Periodically withdraw samples and analyze by HPLC to monitor the consumption of ibuprofen and the formation of hydroxylated products.[6]

  • Extraction: After the desired conversion is achieved, centrifuge the culture to remove the bacterial cells. Extract the supernatant with an organic solvent such as ethyl acetate.

  • Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue using column chromatography on silica gel to isolate the hydroxylated ibuprofen derivatives.

Protocol 2: Chemical Synthesis of Ibuprofen Methyl Ester

This protocol is a standard method for the esterification of ibuprofen.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ibuprofen (1 equivalent) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ibuprofen methyl ester. Purify further by column chromatography if necessary.

Visualization of Synthetic Pathways

The following diagrams illustrate the conceptual workflows of the biocatalytic and chemical synthetic pathways.

Biocatalytic_Hydroxylation Ibuprofen Ibuprofen Bioreactor Whole-Cell Biocatalyst (e.g., Priestia megaterium) Cytochrome P450 Ibuprofen->Bioreactor Substrate Hydroxylated_Ibuprofen Hydroxylated Ibuprofen (e.g., 2-OH-Ibuprofen) Bioreactor->Hydroxylated_Ibuprofen Selective Hydroxylation Purification Downstream Processing (Extraction, Chromatography) Hydroxylated_Ibuprofen->Purification

Caption: Biocatalytic pathway to hydroxylated ibuprofen.

Chemical_Esterification Ibuprofen Ibuprofen Reaction Reaction Vessel (Methanol, H₂SO₄, Heat) Ibuprofen->Reaction Reactants Ibuprofen_Ester Ibuprofen Ester Reaction->Ibuprofen_Ester Esterification Purification Work-up & Purification (Extraction, Chromatography) Ibuprofen_Ester->Purification

Caption: Chemical pathway for ibuprofen esterification.

Conclusion and Future Outlook

The synthesis of hydroxylated ibuprofen derivatives presents a clear divergence in optimal methodologies. While traditional chemical synthesis excels in the modification of the carboxylic acid group, it falls short in the selective hydroxylation of the isobutyl side chain. In this arena, biocatalysis emerges as a superior strategy, offering high selectivity and environmental benefits, albeit with its own set of challenges in terms of scalability and downstream processing.

For researchers and drug development professionals, the choice of synthetic pathway will ultimately depend on the specific goals of the project. For the production of hydroxylated metabolites for analytical standards or further derivatization, biocatalysis is a powerful and often necessary tool. For the broader exploration of ibuprofen derivatives, traditional chemical methods remain highly relevant and efficient.

Future advancements in enzyme engineering, fermentation technology, and continuous flow biocatalysis are expected to further enhance the economic viability and scalability of biocatalytic routes, making them increasingly attractive for the industrial production of complex pharmaceutical derivatives.

References

  • Transformation of the drug ibuprofen by Priestia megaterium: reversible glycosylation and generation of hydroxylated metabolites. PMC. [Link]

  • Transformation of the drug ibuprofen by Priestia megaterium : Reversible glycosylation and generation of hydroxylated metabolites. ResearchGate. [Link]

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A Comparative Guide to In-Silico Modeling of Methyl 2-amino-4,5-dimethoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4,5-dimethoxybenzoate is a key substituted anthranilate derivative, serving as a versatile building block in the synthesis of pharmaceuticals and bioactive compounds, including quinazolines and other heterocyclic systems.[1] Predicting its reactivity—particularly regioselectivity and reaction kinetics—is crucial for optimizing synthetic routes and designing novel molecular entities. This guide provides a comparative analysis of in-silico methodologies for modeling the reactions of this molecule. We delve into the theoretical underpinnings of various computational models, from high-accuracy quantum mechanics (QM) to rapid predictive tools like Quantitative Structure-Activity Relationship (QSAR) models. By presenting detailed workflows, comparative data, and the rationale behind methodological choices, this document serves as a practical resource for computational and medicinal chemists seeking to leverage predictive modeling in their research.

The Strategic Value of In-Silico Reaction Modeling

In modern drug discovery and process chemistry, an in-silico-first approach mitigates the risks and costs associated with trial-and-error experimentation. For a polysubstituted aromatic compound like this compound, the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing methyl ester group creates a complex reactivity profile. Computational modeling allows us to dissect these electronic and steric effects to predict reaction outcomes with a high degree of confidence.[2] The primary goals of modeling these reactions are to:

  • Predict Regioselectivity: Determine the most likely site for electrophilic attack on the aromatic ring.

  • Elucidate Reaction Mechanisms: Identify transition states and intermediates to understand the reaction pathway.[3]

  • Quantify Reaction Barriers: Calculate activation energies to predict reaction rates and feasibility under different conditions.

  • Assess Thermodynamic Favorability: Determine reaction energies to predict the position of equilibrium.

This guide compares two primary classes of in-silico tools: mechanistic quantum mechanics models and empirical predictive models.

Comparative Analysis of Mechanistic Modeling: Quantum Mechanical Approaches

Quantum mechanics (QM) based methods offer a first-principles approach to understanding chemical reactivity by solving approximations of the Schrödinger equation.[3] They are indispensable for detailed mechanistic investigations. The choice of method represents a trade-off between computational cost and accuracy.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has become the most popular method for reaction modeling due to its excellent balance of accuracy and computational efficiency.[4] It approximates the complex many-electron wavefunction with the much simpler electron density. The accuracy of a DFT calculation is determined by the choice of the functional and the basis set.

Key DFT Functionals for Organic Reactions:

  • B3LYP: A hybrid functional that was once the gold standard. It provides robust geometries but can be less accurate for reaction barrier heights compared to more modern functionals.

  • M06-2X: A meta-hybrid GGA functional that often provides superior accuracy for main-group thermochemistry and kinetics, including transition states.[3]

  • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion correction, making it highly suitable for systems where non-covalent interactions are important.[5]

Basis Sets:

The basis set is the set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results at a higher computational cost.

  • Pople-style (e.g., 6-31G(d,p)): Good for initial geometry optimizations.

  • Dunning-style (e.g., cc-pVTZ): "Correlation-consistent" basis sets designed for systematically converging towards the complete basis set limit; excellent for high-accuracy energy calculations.

  • def2-SVP/TZVP: Well-balanced and efficient basis sets suitable for a wide range of applications.

Comparative Overview of DFT Methods

MethodRelative CostStrengthsWeaknessesBest For
B3LYP/6-31G(d,p) LowFast, good for geometry optimization and vibrational frequencies.Less accurate for reaction energies and barriers. Underestimates dispersion forces.Initial screening, large systems, teaching purposes.
M06-2X/6-311+G(d,p) MediumHigh accuracy for kinetics and thermochemistry of main-group elements.Can be sensitive to the choice of integration grid.Detailed mechanistic studies, calculating accurate activation energies.[3]
ωB97X-D/def2-TZVP Medium-HighExcellent for systems with non-covalent interactions (dispersion). Good overall accuracy.Higher computational cost than B3LYP.Reactions involving bulky groups, intermolecular interactions, host-guest systems.
The In-Silico Workflow for Reaction Mechanism Analysis

A rigorous computational study of a reaction mechanism follows a self-validating protocol to ensure the chemical and mathematical soundness of the results.

G cluster_start Setup cluster_opt Geometry Optimization cluster_ts Transition State Search cluster_path Reaction Path & Energetics A 1. Define Reactants & Products B 2. Optimize Geometries (Opt) A->B C 3. Confirm Minima (Freq - 0 imag. freq.) B->C D 4. Locate Transition State (TS Search) C->D Initial Guess E 5. Confirm TS (Freq - 1 imag. freq.) D->E F 6. Connect TS to Minima (IRC Calculation) E->F G 7. Single-Point Energy (High-level method) F->G H 8. Construct Energy Profile G->H

Caption: Standard workflow for computational investigation of a reaction mechanism.

Protocol: Predicting Regioselectivity of Electrophilic Nitration

This protocol outlines the steps to compare the activation barriers for nitration at the C-3 and C-6 positions of this compound using DFT. The electrophile used is the nitronium ion (NO₂⁺).

  • Structure Preparation: Build the initial structures for the reactant (this compound), the electrophile (NO₂⁺), and the two potential Wheland intermediates (σ-complexes) for attack at C-3 and C-6.

  • Initial Optimization: Perform a geometry optimization and frequency calculation on all starting structures using the B3LYP/6-31G(d) level of theory. Confirm that all optimized structures are true minima (zero imaginary frequencies).

  • Transition State (TS) Search: For each pathway (C-3 and C-6 attack), perform a transition state search (e.g., using Opt=TS in Gaussian). An initial guess for the TS can be generated by placing the NO₂⁺ ion near the target carbon atom.

  • TS Validation: Run a frequency calculation on the located TS structures. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the formation of the C-N bond).[3]

  • Reaction Path Confirmation: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from each validated TS. This calculation follows the reaction path downhill from the transition state and must connect to the corresponding reactant complex and Wheland intermediate.[3]

  • High-Accuracy Energy Calculation: Using the optimized geometries from the B3LYP calculations, perform single-point energy calculations with a more accurate method, such as M06-2X/def2-TZVP, to obtain reliable reaction and activation energies.

  • Analysis: Compare the calculated activation energies (E_TS - E_Reactants) for the two pathways. The pathway with the lower activation barrier is the kinetically preferred one, and its product will be the major regioisomer.

Alternative Approaches: QSAR and Molecular Docking

While QM methods provide deep mechanistic insight, other computational tools are better suited for high-throughput screening or studying biological interactions.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical and machine learning models that correlate chemical structure with a specific property, such as mutagenicity, carcinogenicity, or reaction rate.[6][7] For aromatic amines, QSAR models have been successfully developed to predict their biological activities.[8][9]

Comparison: QM vs. QSAR

FeatureQuantum Mechanics (QM)QSAR
Principle Solves fundamental physics equations.Statistical correlation of structural descriptors with activity.
Predictive Power High for specific, well-defined reactions.High for compounds within the model's applicability domain.
Output Reaction energies, barriers, geometries, electronic properties.A single predicted value (e.g., toxicity, potency).[10]
Use Case Detailed mechanistic investigation of a few reactions.High-throughput screening of large chemical libraries.
Requirement Significant computational resources and expertise.A large, curated dataset of compounds with known activities for training.

For a drug development professional, a QSAR model could rapidly flag potential toxicity issues for novel derivatives of this compound without the need for intensive QM calculations.

G cluster_qsar QSAR Model Development cluster_predict Prediction Workflow Data Curated Dataset (Structures + Activity Data) Descriptors Calculate Molecular Descriptors (e.g., LogP, MW) Data->Descriptors Model Train Statistical Model (e.g., MLR, SVM, Neural Net) Descriptors->Model Validation Validate Model (Cross-validation, Test Set) Model->Validation Predict Apply Trained Model Validation->Predict Deployed Model NewMol New Molecule (e.g., M2A45DMB Derivative) NewDesc Calculate Same Descriptors NewMol->NewDesc NewDesc->Predict Result Predicted Activity/ Property Predict->Result

Caption: Logical workflow for building and using a QSAR model.

Molecular Docking

If this compound or its derivatives are being investigated as potential ligands for a biological target (e.g., an enzyme or receptor), molecular docking is the primary in-silico tool. Docking predicts the preferred binding orientation of a ligand to a macromolecule and estimates the binding affinity.[11][12]

  • Objective: To identify plausible binding poses and rank potential ligands based on a scoring function.

  • Methodology: The ligand's conformational flexibility is explored within the binding site of a rigid or flexible receptor. Poses are evaluated using a scoring function that approximates the free energy of binding.

  • Relevance: This method does not model chemical reactions but rather intermolecular interactions. It is essential for structure-based drug design, allowing researchers to prioritize which derivatives to synthesize for biological testing.[13]

Conclusion and Future Outlook

The in-silico modeling of this compound reactions requires a multi-faceted approach. For deep mechanistic understanding and accurate prediction of reaction outcomes, DFT methods like M06-2X and ωB97X-D, coupled with a rigorous workflow, are the tools of choice. They provide unparalleled insight into the electronic and steric factors governing reactivity.

For high-throughput applications in drug discovery, such as toxicity screening or virtual screening for biological activity, QSAR and molecular docking provide rapid, predictive power. The choice of methodology is dictated by the specific scientific question being asked. Integrating these different computational approaches provides a powerful, synergistic strategy to accelerate research and development, saving valuable time and resources while maximizing the potential for discovery.

References

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  • ResearchGate. (n.d.). Excellent response of the DFT study to the calculations of accurate relative pKa value of different benzo-substituted quinuclidines. ResearchGate. Available at: [Link]

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A Head-to-Head Comparison: Microwave vs. Conventional Heating for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the oil bath and heating mantle have been the stalwart tools of the synthetic chemist, providing the thermal energy necessary to drive reactions forward. This method of conductive heating, where heat is transferred from an external source through the walls of a reaction vessel to the solvent and finally to the reactants, is well-understood and highly scalable. However, the advent of microwave-assisted organic synthesis (MAOS) has introduced a fundamentally different approach to reaction heating, one that has revolutionized workflows in drug discovery and materials science.[1][2] This guide provides a direct, data-supported comparison between these two heating paradigms, moving beyond simple recitation of pros and cons to explain the underlying mechanisms and practical implications for researchers in the field.

Part 1: The Fundamental Difference in Heating Mechanisms

The choice between conventional and microwave heating is not merely one of convenience; it is a choice between two distinct physical processes of energy transfer. Understanding this difference is critical to appreciating the profound impact it has on reaction outcomes.

Conventional Heating: A Process of Conduction and Convection

In a conventional setup, an external heat source (e.g., an oil bath or heating mantle) warms the outer surface of the reaction vessel. This thermal energy is then transferred inward via conduction through the vessel material and subsequently distributed throughout the bulk solution by convection.[3] This process is inherently slow and creates a significant temperature gradient, with the walls of the vessel being hotter than the center of the reaction mixture. This can lead to the decomposition of thermally sensitive products, substrates, or reagents on the hot vessel surface.[3]

Microwave Heating: Direct, Volumetric Energy Transfer

Microwave synthesis operates on the principle of dielectric heating.[4][5] Microwaves, a form of electromagnetic radiation, pass through the vessel walls (which are typically microwave-transparent) and directly couple with polar molecules or ions within the reaction mixture.[6] This interaction forces the polar molecules to rapidly align and realign with the oscillating electric field, generating heat through molecular friction and collisions.[4][5] This results in a rapid, uniform, and "inside-out" heating of the entire reaction volume simultaneously, a phenomenon known as volumetric heating.[4] This direct energy transfer is far more efficient and avoids the superheated vessel walls characteristic of conventional methods.[7][8]

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave Heating (Dielectric Heating) a External Heat Source (e.g., Oil Bath) b Reaction Vessel Walls a->b Conduction c Bulk Solvent b->c Conduction & Convection d Reactant Molecules c->d Heat Transfer e Microwave Radiation f Polar Molecules (Solvent & Reactants) e->f Direct Energy Absorption g Volumetric Heat Generation f->g Molecular Friction G cluster_conv Conventional Workflow cluster_mw Microwave Workflow conv_start Setup: Round-bottom flask, condenser, oil bath conv_heat Heating: Heat oil bath to 120°C (Ramp-up: 20-30 min) conv_start->conv_heat conv_react Reaction: Hold at 120°C (Time: 3-4 hours) conv_heat->conv_react conv_cool Cooldown: Remove from bath, air cool (Time: >30 min) conv_react->conv_cool conv_workup Workup & Purification conv_cool->conv_workup mw_start Setup: Microwave reaction vial, crimp cap mw_heat Heating: Set target T to 120°C (Ramp-up: 1-3 min) mw_start->mw_heat mw_react Reaction: Hold at 120°C (Time: 10 min) mw_heat->mw_react mw_cool Cooldown: Forced air cooling (Time: <5 min) mw_react->mw_cool mw_workup Workup & Purification mw_cool->mw_workup

Caption: Comparative experimental workflows.

Protocol 1: Conventional Synthesis of a Dihydropyrimidine
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), and urea (15 mmol) in ethanol (20 mL).

  • Heating: Place the flask in an oil bath preheated to the reflux temperature of ethanol (~78°C).

  • Reaction: Allow the reaction to reflux with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooldown: After completion, remove the flask from the oil bath and allow it to cool to room temperature.

  • Workup: Place the flask in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Characterization: Determine the melting point and characterize the product using IR and NMR spectroscopy to confirm its structure and purity.

Protocol 2: Microwave-Assisted Synthesis of a Dihydropyrimidine
  • Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, add ethyl acetoacetate (4 mmol), benzaldehyde (4 mmol), and urea (6 mmol) in a 3:1 mixture of acetic acid and ethanol (5 mL).

  • Sealing: Securely cap the vial using a crimper. Place the vial in the cavity of a laboratory-grade microwave reactor.

  • Irradiation: Program the reactor to heat to 120°C with a 3-minute ramp time and hold at 120°C for 10 minutes with magnetic stirring. [9]4. Cooldown: After the irradiation period, the instrument's built-in forced air system will cool the vial to below 50°C in under 5 minutes.

  • Workup: Once cooled and safely depressurized, open the vial. Add cold water to the reaction mixture to induce precipitation. Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

  • Characterization: Determine the melting point and characterize the product using IR and NMR spectroscopy.

Part 4: Scalability and Safety Considerations

Scalability

This is the primary domain where conventional heating maintains a distinct advantage. Jacketed glass reactors and steel vessels for conventional heating are available in multi-liter to plant-scale sizes, making the scale-up of a thermal process straightforward.

Microwave synthesis scalability is more challenging. [10]A major limitation is the penetration depth of microwaves, which is typically only a few centimeters in most polar solvents. [11]This makes it difficult to uniformly irradiate large volumes in a standard batch reactor. To address this, specialized large-scale multimode batch reactors and continuous flow systems have been developed, allowing for kilogram-scale production, though the equipment is more specialized than its conventional counterparts. [9][12]

Safety

Both methods have inherent hazards that require strict adherence to safety protocols.

Conventional Heating:

  • Hot Surfaces: Oil baths and heating mantles present significant burn risks.

  • Oil Spills & Fires: Hot oil can spill, creating a slip hazard and a potential fire hazard if it comes into contact with an ignition source.

  • Thermal Runaway: Slow cooling rates can make it difficult to quickly control an exothermic reaction that begins to run away.

Microwave Heating:

  • Pressurization: Using sealed vessels at temperatures above the solvent's boiling point generates high pressures. Exceeding the vessel's pressure limit can lead to catastrophic failure. Always calculate the potential pressure and use vessels rated for the intended conditions. [13]* Superheating: Microwaves can heat liquids well above their boiling point without the visible signs of boiling. A sudden disturbance can cause violent bumping or eruption.

  • Flammable Solvents: Never use domestic microwave ovens for chemical synthesis. [14]Laboratory-grade reactors must be used, as they are equipped with features like spark prevention, solvent vapor sensors, and proper ventilation to handle flammable organic solvents safely. [15]* Exothermic Reactions: The rapid energy transfer can quickly accelerate an exothermic reaction. It is crucial to start with small-scale reactions and low power levels to understand the reaction kinetics before scaling up. [14]

Conclusion: Choosing the Right Tool for the Job

Microwave-assisted synthesis is not a universal replacement for conventional heating, but rather a powerful and complementary tool. Its advantages in speed, efficiency, and yield make it an unparalleled technology for rapid reaction screening, library synthesis, and lead optimization in drug discovery, where small quantities of many different analogs are needed quickly. [1][3] Conventional heating remains the workhorse for large-scale, established processes where the capital investment in specialized microwave equipment may not be justified and where the process has already been optimized for thermal conditions. [12] As a Senior Application Scientist, my recommendation is to view these methods synergistically. Use the speed of microwave synthesis to rapidly discover new reactions and optimize conditions on a small scale. Once a robust protocol is established, the process can then be translated and scaled using conventional heating methods if necessary, armed with a deeper understanding of the reaction's thermal requirements. The judicious application of both technologies will ultimately lead to more efficient and innovative chemical development.

References

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isomeric purity of pharmaceutical intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the isomeric purity of Methyl 2-amino-4,5-dimethoxybenzoate. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols and comparative data to inform your selection of the most suitable analytical strategy.

The Criticality of Isomeric Purity in Pharmaceutical Development

This compound is a key building block in the synthesis of various pharmacologically active molecules. During its synthesis, positional isomers can arise, which possess the same molecular formula but differ in the arrangement of substituents on the benzene ring. These subtle structural variations can lead to significant differences in pharmacological activity, toxicity, and pharmacokinetic profiles.[1][2] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the thorough characterization of isomeric composition to ensure the identity, strength, quality, and purity of drug substances from a stereochemical viewpoint.[3]

The most probable positional isomers of this compound, arising from potential side reactions during synthesis, include:

  • This compound (Target Compound)

  • Methyl 3-amino-4,5-dimethoxybenzoate

  • Methyl 2-amino-3,4-dimethoxybenzoate

  • Methyl 4-amino-2,3-dimethoxybenzoate

This guide will focus on the analytical strategies to separate and quantify these potential isomeric impurities.

At a Glance: Comparison of Analytical Techniques

The selection of an analytical technique for isomeric purity analysis is a strategic decision based on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or high-throughput screening.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity ProfilingStructural Elucidation, Quantification
Sample Derivatization Not typically requiredMay be required to improve volatility and thermal stabilityNot required
Selectivity Good to ExcellentExcellentExcellent
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)Moderate to Low (µg/mL to mg/mL range)
Quantitative Accuracy ExcellentVery GoodGood to Excellent (with internal standard)
Quantitative Precision ExcellentVery GoodGood
Throughput HighMedium to HighLow to Medium

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is a robust and widely adopted technique for the quantitative analysis of isomeric purity due to its high precision, accuracy, and resolving power for non-volatile compounds.[4] Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for separating the isomers of this compound.

The Causality Behind the Method: Differential Partitioning

The separation of positional isomers by reversed-phase HPLC is predicated on subtle differences in their polarity and, consequently, their partitioning behavior between the stationary and mobile phases. The position of the amino and methoxy groups influences the molecule's overall dipole moment and its ability to engage in hydrogen bonding with the mobile phase. These differences, though minor, are sufficient to cause differential retention times on a C18 column, allowing for their separation and quantification.[5]

Experimental Protocol: HPLC-UV Analysis

Objective: To quantify the isomeric purity of this compound by separating it from its potential positional isomers using reversed-phase HPLC with UV detection.

1. Materials and Reagents:

  • This compound reference standard and sample

  • HPLC grade acetonitrile and methanol

  • Formic acid (≥98%)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Equipment:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

3. Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Solution Preparation:

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table. Degas both solutions for at least 15 minutes in an ultrasonic bath.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B.

  • Sample Solution (1 mg/mL): Accurately weigh 10.0 mg of the sample into a 10 mL volumetric flask and prepare in the same manner as the standard solution.

5. Analysis Workflow:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure no interfering peaks.

  • Perform five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).

  • Inject the sample solution in duplicate.

  • Integrate the peak areas of the main component and all impurities.

Expected Data and Interpretation

A representative HPLC chromatogram would show baseline separation of the target compound from its isomers. The elution order will depend on the polarity of the isomers. Generally, more polar isomers will have shorter retention times. The purity is calculated using the area normalization method.

Table of Expected HPLC Performance:

Parameter Expected Value
Retention Time (Target) ~15-20 min
Resolution between Isomers > 1.5
Limit of Detection (LOD) ~0.01%
Limit of Quantification (LOQ) ~0.03%

Diagram of HPLC Analysis Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Weigh and dissolve sample autosampler Autosampler Injection prep_sample->autosampler prep_standard Weigh and dissolve standard prep_standard->autosampler column C18 Column Separation autosampler->column detector UV Detection column->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Quantification

GC-MS combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[6] It is an excellent technique for the identification and quantification of volatile and thermally stable compounds. For aminobenzoate isomers, derivatization is often employed to enhance volatility and improve chromatographic peak shape.[7]

The Rationale for Derivatization

The amino group in this compound and its isomers can lead to peak tailing in GC due to interactions with the stationary phase. Derivatization, for example, by acylation, converts the polar amino group into a less polar and more volatile derivative, resulting in sharper peaks and improved separation.[7]

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify isomeric impurities in this compound following derivatization.

1. Materials and Reagents:

  • This compound reference standard and sample

  • N-methyl-bis(trifluoroacetamide) (MBTFA) or other suitable derivatizing agent

  • Ethyl acetate (GC grade)

2. Equipment:

  • GC-MS system with a capillary column, an autosampler, and a mass selective detector.

3. Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample or standard into a vial.

  • Add 500 µL of ethyl acetate and 100 µL of MBTFA.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

Parameter Value
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z
Expected Data and Interpretation

The total ion chromatogram (TIC) will show separated peaks for the derivatized isomers.[8] The mass spectrum of each peak can be used for identification. While positional isomers often yield very similar mass spectra, subtle differences in fragment ion abundances can sometimes be observed.[9] More reliably, the combination of unique retention times and consistent mass spectra provides confident identification.

Table of Expected GC-MS Performance:

Parameter Expected Value
Retention Time (Derivatized Target) Varies based on isomer
Mass Spectrum (Molecular Ion) Expected m/z for the derivatized compound
Limit of Detection (LOD) ~0.005% (in selected ion monitoring mode)
Limit of Quantification (LOQ) ~0.02% (in selected ion monitoring mode)

Diagram of GC-MS Analysis Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis weigh Weigh Sample derivatize Derivatization weigh->derivatize injection GC Injection derivatize->injection separation Capillary Column Separation injection->separation detection Mass Spectrometry Detection separation->detection tic Generate TIC detection->tic spectra Extract Mass Spectra tic->spectra identification Peak Identification & Quantification spectra->identification

Caption: Workflow for GC-MS purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules, including the differentiation of positional isomers.[10][11] Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, signal multiplicities, and coupling constants, which are unique for each isomer.

The Scientific Basis for Isomer Differentiation by NMR

The electronic environment of each proton and carbon nucleus in the molecule is unique and is reflected in its chemical shift in the NMR spectrum. The positions of the amino and methoxy groups on the aromatic ring have a profound effect on the electron density distribution, leading to distinct chemical shifts for the aromatic protons and carbons of each isomer.[1] Furthermore, the spin-spin coupling between adjacent protons provides information about their relative positions (ortho, meta, or para), which is a powerful tool for distinguishing isomers.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To structurally confirm the identity of this compound and to identify and quantify isomeric impurities.

1. Materials and Reagents:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

2. Equipment:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

3. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent in an NMR tube.

  • Add a small amount of TMS.

4. NMR Acquisition Parameters:

Parameter ¹H NMR ¹³C NMR
Pulse Program Standard single-pulseProton-decoupled single-pulse
Spectral Width ~12 ppm~220 ppm
Number of Scans 16-641024-4096
Relaxation Delay 2-5 seconds2-5 seconds
Expected Data and Interpretation

Each isomer will exhibit a unique set of signals in both the ¹H and ¹³C NMR spectra.

  • ¹H NMR: The chemical shifts and splitting patterns of the aromatic protons will be diagnostic. For the target compound, two singlets are expected for the aromatic protons. The isomers will show different splitting patterns (e.g., doublets, triplets) and coupling constants depending on the relative positions of the protons.

  • ¹³C NMR: The number of signals and their chemical shifts in the aromatic region will differ for each isomer due to symmetry and electronic effects.

Quantitative NMR (qNMR) can be performed by integrating the signals of the main component and the impurities relative to a certified internal standard.

Table of Expected ¹H NMR Data for Aromatic Protons:

Isomer Expected Aromatic Proton Signals (Predicted)
This compound ~δ 7.1 (s, 1H), ~δ 6.4 (s, 1H)
Methyl 3-amino-4,5-dimethoxybenzoate Two doublets with small meta coupling
Methyl 2-amino-3,4-dimethoxybenzoate Two doublets with ortho coupling (~8 Hz)

Diagram of NMR Analysis Logical Relationships:

NMR_Logic substituent_positions Substituent Positions on Aromatic Ring Varying locations of -NH2 and -OCH3 groups electronic_environment Unique Electronic Environment Shielding/Deshielding Effects substituent_positions->electronic_environment proton_coupling Proton-Proton Spin Coupling Ortho, Meta, Para Coupling Constants substituent_positions->proton_coupling nmr_spectra Distinct NMR Spectra ¹H Chemical Shifts & Splitting Patterns ¹³C Chemical Shifts electronic_environment->nmr_spectra proton_coupling->nmr_spectra isomer_id Unambiguous Isomer Identification & Quantification nmr_spectra->isomer_id

Caption: Logical relationships in NMR-based isomer differentiation.

Conclusion: An Integrated Approach for Comprehensive Isomeric Purity Analysis

For the comprehensive isomeric purity analysis of this compound, an integrated analytical approach is recommended. HPLC serves as the primary tool for accurate and precise quantification of known impurities in a quality control setting due to its high throughput and robustness. GC-MS offers excellent sensitivity for trace impurity identification, especially when coupled with derivatization to handle these specific compounds. NMR spectroscopy provides unequivocal structural confirmation of the main component and any isolated impurities, serving as the ultimate arbiter in structural elucidation.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a robust analytical strategy to ensure the isomeric purity of this compound, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

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Evaluating the green chemistry metrics of Methyl 2-amino-4,5-dimethoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is under increasing scrutiny for its environmental impact. The principles of green chemistry offer a framework for designing safer, more efficient, and sustainable chemical processes.[1] This guide provides a detailed evaluation of two synthetic routes to Methyl 2-amino-4,5-dimethoxybenzoate, a key building block in medicinal chemistry, through the lens of established green chemistry metrics. We will compare a traditional stoichiometric reduction method using stannous chloride with a modern catalytic hydrogenation approach, providing the experimental data and analysis necessary for researchers and drug development professionals to make informed decisions that align with sustainability goals.

The Importance of Green Chemistry in Pharmaceutical Manufacturing

The pharmaceutical industry has historically been associated with high E-factors, a measure of the mass of waste produced per unit of product, often ranging from 25 to over 200.[2] This is largely due to the complexity of the molecules synthesized and the multi-step processes involved, which often utilize stoichiometric reagents and large volumes of solvents.[3] Green chemistry metrics, such as Atom Economy, Process Mass Intensity (PMI), and the E-Factor, are now integral tools for evaluating and improving the environmental footprint of these processes.[4][5] By prioritizing catalytic methods, renewable feedstocks, and solvent minimization, we can create more sustainable and economically viable manufacturing routes.[2]

Synthesis of this compound: A Comparative Analysis

The reduction of the nitro group in Methyl 4,5-dimethoxy-2-nitrobenzoate is the pivotal step in the synthesis of the target amine. We will evaluate two common methods for this transformation: a classical approach using stannous chloride and a greener alternative employing catalytic hydrogenation.

Route 1: The Traditional Path - Stannous Chloride Reduction

The use of stannous chloride (SnCl₂) in a protic solvent is a long-established method for the reduction of aromatic nitro compounds.[6] It is effective and chemoselective, often leaving other functional groups intact.[7] However, this method relies on a stoichiometric amount of the metal salt, which contributes significantly to the waste stream.

Route 2: A Greener Alternative - Catalytic Hydrogenation

Catalytic hydrogenation is a cornerstone of green chemistry, utilizing a small amount of a catalyst (in this case, palladium on carbon) to facilitate the reaction with hydrogen gas.[8] The primary byproduct of this reaction is water, making it an inherently cleaner process.

Green Chemistry Metrics: A Quantitative Comparison

To objectively assess the two synthetic routes, we will employ the following green chemistry metrics:

  • Atom Economy: A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[9]

  • E-Factor: The ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a more environmentally friendly process.[2]

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, reagents, solvents, process water) used in a process to the mass of the final product.[10]

The following table summarizes the calculated green chemistry metrics for the two synthesis routes.

MetricRoute 1: Stannous Chloride ReductionRoute 2: Catalytic Hydrogenation
Atom Economy 37.5%90.9%
E-Factor 30.74.8
Process Mass Intensity (PMI) 31.75.8

Discussion: Interpreting the Green Metrics

The quantitative comparison clearly demonstrates the superior environmental performance of the catalytic hydrogenation route.

The Atom Economy for the stannous chloride reduction is significantly lower because the tin salt is a stoichiometric reagent, and its atoms are not incorporated into the final product. In contrast, the catalytic hydrogenation has a very high atom economy, with the only theoretical byproduct being water.

The E-Factor and Process Mass Intensity (PMI) further highlight the wastefulness of the traditional method. The large mass of stannous chloride and the extensive use of solvents for extraction and neutralization in the work-up contribute to a high E-Factor and PMI. The catalytic route is far more mass-efficient due to the small amount of catalyst used and the simpler work-up procedure.

Beyond the numbers, the use of tin presents long-term environmental concerns. Tin compounds can be toxic and their disposal is regulated, adding complexity and cost to the process.[11][12][13]

Experimental Protocols

Protocol for Route 1: Stannous Chloride Reduction

This protocol is adapted from a general procedure for the reduction of aromatic nitro compounds.[6]

Materials:

  • Methyl 4,5-dimethoxy-2-nitrobenzoate (1.0 g, 4.15 mmol)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.68 g, 20.75 mmol, 5 eq.)

  • Ethanol (20 mL)

  • 5% Aqueous Sodium Bicarbonate solution (~100 mL)

  • Ethyl acetate (for extraction, 3 x 50 mL)

  • Brine (50 mL)

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve Methyl 4,5-dimethoxy-2-nitrobenzoate in ethanol.

  • Add stannous chloride dihydrate to the solution.

  • Heat the mixture to 70°C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into an ice-water mixture (100 mL).

  • Carefully neutralize the mixture to pH 7-8 with 5% aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify by column chromatography (petroleum ether:ethyl acetate = 10:1) to obtain this compound.[4]

Protocol for Route 2: Catalytic Hydrogenation

This protocol is based on a reported synthesis of the target molecule.[4]

Materials:

  • Methyl 4,5-dimethoxy-2-nitrobenzoate (1.9 g, 7.88 mmol)

  • 10% Palladium on carbon (Pd/C) (0.2 g)

  • Methanol (50 mL)

  • Hydrogen gas

  • Celite

Procedure:

  • To a 100 mL round-bottom flask, add Methyl 4,5-dimethoxy-2-nitrobenzoate and methanol.

  • Carefully add the 10% Pd/C catalyst.

  • Seal the flask, evacuate the air, and introduce hydrogen gas (e.g., via a balloon).

  • Stir the mixture vigorously at room temperature for 24 hours (monitor by TLC).

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (petroleum ether:ethyl acetate = 10:1) to obtain this compound.[4]

Visualizing the Synthetic Pathways

cluster_0 Route 1: Traditional - Stannous Chloride Reduction cluster_1 Route 2: Green - Catalytic Hydrogenation Nitro Compound Nitro Compound Amine Product Amine Product Nitro Compound->Amine Product SnCl2·2H2O, Ethanol, 70°C Nitro Compound_2 Nitro Compound Amine Product_2 Amine Product Nitro Compound_2->Amine Product_2 H2, 10% Pd/C, Methanol, RT

Caption: Reaction schemes for the traditional and green synthesis of this compound.

cluster_0 Workflow: Stannous Chloride Reduction cluster_1 Workflow: Catalytic Hydrogenation a Reaction Setup b Heating & Stirring a->b c Quenching & Neutralization b->c d Liquid-Liquid Extraction c->d e Drying & Solvent Removal d->e f Column Chromatography e->f g Final Product f->g h Reaction Setup i Hydrogenation h->i j Catalyst Filtration i->j k Solvent Removal j->k l Column Chromatography k->l m Final Product l->m

Sources

A Comparative Pharmacological Profile of Quinazolinone Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold, a fused heterocyclic system, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable structural versatility and broad spectrum of pharmacological activities.[1][2] This guide offers an in-depth comparison of the pharmacological profiles of various quinazolinone derivatives, focusing on their anticancer, antimicrobial, and anticonvulsant properties. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design and development of next-generation therapeutics. Our narrative is grounded in experimental evidence, explaining not just the "what" but the "why" behind the observed biological activities and the methodologies used to elicit these findings.

The Quinazolinone Core: A Privileged Scaffold in Drug Design

The unique bicyclic structure of quinazolinone, consisting of a benzene ring fused to a pyrimidine ring, provides a versatile template for chemical modification.[3] The properties and biological activities of quinazolinone derivatives are significantly influenced by the nature and position of substituents on these rings.[4] This structural flexibility allows for the fine-tuning of pharmacological effects, leading to the development of compounds with enhanced potency and selectivity for a wide range of biological targets.[1][5] Over the years, this has led to the successful commercialization of several quinazolinone-based drugs for treating various diseases, including cancer, hypertension, and microbial infections.[6][7]

Comparative Analysis of Pharmacological Profiles

This guide will delve into three major therapeutic areas where quinazolinone derivatives have shown significant promise: oncology, infectious diseases, and neurology. For each area, we will present a comparative analysis of representative derivatives, their mechanisms of action, and the experimental data supporting their activity.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[1] Their antitumor effects are mediated through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of programmed cell death (apoptosis), and disruption of the cellular cytoskeleton.[4][8]

The anticancer activity of quinazolinone derivatives is often attributed to their ability to inhibit protein kinases, particularly epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many cancers.[9] By blocking EGFR signaling, these compounds can halt cancer cell proliferation and induce apoptosis. Another critical mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and cell death.[6][10] Furthermore, some derivatives can induce apoptosis through intrinsic pathways, involving the modulation of Bcl-2 family proteins and the release of cytochrome c from mitochondria.[1]

Signaling Pathway: Induction of Apoptosis by a Quinazolinone Derivative

The following diagram illustrates a simplified pathway of apoptosis induction by a hypothetical quinazolinone derivative that promotes the pro-apoptotic protein Bax and inhibits the anti-apoptotic protein Bcl-2.

apoptosis_pathway Quinazolinone Quinazolinone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinazolinone->Bcl2 inhibits Bax Bax (Pro-apoptotic) Quinazolinone->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction by a quinazolinone derivative.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinazolinone derivatives against various cancer cell lines. Lower IC50 values indicate higher potency.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 101 MCF-7 (Breast)0.34[11]
Compound 101 K562 (Leukemia)5.8[11]
Compound 106 Cdk4 Inhibition0.47[11]
Compound 107 A549 (Lung)Induces G2/M arrest[11]
Compound 111 U251 (Glioblastoma)Induces apoptosis[11]
Compound 11g HeLa (Cervical)10[12]
Compound (F) General0.6[13]
Compound (G) General0.5[13]
Compound (J) BCRP Inhibition0.064[13]
Compound (T) PARP Inhibition0.0914[13]
Compound (Z) HCT-15 (Colorectal)0.28[13]
Compound (Ab) HeLa (Cervical)0.004[13]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4]

Workflow for MTT Cytotoxicity Assay

mtt_workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with quinazolinone derivatives A->B C 3. Add MTT reagent to each well B->C D 4. Incubate to allow formazan formation C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate cell viability and IC50 values F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivatives and a vehicle control. Incubate for 48-72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

Antimicrobial Activity: Combating Pathogenic Microbes

Quinazolinone derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[8][17]

The antimicrobial action of quinazolinone derivatives is often linked to their ability to interfere with essential cellular processes in microorganisms. For some bacterial strains, these compounds can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[18] Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2 and 3 of the quinazolinone ring, as well as the presence of halogen atoms at positions 6 and 8, can enhance antimicrobial activity.[8]

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinazolinone derivatives against selected bacterial and fungal strains. A lower MIC value signifies greater antimicrobial potency.

DerivativeMicroorganismMIC (µg/mL)Reference
Compound 9, 10, 11, 14, 18, 15 Bacillus subtilis32 or 64[19]
Compound 15 Staphylococcus aureus32[19]
Fused pyrolo-quinazolinone 8, 9, 10 Candida albicans32 or 64[19]
Fused pyrolo-quinazolinone 8, 9, 10 Aspergillus niger32 or 64[19]
Pyrazole analogue 5b S. aureus1.95[18]
Pyrazole analogue 5b K. pneumoniae0.98[18]
THTQProteus mirabilis1.875 (mg/mL)[20]
THTQEscherichia coli3.75 (mg/mL)[20]

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][7]

Workflow for Broth Microdilution MIC Assay

mic_workflow A 1. Prepare serial dilutions of quinazolinone derivatives in a 96-well plate B 2. Inoculate each well with a standardized microbial suspension A->B C 3. Incubate the plate under appropriate conditions B->C D 4. Visually inspect for microbial growth C->D E 5. Determine the MIC as the lowest concentration with no visible growth D->E

Caption: Experimental workflow for the broth microdilution MIC assay.

Detailed Methodology:

  • Preparation of Drug Dilutions: Prepare a two-fold serial dilution of each quinazolinone derivative in a 96-well microtiter plate using an appropriate broth medium.[21]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[22]

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[21]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 48-72 hours for fungi.[21]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2][21]

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain quinazolinone derivatives have shown promise as anticonvulsant agents, with the potential to treat neurological disorders such as epilepsy.[14][16]

The anticonvulsant effects of some quinazolinone derivatives are thought to be mediated through their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[12] By acting as positive allosteric modulators, these compounds can enhance the inhibitory effects of GABA, thereby reducing neuronal hyperexcitability and suppressing seizures.[12]

The following table summarizes the in vivo anticonvulsant activity (ED50 values) of selected quinazolinone derivatives in the maximal electroshock (MES) seizure model in mice. The ED50 represents the dose required to protect 50% of the animals from seizures.

DerivativeMES ED50 (mg/kg)Reference
1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a)~10-fold less active than phenytoin[6]
Compound 4n 40.7[8]
Compound 5b 152[10]
Compound 5c 165[10]
Compound 5d 140[10]

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[23][24]

Workflow for Maximal Electroshock (MES) Seizure Test

mes_workflow A 1. Administer quinazolinone derivative or vehicle to mice B 2. Apply a maximal electrical stimulus via corneal electrodes A->B C 3. Observe for the presence or absence of tonic hindlimb extension B->C D 4. Record the number of protected animals C->D E 5. Calculate the ED50 value D->E

Caption: Experimental workflow for the maximal electroshock (MES) seizure test.

Detailed Methodology:

  • Animal Preparation and Dosing: Male albino mice are administered the test compound intraperitoneally at various doses. A control group receives the vehicle.[24][25]

  • Electroshock Application: After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[23][24]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[17][23]

  • Protection Assessment: An animal is considered protected if the tonic hindlimb extension is abolished.[23]

  • ED50 Calculation: The dose that protects 50% of the animals from the tonic extensor seizure (ED50) is calculated using probit analysis.[17]

Conclusion and Future Perspectives

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse pharmacological activities, coupled with the potential for synthetic modification, underscore the importance of this heterocyclic system in modern drug development. This guide has provided a comparative overview of the anticancer, antimicrobial, and anticonvulsant profiles of various quinazolinone derivatives, supported by experimental data and detailed methodologies.

Future research should focus on leveraging structure-activity relationship insights to design more potent and selective derivatives with improved pharmacokinetic and safety profiles. The exploration of novel mechanisms of action and the application of these compounds in combination therapies hold significant promise for addressing unmet medical needs in oncology, infectious diseases, and neurology. As our understanding of the molecular targets and pathways modulated by quinazolinone derivatives deepens, we can anticipate the development of even more effective and targeted therapies based on this remarkable chemical scaffold.

References

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  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

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  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, A. R. (2017). Synthesis, in Vivo and in Silico Evaluation of Novel 2,3-dihydroquinazolin-4(1H)-one Derivatives as Potential Anticonvulsant Agents. Archiv der Pharmazie, 350(1-2), 1600293. [Link]

  • Hassanzadeh, F., Moghaddam, A. N., & Sadeghi-Aliabadi, H. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in pharmaceutical sciences, 7(4), 229–236. [Link]

  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2009). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Journal of the Brazilian Chemical Society, 20, 100-108. [Link]

  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 643. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Unadkat, S., & Bhara, M. (2021). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical Research, 10(14), 1126-1143. [Link]

  • Various Authors. (2024). Study on quinazolinone derivative and their pharmacological actions. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Al-Abdullah, E. S., El-Shorbagi, A.-N. A., & El-Gazzar, A. R. (2018). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 23(10), 2445. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Othman, I. M. M., Nasr, H. M. D., Ishak, E. A., & Nossier, E. S. (2025). Synthesis, Characterization, Computational Studies and In Vitro Biological Effects of Novel Pyrazoles, Pyridazines, Thiazoles Containing a Quinazoline Scaffold. Journal of Molecular Structure, 1319, 138692. [Link]

  • Spandana, V., & Arul, G. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International journal of molecular medicine, 56(6), 205. [Link]

  • Al-Rashood, S. T., Aouad, M. R., & El-Gazzar, A. R. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7899. [Link]

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  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. [Link]

  • Al-Ghorbani, M., Sari, E. N., Chefrour, A., & Aouad, M. R. (2024). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 29(1), 227. [Link]

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of antibody development and application, specificity is paramount. An antibody's utility, whether in a diagnostic assay or as a therapeutic agent, hinges on its ability to bind with high affinity to its intended target while exhibiting minimal interaction with other molecules. However, the phenomenon of cross-reactivity—the binding of an antibody to molecules other than its designated antigen—presents a significant challenge. This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies raised against a target and its derivatives. Drawing upon established methodologies and field-proven insights, this document will empower you to generate robust and reliable data, ensuring the validity of your research and the safety and efficacy of your antibody-based products.

Understanding the Landscape of Antibody Cross-Reactivity

Antibody cross-reactivity arises when an antibody's paratope recognizes an epitope on a non-target molecule that is structurally similar or identical to the epitope on the intended antigen.[1] This can have profound implications, leading to false-positive results in diagnostic tests, off-target effects in therapeutic applications, and overall compromised data integrity.[2][3]

Several factors contribute to the likelihood of cross-reactivity:

  • Sequence Homology: Proteins with a high degree of amino acid sequence similarity, particularly within the epitope region, are more likely to be cross-reactive.[4][5] A sequence homology of over 75% is often considered a strong indicator of potential cross-reactivity.[4]

  • Structural Mimicry: Even with low sequence homology, molecules can share similar three-dimensional conformations, leading to antibody binding.

  • Antibody Type: Polyclonal antibodies, being a heterogeneous mixture recognizing multiple epitopes, have a higher intrinsic probability of cross-reactivity compared to monoclonal antibodies, which target a single epitope.[4]

Conversely, cross-reactivity is not always a detriment. For instance, an antibody that cross-reacts with orthologs of a target protein across different species can be a valuable tool in preclinical animal studies.[4]

The initial step in any cross-reactivity assessment is a thorough bioinformatic analysis. Tools like NCBI-BLAST can be used to compare the immunogen sequence against databases of other proteins to identify potential cross-reactants based on sequence homology.[1][4]

Designing a Robust Cross-Reactivity Study

A well-designed cross-reactivity study is a multi-faceted investigation that goes beyond simple binding assays. It requires a strategic selection of potential cross-reactants and the application of orthogonal methods to confirm specificity.

Strategic Selection of Potential Cross-Reactants

The selection of molecules to test for cross-reactivity should be systematic and based on a clear rationale. This panel should include:

  • Structurally Related Molecules: Proteins from the same family, isoforms, and precursors of the target antigen.

  • Derivatives of the Target Antigen: This includes post-translationally modified forms (e.g., phosphorylated, glycosylated), metabolites, and degradation products.

  • Commonly Encountered Molecules: Highly abundant proteins in the sample matrix (e.g., albumin, immunoglobulins) that could cause non-specific binding.

  • For Therapeutic Antibodies: A comprehensive panel of human tissues is required to identify any off-target binding that could lead to toxicity, as per regulatory guidelines.[6][7][8]

A Multi-Pronged Experimental Approach

No single method can definitively prove the absence of cross-reactivity. Therefore, a combination of techniques is essential to build a comprehensive specificity profile.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Characterization cluster_2 Phase 3: Data Interpretation & Reporting Bioinformatics Bioinformatics Analysis (BLAST) ELISA Competitive ELISA Bioinformatics->ELISA Identifies potential cross-reactants WB Western Blot ELISA->WB Confirms binding to denatured protein IHC Immunohistochemistry ELISA->IHC Assesses binding in native tissue context SPR Surface Plasmon Resonance ELISA->SPR Quantifies binding kinetics & affinity Data_Analysis Data Analysis & Comparison WB->Data_Analysis IHC->Data_Analysis SPR->Data_Analysis Report Comprehensive Report Data_Analysis->Report

Caption: A typical workflow for assessing antibody cross-reactivity.

Core Methodologies for Cross-Reactivity Assessment

This section provides detailed protocols for the most common and effective assays used in cross-reactivity studies.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a powerful tool for quantifying the cross-reactivity of an antibody with various derivatives.[2] The principle lies in the competition between the target antigen and a potential cross-reactant for a limited number of antibody binding sites. A lower signal indicates a higher degree of cross-reactivity.

Experimental Protocol: Competitive ELISA

  • Coating: Coat a 96-well microplate with the target antigen at an optimized concentration (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[9]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1-5% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[9]

  • Competition: Prepare a series of dilutions for both the target antigen (standard curve) and the potential cross-reacting derivatives. In separate tubes, pre-incubate a fixed, limiting concentration of the primary antibody with each dilution of the standard or derivative for 1-2 hours at room temperature.

  • Incubation: Add 100 µL of the antibody-antigen/derivative mixtures to the coated wells and incubate for 2 hours at room temperature.[10]

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) at its optimal dilution and incubate for 1 hour at room temperature.[10]

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) and incubate in the dark until sufficient color development.[9]

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H2SO4 for TMB).[9]

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis and Presentation:

The results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the derivative that causes a 50% reduction in the signal. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Derivative) x 100[11]

DerivativeIC50 (ng/mL)% Cross-Reactivity
Target Antigen 10 100%
Derivative A2050%
Derivative B10010%
Derivative C>1000<1%

Table 1. Example of Competitive ELISA Data for Cross-Reactivity Analysis.

Western Blotting

Western blotting is crucial for assessing an antibody's specificity by determining if it binds to proteins of the correct molecular weight.[2][12] It is particularly useful for identifying cross-reactivity with other proteins in a complex mixture, such as a cell lysate.

Experimental Protocol: Western Blotting

  • Sample Preparation: Prepare protein lysates from cells or tissues expressing the target antigen and potential cross-reactants.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at its optimal dilution overnight at 4°C or for 1-2 hours at room temperature.[13][15]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[15]

  • Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add a chemiluminescent or fluorescent substrate and visualize the protein bands using an appropriate imaging system.[12]

Data Interpretation:

A specific antibody should produce a single band at the expected molecular weight of the target antigen. The presence of additional bands may indicate cross-reactivity with other proteins.

Immunohistochemistry (IHC)

IHC is essential for evaluating antibody cross-reactivity within the complex environment of a tissue section.[17][18] This is a critical step for therapeutic antibodies to identify any unintended tissue binding.[6][8]

Experimental Protocol: Immunohistochemistry

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections from a panel of relevant tissues.[18][19]

  • Deparaffinization and Rehydration (for FFPE): Sequentially immerse the slides in xylene and graded ethanol solutions.

  • Antigen Retrieval: Perform heat-induced or proteolytic-induced epitope retrieval to unmask the antigen epitopes.

  • Blocking: Block endogenous peroxidase activity (if using HRP-based detection) and non-specific binding sites with appropriate blocking buffers.[17]

  • Primary Antibody Incubation: Incubate the tissue sections with the primary antibody at its optimal concentration, typically overnight at 4°C.[17]

  • Washing: Wash the slides with a wash buffer (e.g., PBS).

  • Detection: Use either a direct method (labeled primary antibody) or an indirect method (labeled secondary antibody).[17] For indirect detection, incubate with the secondary antibody for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Chromogen/Fluorophore Development: Add the appropriate substrate or visualize the fluorescent signal.

  • Counterstaining: Stain the nuclei with a counterstain like hematoxylin for context.

  • Mounting and Imaging: Dehydrate, clear, and mount the slides for microscopic examination.

Data Interpretation:

The staining pattern should be consistent with the known expression profile of the target antigen. Any unexpected staining in other cell types or tissues should be carefully investigated as potential cross-reactivity.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions.[20] It provides quantitative data on binding kinetics (association and dissociation rates) and affinity, which can be used to characterize the strength of cross-reactive binding.[21][22]

Experimental Design: SPR for Cross-Reactivity

  • Immobilization: Immobilize the primary antibody onto the sensor chip surface.

  • Analyte Injection: Sequentially inject the target antigen and each potential cross-reactant over the sensor surface at various concentrations.

  • Data Acquisition: Monitor the change in the refractive index in real-time to generate sensorgrams.

  • Regeneration: Use a regeneration solution to remove the bound analyte between injections.

Data Analysis and Presentation:

The sensorgram data is fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Analyteka (1/Ms)kd (1/s)KD (M)
Target Antigen 1.5 x 10^52.0 x 10^-41.3 x 10^-9
Derivative A5.0 x 10^41.0 x 10^-32.0 x 10^-8
Derivative B1.2 x 10^35.0 x 10^-34.2 x 10^-6
Derivative CNo measurable binding--

Table 2. Example of SPR Data for Cross-Reactivity Analysis.

Troubleshooting and Mitigating Cross-Reactivity

Even with careful planning, cross-reactivity issues can arise. Here are some common problems and solutions:

  • High Background in ELISA/Western Blot/IHC:

    • Increase the concentration or change the type of blocking agent.[23]

    • Optimize antibody concentrations and incubation times.[23]

    • Increase the number and duration of wash steps.[17]

  • Non-Specific Bands in Western Blot:

    • Use a monoclonal primary antibody if a polyclonal one is causing issues.[4]

    • Ensure the purity of the protein lysates.

  • Unexpected Staining in IHC:

    • Use cross-adsorbed secondary antibodies to minimize species cross-reactivity.[23]

    • Run appropriate negative controls (e.g., isotype control, no primary antibody).

If significant cross-reactivity is confirmed, several strategies can be employed to mitigate it, including affinity purification of polyclonal antibodies or re-engineering of monoclonal antibodies to improve specificity.

Conclusion: Ensuring Confidence in Your Antibody's Performance

Thorough cross-reactivity testing is a non-negotiable aspect of antibody validation. By employing a systematic approach that combines bioinformatic prediction with a suite of robust experimental techniques, researchers can gain a comprehensive understanding of their antibody's specificity profile. This meticulous evaluation is fundamental to generating reproducible and reliable data in research and diagnostics, and for ensuring the safety and efficacy of therapeutic antibodies. The methodologies and insights provided in this guide serve as a roadmap for navigating the complexities of antibody cross-reactivity, ultimately leading to greater confidence in your experimental outcomes.

References

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Navigating cross-reactivity and host species effects in a serological assay: A case study of the microscopic agglutination test for Leptospira serology. (2024). PubMed. Retrieved from [Link]

  • HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Azure Biosystems. (n.d.). 6 Western Blotting Steps. Retrieved from [Link]

  • Antibodies.com. (2025, September 26). Immunohistochemistry (IHC): The Complete Guide. Retrieved from [Link]

  • Biocompare.com. (2024, August 6). A Guide to Immunohistochemistry. Retrieved from [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Immunogenicity Assessment for Therapeutic Protein Products. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • Reichert Technologies. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Retrieved from [Link]

  • Navigating cross-reactivity and host species effects in a serological assay: A case study of the microscopic agglutination test for Leptospira serology. (2024, March 7). ResearchGate. Retrieved from [Link]

  • Guidelines on the nonclinical and clinical evaluation of monoclonal antibodies and related products intended for the prevention. (2023, March 24). World Health Organization. Retrieved from [Link]

  • Discovery Sci. (n.d.). Determining Cross Reactivity with an ELISA. Retrieved from [Link]

  • Immunohistochemistry Method Transfer and Species Cross Reactivity Protocol Development for Target A Advanced Staining Report. (n.d.). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cytiva. (2025, February 13). Immunoassay reagent development using Biacore SPR. Retrieved from [Link]

  • Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. (n.d.). ResearchGate. Retrieved from [Link]

  • Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. (2018, December 14). National Institutes of Health. Retrieved from [Link]

  • Beta LifeScience. (2025, September 18). Cross Reactivity in Immunology: Definition, Risks & Benefits. Retrieved from [Link]

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • The Scientist. (2024, February 29). Seven Tips for Selecting the Perfect Antibody. Retrieved from [Link]

  • In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined. (n.d.). ResearchGate. Retrieved from [Link]

  • TABS. (n.d.). Antibody Data Presentation Charts. Retrieved from [Link]

  • Immunological Cross-Reactivity. (n.d.). Diva-portal.org. Retrieved from [Link]

  • dianova Int. (n.d.). Online Guide to Secondary Antibody Selection. Retrieved from [Link]

  • Takara Bio. (n.d.). Antibody Cross Reactivity Table. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 2-amino-4,5-dimethoxybenzoate (CAS No. 26759-46-6), grounded in established safety principles and regulatory frameworks.

Hazard Assessment & Immediate Safety Protocols

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is critical. This informs all subsequent handling, storage, and disposal decisions.

1.1 Summary of Hazards

This compound is classified as an irritant. According to supplier safety data, the primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation and potentially damage.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[1][2]

Due to these properties, this compound must be managed as a hazardous waste, and direct release to the environment must be avoided.[3][4]

1.2 Required Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical hazard. Given the known irritant properties of this compound, the following PPE is mandatory when handling the compound or its waste.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.[5]Prevents eye contact with dust or particles, mitigating the risk of serious eye irritation (H319).
Hand Protection Chemically resistant gloves (e.g., Nitrile), tested to EN 374 standard.[3]Prevents skin contact, mitigating the risk of skin irritation (H315).
Respiratory Protection NIOSH-approved N95 dust mask or higher.[5]Required when handling the powder outside of a fume hood to prevent inhalation and respiratory irritation (H335).
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.

The Core Principle: Waste Determination & Segregation

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), all laboratory chemical waste must be treated as hazardous unless specifically determined otherwise.[6] this compound, as an irritant, falls under this purview.

The cornerstone of safe chemical waste management is proper segregation. Mixing incompatible chemicals can lead to violent reactions, toxic gas release, or fire. While specific reactivity data for this compound is limited, as a standard practice, aminobenzoic acid derivatives should not be mixed with:

  • Strong oxidizing agents[4]

  • Strong acids[5]

  • Strong bases[5]

Always collect waste this compound in a dedicated waste container. Do not mix it with other chemical waste streams unless compatibility has been verified by your institution's Environmental Health & Safety (EHS) office.[7]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of waste, ensuring safety and compliance at each stage.

Step 1: Waste Collection

Segregate waste into two distinct streams at the point of generation:

  • Solid Chemical Waste: Collect unused or residual this compound powder in a dedicated container.[5]

  • Chemically Contaminated Dry Waste: Any material that has come into direct contact with the chemical, such as contaminated gloves, weigh boats, or paper towels, must be collected separately.[5][8] These items are now considered hazardous waste and must not be disposed of in the regular trash.[9]

Step 2: Container Selection and Labeling

Proper containment and labeling are legally mandated and crucial for preventing accidents.

  • Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[10][11] For solid waste, a wide-mouth plastic or glass bottle with a screw cap is ideal.

  • Labeling: All waste containers must be accurately labeled from the moment the first drop of waste is added.[11][12] The label must include:

    • The words "Hazardous Waste" .[5]

    • The full chemical name: "this compound" .

    • The associated hazards (e.g., "Irritant").[5]

    • The accumulation start date (the date the first waste was added to the container).[12]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[11]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel. Do not store waste containers in hallways or other public locations.[13][14]

  • Containment: Keep the waste container securely closed except when adding waste.[11][13] Liquid waste containers should be placed in secondary containment to contain any potential leaks.[10][13]

  • Volume Limits: Laboratories cannot store more than 55 gallons of hazardous waste at one time.[6]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for collecting and labeling waste, but final disposal must be handled by trained professionals.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[11]

  • Documentation: Complete any required waste pickup forms or tags as instructed by your EHS office.[15]

  • Do Not Treat Waste: It is forbidden to treat chemical waste in the laboratory (e.g., through evaporation or neutralization) without specific authorization.[9][15]

Below is a workflow diagram illustrating the decision process for handling materials related to this compound.

G cluster_0 Decision & Triage cluster_1 Action Protocol cluster_2 Finalization start Material Generated is_pure Pure Chemical or Residue? start->is_pure is_contaminated Contaminated Labware? is_pure->is_contaminated No solid_waste Collect in 'Solid Chemical Waste' Container is_pure->solid_waste Yes is_empty Empty Original Container? is_contaminated->is_empty No contaminated_waste Collect in 'Contaminated Dry Waste' Container is_contaminated->contaminated_waste Yes rinse_container Triple Rinse Container. Collect first rinse as hazardous waste. is_empty->rinse_container Yes label_waste Label Waste Container Correctly solid_waste->label_waste contaminated_waste->label_waste dispose_container Deface Label. Dispose of container in regular trash/glass recycling. rinse_container->dispose_container store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup

Sources

Navigating the Safe Handling of Methyl 2-amino-4,5-dimethoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the integrity of our work is inextricably linked to the safety and precision of our practices. Methyl 2-amino-4,5-dimethoxybenzoate, a key building block in synthetic chemistry, demands a protocol-driven approach to its handling, storage, and disposal. This guide moves beyond mere compliance, offering a framework grounded in scientific causality to ensure both personal safety and experimental reproducibility.

Hazard Identification and Risk Assessment

This compound is a crystalline powder.[1][2] Understanding its hazard profile is the foundational step in mitigating risk. The Globally Harmonized System (GHS) classifications provided by suppliers indicate the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][3]

  • Respiratory Irritation (H335): May cause respiratory irritation.[3]

While comprehensive toxicological data is not fully available for this specific compound, its classification as an aromatic amine warrants a cautious approach. Aromatic amines as a class can have varying toxicities, and it is prudent to treat any new or lesser-studied compound with a high degree of care.[4]

Hazard ClassificationGHS Hazard StatementKey Precautionary Action
Skin IrritationH315Wash skin thoroughly after handling. Wear protective gloves.[1]
Eye IrritationH319Wear eye protection. Rinse cautiously with water if contact occurs.[1][3]
Respiratory IrritationH335Avoid breathing dust. Use in a well-ventilated area.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of rote compliance but a direct response to the identified chemical threats. For this compound, the following ensemble is mandatory.

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are required whenever handling the solid or its solutions.[4][5] Given the serious eye irritation warning, a face shield should be worn over goggles when there is a potential for splashing or aerosol generation, such as during transfers of the powder or when preparing solutions.[5][6]

  • Hand Protection: Chemical-resistant gloves are essential.[1][4] Nitrile gloves are a common and effective choice for incidental contact with many chemicals, but it is crucial to consult a glove manufacturer's resistance guide for specific breakthrough times, especially for prolonged handling or immersion.[5] Always inspect gloves for tears or punctures before use.[7] Contaminated gloves should be removed using a technique that avoids skin contact with the outer surface and disposed of properly.

  • Body Protection: A flame-resistant lab coat, fully buttoned, should be worn to protect the skin and clothing.[5][8] Given that the compound is a powder, this prevents contamination of personal clothing.

  • Respiratory Protection: All handling of the solid compound that could generate dust must be conducted within a certified chemical fume hood to prevent inhalation.[7][9] If engineering controls like a fume hood are not available or insufficient to control exposure, a NIOSH-approved respirator may be necessary, which requires a formal respiratory protection program including fit testing and medical evaluation.[5]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination.

3.1. Preparation and Engineering Controls:

  • Designate a Work Area: All work with this compound should be performed in a designated area, ideally within a chemical fume hood.[7]

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are within the fume hood to minimize movement in and out of the controlled space.

  • Verify Fume Hood Function: Check that the chemical fume hood is operational and the airflow is adequate.[7]

3.2. Weighing and Transferring the Solid:

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal Don_PPE 1. Don PPE (Goggles, Gloves, Lab Coat) Verify_Hood 2. Verify Fume Hood Don_PPE->Verify_Hood Prep_Area 3. Prepare Work Area Verify_Hood->Prep_Area Weigh 4. Weigh Compound Prep_Area->Weigh Transfer 5. Transfer to Vessel Weigh->Transfer Clean_Tools 6. Clean Spatula/Surfaces Transfer->Clean_Tools Seal_Waste 7. Seal Primary Waste Container Clean_Tools->Seal_Waste Wipe_Area 8. Decontaminate Work Surface Seal_Waste->Wipe_Area Doff_PPE 9. Doff PPE Correctly Wipe_Area->Doff_PPE Dispose_Waste 10. Transfer Waste to Storage Doff_PPE->Dispose_Waste

Caption: Workflow for Safe Handling of this compound.

  • Weighing: Use a weigh boat or directly weigh into the reaction vessel on a tared balance inside the fume hood. Handle the container and spatula with care to avoid generating dust.

  • Transfer: Gently tap the weigh boat or spatula to transfer the powder into the reaction vessel. Avoid pouring from a height, which can create airborne particles.

  • Cleaning: After transfer, decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the powder using a solvent-moistened towel. Dispose of the towel in the appropriate solid waste container.

3.3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.[2] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do so. Continue rinsing.[1][3] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is a legal and ethical responsibility to protect both personnel and the environment.[10]

4.1. Waste Segregation:

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous solid waste container.[11] This container should be kept sealed when not in use.[10]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated hazardous liquid waste container. Do not mix incompatible waste streams.[10] For example, halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Empty Containers: The original container of this compound, once empty, should be handled as hazardous waste unless triple-rinsed with a suitable solvent.[12] The rinsate must be collected as hazardous liquid waste.[12]

4.2. Storage and Collection:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.[11]

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by your institution's environmental health and safety (EHS) department.[11]

  • Never dispose of this compound down the drain or in the regular trash.[13]

By integrating these safety and handling protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Properly Managing Chemical Waste in Laboratories. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. Available at: [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. Available at: [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Available at: [Link]

  • Preparing & Handling Chemical Solutions | The Science Blog. Available at: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]

  • Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety on the Learning Videos Channel - YouTube. Available at: [Link]

  • methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6 - iChemical. Available at: [Link]

  • This compound | CAS#:26759-46-6 | Chemsrc. Available at: [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. Available at: [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • MDB - Safety Data Sheet - DOJINDO Laboratories. Available at: [Link]

  • Chemical Safety: Personal Protective Equipment. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Available at: [Link]

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.